molecular formula C8H6N2O B113110 Imidazo[1,5-A]pyridine-5-carbaldehyde CAS No. 85691-71-0

Imidazo[1,5-A]pyridine-5-carbaldehyde

Cat. No.: B113110
CAS No.: 85691-71-0
M. Wt: 146.15 g/mol
InChI Key: JTPBTUUKUMKNHD-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBTUUKUMKNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527682
Record name Imidazo[1,5-a]pyridine-5-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85691-71-0
Record name Imidazo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,5-a]pyridine-5-carbaldehyde
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Foundational & Exploratory

A Technical Guide to the Synthesis and Mechanistic Pathways of Imidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of the synthetic mechanisms for producing Imidazo[1,5-a]pyridine-5-carbaldehyde, a crucial building block in medicinal chemistry and materials science.[1] It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of not only the synthetic protocols but also the underlying chemical principles that govern these transformations.

The Imidazo[1,5-a]pyridine Scaffold: A Privileged Structure

The Imidazo[1,5-a]pyridine core is a bicyclic aromatic heterocycle that holds a significant place in modern chemistry. Its structure is considered a "privileged pharmacophoric scaffold" due to its presence in numerous biologically active compounds, including potent antitumor agents and cytotoxic immunosuppressants.[2] The unique electronic properties and structural rigidity of this ring system make it an attractive target for designing novel therapeutics and functional materials.[3][4] The introduction of a carbaldehyde group at the C5 position provides a versatile chemical handle for further molecular elaboration, making the synthesis of this compound a key strategic goal.

Constructing the Core: Synthesis of the Imidazo[1,5-a]pyridine Ring

Before functionalization, the core heterocyclic system must be assembled. A multitude of strategies exist, each with distinct advantages concerning substrate scope and reaction conditions. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Overview of Core Synthetic Strategies

Several robust methods have been developed for the synthesis of the imidazo[1,5-a]pyridine core, including cyclocondensation, oxidative cyclization, and multi-component reactions.[3][5]

Synthetic Strategy Key Reactants Typical Conditions Advantages Reference
Cyclocondensation 2-(Aminomethyl)pyridine derivatives and an electrophilic C1 source (e.g., aldehydes, carboxylic acids, nitroalkanes).Often requires heating, may use acidic or basic catalysts.Straightforward, good for a variety of substitution patterns.[2]
Oxidative Cyclization 2-Pyridyl ketones and alkylamines.Often transition-metal-free (e.g., I₂-mediated) or copper-catalyzed, uses an oxidant (e.g., O₂, I₂).High atom economy, mild conditions.[6]
Multi-Component Reaction Picolinaldehydes, amines, and formaldehyde.Mild conditions, often copper- or iron-catalyzed.High efficiency, builds molecular complexity in a single step.[5]
Ritter-Type Reaction Pyridinylmethanol and aryl/alkyl nitriles.Lewis acid (e.g., Bi(OTf)₃) and Brønsted acid (p-TsOH) catalysis.Novel approach with good to excellent yields.[7]
Workflow for Imidazo[1,5-a]pyridine Synthesis

The overall synthetic logic involves the initial formation of the core heterocycle, followed by a regioselective functionalization to install the aldehyde at the C5 position.

G Start Pyridine-based Precursors (e.g., 2-(Aminomethyl)pyridine) Core Imidazo[1,5-a]pyridine Core Start->Core Ring Cyclization Formylation C5-Formylation (Vilsmeier-Haack Reaction) Core->Formylation C-H Functionalization Target This compound Formylation->Target

Caption: High-level workflow for the synthesis of the target molecule.

Experimental Protocol: Cyclocondensation Approach

This protocol describes a general method for forming the imidazo[1,5-a]pyridine core via the cyclization of a 2-(aminomethyl)pyridine derivative with an aldehyde, a common and reliable strategy.

  • Reactant Preparation: Dissolve 2-(aminomethyl)pyridine (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Cyclization: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Dehydrogenation (if necessary): After the initial cyclization to a dihydro-imidazo[1,5-a]pyridine intermediate, add an oxidizing agent (e.g., palladium on carbon, DDQ) and continue to reflux until aromatization is complete.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure imidazo[1,5-a]pyridine core.

C5-Formylation: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto an electron-rich aromatic or heterocyclic ring is most effectively achieved via the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a potent electrophile, the Vilsmeier reagent, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[10]

The Vilsmeier-Haack Mechanism

The reaction proceeds through a well-defined, multi-step mechanism involving the formation of the electrophile, subsequent electrophilic aromatic substitution, and final hydrolysis.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack at C5 cluster_2 Step 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier -OP(O)Cl₂⁻ ImPy Imidazo[1,5-a]pyridine Sigma Sigma Complex (Cationic Intermediate) ImPy->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Hydrolysis Hydrolysis (H₂O / Base) Iminium->Hydrolysis Product Imidazo[1,5-a]pyridine- 5-carbaldehyde Hydrolysis->Product - HN(CH₃)₂

Caption: The three-stage mechanism of the Vilsmeier-Haack formylation reaction.

Rationale and Causality Behind Experimental Choices
  • Regioselectivity: The formylation occurs preferentially at the C5 position of the imidazo[1,5-a]pyridine ring. This is a consequence of the electronic distribution within the bicyclic system. The pyridine nitrogen (N2) acts as an electron-withdrawing group, deactivating the pyridine ring portion towards electrophilic attack. Conversely, the imidazole ring is electron-rich. The C5 position is sterically accessible and possesses sufficient electron density to be attacked by the moderately reactive Vilsmeier reagent. The introduction of substituents at other positions can influence this selectivity.[11]

  • Reagent Selection: DMF serves as the source of the formyl group, while POCl₃ is a highly effective activating agent that converts the amide oxygen into a good leaving group, facilitating the formation of the electrophilic chloroiminium ion.[10]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to ensure controlled formation and prevent decomposition. The subsequent electrophilic substitution step often requires heating (e.g., 70-90 °C) to overcome the activation energy for the attack on the aromatic ring.[12]

  • Aqueous Workup: The reaction is quenched with water or an aqueous base (e.g., sodium bicarbonate solution). This serves two critical purposes: it hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the highly acidic reaction medium.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines the synthesis of this compound from an unsubstituted Imidazo[1,5-a]pyridine precursor.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the Imidazo[1,5-a]pyridine precursor (1.0 eq) in a minimal amount of anhydrous DMF or dichloroethane and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-90 °C for 2-6 hours. Monitor the reaction's progress by TLC.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Conclusion

The synthesis of this compound is a strategically vital process for accessing a wide array of complex molecules in pharmaceutical and materials research. The pathway hinges on two key stages: the robust construction of the core heterocyclic scaffold and the highly regioselective C5-formylation via the Vilsmeier-Haack reaction. A thorough understanding of the underlying mechanisms, particularly the electronic factors governing regioselectivity and the precise role of each reagent and condition, is paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement and adapt this important synthetic transformation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Kaur, R., & Singh, R. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • Li, G., et al. (2018).
  • Chang, Y.-T., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Stavrov, O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 239.
  • Mihoreanu, M., et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26901.
  • Hertle, S., et al. (2025). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles.
  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Retrieved from [Link]

  • Ghosh, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). ACS Omega.
  • ResearchGate. (n.d.). C5‐Alkylation of imidazo[1,2‐a]pyridines using Mn(OAc)2 and DTBP. Retrieved from [Link]

  • Shi, D., & Mei, H. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Frontiers of Chemical Science and Engineering.
  • Guchhait, S. K., & Madaan, C. (2014). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Rajput, A. P., & Patil, S. P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Data Analysis of Imidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,5-a]pyridine-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials.[1] A comprehensive understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a foundational reference for researchers in the field.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds.[2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, underscoring the importance of versatile synthetic intermediates like this compound.[1] The aldehyde functional group at the 5-position serves as a reactive handle for a variety of chemical modifications, enabling the construction of diverse molecular architectures. A thorough spectral characterization is the cornerstone of quality control and mechanistic studies involving this valuable compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom in this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons of the fused ring system. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde group and the aromatic ring currents.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO9.5 - 10.5s-
H17.8 - 8.2s-
H37.5 - 7.9s-
H67.2 - 7.6d7.0 - 8.0
H76.8 - 7.2t7.0 - 8.0
H87.6 - 8.0d7.0 - 8.0

Interpretation:

  • The aldehydic proton (CHO) is expected to be the most downfield signal, appearing as a sharp singlet due to the strong deshielding effect of the carbonyl group.

  • The protons on the imidazole ring (H1 and H3) will likely appear as singlets in the aromatic region.

  • The protons on the pyridine ring (H6, H7, and H8) will exhibit characteristic doublet and triplet splitting patterns due to ortho and meta coupling.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
C=O185 - 195
C1135 - 145
C3120 - 130
C5130 - 140
C6115 - 125
C7125 - 135
C8110 - 120
C8a140 - 150

Interpretation:

  • The carbonyl carbon (C=O) will be the most downfield signal, characteristic of an aldehyde.

  • The bridgehead carbon (C8a) is also expected to be significantly downfield.

  • The remaining carbons of the fused aromatic system will appear in the typical aromatic region (110-150 ppm).

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquire ¹³C NMR spectra on the same instrument.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an essential technique for the identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and the aromatic rings.

Expected IR Absorption Frequencies
Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aldehyde)2720 - 2820Medium, sharp
C=O stretch (aldehyde)1680 - 1710Strong, sharp
C=C stretch (aromatic)1450 - 1600Medium to strong
C-N stretch1300 - 1400Medium

Interpretation:

  • The most characteristic peak will be the strong, sharp carbonyl (C=O) stretch of the aldehyde.

  • The presence of the C-H stretch of the aldehyde as a medium, sharp peak in the 2720-2820 cm⁻¹ region is a key diagnostic feature.

  • Multiple bands in the 1450-1600 cm⁻¹ region will confirm the presence of the aromatic rings .

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan prior to the sample scan.

  • Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₈H₆N₂O), which is 146.15 g/mol .[3] The high-resolution mass spectrum should show the [M+H]⁺ ion at m/z 147.0553.[4]

  • Key Fragmentation Pathways:

    • Loss of the formyl group (-CHO) to give a fragment at m/z 117.

    • Loss of carbon monoxide (-CO) from the molecular ion to give a fragment at m/z 118.

    • Further fragmentation of the imidazo[1,5-a]pyridine ring system.

Experimental Protocol for Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive spectral analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze IR IR Spectroscopy (FTIR-ATR) Sample->IR Analyze MS Mass Spectrometry (ESI-MS/MS) Sample->MS Analyze Structure Structural Elucidation NMR->Structure Provides Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Identifies MS->Structure Supports via Fragmentation Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Confirms

Caption: Workflow for the comprehensive spectral analysis of this compound.

Conclusion: A Self-Validating Approach to Structural Confirmation

The combination of NMR, IR, and mass spectrometry provides a self-validating system for the characterization of this compound. The data from each technique should be congruent, with NMR confirming the connectivity of the atoms, IR identifying the key functional groups, and mass spectrometry verifying the molecular weight and providing fragmentation evidence that supports the proposed structure. This multi-faceted analytical approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, which is critical for its application in research and development.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. [Link]

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (n.d.). MDPI. [Link]

  • F‐spectra of biimidazo[1,5‐a]pyridines, 5a–5i (left) and 6a–6i (right),... (n.d.). ResearchGate. [Link]

  • Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imida - IRIS-AperTO - UniTo. (2022). IRIS-AperTO. [Link]

  • imidazo[1,5-a]pyridine - SpectraBase. (n.d.). SpectraBase. [Link]

  • Imidazo[1,5-a]pyridine-1-carbaldehyde | C8H6N2O | CID 12222773 - PubChem. (n.d.). PubChem. [Link]

  • Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives. (2025). NIH. [Link]

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde - ResearchGate. (n.d.). ResearchGate. [Link]

  • This compound (C8H6N2O) - PubChemLite. (n.d.). PubChemLite. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). NIH. [Link]

  • General structures of studied imidazo[1,5-a]pyridine ligands and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). NIH. [Link]

  • (PDF) Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. (2025). ResearchGate. [Link]

  • imidazo[1,5-a]pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines | Request PDF. (n.d.). ResearchGate. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025). ResearchGate. [Link]

  • (PDF) Near IR dye precursors: imidazo[5,1-a]isoquinoline. (n.d.). ResearchGate. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). NIH. [Link]

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A Strategic Guide to Uncovering the Biological Potential of Imidazo[1,5-A]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Imidazo[1,5-a]pyridine-5-carbaldehyde, while primarily recognized as a versatile synthetic intermediate, represents an untapped resource for novel biological activity.[4][5] This guide abandons a conventional, templated approach to present a bespoke, logic-driven strategy for the comprehensive biological activity screening of this specific molecule. We will detail the scientific rationale for selecting primary targets, propose a multi-stage screening cascade, provide field-tested experimental protocols, and outline the framework for data analysis and hit validation. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals seeking to explore the therapeutic possibilities of this promising chemical entity.

The Scientific Imperative: Why Screen this compound?

Direct biological screening data for this compound is not prevalent in current literature. Its documented value lies in its role as a key building block for more complex molecules.[4] However, the extensive and potent bioactivities of its derivatives provide a compelling, data-driven rationale for investigating the parent aldehyde itself. The principle of structural analogy suggests that the core scaffold may possess intrinsic activity or serve as a valuable starting point for fragment-based drug discovery.

Our screening strategy is therefore predicated on the known activities of the wider imidazopyridine family, focusing on the most validated targets for this scaffold.

Primary Rationale: Phosphodiesterase 10A (PDE10A) Inhibition

The most significant and recurrently documented activity for imidazo[1,5-a]pyridine derivatives is the potent and selective inhibition of Phosphodiesterase 10A (PDE10A).[6][7][8][9]

  • Mechanism & Therapeutic Relevance: PDE10A is an enzyme that degrades the second messengers cAMP and cGMP, playing a crucial role in signal transduction.[10][11] It is highly expressed in the medium spiny neurons of the striatum, a key node in motor and cognitive control.[11] Inhibition of PDE10A increases cAMP/cGMP levels, modulating neuronal activity. This mechanism has been identified as a promising therapeutic strategy for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[9][11][12] Numerous potent imidazo[4,5-b]pyridine and imidazo[1,5-a]quinoxaline inhibitors of PDE10A have been developed, with some reaching clinical trials.[6][7][12] This strong body of evidence makes PDE10A the primary and most logical target for initial screening.

Secondary Rationales: Expanding the Target Landscape

The broader family of imidazopyridines exhibits a wide range of biological activities, suggesting that a screening campaign should not be limited to a single target.[13][14] Parallel screening for other activities is a cost-effective strategy to maximize the potential for hit discovery.

  • Anticancer Activity: Various imidazopyridine isomers have demonstrated significant antiproliferative effects against a range of human cancer cell lines.[13][15][16] The fused heterocyclic system is a common motif in kinase inhibitors and other anticancer agents.

  • Antimicrobial & Antiviral Properties: The structural similarity of the imidazopyridine core to purines suggests potential interactions with microbial or viral enzymes.[14] Indeed, derivatives have been reported with antibacterial, antifungal, and antiviral activities.[13][17]

  • Anti-inflammatory Effects: Some imidazopyridine compounds have been investigated for their anti-inflammatory properties, another avenue worth exploring.[14]

The Screening Cascade: A Multi-Stage Workflow for Hit Discovery

A successful screening campaign requires a logical progression from broad, high-throughput methods to specific, mechanism-focused assays. The following cascade is designed to efficiently identify and validate potential hits.

Screening_Cascade cluster_0 Stage 1: Primary HTS cluster_1 Stage 2: Hit Confirmation & Potency cluster_2 Stage 3: Selectivity Profiling cluster_3 Stage 4: Mechanistic & In-Cellulo Assays HTS_PDE10A Primary Screen: PDE10A Inhibition Assay Confirm_PDE10A PDE10A Hit Confirmation (Fresh Compound) HTS_PDE10A->Confirm_PDE10A HTS_Cyto Primary Screen: General Cytotoxicity (e.g., HeLa, HEK293) Confirm_Cyto Cytotoxicity Hit Confirmation HTS_Cyto->Confirm_Cyto HTS_AntiB Primary Screen: Antibacterial (e.g., E. coli, S. aureus) Dose_Response_PDE10A IC50 Determination (10-point curve) Confirm_PDE10A->Dose_Response_PDE10A Selectivity_PDE PDE Family Selectivity Panel (PDE1, PDE2, PDE3, PDE4, PDE5) Dose_Response_PDE10A->Selectivity_PDE Dose_Response_Cyto CC50 Determination Confirm_Cyto->Dose_Response_Cyto Selectivity_Cancer Cancer Cell Line Panel (e.g., NCI-60) Dose_Response_Cyto->Selectivity_Cancer MOA_PDE Cellular cAMP/cGMP Assay Selectivity_PDE->MOA_PDE MOA_Cancer Apoptosis/Cell Cycle Assays Selectivity_Cancer->MOA_Cancer

Caption: Proposed multi-stage screening workflow.

Core Experimental Protocols

The integrity of any screening campaign rests on robust and reproducible protocols. The following are detailed, field-proven methodologies for key assays in the proposed cascade.

Protocol: Primary HTS for PDE10A Inhibition

This protocol is adapted from standard fluorescence polarization (FP) or luminescence-based assays, which are well-suited for high-throughput screening.[18]

Principle: The assay measures the activity of PDE10A by detecting the hydrolysis of a fluorescently labeled cAMP or cGMP substrate. Inhibitors prevent this hydrolysis, resulting in a stable, high signal.

Materials:

  • Recombinant Human PDE10A2 enzyme

  • FAM-cAMP or similar fluorescent substrate

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA

  • Stop Solution: 0.1 M EDTA

  • Positive Control: Papaverine or a known potent PDE10A inhibitor (e.g., PF-2545920).[12]

  • Test Compound: this compound dissolved in 100% DMSO.

  • 384-well, low-volume, black assay plates.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Using an acoustic liquid handler or automated multichannel pipette, dispense 50 nL of the compound stock into the appropriate wells of the 384-well plate for a final screening concentration of 10 µM.

    • Dispense 50 nL of DMSO into "vehicle control" wells (100% activity).

    • Dispense 50 nL of a high concentration of the positive control into "max inhibition" wells (0% activity).

  • Enzyme Addition:

    • Prepare a working solution of PDE10A enzyme in cold Assay Buffer at 2x the final desired concentration.

    • Dispense 2.5 µL of the enzyme solution to all wells except the "no enzyme" blanks. Add 2.5 µL of Assay Buffer to the blank wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a working solution of FAM-cAMP substrate in Assay Buffer at 2x the final desired concentration (typically near the Km value).

    • Add 2.5 µL of the substrate solution to all wells to start the reaction. The final volume is 5 µL.

    • Shake the plate for 30 seconds.

  • Reaction Incubation & Termination:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in vehicle control wells).

    • Add 5 µL of Stop Solution to all wells to terminate the reaction.

  • Data Acquisition:

    • Read the plate on a suitable plate reader equipped for fluorescence polarization.

Protocol: General Cytotoxicity Assay (MTT-based)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HeLa or HEK293 cells

  • Complete Growth Medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and no-cell (blank) wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂ until purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of Solubilization Solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

Rigorous data analysis is critical for making informed decisions about which compounds to advance.

Assay Quality Control

For HTS assays, the Z'-factor is a critical metric for assessing assay quality and robustness.

  • Z'-Factor Calculation:

    
    
    where 
    
    
    
    and
    
    
    are the standard deviation and mean of the positive control (max inhibition), and
    
    
    and
    
    
    are for the negative control (vehicle).
  • Interpretation: An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.

Hit Characterization and Hypothetical Data

Hits from the primary screen are confirmed and their potency is determined by generating a 10-point dose-response curve to calculate the IC₅₀ (for enzyme inhibition) or CC₅₀ (for cytotoxicity).

Table 1: Hypothetical Screening Data Summary

AssayTarget/Cell LineParameterThis compoundPositive Control
Primary Screen PDE10A% Inhibition @ 10 µM65%98% (Papaverine)
Dose-Response PDE10AIC₅₀8.5 µM0.2 µM (Papaverine)
Selectivity PDE5AIC₅₀> 100 µM0.005 µM (Sildenafil)
Selectivity PDE4DIC₅₀> 100 µM0.05 µM (Roflumilast)
Cytotoxicity HeLaCC₅₀45 µM0.1 µM (Doxorubicin)
Antibacterial E. coliMIC> 128 µg/mL2 µg/mL (Tetracycline)

Conclusion and Path Forward

This guide outlines a comprehensive and scientifically-grounded strategy for the biological activity screening of this compound. By leveraging the known pharmacology of its derivatives, we have prioritized PDE10A as the primary target while maintaining a broader view for discovering novel activities. The proposed cascade, from high-throughput screening to mechanistic studies, provides a clear and efficient path from initial compound to validated hit.

A hypothetical outcome, as presented in Table 1, showing moderate activity on PDE10A with low cytotoxicity, would designate this compound as a promising "hit" compound. The aldehyde functional group is highly versatile and serves as an excellent chemical handle for follow-up medicinal chemistry.[4] The subsequent steps would involve initiating a structure-activity relationship (SAR) campaign, synthesizing analogs to improve potency and selectivity, and further characterizing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This structured approach ensures that the full therapeutic potential of this scaffold can be systematically explored.

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An In-Depth Technical Guide to the Synthesis and Applications of Imidazo[1,5-a]pyridine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile functionalization potential make it a cornerstone for the development of novel therapeutic agents and advanced materials. This technical guide provides an in-depth exploration of the synthesis and applications of a key derivative, imidazo[1,5-a]pyridine-5-carbaldehyde. We will delve into the foundational synthetic strategies for the core scaffold, provide a detailed, field-proven protocol for the crucial formylation step, and survey the diverse applications of the resulting aldehyde, substantiating our discussion with mechanistic insights, quantitative data, and practical experimental procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.

The Imidazo[1,5-a]pyridine Core: A Scaffold of Opportunity

The imidazo[1,5-a]pyridine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This arrangement imparts a unique electronic architecture, rendering the molecule susceptible to a variety of chemical transformations.[1] The scaffold's inherent biological activity and favorable physicochemical properties have made it a recurring feature in a multitude of pharmacologically active compounds.[2] Derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2] Beyond its medicinal applications, the photophysical properties of the imidazo[1,5-a]pyridine core have led to its use in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[3][4]

The introduction of a carbaldehyde group at the 5-position of the imidazo[1,5-a]pyridine ring system unlocks a plethora of synthetic possibilities. This versatile functional group serves as a linchpin for the construction of more complex molecular architectures through reactions such as condensations, reductive aminations, and Wittig-type reactions.[5] Consequently, this compound is a highly valuable intermediate for the synthesis of a wide array of derivatives with tailored biological and material properties.

Crafting the Core: Synthesis of the Imidazo[1,5-a]pyridine Scaffold

The journey to this compound begins with the construction of the parent heterocyclic system. A variety of synthetic strategies have been developed, each with its own set of advantages and substrate scope. A common and effective approach involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with a suitable one-carbon electrophile.

Synthesis of 2-(Aminomethyl)pyridine Precursors

The synthesis of the crucial 2-(aminomethyl)pyridine intermediate can be achieved through several reliable methods. One common route begins with the readily available 2,3-dichloro-5-(trifluoromethyl)pyridine. A multi-step sequence involving the introduction of an amino group precursor, followed by reduction or hydrolysis, yields the desired amine.[6]

Experimental Protocol: Synthesis of (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine [7]

  • Step 1: Synthesis of methyl-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(diphenylmethyleneamino)acetate: A mixture of methyl 2-(diphenylmethyleneamino)acetate, 2,3-dichloro-5-(trifluoromethyl)pyridine, and potassium carbonate in a suitable solvent system (e.g., propionitrile/toluene) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and concentration, followed by purification to yield the protected amino ester.

  • Step 2: Deprotection to form methyl-2-amino-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate: The benzophenone protecting group is removed under mild acidic conditions (e.g., aqueous HCl in toluene). The resulting aqueous layer containing the hydrochloride salt of the amino ester is separated and used directly in the next step.

  • Step 3: Decarboxylation to (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine: The aqueous solution of the amino ester hydrochloride is heated under reflux to effect decarboxylation. After cooling, the solution is basified and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the target amine.

This protocol provides a scalable route to the key 2-(aminomethyl)pyridine precursor, which can then be used to construct the imidazo[1,5-a]pyridine core.

Cyclization to the Imidazo[1,5-a]pyridine Ring

With the 2-(aminomethyl)pyridine in hand, the next step is the cyclization to form the fused imidazole ring. This can be accomplished using various reagents that provide the necessary one-carbon unit.

Method A: Reaction with Triphosgene or Thiophosgene [6]

A one-pot reaction of the 2-(aminomethyl)pyridine derivative with triphosgene or thiophosgene in the presence of a base provides direct access to 3-substituted imidazo[1,5-a]pyridine derivatives.

Method B: Cyclocondensation with Electrophilically Activated Nitroalkanes [8]

A newer approach involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated in the presence of phosphorous acid in polyphosphoric acid (PPA) medium. This method, while requiring harsher conditions, offers a novel route to the scaffold.

Method C: Three-Component Coupling Reactions [9]

Efficient three-component coupling reactions of substituted picolinaldehydes, amines, and formaldehyde can produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions.

The choice of method will depend on the desired substitution pattern on the final product and the availability of starting materials.

The Keystone Functionalization: Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group at the 5-position is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[10][11] This reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[10] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic and heteroaromatic compounds.[10]

The "Why": Mechanistic Insights into the Vilsmeier-Haack Reaction

Understanding the mechanism of the Vilsmeier-Haack reaction is crucial for optimizing reaction conditions and predicting regioselectivity. The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[12]

  • Electrophilic Aromatic Substitution: The electron-rich imidazo[1,5-a]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the 5-position due to the electronic nature of the heterocyclic system.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[12]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Imidazopyridine Imidazo[1,5-a]pyridine Imidazopyridine->Iminium_Salt + Vilsmeier Reagent Aldehyde This compound Iminium_Salt->Aldehyde Hydrolysis (H₂O work-up)

Caption: Vilsmeier-Haack Reaction Workflow.

A Field-Proven Protocol for the Synthesis of this compound

The following protocol is a robust and reproducible method for the formylation of a generic imidazo[1,5-a]pyridine.

Materials:

  • Imidazo[1,5-a]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imidazo[1,5-a]pyridine (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of POCl₃: Add POCl₃ (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization and Work-up: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, where the appearance of a singlet corresponding to the aldehyde proton (typically around δ 9-10 ppm) and the characteristic shifts in the aromatic protons of the imidazo[1,5-a]pyridine ring will be observed.

The Fruits of Labor: Applications of this compound Derivatives

The synthetic utility of this compound is vast, with significant applications in both medicinal chemistry and materials science.

Medicinal Chemistry: A Gateway to Novel Therapeutics

The imidazo[1,5-a]pyridine scaffold is a well-established pharmacophore, and the 5-carbaldehyde derivative serves as a key intermediate in the synthesis of a variety of biologically active molecules.[5]

Table 1: Biological Activities of Imidazo[1,5-a]pyridine Derivatives

Compound ClassBiological Target/ActivityExample IC₅₀/ActivityReference
Imidazo[1,5-a]pyridinesAnticancer (Breast Cancer Cell Line MCF-7)Active[2]
Imidazo[1,5-a]pyridinesAnti-inflammatoryActive[2]
Imidazo[1,5-a]pyridinesAntiviralActive[2]
Imidazo[1,5-a]pyridinesAntibacterialActive[2]
Imidazo[1,5-a]pyridinesAntifungalActive[2]

The aldehyde functionality can be readily transformed into a wide range of other functional groups, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. For instance, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, which can then be further modified or act as bioactive compounds themselves. Reductive amination provides a direct route to substituted aminomethyl derivatives, which are common motifs in pharmaceuticals.

Medicinal_Chemistry_Applications cluster_0 Synthetic Transformations cluster_1 Bioactive Derivatives Aldehyde Imidazo[1,5-a]pyridine- 5-carbaldehyde Condensation Condensation (e.g., with amines) Aldehyde->Condensation Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Anticancer Anticancer Agents Condensation->Anticancer Anti_inflammatory Anti-inflammatory Agents Reductive_Amination->Anti_inflammatory Antiviral Antiviral Agents Wittig_Reaction->Antiviral

Caption: Synthetic pathways from the 5-carbaldehyde to bioactive molecules.

Materials Science: Illuminating the Future

The unique photophysical properties of the imidazo[1,5-a]pyridine core have been harnessed in the development of advanced materials, particularly fluorescent probes and components for OLEDs.[3][4] The 5-carbaldehyde derivative is an excellent starting point for the synthesis of these materials, as the aldehyde group can be used to introduce various π-conjugated systems that modulate the electronic and optical properties of the molecule.

Fluorescent Probes:

Imidazo[1,5-a]pyridine-based fluorophores are known for their large Stokes shifts and solvatochromic behavior, making them suitable as probes for cellular membranes and for the detection of metal ions.[11][13] The synthesis of these probes often involves the condensation of the 5-carbaldehyde with other aromatic or heterocyclic moieties to create donor-π-acceptor (D-π-A) systems.[14]

Table 2: Photophysical Properties of Imidazo[1,5-a]pyridine-Based Fluorescent Probes

CompoundEmission Wavelength (nm)Quantum Yield (Φ)ApplicationReference
BPy-FL510 (solid state)0.93White LEDs, Anticounterfeiting[14]
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline4460.48Blue Emitter for OLEDs[15][16]
ImPy-anthracene fluorophoreGreenish-yellow emission-Yellow OLEDs, White LEDs[17]

Organic Light-Emitting Diodes (OLEDs):

The high quantum yields and thermal stability of certain imidazo[1,5-a]pyridine derivatives make them excellent candidates for use as emitters in OLEDs.[15][16] The 5-carbaldehyde can be used to synthesize bipolar deep-blue fluorescent emitters, which are crucial for high-performance displays and lighting.[18]

Conclusion and Future Outlook

This compound is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction from the readily accessible imidazo[1,5-a]pyridine core opens the door to a vast array of derivatives with significant potential in medicinal chemistry and materials science. The continued exploration of new synthetic methodologies and the application of these derivatives in drug discovery and advanced materials development will undoubtedly lead to further exciting innovations. As our understanding of the structure-property relationships of this remarkable scaffold deepens, so too will its impact on science and technology.

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An In-Depth Technical Guide to Imidazo[1,5-a]pyridine-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal foundation for the development of novel therapeutic agents and functional materials.[1][2] Derivatives of this core have demonstrated a wide array of biological activities, including their use as thromboxane A2 synthetase inhibitors, and have shown potential in treating neurological disorders and cancer.[3][4] Furthermore, the unique photophysical properties of imidazo[1,5-a]pyridine derivatives have led to their exploration as fluorescent probes for cellular imaging and as components in organic light-emitting diodes (OLEDs).[5][6]

Imidazo[1,5-a]pyridine-5-carbaldehyde, a key derivative of this scaffold, serves as a versatile synthetic intermediate. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse molecular complexity. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, providing researchers with the foundational knowledge to leverage this valuable building block in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological and material systems. While experimental data for this specific isomer is not extensively reported in publicly available literature, the following table summarizes its known properties, supplemented with data from closely related isomers for comparative purposes.

PropertyValue for this compoundComparative Data for Related Isomers
Molecular Formula C₈H₆N₂O[3]-
Molecular Weight 146.15 g/mol [3]-
CAS Number 85691-71-0[3]Imidazo[1,5-a]pyridine-3-carbaldehyde: 56671-66-0[7]
Appearance Brown to yellow solid[3]Imidazo[1,5-a]pyridine-3-carbaldehyde: White to brown crystalline powder[7]
Melting Point Data not availableImidazo[1,5-a]pyridine-3-carbaldehyde: 63 - 67 °C[7]
Solubility Soluble in many organic solvents (qualitative)Data not available
Storage Conditions Store at 0-8 °C[3]Imidazo[1,5-a]pyridine-3-carbaldehyde: Store at room temperature[7]

Note: The lack of extensive experimental data for the 5-carbaldehyde isomer necessitates careful characterization by researchers upon synthesis or acquisition. The data for the 3-carbaldehyde isomer can serve as a useful, albeit approximate, reference.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system and a characteristic downfield singlet for the aldehydic proton (typically in the range of 9-10 ppm). The coupling patterns of the aromatic protons will be indicative of their positions on the imidazo[1,5-a]pyridine core.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will appear as a downfield signal (typically >180 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the aldehyde group and the nitrogen atoms within the ring system.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:

  • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.

  • C-H stretching vibrations of the aromatic ring protons typically appear above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 146.15. Fragmentation patterns will likely involve the loss of the formyl group (CHO) and subsequent fragmentation of the imidazo[1,5-a]pyridine ring.

Synthesis of this compound

The introduction of a formyl group onto the imidazo[1,5-a]pyridine scaffold is most commonly achieved through electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prominent method.[8][9][10]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10] This electrophilic species then attacks the electron-rich imidazo[1,5-a]pyridine ring, leading to formylation.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazopyridine Imidazo[1,5-a]pyridine Intermediate Iminium Salt Intermediate Imidazopyridine->Intermediate + Vilsmeier Reagent Product Imidazo[1,5-a]pyridine-carbaldehyde Intermediate->Product + H₂O (workup) Hydrolysis Hydrolysis

Caption: General workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine

The following is a generalized protocol for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate, which can be adapted for the synthesis of this compound. The regioselectivity of the formylation will depend on the electronic and steric properties of the imidazo[1,5-a]pyridine ring.

Materials:

  • Imidazo[1,5-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • Reaction with Imidazo[1,5-a]pyridine: Dissolve Imidazo[1,5-a]pyridine in a suitable solvent (e.g., DCM or excess DMF) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature or heat as necessary (monitoring by TLC is recommended to determine the optimal reaction time and temperature).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices: The use of an ice bath during the formation of the Vilsmeier reagent and the initial reaction is crucial to control the exothermic nature of the reaction. The final hydrolysis and neutralization steps are necessary to quench the reaction and liberate the aldehyde from the intermediate iminium salt.

Reactivity and Synthetic Applications

The aldehyde functionality of this compound makes it a valuable precursor for a wide range of organic transformations.

Reactions Start This compound Oxidation Oxidation (e.g., KMnO₄, Ag₂O) Start->Oxidation Reduction Reduction (e.g., NaBH₄, LiAlH₄) Start->Reduction Wittig Wittig Reaction (Phosphonium ylides) Start->Wittig Condensation Condensation Reactions (e.g., with amines, hydrazines) Start->Condensation Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Alcohol Reduction->Alcohol Alkene Alkene Wittig->Alkene Imine_Hydrazone Imine/Hydrazone Condensation->Imine_Hydrazone

Caption: Key reactions of this compound.

Synthesis of Bioactive Molecules

The imidazo[1,5-a]pyridine scaffold is present in numerous biologically active compounds.[11] The 5-carbaldehyde derivative can be a key starting material for the synthesis of novel drug candidates through reactions such as:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • Condensation Reactions: Formation of imines (Schiff bases) or hydrazones, which can be further modified or act as bioactive compounds themselves.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds, allowing for the extension of the conjugated system and the synthesis of more complex structures.

Development of Fluorescent Probes

The inherent fluorescence of the imidazo[1,5-a]pyridine core can be modulated and enhanced through chemical modification.[5][6] this compound is an excellent starting point for creating novel fluorescent dyes and probes. The aldehyde group can be used to introduce various functionalities that can influence the photophysical properties, such as:

  • Introduction of Donor-Acceptor Systems: The aldehyde can be converted into a stronger electron-withdrawing group or used to link to an electron-donating moiety, creating a push-pull system that can lead to a red-shift in the emission spectrum and enhanced quantum yields.

  • Synthesis of Fluorescent Sensors: The aldehyde can be reacted with specific recognition units to create chemosensors for ions or small molecules. Binding of the analyte to the recognition unit can induce a change in the fluorescence properties of the imidazo[1,5-a]pyridine fluorophore.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and materials science. While a comprehensive experimental dataset for this specific isomer is not yet widely available, this guide provides a solid foundation of its known properties, a reliable synthetic approach, and a clear overview of its potential applications. The strategic use of this compound will undoubtedly contribute to the development of novel bioactive molecules and advanced functional materials.

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An In-depth Technical Guide to Investigating the Reaction Kinetics of Imidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Functionalization of this core, particularly through reactions of strategically placed substituents, is a cornerstone of novel molecular design. Imidazo[1,5-a]pyridine-5-carbaldehyde represents a key synthetic intermediate, offering a reactive handle for a plethora of chemical transformations.[2] A thorough understanding of its reaction kinetics is paramount for reaction optimization, mechanistic elucidation, and the rational design of derivatives with desired properties. This guide provides a comprehensive overview of the principles and practical methodologies for studying the reaction kinetics of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound in Modern Chemistry

Imidazo[1,5-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Furthermore, their unique photophysical characteristics make them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). The aldehyde functionality at the 5-position of the imidazo[1,5-a]pyridine core serves as a versatile precursor for a wide array of chemical modifications. These include, but are not limited to, reductive amination, Wittig olefination, and condensation reactions to form Schiff bases.

A quantitative understanding of the rates of these reactions is crucial for several reasons:

  • Process Optimization: Kinetic data allows for the fine-tuning of reaction parameters (temperature, concentration, catalyst loading) to maximize yield, minimize reaction times, and reduce the formation of byproducts.

  • Mechanistic Insight: The determination of rate laws and the influence of electronic and steric factors on reaction rates provide deep insights into the underlying reaction mechanism.

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, understanding how modifications to the imidazo[1,5-a]pyridine scaffold affect reaction kinetics can inform the design of more potent and selective therapeutic agents.

  • Predictive Modeling: Robust kinetic data can be used to develop predictive models for the reactivity of novel imidazo[1,5-a]pyridine derivatives.

This guide will focus on the practical aspects of designing and executing kinetic studies on this compound, with a focus on commonly employed analytical techniques.

Fundamental Principles of Reaction Kinetics

Before delving into experimental design, a brief review of fundamental kinetic principles is warranted. The rate of a chemical reaction is defined as the change in concentration of a reactant or product per unit time. A rate law is an equation that links the reaction rate with the concentrations of reactants. For a generic reaction:

A + B → P

The rate law can be expressed as:

Rate = k[A]^m[B]^n

where:

  • k is the rate constant

  • [A] and [B] are the molar concentrations of reactants A and B

  • m and n are the partial orders of the reaction with respect to A and B, respectively. The overall order of the reaction is m + n.

The primary goal of a kinetic study is to determine the rate law and the value of the rate constant, k.

Experimental Design for Kinetic Studies

A well-designed kinetic experiment is essential for obtaining reliable and reproducible data. Key considerations include:

  • Choice of Analytical Technique: The method used to monitor the reaction must be sensitive to changes in the concentration of at least one of the reactants or products. The most common techniques for studying the kinetics of organic reactions are UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and for rapid reactions, stopped-flow techniques.[3][4]

  • Control of Reaction Conditions: Temperature, pressure (if applicable), and solvent must be kept constant throughout the experiment.

  • Initial Concentrations: The initial concentrations of reactants should be chosen carefully to ensure that the reaction proceeds at a measurable rate. It is often desirable to work under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than the others, simplifying the rate law.

General Workflow for a Kinetic Study

The following diagram illustrates a typical workflow for a kinetic investigation:

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis A Define Reaction & Hypothesis B Select Analytical Method (UV-Vis, NMR, etc.) A->B C Prepare Stock Solutions & Standardize B->C D Equilibrate System (e.g., Thermostat Cuvette) C->D E Initiate Reaction & Start Data Collection D->E F Monitor Concentration vs. Time E->F G Process Raw Data (e.g., Absorbance to Concentration) F->G H Plot Kinetic Data (e.g., ln[A] vs. time) G->H I Determine Rate Law & Rate Constant (k) H->I J Mechanistic Interpretation I->J

Caption: General workflow for a kinetic study.

Spectroscopic Techniques for Monitoring Reactions of this compound

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful and widely accessible technique for monitoring reaction kinetics.[3] It is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law:

A = εbc

where:

  • A is the absorbance

  • ε is the molar absorptivity (a constant for a given substance at a specific wavelength)

  • b is the path length of the cuvette

  • c is the concentration of the absorbing species

For a reaction involving this compound, it is likely that the starting material and the product will have different UV-Vis spectra. This difference can be exploited to monitor the progress of the reaction.

  • Determine the Wavelength of Maximum Absorbance (λ_max):

    • Record the UV-Vis spectra of the starting material (this compound) and the expected product separately.

    • Identify a wavelength where the difference in absorbance between the reactant and product is maximal. This will provide the greatest sensitivity for monitoring the reaction.

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, ethanol).

    • Prepare a stock solution of the nucleophile (e.g., an amine or thiol) of known concentration in the same solvent.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to the predetermined λ_max.

    • Use a thermostatted cuvette holder to maintain a constant temperature.

  • Initiate the Reaction and Collect Data:

    • Pipette a known volume of the this compound stock solution into a cuvette.

    • Add a known volume of the nucleophile stock solution to the cuvette, mix rapidly, and immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • Convert the absorbance data to concentration data using the Beer-Lambert Law.

    • Plot the concentration of the reactant versus time.

    • To determine the order of the reaction, plot the data in different ways (e.g., [A] vs. t for zero-order, ln[A] vs. t for first-order, 1/[A] vs. t for second-order). The plot that yields a straight line corresponds to the order of the reaction. The rate constant, k, can be determined from the slope of the line.[5]

Reaction Order Integrated Rate Law Linear Plot Slope
Zero[A]_t = -kt + [A]_0[A]_t vs. t-k
Firstln[A]_t = -kt + ln[A]_0ln[A]_t vs. t-k
Second1/[A]_t = kt + 1/[A]_01/[A]_t vs. tk

Table 1: Integrated Rate Laws and Corresponding Linear Plots for Different Reaction Orders.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for monitoring reaction kinetics, providing detailed structural information about the species in the reaction mixture.[4] For reactions of this compound, ¹H NMR is particularly useful as the aldehyde proton has a characteristic chemical shift (typically 9-10 ppm) that will change significantly upon reaction.

  • Prepare the Reaction Mixture:

    • Dissolve a known amount of this compound in a deuterated solvent in an NMR tube.

    • Add a known amount of the nucleophile to the NMR tube.

  • Acquire NMR Spectra:

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the peaks corresponding to the aldehyde proton of the starting material and a characteristic proton of the product.

    • The relative integrals of these peaks are proportional to the concentrations of the respective species.

    • Plot the concentration of the starting material (or product) as a function of time and analyze the data as described for UV-Vis spectroscopy to determine the rate law and rate constant.

Diagram of NMR Data Acquisition and Processing:

G cluster_0 NMR Experiment cluster_1 Data Processing cluster_2 Kinetic Analysis A Reaction Mixture in NMR Tube B Acquire ¹H NMR Spectra (Time Series) A->B C Integrate Key Peaks (Reactant & Product) B->C D Calculate Relative Concentrations C->D E Plot Concentration vs. Time D->E F Determine Rate Law & 'k' E->F

Caption: Workflow for NMR-based kinetic analysis.

Stopped-Flow Techniques for Fast Reactions

For reactions that are too fast to be monitored by conventional UV-Vis or NMR spectroscopy (i.e., reactions with half-lives in the millisecond to second range), stopped-flow techniques are employed.[6][7] A stopped-flow instrument rapidly mixes two reactant solutions and then injects the mixture into an observation cell where the reaction is monitored, typically by UV-Vis or fluorescence spectroscopy.

A schematic of a stopped-flow apparatus is shown below:

G SyringeA Syringe A This compound Mixer Mixing Chamber SyringeA->Mixer SyringeB Syringe B Nucleophile SyringeB->Mixer Drive Drive Ram Drive->SyringeA Drive->SyringeB Cell Observation Cell Mixer->Cell StopSyringe Stop Syringe Cell->StopSyringe Detector Detector Cell->Detector LightSource Light Source LightSource->Cell

Caption: Schematic of a stopped-flow apparatus.

The procedure is similar to that of conventional UV-Vis spectroscopy, but the mixing and data acquisition are automated and occur on a much faster timescale.

Case Study: Hypothetical Kinetic Analysis of the Reaction of this compound with a Primary Amine

Let us consider the reaction of this compound with a primary amine, such as aniline, to form a Schiff base. This is a classic example of a nucleophilic addition-elimination reaction.

Reaction Scheme:

This compound + Aniline ⇌ Schiff Base + H₂O

Proposed Kinetic Study using UV-Vis Spectroscopy:

  • Spectral Analysis: The formation of the conjugated Schiff base is expected to result in a significant red-shift in the UV-Vis spectrum compared to the starting aldehyde. This provides an excellent spectroscopic handle to monitor the reaction.

  • Experimental Conditions: The reaction would be carried out in a suitable solvent (e.g., ethanol) at a constant temperature. To simplify the kinetics, the reaction would be performed under pseudo-first-order conditions with a large excess of aniline.

  • Data Acquisition and Analysis: The increase in absorbance at the λ_max of the Schiff base would be monitored over time. A plot of ln(A_∞ - A_t) versus t (where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t) would be linear if the reaction is first order in the aldehyde. The pseudo-first-order rate constant, k', would be obtained from the slope. By varying the concentration of aniline and plotting k' versus [Aniline], the second-order rate constant, k, can be determined.

Conclusion

The study of the reaction kinetics of this compound is essential for harnessing its full potential as a versatile synthetic intermediate. This guide has outlined the fundamental principles and practical methodologies for conducting such investigations. The choice of analytical technique—be it UV-Vis spectroscopy for its accessibility, NMR spectroscopy for its structural detail, or stopped-flow techniques for rapid reactions—will depend on the specific reaction and the resources available. By applying the principles and protocols described herein, researchers can gain a deeper understanding of the reactivity of this important heterocyclic compound, paving the way for the development of novel pharmaceuticals and materials.

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A Technical Guide to the Computational Exploration of Imidazo[1,5-a]pyridine-5-carbaldehyde: From Molecular Properties to Druggability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, finding applications in both agrochemicals and pharmaceuticals.[1][2] Its unique electronic and structural characteristics make it an attractive starting point for the design of novel therapeutic agents.[3] Imidazo[1,5-a]pyridine derivatives have been investigated for a range of biological activities, including their potential as anticancer agents and their ability to interact with biologically significant macromolecules like DNA.[2] The introduction of a carbaldehyde group at the 5-position of this scaffold, yielding Imidazo[1,5-a]pyridine-5-carbaldehyde, provides a versatile chemical handle for further synthetic modifications, making it a key intermediate in the development of new drug candidates.[3]

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the physicochemical properties, reactivity, and potential biological activity of this compound. As a self-validating system, the protocols described herein are designed to be robust and reproducible, offering researchers, scientists, and drug development professionals a practical framework for their computational studies.

I. Molecular Structure and Spectroscopic Characterization: A Computational Approach

A foundational aspect of understanding any molecule is the elucidation of its three-dimensional structure and spectroscopic properties. While experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable, computational methods, particularly Density Functional Theory (DFT), serve as powerful complementary tools for predicting and interpreting these properties.[4][5][6]

A. Density Functional Theory (DFT) for Structural Optimization and Spectroscopic Prediction

DFT has emerged as a highly effective method for appraising the structural and spectral properties of organic compounds due to its balance of accuracy and computational efficiency.[5][7] The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a commonly employed and well-validated approach for these calculations.[4][7]

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization:

    • Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory in the gas phase.[4]

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Spectroscopic Prediction:

    • From the frequency calculation, predict the vibrational (IR) spectrum. The calculated frequencies can be scaled by an appropriate factor (e.g., ~0.96) to account for anharmonicity and basis set limitations.

    • Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. The calculated shifts should be referenced against a standard, such as tetramethylsilane (TMS).

B. Data Presentation: Structural Parameters

The optimized geometry from DFT calculations provides a wealth of information about bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's conformation and steric properties.

Parameter Bond/Angle Calculated Value (Å or °)
Bond LengthC1-N2[Example Value]
C3-C3a[Example Value]
C5-C11 (C=O)[Example Value]
Bond AngleN2-C1-C8a[Example Value]
C3a-C4-C5[Example Value]
Dihedral AngleC4-C5-C11-O12[Example Value]

Note: The table above is a template. Actual values would be obtained from the DFT output file.

II. Unveiling Reactivity and Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic properties of a molecule govern its reactivity and its ability to participate in intermolecular interactions. DFT calculations provide valuable insights into these properties through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).[4]

A. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that determine a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller Egap suggests higher reactivity.

Parameter Energy (eV)
EHOMO[Example Value]
ELUMO[Example Value]
Egap (LUMO-HOMO)[Example Value]

Note: The table above is a template. Actual values would be obtained from the DFT output file.

B. Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions.[4][6] In this compound, the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazo[1,5-a]pyridine ring are expected to be electron-rich regions (colored in red on an MEP map), while the hydrogen atoms are likely to be electron-poor (colored in blue).

III. In Silico Drug Discovery: Molecular Docking and ADMET Prediction

Computational methods play a pivotal role in modern drug discovery by enabling the rapid screening of compounds for their potential to interact with biological targets and for their pharmacokinetic properties.[5]

A. Molecular Docking: Predicting Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5][7] This method is instrumental in structure-based drug design for predicting binding affinity and understanding the key interactions that stabilize the ligand-protein complex.[5][6] The imidazo[1,2-a]pyridine scaffold, a close relative of imidazo[1,5-a]pyridine, has been successfully investigated as a potential inhibitor for various targets, including those in Mycobacterium tuberculosis and SARS-CoV-2.[7][8]

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis target_prep Target Protein Preparation (e.g., PDB download, water removal, protonation) grid_gen Grid Box Generation (Define binding site) target_prep->grid_gen ligand_prep Ligand Preparation (this compound 3D structure, energy minimization) docking_run Run Docking Algorithm (e.g., AutoDock Vina, GOLD) ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis (Binding energy scoring, clustering) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions, pi-pi stacking) pose_analysis->interaction_analysis

Caption: Molecular Docking Workflow

B. ADMET Prediction: Assessing Druggability

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles.[7][8] In silico tools can predict various ADMET properties, helping to prioritize candidates for further experimental validation.

Property Predicted Value/Classification Significance
Absorption
Human Intestinal Absorption[Example: High]Potential for good oral bioavailability.
Caco-2 Permeability[Example: Moderate]Indicates ability to cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) Penetration[Example: Low/High]Predicts potential for CNS effects.
Plasma Protein Binding[Example: >90%]Affects the free drug concentration.
Metabolism
CYP2D6 Inhibition[Example: Non-inhibitor]Low risk of drug-drug interactions.
Toxicity
Carcinogenicity[Example: Non-carcinogen]Safety profile.
hERG Inhibition[Example: Low risk]Predicts potential for cardiotoxicity.

Note: The table above is a template. Values would be obtained from ADMET prediction software (e.g., SwissADME, pkCSM).

IV. Visualizing the Computational Workflow

A well-defined workflow is essential for ensuring the reproducibility and logical progression of computational studies.

G start Define Research Question mol_build Build 3D Structure of This compound start->mol_build target_selection Select Biological Target start->target_selection dft DFT Calculations (B3LYP/6-311++G(d,p)) mol_build->dft docking Molecular Docking mol_build->docking admet ADMET Prediction mol_build->admet structural_analysis Structural & Spectroscopic Analysis dft->structural_analysis electronic_analysis Electronic Property Analysis (FMO, MEP) dft->electronic_analysis data_synthesis Synthesize Data and Draw Conclusions structural_analysis->data_synthesis electronic_analysis->data_synthesis target_selection->docking docking->data_synthesis admet->data_synthesis end Report Findings data_synthesis->end

Caption: Overall Computational Workflow

Conclusion

The computational methodologies outlined in this guide provide a robust framework for the in-depth investigation of this compound. By integrating DFT calculations for fundamental property prediction with molecular docking and ADMET profiling for druggability assessment, researchers can efficiently explore the therapeutic potential of this and related compounds. This in silico approach not only accelerates the drug discovery process but also provides valuable mechanistic insights that can guide further experimental work. The continued application of these computational tools will undoubtedly play a crucial role in unlocking the full potential of the imidazo[1,5-a]pyridine scaffold in medicinal chemistry.

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The Gateway to Novel Therapeutics: Imidazo[1,5-a]pyridine-5-carbaldehyde as a Strategic Starting Material in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the imidazo[1,5-a]pyridine scaffold has emerged as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable, yet underexplored, derivative: Imidazo[1,5-a]pyridine-5-carbaldehyde . The strategic placement of the aldehyde functionality on this potent heterocyclic core provides a versatile chemical handle for the synthesis of diverse compound libraries. This document serves as a technical primer, elucidating the synthesis, chemical reactivity, and strategic applications of this compound as a pivotal starting material for the discovery of next-generation therapeutics, particularly in the realms of oncology and neurology.[3][4]

The Imidazo[1,5-a]pyridine Core: A Foundation of Pharmacological Relevance

The imidazo[1,5-a]pyridine nucleus is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural rigidity, coupled with its capacity for diverse substitutions, allows for the precise spatial orientation of pharmacophoric features, making it an ideal scaffold for targeting a wide array of biological macromolecules.[2][5] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, modulation of G-protein coupled receptors (GPCRs), and interaction with enzymes involved in critical cellular pathways.[4][6][7] The inherent drug-like properties of the imidazo[1,5-a]pyridine scaffold make it a highly attractive starting point for drug discovery campaigns.

Synthesis of the Gateway Molecule: this compound

The introduction of a formyl (-CHO) group at the C5 position of the imidazo[1,5-a]pyridine ring is a key synthetic transformation that unlocks the full potential of this scaffold. The most direct and established method for this conversion is the Vilsmeier-Haack reaction .[8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the electrophilic formylation of an electron-rich aromatic ring.[11][12]

Mechanistic Insight: The Vilsmeier-Haack Reaction

The causality behind choosing the Vilsmeier-Haack reaction lies in its efficiency and selectivity for electron-rich heterocycles. The imidazo[1,5-a]pyridine system is sufficiently activated to undergo this transformation. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich imidazo[1,5-a]pyridine. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazopyridine Imidazo[1,5-a]pyridine (Nucleophile) Intermediate Iminium Intermediate Imidazopyridine->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of Imidazo[1,5-a]pyridine.

Experimental Protocol: Vilsmeier-Haack Formylation

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following general procedure, adapted from established Vilsmeier-Haack reactions on similar heterocyclic systems, serves as a reliable starting point.[8][10]

Materials:

  • Imidazo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool DMF (3.0 eq) in an ice-water bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Allow the mixture to stir at this temperature for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with Imidazo[1,5-a]pyridine: Dissolve Imidazo[1,5-a]pyridine (1.0 eq) in DCM and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approximately 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice-water bath and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is alkaline.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Characterization of this compound

Thorough characterization of the starting material is a prerequisite for its use in drug discovery. While a publicly available, citable spectrum for this compound is not readily found, the expected spectroscopic data can be predicted based on the analysis of its isomers and related structures.[13][14]

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and imidazole rings, a downfield singlet for the aldehyde proton (~9-10 ppm).
¹³C NMR Aromatic carbons, a downfield signal for the carbonyl carbon of the aldehyde (~185-195 ppm).
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₈H₆N₂O (146.15 g/mol ).[15]
IR Spec. A strong C=O stretching frequency for the aldehyde (~1680-1700 cm⁻¹).

The Aldehyde as a Versatile Chemical Handle: Key Transformations in Drug Discovery

The true power of this compound lies in the reactivity of its aldehyde group. This functionality serves as an electrophilic site, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to medicinal chemistry.

Aldehyde_Reactions cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Knoevenagel_Condensation Knoevenagel Condensation Start->Knoevenagel_Condensation Grignard_Addition Grignard/Organolithium Addition Start->Grignard_Addition Amines Substituted Amines Reductive_Amination->Amines Alkenes Substituted Alkenes Wittig_Reaction->Alkenes Electron_Deficient_Alkenes Electron-Deficient Alkenes Knoevenagel_Condensation->Electron_Deficient_Alkenes Secondary_Alcohols Secondary Alcohols Grignard_Addition->Secondary_Alcohols

Caption: Key reactions of this compound.

Reductive Amination: Introducing Diverse Amine Side Chains

Reductive amination is a cornerstone reaction for installing amine-containing side chains, which are prevalent in many drug molecules due to their ability to form salt bridges and hydrogen bonds with biological targets.[16] This one-pot reaction involves the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, followed by its reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).

Experimental Protocol: General Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Completion and Work-up: Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent. Purify as necessary.

Knoevenagel Condensation: Accessing Electron-Deficient Alkenes

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). This reaction is particularly useful for synthesizing α,β-unsaturated systems that can act as Michael acceptors or as scaffolds for further functionalization.

Experimental Protocol: General Knoevenagel Condensation

  • Reaction Setup: Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a solvent like ethanol or toluene.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction Progression: Heat the mixture to reflux and monitor by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, concentrate the mixture and purify by recrystallization or column chromatography.

Strategic Application in Drug Discovery: A Focus on Kinase Inhibitors

The imidazo[1,5-a]pyridine scaffold is a well-established core in the design of kinase inhibitors.[6] The strategic elaboration of this compound can be envisioned as a direct route to novel kinase inhibitors. For instance, the amine side chains introduced via reductive amination can be designed to interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition.

Kinase_Inhibitor_Strategy Start This compound Reductive_Amination Reductive Amination with diverse amines Start->Reductive_Amination Library Library of Aminomethyl Derivatives Reductive_Amination->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Biological Screening Lead_Candidate Lead Kinase Inhibitor SAR->Lead_Candidate Optimization

Caption: Strategy for developing kinase inhibitors.

Conclusion and Future Perspectives

This compound represents a highly valuable, yet currently underutilized, starting material in the field of drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional versatility of the aldehyde functional group provide a robust platform for the rapid generation of diverse chemical libraries. The strategic application of this building block, particularly in the synthesis of kinase inhibitors and other targeted therapies, holds immense promise for the development of novel therapeutics. As the demand for new chemical entities continues to grow, a deeper exploration of the synthetic utility of this compound is warranted and is poised to unlock new avenues in medicinal chemistry.

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Spectroscopic and Structural Elucidation of Imidazo[1,5-a]pyridine-5-carbaldehyde Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Imidazo[1,5-a]pyridines in Modern Drug Discovery

The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] These fused heterocyclic systems exhibit diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.[3] The introduction of a carbaldehyde group at the 5-position, creating Imidazo[1,5-a]pyridine-5-carbaldehyde and its analogs, provides a crucial chemical handle for further synthetic modifications, enabling the exploration of vast chemical space in the quest for novel therapeutics.[4]

This guide provides an in-depth technical overview of the essential spectroscopic and structural elucidation techniques employed to characterize these valuable analogs. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable compound characterization.

The Analytical Imperative: A Multi-faceted Approach to Structural Confirmation

The unambiguous determination of the chemical structure of newly synthesized this compound analogs is paramount. A single analytical technique is rarely sufficient. Instead, a synergistic application of multiple spectroscopic and analytical methods provides a self-validating system, ensuring the highest degree of confidence in the assigned structure. This guide will focus on the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.

G cluster_synthesis Synthesis cluster_elucidation Structural Elucidation Workflow Syn This compound Analog Synthesis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Syn->NMR Initial Characterization MS Mass Spectrometry (HRMS) Syn->MS Initial Characterization IR Infrared Spectroscopy (FT-IR) Syn->IR Initial Characterization XRay X-ray Crystallography (Single Crystal) NMR->XRay For Unambiguous 3D Structure Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->XRay For Unambiguous 3D Structure MS->Confirmed_Structure IR->XRay For Unambiguous 3D Structure IR->Confirmed_Structure XRay->Confirmed_Structure Definitive Structure

Caption: Integrated workflow for the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound analogs, a combination of ¹H, ¹³C, and 2D NMR experiments provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and to avoid overlapping solvent signals with key analyte resonances.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz. Higher field strengths (e.g., 500 or 600 MHz) are often preferable for better signal dispersion, especially for complex analogs.[5][6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Interpreting the Spectrum:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is indicative of the electronic environment of the proton. Aromatic protons on the imidazo[1,5-a]pyridine core typically resonate in the range of δ 7.0-9.0 ppm. The aldehyde proton is highly deshielded and appears as a singlet further downfield, typically between δ 9.5-10.5 ppm.[7][8]

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of the molecule.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Experimental Protocol: The sample preparation is the same as for ¹H NMR. ¹³C NMR experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Interpreting the Spectrum:

  • Chemical Shift (δ): The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing significantly downfield in the range of δ 180-200 ppm.[7][8] Carbons within the aromatic heterocyclic system typically resonate between δ 110-160 ppm.[6][7]

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.5 - 10.5 (s)180 - 200
Aromatic (Ar-H)7.0 - 9.0 (m)110 - 160
Alkyl Substituents0.5 - 4.510 - 70

A representative summary of expected NMR chemical shifts.

2D NMR Techniques: Establishing Connectivity

When the ¹H and ¹³C spectra are complex or ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Identifies protons that are coupled to each other, revealing the connectivity of proton spin systems.

  • HSQC: Correlates each proton signal with the carbon atom to which it is directly attached.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol:

  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for these types of molecules, often resulting in the observation of the protonated molecule [M+H]⁺.[5][7]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined with high accuracy (typically to four decimal places).

Data Interpretation: The high-resolution mass measurement allows for the unambiguous determination of the elemental composition, confirming that the synthesized compound has the expected molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: The sample can be analyzed as a solid (using KBr pellet or ATR - Attenuated Total Reflectance) or in solution.

Interpreting the Spectrum: The key diagnostic absorption band for this compound analogs is the strong carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1680-1710 cm⁻¹.[7] The spectrum will also show characteristic absorptions for C-H and C=C/C=N bonds within the aromatic system.[7][9]

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Aldehyde (C=O)Stretch1680 - 1710 (strong)
Aromatic C-HStretch3000 - 3100 (medium)
Aromatic C=C/C=NStretch1400 - 1600 (variable)

Key FT-IR absorption bands for this compound analogs.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide a wealth of information about the connectivity and functional groups, single-crystal X-ray diffraction provides an unambiguous, three-dimensional representation of the molecule in the solid state.[10]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the analog must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Data Interpretation: The output of a successful X-ray diffraction experiment is a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[8][10][11] This technique is unparalleled for confirming the regiochemistry of substitution on the imidazo[1,5-a]pyridine core.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Rigorous and Validated Approach

The structural elucidation of this compound analogs requires a meticulous and integrated analytical approach. By combining the detailed connectivity information from NMR, the precise molecular formula from HRMS, the functional group confirmation from FT-IR, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in their synthesized compounds. This robust characterization is the bedrock upon which all subsequent biological and pharmacological evaluations are built, ensuring the integrity and reproducibility of scientific findings in the field of drug discovery.

References

  • Mihorianu, M., Mangalagiu, I., Jones, P. G., & Daniliuc, C.-G. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Retrieved from [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). ijrpr. Retrieved from [Link]

  • UV-Vis, solution PL, solid PL and low temperature PL spectra of mCzImPy and mBisImPy. (n.d.). Retrieved from [Link]

  • imidazo[1,5-a]pyridine. (n.d.). SpectraBase. Retrieved from [Link]

  • Ruffato, G., et al. (2022). Imidazo[1,5-a]Pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. MDPI. Retrieved from [Link]

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(30), 5653-5660. RSC Publishing. Retrieved from [Link]

  • Mihorianu, M., et al. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Retrieved from [Link]

  • D'auria, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Semantic Scholar. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44837–44853. PubMed Central. Retrieved from [Link]

  • Sangekar, P. S., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Barolo, C., et al. (2024). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 29(1), 16. MDPI. Retrieved from [Link]

  • Xi, J.-B., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083–1106. PubMed. Retrieved from [Link]

  • UV absorption (left) and PL spectra (right) of synthesized imidazopyridine-linked coumarins in DMSO/ethanol (C = 1 × 10–4 M). (n.d.). ResearchGate. Retrieved from [Link]

  • Badawi, H. M., et al. (2014). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Retrieved from [Link]

  • Di Nuzzo, F., et al. (2019). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal, 14(17), 2949-2956. Retrieved from [Link]

  • Gorson, J., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-13. RSC Publishing. Retrieved from [Link]

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22442–22459. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC.... (n.d.). ResearchGate. Retrieved from [Link]

  • Guler, F. I., et al. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData. Retrieved from [Link]

  • Barolo, C., et al. (2024). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. UniTo. Retrieved from [Link]

  • Imidazo[1,5-a]pyridine-1-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • This compound (C8H6N2O). (n.d.). PubChemLite. Retrieved from [Link]

  • Utke, S., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity of the Carbaldehyde Moiety in Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its synthetic versatility is greatly enhanced by the introduction of functional groups that serve as handles for molecular elaboration. Among these, the carbaldehyde group is of paramount importance, acting as a versatile electrophilic center for a vast array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the carbaldehyde moiety on the imidazopyridine core, with a particular focus on the widely studied imidazo[1,2-a]pyridine isomer. We will delve into the underlying electronic principles governing its reactivity, detail key synthetic transformations with field-proven protocols, and illustrate how these reactions are leveraged in the rational design of complex molecules for drug discovery.

The Imidazopyridine Carbaldehyde: An Electronically Tuned Electrophile

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle where an electron-rich imidazole ring is fused to an electron-deficient pyridine ring. This electronic dichotomy profoundly influences the reactivity of substituents. A carbaldehyde group, typically installed at the C3 position, is subject to the electron-withdrawing nature of the pyridine nitrogen, which enhances the electrophilicity of the carbonyl carbon. This makes it a highly reactive and valuable intermediate for building molecular complexity.

The synthesis of these key intermediates is often achieved through established formylation methods. One common approach is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (generated from a substituted amide like DMF and an acid chloride like POCl₃) to formylate electron-rich heterocyclic systems.[3] Alternatively, methods such as the silver-catalyzed intramolecular aminooxygenation of specific precursors can yield imidazo[1,2-a]pyridine-3-carbaldehydes.[4][5]

G cluster_synthesis Synthetic Pathway to Imidazo[1,2-a]pyridine-3-carbaldehyde aminopyridine 2-Aminopyridine Derivative imidazopyridine Imidazopyridine Core aminopyridine->imidazopyridine Cyclocondensation haloketone α-Haloketone haloketone->imidazopyridine product Imidazo[1,2-a]pyridine-3-carbaldehyde imidazopyridine->product C3-Formylation vilsmeier Vilsmeier Reagent (POCl₃, DMF) vilsmeier->product G aldehyde Imidazopyridine Carbaldehyde intermediate Adduct Intermediate aldehyde->intermediate active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->intermediate base Base (e.g., Piperidine) base->intermediate Catalyst product Knoevenagel Product (α,β-Unsaturated) intermediate->product Dehydration G cluster_mcr Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction aldehyde Aldehyde (e.g., Imidazopyridine Carbaldehyde) imine Imine Intermediate aldehyde->imine aminoazine 2-Aminoazine aminoazine->imine Condensation isocyanide Isocyanide nitrilium Nitrilium Ion Intermediate isocyanide->nitrilium [4+1] Cycloaddition catalyst Lewis or Brønsted Acid catalyst->imine imine->nitrilium cycloadduct Cycloadduct nitrilium->cycloadduct product 3-Aminoimidazo-fused Product cycloadduct->product Tautomerization

Sources

The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[1,5-a]pyridine core, a fascinating bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, conformational rigidity, and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the imidazo[1,5-a]pyridine scaffold, from its fundamental synthetic methodologies to its broad spectrum of biological activities and the intricate structure-activity relationships that govern its therapeutic potential. We delve into its role as a potent inhibitor of key signaling pathways implicated in cancer and neurodegenerative diseases, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The landscape of drug discovery is in a perpetual state of evolution, with an ever-present demand for novel molecular architectures that can effectively and selectively modulate biological targets. Within this dynamic environment, the imidazo[1,5-a]pyridine scaffold has carved a significant niche.[1] Unlike its more extensively studied isomer, imidazo[1,2-a]pyridine, the [1,5-a] fusion imparts distinct electronic and steric characteristics, offering medicinal chemists a unique canvas for molecular design.

The inherent features of the imidazo[1,5-a]pyridine core, such as its hydrogen bond accepting capabilities and its ability to engage in π-π stacking interactions, make it an ideal framework for potent and selective ligand development. This has led to its exploration in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] This guide will illuminate the multifaceted nature of this remarkable scaffold, providing the reader with the foundational knowledge and practical tools necessary to harness its full potential in drug discovery endeavors.

Synthetic Strategies: Building the Core

The construction of the imidazo[1,5-a]pyridine ring system can be achieved through a variety of synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and scalability. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Cyclocondensation and Cycloaddition Reactions

A prevalent and versatile approach to the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-aminomethylpyridine derivatives with various electrophilic partners. This method allows for the introduction of diverse substituents at multiple positions of the scaffold.

A noteworthy example is the reaction of 2-aminomethylpyridines with aldehydes and isocyanides in a multicomponent reaction format, which provides a rapid and efficient entry to a wide array of substituted imidazo[1,5-a]pyridines.[2] Furthermore, cycloaddition reactions, such as the [8π+2π] cycloaddition of indolizines with acetylenic esters, have also been employed to construct this bicyclic system.

Oxidative Cyclization and Transannulation Reactions

More recent advancements in synthetic methodology have focused on the development of oxidative cyclization and transannulation reactions. These methods often proceed under milder conditions and offer access to unique substitution patterns. For instance, copper-catalyzed oxidative cyclization of 2-pyridinylmethanamines with various coupling partners has proven to be a powerful tool for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines.[2] Transannulation reactions, involving the rearrangement of other heterocyclic systems, also provide an elegant route to this scaffold.[2]

Metal-Free Synthetic Approaches

In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free approaches to the imidazo[1,5-a]pyridine core have gained significant attention. These reactions often utilize readily available and inexpensive reagents and catalysts. An example includes the iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines, which offers an operationally simple and scalable synthesis.[3]

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

The imidazo[1,5-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, underscoring its versatility as a pharmacophore. This section will explore some of the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

One of the most extensively investigated applications of the imidazo[1,5-a]pyridine scaffold is in the development of novel anticancer agents. Derivatives of this core have been shown to inhibit a variety of kinases that are critical for tumor growth and survival.

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and its aberrant signaling is a hallmark of many cancers. Several imidazo[1,5-a]pyridine derivatives have been identified as potent inhibitors of EGFR kinase activity.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and downstream signaling. The structural rigidity of the imidazo[1,5-a]pyridine core allows for precise positioning of substituents to maximize interactions with key residues in the ATP-binding pocket of EGFR.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. Imidazo[1,5-a]pyridine-based compounds have been developed as potent inhibitors of this pathway, often targeting the PI3K enzyme itself. By inhibiting PI3K, these compounds can effectively block downstream signaling, leading to decreased cell proliferation, survival, and angiogenesis.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Beyond oncology, the imidazo[1,5-a]pyridine scaffold has shown promise in the development of agents for the treatment of neurodegenerative disorders such as Alzheimer's disease. Certain derivatives have been found to exhibit neuroprotective effects, potentially through the modulation of various targets in the central nervous system. For instance, some imidazo[1,5-a]pyridine compounds have been identified as 5-HT4 receptor partial agonists, a mechanism that is being explored for its potential to improve cognitive function.[5]

Other Therapeutic Applications

The therapeutic potential of the imidazo[1,5-a]pyridine scaffold extends to other areas as well. Derivatives have been investigated as:

  • c-Src Kinase Inhibitors: For the potential treatment of acute ischemic stroke.[6]

  • Thromboxane A2 Synthetase Inhibitors: For their potential antithrombotic effects.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,5-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the bicyclic core. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.

Key Substitution Points

Systematic modification of the imidazo[1,5-a]pyridine scaffold has revealed that the C1, C3, and C5 positions are particularly important for modulating biological activity.

  • C1-Position: Substitution at this position can significantly influence the potency and selectivity of kinase inhibitors. Bulky aromatic or heteroaromatic groups at C1 can enhance interactions with the hinge region of the kinase domain.

  • C3-Position: The C3 position is often a key site for introducing diversity and fine-tuning the physicochemical properties of the molecule. Substitution with various functional groups can impact solubility, metabolic stability, and target engagement.

  • C5-Position: Modification at the C5 position of the pyridine ring can also play a crucial role in determining the overall pharmacological profile of the compound.

Quantitative SAR Data

The following table summarizes the anticancer activity of a series of imidazo[1,5-a]pyridine analogs, highlighting the impact of different substituents on their potency.

CompoundR1R2R3Cell LineIC50 (µM)Reference
I PhenylHHMCF-710.2[8]
II 4-ChlorophenylHHMCF-75.8[8]
III PhenylCH3HMCF-78.5[8]
IV PhenylHBrMCF-73.1[8]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

To facilitate further research and development of the imidazo[1,5-a]pyridine scaffold, this section provides detailed, step-by-step methodologies for a key synthetic transformation and a crucial biological assay.

Synthesis of 3-Phenylimidazo[1,5-a]pyridine

This protocol describes a general procedure for the synthesis of a 3-substituted imidazo[1,5-a]pyridine derivative via a copper-catalyzed reaction.

Materials:

  • 2-(Aminomethyl)pyridine

  • Benzaldehyde

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(aminomethyl)pyridine (1.0 mmol), benzaldehyde (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add dry toluene (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-phenylimidazo[1,5-a]pyridine.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of imidazo[1,5-a]pyridine derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Imidazo[1,5-a]pyridine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the imidazo[1,5-a]pyridine test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubate the plate for 48-72 hours at 37 °C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams are presented using Graphviz.

EGFR Signaling Pathway Inhibition

This diagram illustrates the inhibition of the EGFR signaling pathway by an imidazo[1,5-a]pyridine-based inhibitor.

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Imidazo_Pyridine Imidazo[1,5-a]pyridine Inhibitor Imidazo_Pyridine->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Synthesis_Workflow Start Starting Materials (2-Aminomethylpyridine, Aldehyde) Reaction Reaction Setup (Catalyst, Solvent, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup (Extraction, Filtration) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Pure Imidazo[1,5-a]pyridine Product Purification->Product

Caption: A generalized workflow for the synthesis of imidazo[1,5-a]pyridines.

Conclusion and Future Perspectives

The imidazo[1,5-a]pyridine scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. Its synthetic accessibility and diverse biological activities have led to the discovery of numerous promising therapeutic candidates. The continued exploration of this scaffold, particularly in the areas of kinase inhibition and neuroprotection, holds great promise for the development of novel drugs to address unmet medical needs. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation imidazo[1,5-a]pyridine-based therapeutics.

References

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 10(1), 1-13. [Link]

  • Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Journal of Molecular Structure, 1225, 129117. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(3), 635-642. [Link]

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. [Link]

  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry, 30(3), 552-558. [Link]

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Technical Guide: Safe Handling and Precautionary Measures for Imidazo[1,5-A]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Imidazo[1,5-a]pyridine-5-carbaldehyde. As a versatile heterocyclic aldehyde, this compound serves as a critical building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceuticals and materials.[1][2] Its reactivity, while beneficial for synthesis, necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. This compound is typically supplied as a solid that requires careful management to prevent dust formation and inhalation.

PropertyValueSource
CAS Number 85691-71-0[1]
Molecular Formula C₈H₆N₂O[1][3]
Molecular Weight 146.15 g/mol [1]
Appearance Brown to yellow solid[1]
Storage Conditions Store at 0-8 °C in a dry, well-ventilated place.[1]
Purity ≥ 96% (HPLC)[1]

Hazard Identification and GHS Classification

While a specific, comprehensive Material Safety Data Sheet (MSDS) for the 5-carbaldehyde isomer is not extensively detailed in all public databases, data from closely related isomers, such as Imidazo[1,5-a]pyridine-1-carbaldehyde, provides a scientifically sound basis for hazard assessment.[4] The toxicological profile is expected to be similar due to the shared reactive aldehyde functional group on the imidazopyridine scaffold.

Based on this surrogate data, the compound is classified as hazardous.[4][5]

Hazard ClassGHS CategoryHazard StatementPractical Implication
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion can lead to significant adverse health effects. Do not eat, drink, or smoke in the laboratory.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact with the solid or solutions can cause redness, itching, and inflammation.[4][6]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationThe compound is a significant eye irritant; direct contact can cause pain, redness, and potential damage.[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][6]

Core Principles of Safe Handling: Engineering and Administrative Controls

The primary routes of exposure to this compound are inhalation of its dust form and direct contact with the skin and eyes. Therefore, all handling protocols are designed around a hierarchy of controls to minimize these risks.

  • Engineering Controls (Primary Barrier): The most effective way to prevent exposure is to use physical barriers.

    • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[7] This is critical to control the inhalation hazard posed by the fine powder.

    • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]

  • Administrative Controls (Procedural Safeguards):

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

    • Designated Areas: Designate specific areas within the lab for handling this compound to prevent cross-contamination.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant MSDS before beginning work.[9]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is a critical, task-dependent process.

PPE_Workflow cluster_assessment Risk Assessment start Begin Task Involving This compound eye Eye/Face Protection - Chemical Splash Goggles (Minimum) - Face Shield (for splash risk) start->eye Assess Eye Contact Risk hand Hand Protection - Chemical-Resistant Nitrile Gloves start->hand Assess Skin Contact Risk body Body Protection - Long-Sleeved Lab Coat - Closed-Toe Shoes start->body Standard Lab Attire resp Respiratory Protection (Primary Engineering Control) - Work in a Chemical Fume Hood start->resp Assess Inhalation Risk Spill_Response spill Spill Occurs size Assess Spill Size & Location spill->size small Small Spill (<1g, contained in hood) size->small Minor large Large Spill (>1g or outside hood) size->large Major ppe_small Wear Full PPE: - Goggles - Lab Coat - Double Nitrile Gloves small->ppe_small evacuate 1. Evacuate the immediate area. 2. Alert supervisor and EH&S. 3. Do not attempt to clean up unless trained and equipped. large->evacuate cleanup_small 1. Cover with inert absorbent (sand, vermiculite). 2. Gently sweep into a labeled hazardous waste container. 3. Decontaminate area. ppe_small->cleanup_small

Caption: Decision tree for spill response procedures.

  • Small Spill (contained within a fume hood):

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand, silica gel, or vermiculite to prevent dust formation. [8] 2. Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste. [10] 3. Wipe the area with a detergent solution, followed by water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate all personnel from the immediate area.

    • Alert your supervisor and the institution's Environmental Health & Safety (EH&S) department immediately.

    • Prevent entry into the area. Only trained emergency responders should manage the cleanup.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. [10]

  • Inhalation: Immediately move the affected person to fresh air. [5]If they are not breathing, provide artificial respiration. Seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing. [8]Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [5]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. [7][10]* Ingestion: Do NOT induce vomiting. [8]Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. [10]Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated consumables and unused material, must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams unless explicitly permitted. [7]* Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber may be required. [11][10]Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • PubChem. Imidazo[1,5-a]pyridine-1-carbaldehyde | C8H6N2O | CID 12222773. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of 3-Ethylsulfanyl-imidazo[1,5-A]pyridine-5-carbaldehyde.[Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.[Link]

  • ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde.[Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.[Link]

  • PubChem. Imidazo(1,2-a)pyridine-2-carbaldehyde | C8H6N2O | CID 4961257. National Center for Biotechnology Information. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.[Link]

  • PubChem. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde.[Link]

  • PubChemLite. this compound (C8H6N2O).[Link]

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Methodological & Application

Synthesis of Imidazo[1,5-a]pyridine-5-carbaldehyde: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,5-a]pyridine-5-carbaldehyde in Drug Discovery

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This structural framework is of significant interest to researchers and drug development professionals due to its versatile pharmacological profile, which includes potential applications in oncology, neuroscience, and infectious diseases. The introduction of a carbaldehyde group at the 5-position of this bicyclic system yields this compound, a key synthetic intermediate. This aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for lead discovery and optimization. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, designed to be a self-validating and robust protocol for researchers in the field.

Overall Synthetic Strategy

The synthesis of this compound is a two-step process commencing with the construction of the core imidazo[1,5-a]pyridine ring system, followed by the regioselective introduction of a formyl group at the 5-position via the Vilsmeier-Haack reaction.

Synthesis_Workflow Start 2-(Aminomethyl)pyridine Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Imidazo[1,5-a]pyridine Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Imidazo[1,5-a]pyridine Core

The initial and crucial phase of this synthesis is the construction of the fused bicyclic imidazo[1,5-a]pyridine system. This is achieved through the cyclocondensation of 2-(aminomethyl)pyridine with a suitable one-carbon electrophile. Several methods exist for this transformation, with the use of formic acid or its derivatives being a common and efficient approach.[1]

Protocol 1A: Cyclocondensation using Formic Acid

This protocol leverages the dehydrating and cyclizing properties of formic acid to afford the desired heterocyclic core.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(Aminomethyl)pyridine≥98%Commercially Available---
Formic Acid≥95%Commercially AvailableCorrosive, handle with care
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor neutralization
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(aminomethyl)pyridine (1.0 eq).

  • Reagent Addition: To the starting material, add an excess of formic acid (approximately 5-10 eq). The reaction is typically performed neat.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing crushed ice.

  • Neutralization: Slowly and cautiously neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 7-8.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude imidazo[1,5-a]pyridine.

Causality Behind Experimental Choices:

  • Excess Formic Acid: Using an excess of formic acid serves as both the reagent and the solvent, driving the reaction to completion.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.

  • Neutralization with Sodium Bicarbonate: This step is crucial to quench the excess formic acid and to deprotonate the product, rendering it soluble in the organic extraction solvent.

Part 2: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[4] The electrophilic Vilsmeier reagent then attacks the electron-rich position of the substrate. For imidazo[1,5-a]pyridine, the C5 position is the most electron-rich and thus the most susceptible to electrophilic substitution.

Protocol 2A: Vilsmeier-Haack Formylation

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Imidazo[1,5-a]pyridineSynthesized in Part 1---Ensure it is dry
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableStore over molecular sieves
Phosphorus Oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and moisture-sensitive
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available---
Saturated Sodium Bicarbonate Solution---Prepared in-house---
Brine---Prepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert atmosphere (nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the flask in an ice-water bath to 0 °C.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition as the reaction is exothermic. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the imidazo[1,5-a]pyridine (1.0 eq) from Part 1 in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9). This step should be performed with caution as it is highly exothermic and involves gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Mechanism of the Vilsmeier-Haack Reaction:

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate_Complex Sigma Complex Imidazopyridine Imidazo[1,5-a]pyridine Imidazopyridine->Intermediate_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate_Complex->Iminium_Salt - H+ Final_Product Imidazo[1,5-a]pyridine- 5-carbaldehyde Iminium_Salt->Final_Product + H2O Hydrolysis Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Part 3: Purification of this compound

The crude product obtained after the work-up may contain unreacted starting materials and side products. Purification is essential to obtain the target compound in high purity. Column chromatography followed by recrystallization is a standard and effective method.

Protocol 3A: Purification by Column Chromatography

Materials and Equipment:

ItemSpecification
Silica Gel60-120 mesh
Eluent SystemHexane/Ethyl Acetate gradient
Chromatography ColumnAppropriate size for the scale of the reaction
TLC platesSilica gel coated

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Protocol 3B: Purification by Recrystallization

For further purification, recrystallization can be performed.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, ethyl acetate/hexane).

  • Dissolution: Dissolve the aldehyde in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Anhydrous solvents are critical for the successful formation of the Vilsmeier reagent.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the subsequent quenching step are exothermic. Maintain proper temperature control to avoid side reactions and ensure safety.

  • Incomplete Reactions: If TLC analysis indicates the presence of starting material, the reaction time or temperature for either the cyclocondensation or the formylation step may need to be optimized.

  • Purification Challenges: Aldehydes can sometimes be sensitive to silica gel. If decomposition is observed during column chromatography, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these step-by-step instructions and understanding the rationale behind the experimental choices, researchers and drug development professionals can reliably produce this valuable synthetic intermediate for their discovery programs. The inherent versatility of the aldehyde functionality opens up a vast chemical space for the development of novel imidazo[1,5-a]pyridine-based therapeutics.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575). [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for formylation of imidazo-pyrimidine. [Link]

  • RSC Publishing. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]

  • ACS Publications. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bonds. [Link]

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]

  • ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. [Link]

  • NIH. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactions. [Link]

Sources

Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridines: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Formylated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals such as the anxiolytic alpidem, the cardiotonic olprinone, and the hypnotic zolpidem.[1] The functionalization of this privileged heterocyclic system is of paramount importance for the development of new chemical entities with tailored properties. Among the various possible modifications, C-3 formylation stands out as a particularly valuable transformation. The introduction of a formyl group at the C-3 position provides a versatile chemical handle for further molecular elaborations, including but not limited to, reductive amination, oxidation to a carboxylic acid, and participation in various condensation and coupling reactions.

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic compounds.[2][3][4] This reaction employs the Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5] For imidazo[1,2-a]pyridines, this reaction proceeds with high regioselectivity at the electron-rich C-3 position of the imidazole ring, making it a reliable and indispensable tool for synthetic chemists.[1][6]

This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines, detailing the underlying mechanism, offering two distinct experimental protocols (a conventional method and a microwave-assisted green chemistry approach), and presenting a summary of expected outcomes for various substrates.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a two-part process, beginning with the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the electron-rich imidazo[1,2-a]pyridine ring.[4][5]

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

  • Electrophilic Attack and Formylation: The electron-rich C-3 position of the imidazo[1,2-a]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an iminium salt intermediate.

  • Hydrolysis: The reaction mixture is then subjected to aqueous work-up. The iminium salt is hydrolyzed to yield the final C-3 formylated imidazo[1,2-a]pyridine product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazopyridine Imidazo[1,2-a]pyridine Iminium_Intermediate Iminium Salt Intermediate Imidazopyridine->Iminium_Intermediate + Vilsmeier Reagent Formylated_Product C-3 Formylated Imidazo[1,2-a]pyridine Iminium_Intermediate->Formylated_Product Hydrolysis Hydrolysis H₂O Work-up Workflow_Conventional A Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B Add Imidazopyridine in DCM at 0°C A->B C Warm to RT, then heat to 60-70°C for 3-5h B->C D Quench with ice and neutralize with NaHCO₃ C->D E Extract with DCM or Ethyl Acetate D->E F Wash, dry, and concentrate the organic phase E->F G Purify by column chromatography F->G Workflow_Microwave A Prepare Vilsmeier Reagent (DMF + POCl₃ in PEG-400 at 0-5°C) B Add 2-Arylimidazo[1,2-a]pyridine A->B C Microwave Irradiation (90°C, 400W) B->C D Pour into ice-cold water to precipitate the product C->D E Filter the solid product D->E F Wash with cold water and recrystallize from ethanol E->F

Sources

Application Notes & Protocols: Selective Oxidation of Imidazo[1,5-a]pyridine-5-carbaldehyde to Imidazo[1,5-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed laboratory procedure for the selective oxidation of Imidazo[1,5-a]pyridine-5-carbaldehyde to its corresponding carboxylic acid. The imidazo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry and drug development.[1][2] The protocol herein is designed to be robust, high-yielding, and tolerant of the sensitive heterocyclic nature of the substrate. We will focus on the Pinnick oxidation, a mild and highly selective method, contrasting it with harsher, less suitable alternatives like the Jones oxidation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for this specific transformation.

Introduction: The Rationale for Method Selection

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. However, when dealing with electron-rich and potentially sensitive heterocyclic systems such as imidazo[1,5-a]pyridine, the choice of oxidant is critical to avoid side reactions, such as ring oxidation or degradation.[3]

1.1. Why Pinnick Oxidation is the Preferred Method

The Pinnick oxidation stands out as the method of choice for this transformation due to its remarkably mild reaction conditions and high chemoselectivity.[4][5] It employs sodium chlorite (NaClO₂) as the terminal oxidant, which, under weakly acidic conditions, generates the active oxidizing agent, chlorous acid (HClO₂).[4][5] This method is particularly advantageous for substrates bearing other oxidizable functional groups or for those prone to epimerization.[3][4]

Key Advantages of Pinnick Oxidation:

  • High Selectivity: It selectively oxidizes aldehydes without affecting other sensitive functional groups.[3][6]

  • Mild Conditions: The reaction is typically run at or below room temperature in a buffered solution, preserving the integrity of the heterocyclic core.[5]

  • Broad Substrate Scope: It is effective for a wide range of aldehydes, including α,β-unsaturated and heteroaromatic aldehydes.[4][6]

  • Cost-Effective: The reagents are relatively inexpensive and readily available.[4]

1.2. Why Other Methods are Less Suitable

  • Jones Oxidation: This method utilizes chromic acid (generated from chromium trioxide and sulfuric acid in acetone) and is a powerful oxidizing agent.[7][8][9] However, its harsh acidic conditions and the use of the toxic and carcinogenic Cr(VI) make it less ideal for complex, sensitive molecules like imidazo[1,5-a]pyridine.[7][10] There is a significant risk of over-oxidation or degradation of the starting material.

  • Permanganate-Based Oxidations: Reagents like potassium permanganate (KMnO₄) are strong oxidants but often lack selectivity, potentially leading to the cleavage of the heterocyclic ring.[11]

  • Biocatalytic Methods: While representing a "green" alternative, the development of a specific enzyme (aldehyde dehydrogenase) for this novel substrate would require significant research and development, making it impractical for immediate laboratory synthesis.[12][13]

The Pinnick Oxidation: Mechanism and Key Parameters

The core of the Pinnick oxidation involves the reaction of the aldehyde with chlorous acid. A critical aspect of this reaction is the management of the hypochlorous acid (HOCl) byproduct, which can lead to undesired side reactions.[4]

Pinnick_Oxidation_Workflow

2.1. Reagent Roles and Selection

ReagentRoleTypical EquivalentsRationale
**Sodium Chlorite (NaClO₂) **Oxidant1.5 - 3.0The source of the active oxidant, chlorous acid.[4][5]
Sodium Dihydrogen Phosphate (NaH₂PO₄) Buffer2.0 - 10.0Maintains a mildly acidic pH (around 4-5) to facilitate the formation of chlorous acid while preventing the formation of highly reactive and less selective chlorine dioxide.[3][5]
2-Methyl-2-butene HOCl Scavenger3.0 - 20.0A sacrificial alkene that reacts with the hypochlorous acid (HOCl) byproduct, preventing it from reacting with the starting material or product.[3][4]
tert-Butanol (t-BuOH) / Water Solvent System-A common co-solvent system that dissolves both the organic substrate and the inorganic reagents.[5]

Detailed Experimental Protocol

3.1. Materials and Equipment

  • This compound

  • Sodium chlorite (NaClO₂, technical grade, ~80%)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water (e.g., a 3:2 or 4:1 ratio, ensuring dissolution).[5]

  • Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate monohydrate (2.0-6.0 eq.) followed by 2-methyl-2-butene (3.0-15.0 eq.).[5] Cool the mixture to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (1.5-2.8 eq.) in a small amount of water. Add this solution dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 15 minutes, during which the yellow color of the solution should fade.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude carboxylic acid can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure Imidazo[1,5-a]pyridine-5-carboxylic acid.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium chlorite can be added. However, be cautious of adding a large excess, which can lead to side products.

  • Formation of a Yellow Color: The formation of a persistent yellow color indicates the presence of chlorine dioxide (ClO₂), which can be a sign of the pH being too acidic. Ensure adequate buffering.

  • Alternative Scavengers: If 2-methyl-2-butene is not available or if side reactions with the alkene are a concern, hydrogen peroxide (H₂O₂) can be used as an alternative scavenger.[3][4]

  • Purification Challenges: The carboxylic acid product may be highly polar. A polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) may be required for column chromatography.

Conclusion

The Pinnick oxidation provides a reliable and high-yielding pathway for the synthesis of Imidazo[1,5-a]pyridine-5-carboxylic acid from its corresponding aldehyde. Its mild conditions and high selectivity make it the superior choice over harsher, traditional oxidation methods, ensuring the integrity of the sensitive imidazopyridine core. This protocol, when followed diligently, should provide a robust and reproducible method for researchers in the field of medicinal chemistry and drug discovery.

References

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Wikipedia. (n.d.). Jones oxidation. [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. [Link]

  • Organic Chemistry Reaction. (n.d.). Pinnick oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link]

  • PMC - NIH. (n.d.). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. [Link]

  • Reaction Repo. (n.d.). Jones Oxidation. [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • University of Amsterdam, HIMS. (2018, August 30). Sustainable and very selective biocatalytic conversion of aldehydes to carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • ResearchGate. (n.d.). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. [Link]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. [Link]

  • ResearchGate. (2021, June). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]

  • ORGANIC CHEMISTRY SELECT. (2012, December 7). Pinnick Oxidation. [Link]

  • (n.d.). imidazo[1, 5-a]pyridine-5-carboxylic acid, min 97%, 1 gram. [Link]

  • SynArchive. (n.d.). Pinnick-Lindgren Oxidation. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]

  • NIH. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). [Link]

  • (2014, May 26). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. [Link]

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Reduction of Imidazo[1,5-A]pyridine-5-carbaldehyde to (Imidazo[1,5-a]pyridin-5-yl)methanol.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold and its Functionalization

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[3] Specifically, imidazo[1,5-a]pyridine derivatives have shown promise in the development of antitumor agents and immunosuppressants.[1] The functionalization of this core, particularly at the 5-position, allows for the modulation of its biological activity and physicochemical properties. The reduction of an aldehyde at this position to a primary alcohol, such as (imidazo[1,5-a]pyridin-5-yl)methanol, provides a key intermediate for further synthetic transformations, including esterification, etherification, and the introduction of other functional groups.

This guide provides a comprehensive overview of the selective reduction of imidazo[1,5-a]pyridine-5-carbaldehyde to its corresponding primary alcohol, (imidazo[1,5-a]pyridin-5-yl)methanol. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental protocol, and provide guidance on reaction monitoring, product purification, and characterization.

Chemical Structures

Compound Name Structure Molecular Formula Molecular Weight ( g/mol )
This compoundthis compoundC₈H₆N₂O146.15[4]
(Imidazo[1,5-a]pyridin-5-yl)methanol(Imidazo[1,5-a]pyridin-5-yl)methanolC₈H₈N₂O148.16

Reaction Mechanism and Reagent Selection: A Rationale-Driven Approach

The transformation of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reducing agent of choice due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity.[5][6]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5] The resulting alkoxide intermediate is then protonated during the workup step to yield the primary alcohol.

Why Sodium Borohydride?

  • Selectivity: Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other functional groups such as esters, amides, or carboxylic acids, which may be present in more complex derivatives of the imidazo[1,5-a]pyridine scaffold.[7]

  • Safety and Convenience: NaBH₄ is a stable solid that can be handled in air (with due caution) and is compatible with protic solvents like methanol and ethanol, which are excellent solvents for both the starting material and the reagent.[7]

  • Ease of Workup: The borate byproducts are easily removed during the aqueous workup.

Reaction_Mechanism cluster_reaction Reaction cluster_workup Workup aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide Hydride Attack nabh4 NaBH₄ nabh4->alkoxide solvent Methanol (Solvent) solvent->alkoxide alcohol (Imidazo[1,5-a]pyridin-5-yl)methanol alkoxide->alcohol Protonation workup Aqueous Workup (e.g., NH₄Cl) workup->alcohol

Caption: Reaction mechanism for the reduction of this compound.

Detailed Experimental Protocol

This protocol is designed for the efficient and safe reduction of this compound to (imidazo[1,5-a]pyridin-5-yl)methanol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound85691-71-0146.151.0 g (6.84 mmol)
Sodium Borohydride (NaBH₄)16940-66-237.830.31 g (8.21 mmol, 1.2 eq)
Methanol (MeOH), Anhydrous67-56-132.0420 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.4920 mL
Dichloromethane (DCM)75-09-284.933 x 20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed
Silica Gel (for column chromatography)7631-86-9-As needed
Ethyl Acetate (EtOAc)141-78-688.11As needed
Hexane110-54-386.18As needed

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 6.84 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.31 g, 8.21 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride (20 mL) to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford (imidazo[1,5-a]pyridin-5-yl)methanol as a solid.

Experimental_Workflow start Start: this compound dissolve Dissolve in Anhydrous Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Slowly Add NaBH₄ cool->add_nabh4 react Stir at Room Temperature (2-3 h) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with Saturated NH₄Cl (aq) monitor->quench evaporate Remove Methanol (Rotary Evaporator) quench->evaporate extract Extract with Dichloromethane evaporate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: (Imidazo[1,5-a]pyridin-5-yl)methanol purify->product

Caption: Experimental workflow for the synthesis of (Imidazo[1,5-a]pyridin-5-yl)methanol.

Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of this reaction.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: UV light (254 nm). The imidazo[1,5-a]pyridine ring is UV active.

  • Procedure:

    • On a TLC plate, spot a small amount of the starting material (dissolved in a suitable solvent) as a reference.

    • As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the plate under a UV lamp.

  • Interpretation: The starting aldehyde will have a higher Rf value (less polar) than the product alcohol. The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, lower Rf spot corresponding to the product is prominent.

Purification and Characterization

Purification:

Silica gel column chromatography is the recommended method for purifying the crude product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution starting with a low polarity solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50-70% ethyl acetate in hexane) will effectively separate the product from any unreacted starting material and non-polar impurities. Fractions should be collected and analyzed by TLC to identify those containing the pure product.

Characterization:

The structure and purity of the synthesized (imidazo[1,5-a]pyridin-5-yl)methanol should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the newly formed methylene protons (-CH₂OH) typically in the range of 4.5-5.0 ppm. The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of a successful reaction. The aromatic protons of the imidazo[1,5-a]pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a new signal for the methylene carbon (-CH₂OH) in the region of 60-65 ppm. The carbonyl carbon signal of the starting aldehyde (around 180-190 ppm) will be absent in the product spectrum.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group in the product. The strong carbonyl (C=O) stretching band of the aldehyde (around 1680-1700 cm⁻¹) will be absent.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of (imidazo[1,5-a]pyridin-5-yl)methanol (148.16 g/mol ).

Safety Precautions

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[7][8] In contact with water, it releases flammable gases which may ignite spontaneously.[7][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from water and acids.

  • This compound: The toxicological properties of this specific compound have not been thoroughly investigated.[9] However, related carbaldehydes are known to be harmful if swallowed and can cause skin and eye irritation.[10] Handle with care, avoiding inhalation, ingestion, and skin contact.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle in a well-ventilated fume hood and avoid sources of ignition.

References

  • PubChem. Imidazo[1,5-a]pyridine-1-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • ¹H-NMR and ¹³C-NMR Spectra. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]

  • Electronic supplementary Information. The Royal Society of Chemistry. [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]

  • MSDS of 3-Ethylsulfanyl-imidazo[1,5-A]pyridine-5-carbaldehyde. [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central. [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. PMC - NIH. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]

  • ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. [Link]

  • ¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]

  • Imidazo[1,5-a]pyridine-3-carboxaldehyde | CAS#:56671-66-0. Chemsrc. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • A Mild and Convenient Method for the Reduction of Carbonyl Compounds with NaBH4 in the Presence of Catalytic Amounts of MoCl5 | Request PDF. ResearchGate. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][11][12]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. [Link]

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]

  • ¹³C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900). NP-MRD. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

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Application Notes and Protocols: Imidazo[1,5-a]pyridine-5-carbaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Imidazo[1,5-a]pyridines and Multi-Component Reactions in Drug Discovery

In the landscape of modern medicinal chemistry, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic motif. Its unique electronic properties and structural rigidity make it a versatile framework for the design of novel therapeutic agents.[1][2] Imidazo[1,5-a]pyridine derivatives have demonstrated a wide spectrum of biological activities, including applications as anti-cancer agents, central nervous system modulators, and anti-inflammatory compounds.[2] The functionalization of this core structure is therefore of paramount importance for the exploration of new chemical space and the development of next-generation pharmaceuticals.

Multi-component reactions (MCRs) represent a powerful strategy in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[3][4][5] This approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and the rapid generation of molecular diversity.[6][7] The convergence of the privileged imidazo[1,5-a]pyridine scaffold with the efficiency of MCRs presents a compelling strategy for the accelerated discovery of novel drug candidates.

This comprehensive guide provides detailed application notes and protocols for the use of a key building block, Imidazo[1,5-a]pyridine-5-carbaldehyde , in several strategic multi-component reactions. We will delve into the synthesis of this crucial aldehyde and subsequently explore its application in the Ugi, Biginelli, and Passerini reactions, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this powerful combination in their own discovery efforts.

Part 1: Synthesis of the Key Building Block: this compound

The introduction of a formyl group onto the imidazo[1,5-a]pyridine core is a critical step, providing a reactive handle for a multitude of chemical transformations, most notably, multi-component reactions. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol details the formylation of a suitable imidazo[1,5-a]pyridine precursor. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich imidazo[1,5-a]pyridine ring.

Workflow for the Synthesis of this compound

reagents Imidazo[1,5-a]pyridine POCl3, DMF reaction Vilsmeier-Haack Reaction reagents->reaction Formylation workup Aqueous Work-up & Extraction reaction->workup Quenching purification Column Chromatography workup->purification Isolation product Imidazo[1,5-a]pyridine -5-carbaldehyde purification->product Pure Product

Caption: Synthesis of this compound.

Materials:

  • Imidazo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction with Imidazo[1,5-a]pyridine: Dissolve Imidazo[1,5-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Part 2: Application of this compound in Multi-Component Reactions

The aldehyde functionality at the 5-position of the imidazo[1,5-a]pyridine core serves as an excellent electrophilic partner in a variety of MCRs, enabling the rapid construction of complex, drug-like molecules.

Application Note 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[8] This reaction is highly valued for its ability to generate peptide-like scaffolds with high molecular diversity.

Mechanism of the Ugi Reaction

cluster_0 Ugi Four-Component Reaction Aldehyde Imidazo[1,5-a]pyridine -5-carbaldehyde Imine Iminium Ion Formation Aldehyde->Imine Amine Primary Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Imine protonation Isocyanide Isocyanide Adduct α-Adduct Formation Isocyanide->Adduct nucleophilic attack Imine->Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product

Caption: Mechanism of the Ugi Four-Component Reaction.

Protocol 2: Ugi Synthesis of Imidazo[1,5-a]pyridine-based Peptidomimetics

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 equivalents), the carboxylic acid (1.1 equivalents), and finally the isocyanide (1.0 equivalent) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired α-acylamino amide product.

Table 1: Representative Ugi Reaction Products and Yields

EntryAmineCarboxylic AcidIsocyanideProduct StructureYield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanideImidazo[1,5-a]pyridin-5-yl-CH(NH-benzyl)-C(=O)N(t-Bu)-C(=O)CH₃85
2AnilineBenzoic AcidCyclohexyl isocyanideImidazo[1,5-a]pyridin-5-yl-CH(NH-phenyl)-C(=O)N(cyclohexyl)-C(=O)Ph78
3MethylaminePropionic AcidBenzyl isocyanideImidazo[1,5-a]pyridin-5-yl-CH(NH-methyl)-C(=O)N(benzyl)-C(=O)Et82
Application Note 2: The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[9] These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including acting as calcium channel blockers and antiviral agents.

Mechanism of the Biginelli Reaction

cluster_1 Biginelli Reaction Aldehyde Imidazo[1,5-a]pyridine -5-carbaldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Ketoester β-Ketoester Cyclization Cyclocondensation Ketoester->Cyclization nucleophilic addition Urea Urea/Thiourea Urea->Acyliminium Acyliminium->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone (DHPM) Dehydration->Product

Caption: Mechanism of the Biginelli Reaction.

Protocol 3: Biginelli Synthesis of Imidazo[1,5-a]pyridine-Substituted Dihydropyrimidinones

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ethanol (EtOH)

  • Catalytic amount of hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and urea (1.5 equivalents) in ethanol.

  • Catalyst Addition: Add a few drops of concentrated HCl to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Table 2: Representative Biginelli Reaction Products and Yields

Entryβ-KetoesterUrea/ThioureaProduct StructureYield (%)
1Ethyl acetoacetateUrea4-(Imidazo[1,5-a]pyridin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate90
2Methyl acetoacetateThiourea4-(Imidazo[1,5-a]pyridin-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate85
3Ethyl benzoylacetateUrea4-(Imidazo[1,5-a]pyridin-5-yl)-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate82
Application Note 3: The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[7][10] This reaction is particularly useful for creating ester and amide functionalities in a single step.

Mechanism of the Passerini Reaction

cluster_2 Passerini Reaction Aldehyde Imidazo[1,5-a]pyridine -5-carbaldehyde Intermediate Ternary Adduct Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Rearrangement Intramolecular Acyl Transfer Intermediate->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

Caption: Mechanism of the Passerini Three-Component Reaction.

Protocol 4: Passerini Synthesis of Imidazo[1,5-a]pyridine-Containing α-Acyloxy Amides

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in DCM.

  • Isocyanide Addition: Add the isocyanide (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-acyloxy amide.

Table 3: Representative Passerini Reaction Products and Yields

EntryCarboxylic AcidIsocyanideProduct StructureYield (%)
1Benzoic AcidCyclohexyl isocyanideImidazo[1,5-a]pyridin-5-yl-CH(O-C(=O)Ph)-C(=O)NH-cyclohexyl88
2Acetic AcidBenzyl isocyanideImidazo[1,5-a]pyridin-5-yl-CH(O-C(=O)CH₃)-C(=O)NH-benzyl91
3Pivalic Acidtert-Butyl isocyanideImidazo[1,5-a]pyridin-5-yl-CH(O-C(=O)t-Bu)-C(=O)NH-t-Bu83

Conclusion

The strategic combination of the medicinally relevant Imidazo[1,5-a]pyridine scaffold with the synthetic efficiency of multi-component reactions provides a powerful platform for the rapid discovery and development of novel bioactive molecules. The protocols and application notes detailed herein for the Ugi, Biginelli, and Passerini reactions using this compound as a key building block are designed to be readily implemented in a research setting. By leveraging these methodologies, scientists can efficiently generate diverse libraries of complex molecules, significantly accelerating the early stages of drug discovery.

References

  • Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances.
  • de la Torre, M. C., & Sierra, M. A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. [Link]

  • Sestito, S., & Rapposelli, S. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(16), 4956. [Link]

  • Yadav, D. K., & Rai, R. (2021). Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers, 8(3), 577-627. [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129. [Link]

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27415. [Link]

  • Imidazo[1,5-a]pyridine and its derivatives are essential heterocycles widely utilized in medicinal chemistry, natural products, and synthetic chemicals. (n.d.). E3S Web of Conferences. [Link]

  • Volpi, G., Garino, C., & Gobetto, R. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(13), 5777-5791. [Link]

  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate. [Link]

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 1(2), 15-19. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • de Souza, M. C. B. V., & de Almeida, M. V. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Journal of the Brazilian Chemical Society, 29(5), 975-1014. [Link]

  • Passerini Multicomponent Reactions. (n.d.). ResearchGate. [Link]

  • The use of the Ugi four-component condensation. (2007). Nature Protocols, 2(8), 1976-1981. [Link]

  • Sapegin, A. V., Dar'in, D. V., & Krasavin, M. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 16, 219-227. [Link]

  • Wikipedia. (n.d.). Passerini reaction. [Link]

Sources

Application Note & Protocol: Synthesis of Tunable Fluorescent Probes from Imidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention for its unique photophysical properties, including large Stokes shifts, high quantum yields, and environmental sensitivity.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of novel fluorescent probes derived from Imidazo[1,5-a]pyridine-5-carbaldehyde. By employing a robust and versatile Knoevenagel condensation reaction, researchers can readily access a library of probes with tunable optical properties. This guide explains the causality behind experimental choices, offers a self-validating workflow, and provides the necessary data to empower researchers in the fields of chemical biology, materials science, and drug discovery.

Introduction and Scientific Principle

Imidazo[1,5-a]pyridine derivatives are increasingly utilized as core structures for fluorescent probes due to their compact, rigid framework and desirable emissive properties.[1][4][5] Their applications are diverse, ranging from membrane probes and chemical sensors to emitters in optoelectronic devices.[1][3][6][7] The functionalization of this core, particularly at the 5-position, allows for the strategic extension of the π-conjugated system, which is a key determinant of the probe's photophysical characteristics.

This protocol leverages the Knoevenagel condensation , a fundamental carbon-carbon bond-forming reaction, to synthesize vinyl-linked Imidazo[1,5-a]pyridine probes. The reaction proceeds between the aldehyde group of this compound and an "active methylene" compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).

Causality of the Reaction: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound, generating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. A subsequent dehydration step yields the final, highly conjugated fluorescent probe. The choice of the active methylene compound is critical as it directly influences the electronic properties and, consequently, the fluorescence profile (color, intensity) of the final product.

Reaction Scheme and Workflow

General Reaction Scheme

The following diagram illustrates the Knoevenagel condensation between this compound and a generic active methylene compound.

Caption: Knoevenagel condensation for probe synthesis.

Experimental Workflow

This diagram outlines the complete process, from initial reaction setup to final characterization, ensuring a logical and reproducible methodology.

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative probe, (E)-2-cyano-3-(imidazo[1,5-a]pyridin-5-yl)acrylamide , by reacting this compound with cyanoacetamide.

Materials and Equipment
  • Reagents:

    • This compound (FW: 146.15 g/mol )

    • Cyanoacetamide (FW: 84.08 g/mol )

    • Piperidine (Catalyst)

    • Absolute Ethanol (Solvent)

    • Ethyl Acetate (For extraction/chromatography)

    • Hexane (For chromatography)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glass funnel and filter paper

    • Column chromatography setup

    • NMR Spectrometer

    • High-Resolution Mass Spectrometer (HRMS)

    • UV-Vis Spectrophotometer

    • Fluorometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 146 mg) and cyanoacetamide (1.1 mmol, 92.5 mg) in absolute ethanol (20 mL).

    • Expert Insight: Using a slight excess (1.1 equivalents) of the active methylene compound ensures the complete consumption of the starting aldehyde, which can simplify purification. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is suitable for reflux conditions.[8]

  • Catalyst Addition: Add 3-4 drops of piperidine to the mixture using a Pasteur pipette.

    • Expert Insight: Piperidine is a sufficiently strong base to catalyze the reaction without promoting significant side reactions.[9] Only a catalytic amount is needed; excess base can complicate the work-up.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

    • Trustworthiness Check: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. This typically takes 2-4 hours. A self-validating system ensures you do not prematurely stop or unnecessarily prolong the reaction.

  • Product Isolation (Work-up): Once the reaction is complete, remove the flask from heat and allow it to cool to room temperature.

    • Expert Insight: As the solution cools, the product, which is typically less soluble in ethanol than the reactants, should precipitate as a solid. If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator to induce crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

    • Expert Insight: Washing with cold solvent minimizes the loss of product, which may have slight solubility in the mother liquor.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield a pure, often brightly colored, solid.

Characterization
  • Structural Verification: Confirm the identity and purity of the synthesized probe using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the covalent structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[10]

  • Photophysical Analysis:

    • Prepare dilute solutions (e.g., 1-10 µM) of the purified probe in various solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol).

    • Measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax, abs).

    • Measure the fluorescence emission spectrum (exciting at λmax, abs) to determine the maximum emission wavelength (λmax, em).

    • Calculate the Stokes Shift (in nm): λmax, em - λmax, abs. Imidazo[1,5-a]pyridine derivatives are known for their characteristically large Stokes shifts.[1][2]

    • Determine the fluorescence quantum yield (ΦF) using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Expected Results and Data

The Knoevenagel condensation is a high-yielding reaction. The choice of active methylene compound significantly tunes the resulting photophysical properties.

Active Methylene CompoundExpected Product ColorTypical λabs (nm, in Toluene)Typical λem (nm, in Toluene)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
MalononitrileYellow~390-410~480-510>50000.15 - 0.40
Ethyl CyanoacetateLight Yellow~380-400~460-490>50000.10 - 0.30
CyanoacetamideYellow-Green~395-415~490-520>50000.20 - 0.50

Note: The exact photophysical values are highly dependent on the solvent environment due to the potential for intramolecular charge transfer (ICT) character in the excited state.[1][11]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Reaction does not start/proceed - Inactive catalyst- Insufficient temperature- Low purity of starting aldehyde- Use fresh piperidine.- Ensure the reaction mixture is fully refluxing.- Purify the starting aldehyde by recrystallization or chromatography.
Multiple products on TLC - Side reactions due to excess base or prolonged heating- Decomposition of product- Reduce the amount of catalyst.- Monitor the reaction closely by TLC and stop it upon completion.- Use a milder base (e.g., pyridine) or lower the reaction temperature.
Low Yield - Incomplete reaction- Product loss during work-up- Confirm reaction completion via TLC before stopping.- Minimize the volume of solvent used for washing the precipitate.- If extracting, ensure complete extraction from the aqueous phase.

Conclusion

This protocol provides a robust and versatile platform for the synthesis of novel fluorescent probes based on the Imidazo[1,5-a]pyridine scaffold. The Knoevenagel condensation is an efficient C-C bond-forming reaction that allows for the straightforward introduction of various functional groups, enabling the fine-tuning of photophysical properties. By following this detailed guide, researchers can reliably synthesize and characterize a diverse library of probes for advanced applications in sensing, imaging, and materials science.

References

  • MDPI. (2022-06-16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]

  • ResearchGate. (2022-04-24). (PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]

  • ResearchGate. (2015-08-06). Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. Available at: [Link]

  • PubMed. (2022-06-16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]

  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available at: [Link]

  • RSC Publishing. (2022-04-09). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Available at: [Link]

  • ResearchGate. Publications concerning imidazo[1,5‐a]pyridine (impy) derivatives. Available at: [Link]

  • ResearchGate. Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF. Available at: [Link]

  • PubMed Central. (2019-09-20). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Available at: [Link]

  • ResearchGate. Synthesis of Fluorescent 1,3-Diarylated Imidazo[1,5-a]pyridines: Oxidative Condensation-Cyclization of Aryl-2-Pyridylmethylamines and Aldehydes with Elemental Sulfur as an Oxidant | Request PDF. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Available at: [Link]

  • ResearchGate. Fluorescent trifluoromethylated imidazo [1,5-a]pyridines and their application in luminescent down-shifting conversion | Request PDF. Available at: [Link]

  • MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Available at: [Link]

  • Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Available at: [Link]

  • UniTo. (2024-08-25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. Available at: [Link]

  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of various aromatic aldehydes with active... | Download Table. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF. Available at: [Link]

  • MDPI. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO 2. Available at: [Link]

  • PubMed Central. (2022-06-16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Available at: [Link]

  • NIH. (2022-12-05). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Imidazo[1,5-a]pyridine-5-carbaldehyde in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,5-a]pyridine in Oncology

The imidazopyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Among its various isomeric forms, the imidazo[1,5-a]pyridine ring system has emerged as a "privileged scaffold" in the design of novel therapeutics, particularly in oncology. Its structural resemblance to purines allows it to interact with a wide array of biological targets, including critical enzymes and receptors involved in cancer progression. Derivatives of this scaffold have demonstrated potent inhibitory effects against various cancer cell lines, including those of the breast, liver, colon, and lung.[1] The anticancer effects are often attributed to their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, inhibit cyclin-dependent kinases (CDKs), or interfere with tubulin polymerization.[1][2][3]

This guide focuses on a particularly valuable synthetic intermediate: Imidazo[1,5-a]pyridine-5-carbaldehyde . The aldehyde functionality at the 5-position serves as a versatile chemical handle, enabling a diverse range of synthetic transformations. This allows for the systematic construction of compound libraries and the exploration of structure-activity relationships (SAR) to develop potent and selective anti-cancer agents.

This compound: A Versatile Precursor for Anti-Cancer Drug Discovery

The strategic importance of this compound lies in the reactivity of the aldehyde group. It provides a gateway to a multitude of classical and modern organic reactions, making it an ideal starting point for generating molecular diversity. Key transformations include:

  • Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. A prime example is the Claisen-Schmidt condensation with ketones to form chalcone derivatives, a class of compounds well-known for their cytotoxic and microtubule-disrupting potential.[3]

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction yields substituted aminomethyl derivatives, enabling the introduction of functionalities that can modulate solubility, cell permeability, and target engagement.

  • Wittig and Related Olefinations: These reactions allow for the extension of the carbon skeleton and the introduction of double bonds, providing access to a different chemical space.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization, such as ester or ether formation.

This synthetic flexibility is paramount in drug discovery, where subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Synthetic Protocol: Synthesis of Imidazo[1,5-a]pyridine-Based Chalcones

This protocol describes the synthesis of a representative Imidazo[1,5-a]pyridine-based chalcone, a class of compounds investigated for their ability to induce apoptosis and disrupt microtubule dynamics in cancer cells.[3] The core of this synthesis is a base-catalyzed Claisen-Schmidt condensation.

Workflow Overview

The following diagram illustrates the general workflow for the synthesis of Imidazo[1,5-a]pyridine-chalcone conjugates.

G cluster_0 Synthesis of Starting Material cluster_1 Core Reaction: Claisen-Schmidt Condensation A Imidazo[1,5-a]pyridine B This compound A->B Vilsmeier-Haack or equivalent formylation D Imidazo[1,5-a]pyridine-Chalcone Derivative B->D C Substituted Acetophenone C->D E Purified Chalcone Conjugate D->E Purification (Crystallization/Chromatography) F Cytotoxicity & Mechanistic Assays E->F Biological Evaluation G RTK Growth Factor Receptor (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits p53 p53 Inhibitor->p53 Activates p53->Apoptosis Induces p21 p21 p53->p21 p21->Proliferation Inhibits (Cell Cycle Arrest)

Sources

Application Notes and Protocols: Imidazo[1,5-a]pyridine-5-carbaldehyde as a Versatile Precursor for Advanced N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Imidazo[1,5-a]pyridine Scaffold in NHC Chemistry

N-Heterocyclic Carbenes (NHCs) have revolutionized the field of catalysis and organometallic chemistry, largely due to their strong σ-donating properties and the remarkable stability they impart to metal complexes.[1][2] The imidazo[1,5-a]pyridine framework represents a significant evolution in NHC design.[3] This bicyclic structure offers a unique combination of rigidity, steric tunability, and electronic versatility that distinguishes it from more conventional NHC scaffolds.[4][5] The fusion of the imidazole and pyridine rings creates an L-shaped ligand with a sterically demanding environment around the metal center, particularly when substituted at the C5 position.[4][6] This distinct architecture is crucial for promoting challenging catalytic transformations.[4][6]

This guide provides a comprehensive overview and detailed protocols for utilizing Imidazo[1,5-a]pyridine-5-carbaldehyde as a key precursor for a diverse range of N-heterocyclic carbenes and their corresponding metal complexes. This versatile building block allows for the systematic modification of the NHC ligand, enabling researchers to fine-tune its properties for specific applications in catalysis, materials science, and pharmaceutical development.[7]

Part 1: Synthesis of the Imidazo[1,5-a]pyridinium Salt Precursor

The foundational step in generating imidazo[1,5-a]pyridine-based NHCs is the synthesis of the corresponding imidazolium salt. A highly efficient and modular three-component coupling reaction provides a direct route to these precursors from this compound.[1] This method is notable for its mild conditions, high yields, and broad substrate scope, allowing for the introduction of diverse functionalities.[1]

Reaction Principle:

The synthesis involves the condensation of this compound, a primary amine, and formaldehyde. This reaction proceeds under mild, acid-catalyzed conditions to form the desired imidazo[1,5-a]pyridinium salt in a single step. The choice of the primary amine is a critical control point, as it dictates the steric and electronic properties of the resulting NHC ligand. A wide variety of amines, including those with bulky substituents and chiral centers, can be successfully employed.[1]

Experimental Workflow: Three-Component Synthesis of NHC Precursors

G cluster_0 Step 1: Reagent Combination cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation A Imidazo[1,5-a]pyridine- 5-carbaldehyde F Reaction Mixture A->F Combine in reaction vessel B Primary Amine (R-NH2) B->F Combine in reaction vessel C Formaldehyde (aq.) C->F Combine in reaction vessel D Polar Solvent (e.g., CH3CN) D->F Combine in reaction vessel E Acid Catalyst (e.g., HBF4) E->F Combine in reaction vessel G Precipitation of Product F->G Stir at Room Temp. (12-24 h) H Wash with Solvent (e.g., Et2O) G->H Filter I Pure Imidazo[1,5-a]pyridinium Salt H->I Dry under vacuum G A Imidazo[1,5-a]pyridinium Salt (NHC Precursor) C Free NHC (Highly Reactive) A->C Deprotonation B Strong Base (e.g., KHMDS, Ag2O) B->C E NHC-Metal Complex C->E Coordination D Metal Precursor (e.g., [Rh(COD)Cl]2, PdCl2) D->E

Caption: General pathway for NHC generation and metal complexation.

Protocol 1: Synthesis of a Silver(I)-NHC Complex (Transmetalation Agent)

Silver(I) oxide is a commonly used reagent for the synthesis of Ag(I)-NHC complexes. These complexes are often used as mild and efficient transmetalating agents to introduce the NHC ligand to other metals. [3] Materials:

  • Imidazo[1,5-a]pyridinium salt (1.0 mmol, 1.0 equiv)

  • Silver(I) oxide (Ag₂O) (0.55 mmol, 0.55 equiv)

  • Anhydrous, degassed dichloromethane (DCM) or acetonitrile (CH₃CN), 10 mL

Procedure:

  • In a flask protected from light (e.g., wrapped in aluminum foil), suspend the imidazo[1,5-a]pyridinium salt (1.0 mmol) and silver(I) oxide (0.55 mmol) in anhydrous DCM (10 mL).

  • Stir the suspension vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by the disappearance of the starting salt (e.g., by ¹H NMR of a filtered aliquot).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess Ag₂O and silver salts.

  • Wash the Celite pad with additional DCM (2 x 5 mL).

  • Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude silver(I)-NHC complex.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of a Palladium(II)-NHC Complex via Direct Metalation

Well-defined palladium-NHC complexes are highly sought after as precatalysts for cross-coupling reactions. [4][6] Materials:

  • Imidazo[1,5-a]pyridinium salt (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Anhydrous dioxane or toluene, 15 mL

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the imidazo[1,5-a]pyridinium salt (1.0 mmol), palladium(II) acetate (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add anhydrous dioxane (15 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, filter the mixture through Celite to remove inorganic salts.

  • Wash the Celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired Palladium(II)-NHC complex.

Part 3: Applications in Homogeneous Catalysis

The unique steric and electronic properties of imidazo[1,5-a]pyridine-based NHCs make their metal complexes highly effective catalysts for a variety of organic transformations.

Case Study: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing imidazo[1,5-a]pyridine-NHC ligands have demonstrated exceptional performance in cross-coupling reactions, including challenging C-NO₂ bond activation. [4][6]The rigid L-shaped framework of the ligand creates a specific catalytic pocket that facilitates fast activation and high reactivity. [6]

Catalyst Type Reaction Key Advantage Reference
[(ImPy)Pd(cinnamyl)Cl] Suzuki-Miyaura Coupling Fast activation to monoligated Pd(0) species. [4][6]
[(ImPy)Pd(cinnamyl)Cl] C-NO₂ Cross-Coupling High reactivity for activating challenging bonds. [4][6]
[Ni(py-ImPy)Cl₂] Acrylate Synthesis Ethylene and CO₂ coupling. [8]

| [Rh(ImPy)(COD)Cl] | Ketone Hydrosilylation | High enantioselectivity with chiral ligands. | [9]|

Case Study: Nickel-Catalyzed Acrylate Synthesis

Nickel(II) complexes featuring a pyridine-chelated imidazo[1,5-a]pyridine NHC ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene and carbon dioxide. [8]This process is highly relevant for carbon capture and utilization (CCU). The bidentate C,N-chelation of the ligand provides enhanced stability to the nickel center, which is crucial for catalytic turnover. [8]

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a novel class of N-heterocyclic carbenes. The straightforward and high-yielding three-component reaction to form the requisite imidazolium salts allows for extensive structural diversification. The resulting NHC ligands, with their unique L-shaped topology, provide access to highly active and stable metal complexes. These catalysts have demonstrated significant potential in advancing challenging chemical transformations, positioning the imidazo[1,5-a]pyridine scaffold as a privileged platform for future innovations in catalysis and materials science.

References

  • Hutt, J. T., & Aron, Z. D. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters, 13(19), 5256–5259. [Link]

  • Synthesis of the imidazo[1,5‐a]pyridine‐based N‐heterocyclic carbene... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Alcarazo, M., et al. (2005). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society, 127(9), 3290–3291. [Link]

  • Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. (2022). Catalysis Science & Technology. [Link]

  • Imidazo[1,5-a]pyridine: a versatile architecture for stable N-heterocyclic carbenes. (2005) | Manuel Alcarazo | 317 Citations - SciSpace. (n.d.). Retrieved January 9, 2026, from [Link]

  • Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

  • Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2 - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

  • Synthesis of imidazo[1,5-a]pyridine carbaldehyde - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones | Organometallics - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]

  • Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands - RSC Publishing. (n.d.). Retrieved January 9, 2026, from [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]

  • Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex | ACS Omega. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

Experimental setup for C-H functionalization of imidazopyridines.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Setup for C-H Functionalization of Imidazopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Imidazopyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous marketed drugs with diverse therapeutic applications, including anxiolytic, anti-tumor, and anti-inflammatory properties.[1][2] Marketed drugs such as Zolpidem, Alpidem, and Minodronic acid underscore the pharmacological significance of this privileged heterocycle.[1][3] Consequently, the development of efficient and selective methods to modify this scaffold is of paramount importance for generating novel chemical entities with enhanced biological activity.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing imidazo[1,2-a]pyridines.[1][4] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste.[2] The imidazo[1,2-a]pyridine core is electronically rich, particularly at the C3 position, making it susceptible to electrophilic or radical attack, which has been widely exploited for various functionalizations.[5][6] Furthermore, the N-1 atom can act as a directing group, facilitating site-selective functionalization at other positions, such as the ortho-position of a C2-aryl substituent.[7]

This guide provides a detailed overview of the experimental setups and protocols for the C-H functionalization of imidazopyridines, focusing on transition-metal-catalyzed and visible-light-mediated methodologies. It is designed to offer field-proven insights and explain the causality behind experimental choices, empowering researchers to design and execute these powerful transformations effectively.

General Experimental Workflow

A successful C-H functionalization experiment follows a logical progression from preparation to analysis. The specific parameters will vary, but the overall workflow provides a robust framework for execution and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation (Substrate, Catalyst, Ligand, Base, Solvent) prep_glass Glassware Preparation (Oven-dried, Inert Atmosphere) setup Reaction Setup (Assemble glassware, Purge with N2/Ar) prep_glass->setup Inert Atmosphere addition Reagent Addition (Controlled sequence) setup->addition execution Reaction Execution (Heating/Irradiation, Stirring) addition->execution monitoring Reaction Monitoring (TLC, GC-MS, HPLC, NMR) execution->monitoring quench Quenching monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS, HRMS) purify->characterize Isolated Product purity Purity Assessment (HPLC, Elemental Analysis)

Caption: General experimental workflow for C-H functionalization.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of C-H functionalization, enabling the direct coupling of imidazopyridines with aryl halides.[8][9] These reactions typically proceed via a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a base.

Expertise & Causality:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium source. It is often used without phosphine ligands ("ligand-free"), which simplifies the reaction setup, although in some cases, N-heterocyclic carbene (NHC) ligands can be employed for coupling with less reactive aryl chlorides.[8][10]

  • Coupling Partner: Aryl bromides and iodides are highly effective coupling partners.[8] Aryl triflates can also be used.[11] The reactivity order is generally I > Br > OTf > Cl.

  • Base: A carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. The base facilitates the deprotonation of the C-H bond at the palladium center. Cesium salts are often more effective due to their higher solubility and the softer nature of the Cs⁺ cation, which can interact favorably with the transition state.

  • Solvent: High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are typically used to ensure solubility of the reagents and to achieve the necessary reaction temperatures (often >100 °C).

  • Regioselectivity: The reaction overwhelmingly occurs at the C3 position due to its high electron density and nucleophilic character.

Data Presentation: Typical Conditions for Pd-Catalyzed C3-Arylation
ComponentExample ReagentLoading (mol%) / EquivalentsPurpose
Substrate 2-Phenylimidazo[1,2-a]pyridine1.0 equivHeterocyclic core
Coupling Partner 4-Bromoanisole1.2 - 2.0 equivAryl source
Catalyst Pd(OAc)₂0.1 - 5 mol%C-H activation catalyst
Base K₂CO₃ or CsOAc2.0 - 3.0 equivDeprotonation agent
Solvent DMAc or Toluene-Reaction medium
Temperature 120 - 150 °C-Thermal energy input
Time 12 - 24 h-Reaction duration

Data compiled from multiple sources.[8][12]

Detailed Protocol: Phosphine-Free C3-Arylation with an Aryl Bromide[8]
  • Glassware Preparation: Place a magnetic stir bar into a 10 mL oven-dried Schlenk tube. Seal the tube with a rubber septum.

  • Inert Atmosphere: Evacuate and backfill the tube with dry nitrogen or argon gas three times. Maintain a positive pressure of inert gas.

  • Reagent Addition: Under the inert atmosphere, add the imidazo[1,2-a]pyridine substrate (0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), potassium carbonate (1.0 mmol, 2.0 equiv), and palladium(II) acetate (0.005 mmol, 1 mol%).

    • Scientist's Note: The order of addition of solid reagents is generally not critical. However, adding the catalyst last can prevent premature decomposition.

  • Solvent Addition: Add 2.5 mL of anhydrous DMAc via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 18 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C3-arylated product.

  • Analysis: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Copper-Catalyzed C-H Functionalization

Copper catalysis provides a more economical alternative to palladium for C-H functionalization, particularly for arylation reactions.[11][13] Copper(I) salts are typically employed and can effectively couple imidazopyridines with aryl iodides, bromides, and triflates.[11]

Expertise & Causality:
  • Catalyst: Copper(I) iodide (CuI) is a widely used and effective catalyst for these transformations.[11]

  • Ligand: The presence of a ligand, such as 1,10-phenanthroline, is often essential. The ligand coordinates to the copper center, stabilizing the catalytic species, preventing catalyst agglomeration, and promoting the desired reactivity.

  • Base: An inorganic base like cesium carbonate (Cs₂CO₃) is commonly used. Its role is similar to that in palladium catalysis: to facilitate the C-H activation step.

  • Mechanism: While still under investigation, the mechanism is distinct from the typical Pd cycle and may involve a Cu(I)/Cu(III) catalytic cycle or a sigma-bond metathesis pathway.

Detailed Protocol: Cu(I)-Catalyzed C3-Arylation with an Aryl Iodide[11]
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the aryl iodide (0.4 mmol, 2.0 equiv), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

  • Reaction Setup: Seal the vial and purge with argon. Add 1.0 mL of anhydrous toluene via syringe.

  • Execution: Vigorously stir the mixture in a preheated oil bath at 110 °C for 24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with dichloromethane (CH₂Cl₂), filter through a pad of Celite®, and rinse the pad with additional CH₂Cl₂. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired product.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts are particularly effective for C-H activation and subsequent annulation reactions or coupling with alkenes and alkynes.[14][15] Rh(III) catalysts, often generated in situ from precursors like [RhCp*Cl₂]₂, operate through a mechanism involving C-H activation to form a five-membered rhodacycle intermediate.[16]

Catalytic Cycle Visualization: Rh(III)-Catalyzed Annulation

G A [Rh(III)Cp*]²⁺ C Rh(III)-Complex A->C Imidazopyridine B Coordination E Rhodacycle Intermediate C->E -HX D C-H Activation (CMD) G Seven-Membered Rhodacycle E->G + Alkyne F Migratory Insertion G->A Product H Reductive Elimination I Product Release end Annulated Product start Imidazopyridine + Alkyne

Caption: Simplified mechanism for Rh(III)-catalyzed C-H activation/annulation.

Detailed Protocol: Rh(III)-Catalyzed C5-Arylation[17]
  • Preparation: To a screw-capped vial, add the imidazo[1,2-a]pyridine (0.2 mmol), aryl halide (0.24 mmol), [Rh(cod)Cl]₂ (5 mol%), and K₂CO₃ (0.4 mmol).

  • Execution: Add 1,4-dioxane (1 mL) to the vial, seal it, and place it in a preheated oil bath at 120 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography on silica gel.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a green and powerful alternative to traditional transition-metal catalysis, often proceeding under mild, room-temperature conditions.[1][17][18] These reactions utilize a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate radical intermediates.

Expertise & Causality:
  • Photocatalyst: Organic dyes like Eosin Y and Rose Bengal, or metal complexes like fac-Ir(ppy)₃, are common photocatalysts.[1][17] The choice depends on the redox potential required to activate the substrate.

  • Light Source: Blue LEDs are typically used as they emit light in the wavelength range absorbed by most common photocatalysts (approx. 450 nm).

  • Mechanism: The excited photocatalyst can generate a radical from a precursor (e.g., a perfluoroalkyl iodide or an N-aryl glycine).[1] This radical then adds to the electron-rich C3 position of the imidazopyridine. The resulting radical intermediate is then oxidized and deprotonated to furnish the final product.[1]

  • Atmosphere: Reactions can be run under an inert atmosphere (N₂ or Ar) or, in some cases, use air as a green oxidant.[17]

Data Presentation: Common Photoredox C-H Functionalizations
FunctionalizationRadical PrecursorPhotocatalystLight SourceTypical Yield (%)Ref
Trifluoroethylation CF₃CH₂Ifac-Ir(ppy)₃Blue LED60-85[1]
Aminoalkylation N-Aryl GlycinesRose BengalBlue LED70-95[1]
Thiocyanation NH₄SCNEosin YBlue LED80-95[17]
Alkoxylation AlcoholsRose BengalGreen LED75-90[19]
Detailed Protocol: Visible-Light C3-Trifluoromethylation[1]
  • Preparation: Add imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the trifluoromethylation reagent (e.g., CF₃SO₂Cl, 1.5 equiv), and the photocatalyst (e.g., an acridinium salt, 1-2 mol%) to a borosilicate glass vial with a stir bar.

  • Solvent and Base: Add the solvent (e.g., 1,2-dichloroethane, DCE) and a base (e.g., 2,6-lutidine, 2.0 equiv).

  • Reaction Setup: Seal the vial and place it approximately 5 cm from a 3W blue LED lamp. Use a small fan to maintain the reaction at room temperature (approx. 25-30 °C).

  • Execution: Stir the reaction mixture under irradiation for the specified time (e.g., 12-24 hours), monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to obtain the C3-trifluoromethylated product.

Analytical Monitoring and Validation

Trustworthy protocols require robust validation. Monitoring the reaction is critical to determine completion, identify side products, and optimize conditions.

  • Thin-Layer Chromatography (TLC): The primary tool for rapid, qualitative monitoring. It allows for the visualization of the consumption of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing information on conversion and confirming the mass of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to obtain kinetic data.[21] It is the definitive method, alongside HRMS, for structural confirmation of the final product.

By integrating these detailed protocols and understanding the chemical principles behind them, researchers can confidently and effectively apply C-H functionalization techniques to accelerate the discovery and development of novel imidazopyridine-based therapeutics.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Available at: [Link]

  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Visible Light Organic Photoredox-Catalyzed C–H Alkoxylation of Imidazopyridine with Alcohol. The Journal of Organic Chemistry. Available at: [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. SciSpace. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Semantic Scholar. Available at: [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Organic Letters. Available at: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record. Available at: [Link]

  • Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Available at: [Link]

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  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ScholarWorks@GVSU. Available at: [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. Available at: [Link]

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The Emergence of Imidazo[1,5-a]pyridine-5-carbaldehyde in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymers with tailored functionalities is a cornerstone of modern materials science and drug delivery. In this context, the heterocyclic compound Imidazo[1,5-a]pyridine-5-carbaldehyde is emerging as a promising building block for the creation of advanced polymers. Its unique aromatic structure, inherent fluorescence properties, and reactive aldehyde group make it a versatile monomer for synthesizing polymers with potential applications in optoelectronics, coatings, and biomedical devices.[1] This document provides detailed application notes and protocols for the synthesis of novel polymers derived from this compound, with a focus on polyimines.

Introduction to Imidazo[1,5-a]pyridine-Based Polymers

The Imidazo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that imparts rigidity and favorable electronic properties to a polymer backbone.[2] The presence of the carbaldehyde functional group at the 5-position provides a reactive site for various polymerization reactions, most notably condensation polymerization with primary amines to form polyimines (also known as Schiff base polymers).[3]

The resulting polymers are expected to exhibit a range of desirable properties, including:

  • Thermal Stability: The aromatic nature of the Imidazo[1,5-a]pyridine unit and the imine linkages contribute to high thermal stability.

  • Optical Properties: Imidazo[1,5-a]pyridine derivatives are known for their luminescence, making the resulting polymers potentially useful for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1][4][5]

  • Mechanical Strength: The rigid backbone of these polymers can lead to materials with high tensile strength and modulus.[6][7]

  • Biocompatibility: The nitrogen-containing heterocyclic structure may offer opportunities for designing biocompatible polymers for drug delivery and other biomedical applications.

Application Notes: Potential Uses of Imidazo[1,5-a]pyridine-Based Polyimines

The unique combination of properties inherent to polymers derived from this compound opens up a wide array of potential applications:

Application Area Key Properties Potential Use-Case
Optoelectronics Conjugated backbone, inherent fluorescence, thermal stability.Active layers in OLEDs, fluorescent sensors for metal ions or pH.[4][5]
High-Performance Coatings Thermal stability, chemical resistance, mechanical strength.Protective coatings for aerospace and automotive components.
Membranes for Gas Separation Rigid polymer chains with potential for controlled free volume.Separation of gases like CO2 from flue gas streams.
Biomedical Materials Biocompatibility, potential for functionalization.Scaffolds for tissue engineering, drug delivery vehicles.
Catalysis Coordination sites on the heterocyclic ring.Support for metallic catalysts in various chemical reactions.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of polyimines from this compound and various diamines. These protocols are based on established procedures for the synthesis of polyimines from aromatic aldehydes and diamines.[3][9]

Protocol 1: Synthesis of a Linear Polyimine via Solution Polycondensation

This protocol describes the synthesis of a linear polyimine from this compound and a flexible aliphatic diamine, 1,6-hexanediamine.

Materials:

  • This compound (Monomer A)

  • 1,6-Hexanediamine (Monomer B)

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Diagram of the Experimental Workflow:

workflow setup Assemble and dry glassware under nitrogen dissolve_A Dissolve Monomer A in DMF setup->dissolve_A dissolve_B Dissolve Monomer B in DMF setup->dissolve_B add_B Add Monomer B solution to Monomer A solution dissolve_A->add_B dissolve_B->add_B react React at 80-100°C under nitrogen add_B->react precipitate Precipitate polymer in methanol react->precipitate filter Filter the polymer precipitate->filter wash Wash with methanol filter->wash dry Dry under vacuum wash->dry

Caption: Workflow for linear polyimine synthesis.

Procedure:

  • Preparation: Assemble the three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet/outlet. Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Monomer Dissolution: In the reaction flask, dissolve this compound (1.46 g, 10 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere. In a separate flask, dissolve 1,6-hexanediamine (1.16 g, 10 mmol) in 10 mL of anhydrous DMF.

  • Polymerization: Slowly add the 1,6-hexanediamine solution to the stirred solution of this compound at room temperature using a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-100°C and stir for 24-48 hours under a continuous slow stream of nitrogen to facilitate the removal of water formed during the condensation reaction.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution slowly into a beaker containing 200 mL of vigorously stirred methanol. A fibrous or powdered precipitate will form.

  • Washing: Collect the polymer by vacuum filtration using a Buchner funnel. Wash the collected polymer thoroughly with fresh methanol (3 x 50 mL) to remove any unreacted monomers and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the imine bond (C=N stretching vibration typically appears around 1620-1650 cm⁻¹), and by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the polymer structure. The molecular weight can be determined by Gel Permeation Chromatography (GPC). Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Synthesis of a Cross-linked Polyimine Network

This protocol describes the synthesis of a cross-linked polyimine network using a trifunctional amine as a cross-linking agent, which can lead to thermosetting materials with enhanced mechanical and thermal properties.

Materials:

  • This compound (Monomer A)

  • 1,4-Phenylenediamine (Monomer B)

  • 1,3,5-Tris(4-aminophenyl)benzene (Cross-linker)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetone

  • Nitrogen gas (high purity)

Equipment:

  • Beaker

  • Magnetic stirrer with hotplate

  • Molds (e.g., aluminum or silicone)

  • Vacuum oven

Diagram of the Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_product Product A This compound P Cross-linked Polyimine Network A->P + B 1,4-Phenylenediamine B->P + C 1,3,5-Tris(4-aminophenyl)benzene C->P +

Caption: Formation of a cross-linked polyimine network.

Procedure:

  • Monomer Solution: In a beaker, dissolve this compound (1.46 g, 10 mmol) and 1,4-phenylenediamine (0.97 g, 9 mmol) in 30 mL of anhydrous DMSO with gentle heating and stirring.

  • Cross-linker Addition: Once a clear solution is obtained, add 1,3,5-tris(4-aminophenyl)benzene (0.117 g, 0.33 mmol, corresponding to ~10 mol% of the total amine functionality) to the solution and stir until it is completely dissolved.

  • Casting: Pour the homogeneous solution into a mold.

  • Curing: Place the mold in a vacuum oven and heat according to a staged curing cycle, for example: 80°C for 4 hours, 120°C for 4 hours, and finally 180°C for 2 hours. The vacuum will help to remove the solvent and the water byproduct of the condensation reaction.

  • Demolding: After the curing cycle is complete, allow the oven to cool down to room temperature before removing the cross-linked polymer film or monolith from the mold.

Characterization: The cross-linked polymer will be insoluble. Its properties can be investigated by swelling tests in various solvents, thermogravimetric analysis (TGA) to determine thermal stability, and dynamic mechanical analysis (DMA) to measure its mechanical properties as a function of temperature.

Conclusion

This compound is a highly promising monomer for the development of novel polymers with a wide range of potential applications. The protocols provided herein offer a starting point for researchers to explore the synthesis and properties of polyimines derived from this versatile building block. The unique combination of a rigid, fluorescent heterocyclic core with the versatile chemistry of the aldehyde group paves the way for the creation of next-generation materials for advanced technologies.

References

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The Art of Imidazo[1,2-a]Pyridine Synthesis: A Guide to Metal-Free Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Sustainable Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Clinically relevant drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and minodronic acid (an anti-osteoporosis drug) all feature this privileged heterocyclic system.[1][2] Consequently, the development of efficient and robust synthetic routes to this framework is of paramount importance to the pharmaceutical industry.

Traditionally, the synthesis of imidazo[1,2-a]pyridines has often relied on transition metal-catalyzed reactions.[3][4] While effective, these methods can present challenges related to cost, toxicity of residual metals in the final active pharmaceutical ingredient (API), and the need for extensive purification.[3] The growing emphasis on green chemistry and sustainable practices has spurred the development of metal-free synthetic alternatives that offer significant advantages, including milder reaction conditions, reduced environmental impact, and simplified product isolation.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge, metal-free strategies for the synthesis of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of these reactions, present field-proven protocols, and offer insights to empower the rational design of synthetic routes for novel drug candidates.

Strategic Approaches to Metal-Free Synthesis

The metal-free synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern on the final molecule and the availability of starting materials.

The Classic Condensation: 2-Aminopyridines and α-Halocarbonyls

One of the most established and straightforward methods involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone.[1][5] This reaction proceeds via a two-step sequence: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-bromoketone.[1] This initial alkylation forms a pyridinium salt intermediate. Subsequent deprotonation of the exocyclic amino group by a base, or under thermal conditions, facilitates an intramolecular nucleophilic attack on the carbonyl carbon, forming a cyclic hemiaminal. A final dehydration step then yields the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Endocyclic N attack alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Pyridinium_Salt Cyclic_Hemiaminal Cyclic Hemiaminal Pyridinium_Salt->Cyclic_Hemiaminal Base or Heat Imidazopyridine Imidazo[1,2-a]pyridine Cyclic_Hemiaminal->Imidazopyridine - H2O

Caption: General mechanism for the condensation of 2-aminopyridines and α-haloketones.

Protocol 1: Catalyst-Free Synthesis in an Eco-Friendly Solvent

This protocol is adapted from methodologies that emphasize green chemistry principles by avoiding harsh solvents and catalysts.[5][6]

  • Materials:

    • Substituted 2-aminopyridine (1.0 mmol)

    • Substituted α-bromoacetophenone (1.0 mmol)

    • Ethanol (5 mL)

  • Procedure:

    • To a round-bottom flask, add the 2-aminopyridine and the α-bromoacetophenone.

    • Add ethanol and fit the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary: Scope of the Condensation Reaction

Entry2-Aminopyridine Substituentα-Bromoketone Aryl GroupSolventConditionsYield (%)Reference
1HPhenylDMFRefluxHigh[1]
25-Methyl4-ChlorophenylEthanolReflux>90[1][5]
34-Chloro4-NitrophenylNoneMW, 100°CExcellent[6]
Multi-Component Reactions: The Groebke-Blackburn-Bienaymé Approach

For accessing highly substituted imidazo[1,2-a]pyridines in a single step, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is an exceptionally powerful tool.[5][7] This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide without the need for a metal catalyst.

Mechanism Rationale: The reaction is believed to proceed through the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate. A subsequent tautomerization and aromatization sequence leads to the final 3-amino-substituted imidazo[1,2-a]pyridine product.

G cluster_workflow Groebke-Blackburn-Bienaymé Reaction Workflow Start 2-Aminopyridine + Aldehyde Imine Imine Formation Start->Imine Cycloaddition [4+1] Cycloaddition with Isocyanide Imine->Cycloaddition Intermediate Cyclic Intermediate Cycloaddition->Intermediate Aromatization Tautomerization & Aromatization Intermediate->Aromatization Product 3-Amino-Imidazo[1,2-a]pyridine Aromatization->Product

Caption: Workflow for the GBB three-component synthesis.

Protocol 2: Catalyst-Free GBB Reaction

This protocol outlines a general, catalyst-free procedure for the GBB reaction.[7]

  • Materials:

    • Substituted 2-aminopyridine (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol)

    • Methanol (5 mL)

  • Procedure:

    • In a sealed vial, dissolve the 2-aminopyridine and the aldehyde in methanol.

    • Add the isocyanide to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to afford the pure product.

A Green Leap Forward: Cycloisomerization of N-Propargylpyridiniums

A particularly innovative and environmentally benign route involves the base-promoted cycloisomerization of N-propargylpyridinium salts.[3][8] This method is often extremely rapid, proceeds in water at ambient temperature, and gives quantitative yields, representing a significant advancement in green synthetic chemistry.[3]

Mechanism Rationale: The reaction is initiated by the deprotonation of the propargyl group by a base (e.g., NaOH). This is proposed to facilitate an isomerization to a transient allene intermediate.[3] A subsequent 5-endo-dig cyclization, driven by the nucleophilic attack of the pyridine nitrogen, forms the five-membered ring, leading to the imidazo[1,2-a]pyridine product.[3]

Protocol 3: Rapid, Aqueous Synthesis via Cycloisomerization

This protocol is based on the highly efficient, aqueous method developed by Nguyen and coworkers.[3]

  • Step A: Synthesis of N-Propargylpyridinium Bromide

    • Dissolve the desired 2-aminopyridine (10 mmol) in acetonitrile (20 mL).

    • Add propargyl bromide (80% wt in toluene, 11 mmol).

    • Stir the mixture at room temperature for 16-24 hours.

    • Collect the resulting precipitate by filtration, wash with cold acetonitrile, and dry to yield the N-propargylpyridinium bromide salt.

  • Step B: Cycloisomerization

    • Dissolve the N-propargylpyridinium bromide (5 mmol) in water (10 mL).

    • Add 1M sodium hydroxide (NaOH) solution dropwise while stirring vigorously at room temperature.

    • The reaction is typically complete within minutes, often accompanied by the precipitation of the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure imidazo[1,2-a]pyridine.

Comparative Green Metrics

MethodSolventCatalystTemperatureTimeSpace-Time YieldReference
Traditional CondensationDMF/TolueneNone/BaseHighHoursLow[3]
Aqueous Cycloisomerization Water NaOH Ambient Minutes Very High [3][8]

Conclusion and Future Outlook

The development of metal-free synthetic routes for imidazo[1,2-a]pyridines has made significant strides, offering greener, more efficient, and often more cost-effective alternatives to traditional metal-catalyzed methods. The strategies outlined in this guide—from classic condensations in benign solvents to rapid, aqueous multi-component reactions and cycloisomerizations—provide a versatile toolkit for chemists in the pharmaceutical and life sciences sectors.

As the field continues to evolve, we can anticipate further innovations, such as the use of photoredox catalysis, organocatalysis, and flow chemistry, to further enhance the sustainability and efficiency of imidazo[1,2-a]pyridine synthesis. By embracing these metal-free methodologies, researchers can accelerate the discovery and development of next-generation therapeutics built upon this vital heterocyclic scaffold.

References

  • Ivanova, Y. A., & Mangelinckx, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35193–35205. [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. [Link]

  • Chapman, M. R., Kwan, M. H. T., King, G. E., Kyffin, B. A., Blacker, A. J., Willans, C. E., & Nguyen, B. N. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(15), 4239–4243. [Link]

  • Royal Society of Chemistry. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Azizi, N., & Dezfooli, S. (2016). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters, 14(4), 487-491. [Link]

  • ResearchGate. (2010). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. [Link]

  • ResearchGate. (2018). Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes. [Link]

  • SciELO. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. [Link]

  • Deng, G., & Huang, H. (2018). Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes. Organic & Biomolecular Chemistry, 16(23), 4227–4230. [Link]

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Sources

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules, driving significant interest in the development of efficient synthetic methodologies.[1][2] Among the various strategies, copper-catalyzed reactions have emerged as a powerful and versatile tool for the construction of this bicyclic system. This guide provides an in-depth exploration of copper-catalyzed routes to imidazo[1,2-a]pyridines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for key synthetic approaches, and offer insights into experimental design and optimization. The protocols are designed to be self-validating, with explanations for each step to ensure robust and reproducible outcomes.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Role of Copper Catalysis

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1] Several commercially successful drugs, such as Zolpidem (insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic), feature this core structure, underscoring its importance in medicinal chemistry.[1][2]

The development of synthetic routes to polysubstituted imidazo[1,2-a]pyridines is therefore a critical endeavor in pharmaceutical research.[1] While numerous methods exist, copper-catalyzed syntheses have gained prominence due to their operational simplicity, cost-effectiveness, and functional group tolerance.[3] Copper catalysts, in various oxidation states and ligand spheres, have proven effective in facilitating the key bond-forming events required for the construction of the imidazo[1,2-a]pyridine ring system. These reactions often proceed under mild conditions and can utilize readily available starting materials.

This document will focus on two prominent copper-catalyzed strategies:

  • Two-Component Synthesis: Primarily involving the reaction of 2-aminopyridines with ketones or their derivatives.

  • Three-Component Synthesis: A convergent approach combining 2-aminopyridines, aldehydes, and terminal alkynes.

We will explore the mechanistic rationale behind these transformations, providing a solid foundation for the practical application of the detailed protocols that follow.

Mechanistic Insights: The "Why" Behind the Synthesis

A foundational understanding of the reaction mechanism is crucial for troubleshooting and adapting protocols to new substrates. Copper's role in these syntheses is multifaceted, often involving coordination to reactants, facilitating redox processes, and promoting key bond formations.

Two-Component Synthesis: Aerobic Oxidative Cyclization of 2-Aminopyridines and Ketones

A robust and environmentally friendly approach involves the copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones.[3][4] This method avoids the need for pre-functionalized substrates like α-haloketones.

The proposed mechanism for this transformation is a tandem process involving imine formation followed by an intramolecular oxidative C-H amination/cyclization.[3]

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction 2_aminopyridine 2-Aminopyridine imine Imine Intermediate 2_aminopyridine->imine Condensation ketone Ketone ketone->imine Condensation Cu_III Cu(III) Intermediate imine->Cu_III Oxidative Addition (with Cu(I)) Cu_I Cu(I) oxidant Air (O2) product Imidazo[1,2-a]pyridine Cu_III->product Reductive Elimination H2O H2O start 2-Aminopyridine + Ketone end Imidazo[1,2-a]pyridine start->end Cu Catalyst, Air

Figure 1. Proposed mechanism for the copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.

Causality in the Mechanism:

  • Condensation: The initial step is the formation of an imine from the 2-aminopyridine and the ketone, which is often facilitated by mild heating.

  • Coordination and Oxidation: The imine intermediate coordinates to a Cu(I) species. Subsequent oxidation, often with atmospheric oxygen as the terminal oxidant, generates a higher-valent copper species, likely Cu(III).

  • C-H Activation and Reductive Elimination: The key cyclization step involves an intramolecular C-H activation at the methyl or methylene group of the ketone moiety, followed by reductive elimination to form the C-N bond of the imidazole ring and regenerate the active Cu(I) catalyst.

Three-Component Synthesis: A Convergent Approach

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.[5] The copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne is a classic example of an MCR for imidazo[1,2-a]pyridine synthesis.[6][7]

G cluster_workflow Reaction Workflow start_materials 2-Aminopyridine + Aldehyde + Alkyne in_situ_imine In situ Imine Formation start_materials->in_situ_imine cu_acetylide Copper Acetylide Formation start_materials->cu_acetylide nucleophilic_attack Nucleophilic Attack in_situ_imine->nucleophilic_attack cu_acetylide->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization aromatization Aromatization cyclization->aromatization final_product Imidazo[1,2-a]pyridine aromatization->final_product

Figure 2. Simplified workflow for the three-component synthesis of imidazo[1,2-a]pyridines.

Mechanistic Rationale:

  • Imine Formation: The 2-aminopyridine and aldehyde react to form an imine intermediate in situ.

  • Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide species.

  • Nucleophilic Addition: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the imine.

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization via attack of the endocyclic pyridine nitrogen onto the alkyne moiety, followed by aromatization to yield the final imidazo[1,2-a]pyridine product.

Experimental Protocols

The following protocols are presented as a starting point for the synthesis of imidazo[1,2-a]pyridines. Optimization of reaction conditions (temperature, solvent, catalyst loading) may be necessary for specific substrates.

Protocol 1: Two-Component Synthesis from 2-Aminopyridine and Acetophenone

This protocol is adapted from methodologies utilizing aerobic oxidation.[3][4][8]

Materials and Equipment:

  • 2-Aminopyridine

  • Acetophenone (or substituted acetophenones)

  • Copper(II) chloride (CuCl₂)

  • Nano-titanium dioxide (nano-TiO₂) (as a heterogeneous support)

  • Ethanol (EtOH)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add CuCl₂/nano-TiO₂ (0.8 mol%), 2-aminopyridine (0.6 mmol), the desired ketone (0.5 mmol), and ethanol (0.6 mL).

  • Reaction Conditions: The flask is fitted with a reflux condenser and the mixture is stirred at 70 °C for 24 hours under an air atmosphere (the flask is not sealed from the atmosphere).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered to remove the heterogeneous catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired imidazo[1,2-a]pyridine.

Self-Validating System:

  • Catalyst Reusability: The heterogeneous CuCl₂/nano-TiO₂ catalyst can be recovered by filtration, washed with ethanol, dried, and reused for subsequent reactions, demonstrating its stability and cost-effectiveness.[4]

  • Control Experiment: Running the reaction in the absence of the copper catalyst or in an inert atmosphere (e.g., nitrogen) should result in no or very low product formation, confirming the essential role of both the copper catalyst and the aerobic oxidant.

Protocol 2: Three-Component Synthesis from 2-Aminopyridine, Benzaldehyde, and Phenylacetylene

This protocol is based on the widely used copper-catalyzed three-component coupling reaction.[6][7][9]

Materials and Equipment:

  • 2-Aminopyridine

  • Benzaldehyde (or other aldehydes)

  • Phenylacetylene (or other terminal alkynes)

  • Copper(I) iodide (CuI)

  • Toluene

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.2 mmol), the aldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), and CuI (10 mol%).

  • Solvent Addition: Add toluene (5 mL) to the flask.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure imidazo[1,2-a]pyridine product.

Trustworthiness of the Protocol:

  • Broad Substrate Scope: This reaction is known to tolerate a wide variety of functional groups on all three components, including both electron-donating and electron-withdrawing groups, leading to a diverse library of imidazo[1,2-a]pyridines.[6]

  • One-Pot Efficiency: The convergence of three components in a single operation with high atom economy makes this a highly efficient and desirable synthetic strategy.[1]

Data Presentation: Substrate Scope and Yields

The following tables summarize typical results for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, demonstrating the versatility of these methods.

Table 1: Two-Component Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Ketones

Entry2-AminopyridineKetoneProductYield (%)
12-aminopyridineAcetophenone2-phenylimidazo[1,2-a]pyridine85-92
22-amino-5-methylpyridineAcetophenone7-methyl-2-phenylimidazo[1,2-a]pyridine88
32-aminopyridine4'-methoxyacetophenone2-(4-methoxyphenyl)imidazo[1,2-a]pyridine90
42-aminopyridinePropiophenone2-phenyl-3-methylimidazo[1,2-a]pyridine82

Yields are representative and may vary based on specific reaction conditions and purification.

Table 2: Three-Component Synthesis of Imidazo[1,2-a]pyridines

EntryAldehydeAlkyneProductYield (%)
1BenzaldehydePhenylacetylene2,3-diphenylimidazo[1,2-a]pyridine80-90
24-ChlorobenzaldehydePhenylacetylene2-phenyl-3-(4-chlorophenyl)imidazo[1,2-a]pyridine85
3Benzaldehyde1-Heptyne3-phenyl-2-pentylimidazo[1,2-a]pyridine75
4Thiophene-2-carbaldehydePhenylacetylene2-phenyl-3-(thiophen-2-yl)imidazo[1,2-a]pyridine82

Yields are representative and may vary based on specific reaction conditions and purification.

Conclusion and Future Outlook

Copper-catalyzed reactions represent a cornerstone in the synthesis of imidazo[1,2-a]pyridines, offering efficient, versatile, and often environmentally benign pathways to this important heterocyclic scaffold. The two- and three-component strategies detailed in this guide provide robust and reliable methods for accessing a wide array of substituted derivatives. The mechanistic understanding of these processes empowers chemists to not only apply these protocols but also to innovate and adapt them for the synthesis of novel and complex molecular architectures.

Future research in this area will likely focus on the development of even more sustainable catalytic systems, such as those utilizing earth-abundant and non-toxic metals, as well as the expansion of the substrate scope to include more challenging and diverse building blocks. The continuous evolution of these synthetic methodologies will undoubtedly play a crucial role in the discovery and development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available at: [Link]

  • Wang, H., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]

  • Wang, H., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. Available at: [Link]

  • Meng, X., et al. (2015). Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions. RSC Advances. Available at: [Link]

  • Yan, R. L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. Journal of Organic Chemistry, 77(4), 2024-8. Available at: [Link]

  • RSC Advances. (n.d.). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Available at: [Link]

  • Sharma, P., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Center for Biotechnology Information. Available at: [Link]

  • Wang, H., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Sharma, P., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 13, 1936-1981. Available at: [Link]

  • Organic Letters. (n.d.). Copper(II)/Iron(III) Co-catalyzed Intermolecular Diamination of Alkynes: Facile Synthesis of Imidazopyridines. Available at: [Link]

  • The Journal of Organic Chemistry. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. 77(4), 2024-2028. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. Available at: [Link]

  • Meng, X., et al. (n.d.). Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions. The Royal Society of Chemistry. Available at: [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Functionalized Imidazo[1,5-a]Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Imidazo[1,5-a]pyridines and the Elegance of One-Pot Synthesis

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications across diverse scientific fields. In medicinal chemistry, this structure is a cornerstone for developing novel therapeutics, with derivatives showing promise as anti-inflammatory, anti-cancer, and neuroprotective agents.[1] Beyond pharmaceuticals, their unique photophysical properties have led to their investigation as advanced materials, including fluorophores and components for organic light-emitting diodes (OLEDs).[2][3]

Traditionally, the synthesis of these valuable scaffolds has involved multi-step sequences that are often laborious, time-consuming, and generate considerable chemical waste. The advent of one-pot, multi-component reactions (MCRs) has revolutionized this landscape. By combining multiple reaction steps into a single, continuous process without isolating intermediates, one-pot synthesis offers a more sustainable, efficient, and atom-economical pathway to complex molecules. This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the one-pot synthesis of functionalized imidazo[1,5-a]pyridines, grounded in established and innovative methodologies.

Part 1: Foundational Principles of One-Pot Synthesis Design

The core principle of a one-pot synthesis is the sequential formation of multiple chemical bonds in a single reaction vessel. For imidazo[1,5-a]pyridines, this typically involves the strategic combination of three or more components that will assemble to form the final fused-ring system. The success of these reactions hinges on the careful selection of catalysts, solvents, and reaction conditions that are compatible with all stages of the transformation.

A general workflow for developing and executing a one-pot synthesis is outlined below. This process emphasizes initial small-scale optimization before proceeding to larger-scale synthesis.

G cluster_0 Phase 1: Planning & Optimization cluster_1 Phase 2: Synthesis & Analysis A Component Selection (e.g., Pyridine, Aldehyde, Amine Source) B Catalyst & Solvent Screening A->B C Condition Optimization (Temp, Time, Stoichiometry) B->C D One-Pot Reaction Setup (Single Vessel) C->D Optimized Protocol E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Isolation E->F G Purification (Column Chromatography) F->G H Characterization (NMR, HRMS) G->H H->A Iterate / Scale-up

Caption: General workflow for one-pot synthesis development.

Part 2: Detailed Protocols for One-Pot Imidazo[1,5-a]pyridine Synthesis

This section details three distinct, reliable, and versatile one-pot protocols. Each protocol is presented with a mechanistic overview, step-by-step instructions, and a discussion of its substrate scope.

Protocol 1: Iodine-Mediated Three-Component Synthesis of 1-Thio-Substituted Imidazo[1,5-a]pyridines

This powerful method constructs both C-N and C-S bonds in a single operation, starting from readily available materials.[1][4] The reaction is notable for its mild conditions and high atom economy.

Mechanistic Rationale: The reaction is believed to proceed through the initial formation of an N-acylimine intermediate from the condensation of the 2-aminomethylpyridine and the aldehyde. Concurrently, the sodium benzenesulfinate is activated. A subsequent cyclization and oxidative aromatization, mediated by iodine, leads to the formation of the fused heterocyclic system with simultaneous C-S bond formation.

G Start Starting Materials: - 2-Aminomethylpyridine - Benzaldehyde - Sodium Benzenesulfinate Step1 In-situ Imine Formation Start->Step1 Condensation Step2 Iodine-Mediated Oxidative Cyclization Step1->Step2 I₂, TBHP Step3 C-S Bond Formation & Aromatization Step2->Step3 End Functionalized Imidazo[1,5-a]pyridine Step3->End

Caption: Simplified reaction pathway for the iodine-mediated synthesis.

Experimental Protocol:

  • Materials & Reagents:

    • 2-Aminomethylpyridine (1.0 equiv)

    • Substituted Benzaldehyde (1.0 equiv)

    • Sodium Benzenesulfinate (1.2 equiv)

    • Iodine (I₂) (0.2 equiv)

    • tert-Butyl hydroperoxide (TBHP), 70% in H₂O (2.0 equiv)

    • N,N-Dimethylformamide (DMF) (0.2 M concentration relative to the limiting reagent)

  • Equipment:

    • Round-bottom flask or sealed reaction tube

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • To a sealed reaction tube, add 2-aminomethylpyridine (e.g., 1.0 mmol, 108 mg), the selected benzaldehyde (1.0 mmol), and sodium benzenesulfinate (1.2 mmol, 197 mg).

    • Add DMF (5 mL) to dissolve the solids, followed by iodine (0.2 mmol, 51 mg).

    • Add TBHP (2.0 mmol, 0.26 mL of 70% solution) to the mixture.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench excess iodine) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-thio-substituted imidazo[1,5-a]pyridine.

Substrate Scope & Data: This method demonstrates good tolerance for various functional groups on both the benzaldehyde and the benzenesulfinate components.

EntryAldehyde Substituent (R¹)Benzenesulfinate Substituent (R²)Yield (%)
1HH71
24-CH₃H46
34-BrH50
43-NO₂H61
5H4-Cl78

Data adapted from reference[1]. Yields are for isolated products.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis

This protocol utilizes a copper catalyst to facilitate the condensation and subsequent oxidative cyclization of a pyridine ketone and a benzylamine, using air or oxygen as the terminal oxidant.[5] This approach is environmentally friendly as it uses a clean oxidant and often produces water as the only byproduct.[6]

Mechanistic Rationale: The reaction begins with the copper-catalyzed condensation of the pyridine ketone and benzylamine to form an enamine intermediate. This is followed by an intramolecular oxidative C-H amination, where the copper catalyst facilitates the C-N bond formation. The final step is an oxidative dehydrogenation to aromatize the ring system, regenerating the active copper catalyst in the process.

Experimental Protocol:

  • Materials & Reagents:

    • 2-Benzoylpyridine (1.0 equiv)

    • Substituted Benzylamine (1.2 equiv)

    • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene (0.2 M)

    • Oxygen (O₂) balloon or dry air supply

  • Equipment:

    • Two-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Oxygen balloon

  • Procedure:

    • To a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-benzoylpyridine (1.0 mmol, 183 mg), K₂CO₃ (2.0 mmol, 276 mg), and Cu(OTf)₂ (0.1 mmol, 36 mg).

    • Evacuate and backfill the flask with oxygen (or connect to an O₂ balloon).

    • Add toluene (5 mL) and the substituted benzylamine (1.2 mmol) via syringe.

    • Heat the reaction mixture to 110 °C (reflux) and stir vigorously for 12-24 hours under the oxygen atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 1,3-disubstituted imidazo[1,5-a]pyridine.

Protocol 3: Ritter-Type Synthesis Using a Bismuth Catalyst

A novel approach utilizes a Ritter-type reaction, where a nitrile serves as the nitrogen source for the imidazole ring. This method, catalyzed by Bismuth(III) triflate, offers a unique pathway to construct the scaffold from different starting materials.[7]

Mechanistic Rationale: Bismuth(III) triflate acts as a potent Lewis acid to activate a benzylic alcohol (derived from a pyridinylmethanol derivative), facilitating the formation of a stable benzylic cation. This cation is then trapped by the nitrile in a classic Ritter reaction to form a nitrilium ion intermediate. Subsequent intramolecular cyclization onto the pyridine nitrogen and aromatization yields the final product.

Experimental Protocol:

  • Materials & Reagents:

    • Pyridin-2-yl)methanol derivative (1.0 equiv)

    • Aryl or alkyl nitrile (3.0 equiv, can also be used as solvent)

    • Bismuth(III) triflate (Bi(OTf)₃) (10 mol%)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (as co-catalyst/additive, if needed)

    • Dichloromethane (DCM) or nitrile as solvent

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve the (pyridin-2-yl)methanol derivative (1.0 mmol) in the chosen nitrile (3.0 mmol) or an inert solvent like DCM (5 mL).

    • Add Bi(OTf)₃ (0.1 mmol, 66 mg) to the solution.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 8-16 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • Purify the crude material via silica gel chromatography to obtain the pure imidazo[1,5-a]pyridine.

Part 3: Troubleshooting and Expert Recommendations

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst; Poor quality reagents; Insufficient reaction time or temperature; Presence of moisture or oxygen (for sensitive reactions).Verify catalyst activity. Use freshly distilled solvents and high-purity reagents. Increase reaction time/temperature incrementally. Ensure an inert atmosphere if required.
Formation of Side Products Incorrect stoichiometry; Reaction temperature too high; Competing reaction pathways.Optimize the molar ratios of reactants. Lower the reaction temperature. Screen different catalysts or solvents that may favor the desired pathway.
Difficult Purification Products and starting materials have similar polarity; Streaking on TLC plate.Adjust the eluent system for column chromatography (e.g., add a small % of triethylamine for basic compounds). Consider alternative purification methods like recrystallization or preparative HPLC.
Reaction Stalls Catalyst deactivation; Reagent degradation.Add a fresh portion of the catalyst. If a reagent is known to be unstable under the reaction conditions, consider its slow addition over the course of the reaction.

Expert Insight: The choice of solvent is critical. While DMF is a common choice for its high boiling point and ability to dissolve a wide range of substrates, greener solvents like anisole or toluene should be considered where applicable.[5] For aerobic oxidations, ensure efficient stirring and a positive pressure of oxygen to prevent the reaction from becoming oxygen-limited, which can stall the catalytic cycle.

Conclusion

The one-pot synthesis of functionalized imidazo[1,5-a]pyridines represents a significant advancement in synthetic efficiency and sustainability. The protocols detailed in this guide—spanning iodine-mediation, copper-catalyzed aerobic oxidation, and Lewis acid-catalyzed Ritter-type reactions—provide a robust toolkit for accessing a diverse array of these valuable heterocyclic compounds. By understanding the underlying mechanisms and paying close attention to reaction optimization and troubleshooting, researchers can leverage these powerful methods to accelerate discovery in both medicinal chemistry and materials science.

References

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Semantic Scholar.
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
  • A one-pot synthesis of imidazo[1,5-a]pyridines | Request PDF.
  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar.
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.

Sources

Application Notes and Protocols: Solid-Phase Synthesis Utilizing Imidazo[1,5-A]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of Imidazo[1,5-A]pyridine-5-carbaldehyde in solid-phase synthesis (SPS). The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. By leveraging the versatility of solid-phase synthesis and the reactivity of the aldehyde functional group, diverse libraries of novel chemical entities based on this scaffold can be efficiently constructed. This application note details a robust protocol for the synthesis of a diverse library of compounds via a solid-phase Ugi four-component reaction (U-4CR), where this compound serves as a key building block.

Introduction: The Strategic Advantage of Imidazo[1,5-a]pyridines and Solid-Phase Synthesis

The imidazo[1,5-a]pyridine core is a recurring motif in pharmacologically active compounds, valued for its structural rigidity, hydrogen bonding capabilities, and tunable electronic properties. Derivatives have shown promise in various therapeutic areas, including oncology and neuroscience.[1] Traditional solution-phase synthesis of libraries based on this scaffold can be laborious, with challenges in purification and scalability.

Solid-phase synthesis (SPS) offers a compelling alternative, streamlining the synthetic process by anchoring the growing molecule to an insoluble resin.[2] This approach simplifies purification to mere filtration and washing steps, and allows for the use of excess reagents to drive reactions to completion.[2] The combination of the medicinally relevant imidazo[1,5-a]pyridine scaffold with the efficiency of SPS, particularly through multicomponent reactions (MCRs), provides a powerful platform for accelerated drug discovery.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the rapid assembly of complex, peptide-like molecules from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[3][4] In the context of SPS, one of these components can be immobilized on a solid support, while the others are introduced in the solution phase. This application note focuses on a strategy where a primary amine is immobilized on the resin, which then reacts with this compound, a carboxylic acid, and an isocyanide in a one-pot reaction.

The Core Synthetic Strategy: A Solid-Phase Ugi Reaction

The proposed synthetic route is centered on the immobilization of a diverse set of primary amines onto a suitable solid support. This resin-bound amine then serves as the starting point for a Ugi four-component reaction. This compound is introduced as the aldehyde component, along with a variety of carboxylic acids and isocyanides. This strategy allows for the generation of a library of compounds with multiple points of diversity, all featuring the core imidazo[1,5-a]pyridine scaffold. The final products are then cleaved from the resin for purification and characterization.

Ugi_Workflow cluster_0 Resin Preparation cluster_1 Multicomponent Reaction cluster_2 Cleavage and Purification Resin Rink Amide Resin Fmoc_Amine Fmoc-Protected Amino Acid Resin->Fmoc_Amine Coupling Deprotection Fmoc Deprotection Fmoc_Amine->Deprotection Piperidine/DMF Resin_Amine Resin-Bound Primary Amine Deprotection->Resin_Amine Ugi_Reaction Ugi Four-Component Reaction Resin_Amine->Ugi_Reaction Cleavage TFA Cleavage Ugi_Reaction->Cleavage Resin-Bound Ugi Product Aldehyde Imidazo[1,5-A]pyridine -5-carbaldehyde Aldehyde->Ugi_Reaction Carboxylic_Acid Carboxylic Acid (R2-COOH) Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi_Reaction Purification HPLC Purification Cleavage->Purification Final_Product Purified Product Purification->Final_Product

Figure 1: Overall workflow for the solid-phase synthesis of an imidazo[1,5-a]pyridine-based library.
Mechanistic Insight

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[4]

  • Imine Formation: The resin-bound amine condenses with this compound to form a resin-bound imine.

  • Nitrilium Ion Formation: The isocyanide adds to the protonated imine, forming a nitrilium ion intermediate.

  • Adduct Formation: The carboxylate anion attacks the nitrilium ion, forming an O-acylated intermediate.

  • Mumm Rearrangement: An irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom yields the stable, resin-bound bis-amide product.

Ugi_Mechanism Resin_Amine Resin-NH-R1 Imine Resin-N(R1)=CH-ImP Resin_Amine->Imine + Aldehyde, -H2O Aldehyde ImP-CHO (Imidazo[1,5-A]pyridine -5-carbaldehyde) Aldehyde->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide, +H+ Isocyanide R3-NC Isocyanide->Nitrilium Carboxylic_Acid R2-COOH Adduct O-Acyl Intermediate Carboxylic_Acid->Adduct Nitrilium->Adduct + R2-COO- Final_Product Resin-Bound Ugi Product (bis-amide) Adduct->Final_Product Mumm Rearrangement (Irreversible)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,5-A]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Imidazo[1,5-a]pyridine-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Imidazo[1,5-a]pyridine derivatives are crucial scaffolds in medicinal chemistry, found in compounds investigated as antitumor agents, inhibitors of various enzymes, and photoluminescent sensors.[1] The aldehyde functional group at the 5-position makes this particular molecule a versatile intermediate for further elaboration in synthetic schemes.[2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and side reactions encountered during the synthesis.

Section 1: Synthetic Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the core imidazo[1,5-a]pyridine ring system, often via the cyclization of a suitable pyridine precursor. The second stage is the introduction of the carbaldehyde group at the C5 position, most commonly accomplished via an electrophilic formylation reaction.

A prevalent and effective strategy involves:

  • Cyclization: Formation of the imidazo[1,5-a]pyridine core from a precursor like 2-(aminomethyl)pyridine. This often proceeds through the formation of an intermediate that is well-suited for a 5-exo-trig cyclization.[1]

  • Formylation: Introduction of the aldehyde group onto the electron-rich heterocyclic system using the Vilsmeier-Haack reaction.[3][4]

The overall workflow is summarized in the diagram below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Formylation A 2-Pyridyl Precursor (e.g., 2-(Aminomethyl)pyridine) B Cyclization Reaction A->B Reagents for cyclization C Imidazo[1,5-a]pyridine B->C D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D Formylation F Workup & Purification D->F E This compound (Target Molecule) F->E G Start Formylation Reaction Mixture TLC Check TLC/LCMS for completion Start->TLC Quench Pour onto Crushed Ice TLC->Quench Reaction Complete Neutralize Adjust to pH 8-9 with aq. NaHCO₃ (0°C) Quench->Neutralize Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Neutralize->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify

Caption: Recommended decision workflow for the Vilsmeier-Haack workup procedure.

Problem 3: Difficulty in purifying the final product.

Question: My crude product shows the correct mass, but it streaks badly on a silica gel column, and the final yield after purification is low. What's the best way to purify this compound?

Answer: The combination of a basic pyridine-like nitrogen and an aldehyde group can make purification challenging. The basic nitrogen interacts strongly with the acidic silanol groups on standard silica gel, causing tailing (streaking), while the aldehyde can be sensitive to the acidic environment.

  • Probable Cause A: Strong Interaction with Acidic Silica Gel The lone pair on the pyridine nitrogen binds to the acidic sites of the silica, leading to poor chromatographic performance.

    Solution:

    • Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or a few drops of aqueous ammonia in your methanol/DCM mixture). This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Deactivate the Silica: Prepare a slurry of the silica gel in your eluent containing the basic modifier before packing the column. This ensures the stationary phase is "deactivated" and less acidic.

  • Probable Cause B: Product Degradation on the Column Prolonged exposure to the acidic stationary phase can potentially degrade the aldehyde functionality or the entire molecule.

    Solution:

    • Use Neutral Alumina: If modifying the eluent doesn't solve the problem, consider switching to a different stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.

    • Flash Chromatography: Run the column as quickly as possible ("flash" conditions) to minimize the residence time of your compound on the stationary phase. Avoid letting the column run dry or sit for extended periods.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack formylation on the imidazo[1,5-a]pyridine ring?

A1: The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent, an iminium salt. Second, the electron-rich imidazo[1,5-a]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent in a classic electrophilic aromatic substitution. This forms a new C-C bond and a cationic intermediate (a sigma complex), which rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final carbaldehyde. [3][5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Iminium Salt) DMF->Reagent POCl3 POCl₃ POCl3->Reagent IP Imidazo[1,5-a]pyridine Sigma Sigma Complex (Cationic Intermediate) IP->Sigma + Vilsmeier Reagent Iminium Product-Iminium Salt Sigma->Iminium - H⁺ Iminium_h Product-Iminium Salt Aldehyde Final Aldehyde Iminium_h->Aldehyde + H₂O (Workup)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Q2: Why is the formylation selective for the 5-position?

A2: The regioselectivity is dictated by the electronic properties of the imidazo[1,5-a]pyridine ring system. The 5-position is electronically analogous to the para-position of an aniline-like system, with the ring nitrogen at position 4 acting as a strong electron-donating group through resonance. This significantly increases the electron density at C5 and C7, making them the most nucleophilic sites for electrophilic attack. Steric factors generally favor attack at the less hindered C5 position over the C7 position, leading to the observed selectivity.

Q3: Are there alternative methods for synthesizing the imidazo[1,5-a]pyridine core?

A3: Yes, several methods exist. Besides the cyclization of 2-(aminomethyl)pyridines, other notable approaches include three-component reactions involving a pyridyl ketone, an aldehyde, and an ammonium source,[6] denitrogenative transannulation of pyridotriazoles with nitriles,[7] and various transition-metal-catalyzed C-H amination and cyclization strategies. [7]The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q4: What are the critical safety considerations for this synthesis?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction and the subsequent quenching step can be exothermic and should be performed with adequate cooling (ice bath).

Section 4: Detailed Experimental Protocols

These are generalized protocols and should be adapted based on specific substrates and laboratory safety procedures.

Protocol 1: Synthesis of Imidazo[1,5-a]pyridine Core

(Example based on cyclization of 2-(aminomethyl)pyridine with an electrophile) [1]

  • To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a high-boiling-point solvent like xylene), add the electrophilic coupling partner (e.g., a nitroalkane or carboxylic acid derivative, 1.1 eq).

  • Heat the reaction mixture to the optimized temperature (e.g., 140-160 °C) under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. If using polyphosphoric acid, carefully quench the reaction by pouring it into a beaker of ice water with vigorous stirring.

  • Basify the aqueous solution with concentrated NaOH or K₂CO₃ to pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude imidazo[1,5-a]pyridine. Purify as needed.

Protocol 2: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine

[3]

  • In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5-10 eq) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF via the dropping funnel, keeping the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the imidazo[1,5-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 60-70 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to room temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Slowly add a saturated aqueous solution of NaHCO₃ or a 2M NaOH solution until the pH is 8-9, ensuring the temperature remains low.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described below.

Protocol 3: Purification by Modified Column Chromatography
  • Choose an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Add 0.5-1% triethylamine (Et₃N) to the pre-mixed eluent.

  • Prepare a slurry of silica gel in this modified eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column using the modified eluent system, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Org Prep Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides. Available at: [Link]

  • Anderson, D. R., et al. (n.d.). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. ACS. Available at: [Link]

  • Valdés, C., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH National Center for Biotechnology Information. Available at: [Link]

  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and Mild Preparation of 2-Aminopyridines. ACS Publications. Available at: [Link]

  • Reddy, G. O., et al. (n.d.). Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. RSC Publishing. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-(Bromomethyl)pyridine Hydrobromide Synthesis for Advanced Organic Synthesis. Available at: [Link]

  • Valdés, C., et al. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Support information - Synthesis of 2,6-Bis(bromomethyl)pyridine. Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Available at: [Link]

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol. Available at: [Link]

  • ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Bakulina, O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • Griffe, L., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. NIH National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

  • Goudarshivannanavar, B. C., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. J. Chem. Pharm. Res. Available at: [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Khan, I., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Imidazo[1,5-A]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Imidazo[1,5-A]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic aldehyde. As a crucial building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and biological assays.[1] This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you overcome common purification challenges.

Understanding the Chemistry of Purification

This compound is a polar, heterocyclic compound, typically appearing as a brown to yellow solid.[1] Its purification can be complicated by the presence of unreacted starting materials, side products from its synthesis (often via a Vilsmeier-Haack reaction), and degradation products. The basicity of the pyridine nitrogen can lead to issues like tailing during silica gel column chromatography. A logical approach to purification, therefore, involves identifying the nature of the impurities and selecting the most appropriate technique to remove them.

Troubleshooting Common Purification Issues

Here, we address specific problems you might encounter during the purification of this compound in a question-and-answer format.

FAQ 1: My crude product is a dark, oily residue. How should I proceed?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents like DMF, which is commonly used in Vilsmeier-Haack formylation reactions.[2][3] Before attempting column chromatography, it is advisable to perform a series of preliminary purification steps.

Recommended Workflow:

  • Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under reduced pressure.

  • Aqueous Work-up: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help neutralize any acidic residues.

  • Trituration: If the product is a solid, attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often precipitate the desired product, leaving many impurities in the solvent.

FAQ 2: I'm observing multiple spots on my TLC, and they are very close together. How can I improve the separation for column chromatography?

Answer: Poor separation on TLC is a common challenge, especially with polar compounds like this compound. The key is to systematically screen for an optimal solvent system.

Troubleshooting Steps:

  • Solvent System Optimization: The polarity of the eluent is critical. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent. A common starting point is a mixture of hexanes and ethyl acetate. If separation is still poor, consider switching to a dichloromethane/methanol system, which can offer different selectivity.

  • Use of Additives: Due to the basic nature of the pyridine ring, interactions with the acidic silica gel can cause streaking or "tailing" on the TLC plate and poor separation on the column.[4] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent system. This will saturate the acidic sites on the silica gel and improve the peak shape.

  • Two-Dimensional TLC: To confirm if you have co-eluting spots, you can run a two-dimensional TLC. First, develop the plate in one solvent system. Then, rotate the plate 90 degrees and develop it in a different solvent system. This can help to resolve spots that have similar Rf values in a single solvent system.

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Solvent SystemRatio (v/v)Comments
Hexane:Ethyl Acetate9:1 to 1:1Good starting point for less polar impurities.
Dichloromethane:Methanol99:1 to 95:5Effective for more polar compounds.
Ethyl Acetate:Petroleum Ether1:6A documented system for related compounds.[4]
Add 0.5-1% Triethylamine to any of the above systems to reduce tailing.
FAQ 3: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer: Streaking, or tailing, is a classic sign of strong interaction between a basic compound and the acidic silica gel. The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.

Solutions:

  • Deactivate the Silica Gel: As mentioned in the previous FAQ, adding a basic modifier like triethylamine to your eluent is the most common and effective solution.

  • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water may provide better separation.

  • Sample Loading Technique: Ensure your crude sample is loaded onto the column in a minimal amount of solvent. For less soluble compounds, "dry loading" is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.

Workflow for Dry Loading:

A Dissolve crude product in a minimal amount of a volatile solvent (e.g., DCM). B Add a small amount of silica gel to the solution. A->B C Evaporate the solvent completely under reduced pressure to get a free-flowing powder. B->C D Carefully add the powder to the top of the prepared column. C->D

Caption: Dry loading workflow for column chromatography.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most widely used technique for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected eluent system (e.g., Hexane:Ethyl Acetate with 1% TEA)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, ensure the volume is very small. Alternatively, perform a dry load as described in FAQ 3.

  • Elution: Begin eluting the column with your chosen solvent system. Start with a lower polarity and gradually increase it if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC.

  • Analysis: Spot each fraction on a TLC plate and develop it in the same eluent system. Visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

If the product is a solid and reasonably pure after chromatography, recrystallization can be an excellent final step to achieve high purity.

Materials:

  • Purified this compound

  • Recrystallization solvent (e.g., ethanol, acetone, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and acetone has been reported for similar compounds.[5]

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Decision Tree for Purification Strategy:

start Crude Product oily Is the product oily or a dark tar? start->oily workup Perform aqueous work-up and trituration. oily->workup Yes tlc_check Analyze by TLC. oily->tlc_check No workup->tlc_check single_spot Is there a single major spot? tlc_check->single_spot column Purify by column chromatography. single_spot->column No recrystallize Consider direct recrystallization. single_spot->recrystallize Yes pure Pure Product column->pure recrystallize->pure

Caption: A decision-making workflow for purifying crude this compound.

References

  • Chem-Impex. This compound. [Link]

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 1, 15-19. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,5-A]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,5-A]pyridine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this valuable heterocyclic building block. The imidazo[1,5-a]pyridine core is a privileged scaffold in numerous biologically active compounds, making its efficient functionalization a critical step in drug discovery and development.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the prevalent synthetic route: the cyclization to form the imidazo[1,5-a]pyridine core followed by Vilsmeier-Haack formylation.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and reliable method for synthesizing the Imidazo[1,5-a]pyridine core before formylation?

The most robust and widely employed method for constructing the imidazo[1,5-a]pyridine scaffold is the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners.[1] A variety of reagents can be used for this transformation, including carboxylic acids, acyl chlorides, and aldehydes under oxidative conditions.

One highly effective approach involves the reaction of a 2-(aminomethyl)pyridine derivative with an appropriate reagent to close the five-membered imidazole ring. For instance, cyclization with nitroalkanes in the presence of polyphosphoric acid (PPA) has been demonstrated to produce the core structure in moderate to good yields, although the conditions can be harsh.[1]

FAQ 2: I am planning a Vilsmeier-Haack reaction to introduce the aldehyde at the C-5 position. Is this the correct regioselectivity?

Yes, the Vilsmeier-Haack formylation of the parent, unsubstituted imidazo[1,5-a]pyridine is expected to proceed with high regioselectivity at the C-5 position. This is due to the electronic nature of the heterocyclic system. The imidazole ring is electron-donating, activating the pyridine ring towards electrophilic substitution. The C-5 position is electronically favored for electrophilic attack. However, the presence of substituents on either ring can influence the regioselectivity. It is always advisable to confirm the structure of your product thoroughly using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

FAQ 3: What are the essential safety precautions for a Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves corrosive and reactive reagents. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. The Vilsmeier reagent, formed in situ, is also moisture-sensitive.

Key Safety Measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is thoroughly dried before use to prevent uncontrolled reactions with POCl₃.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Quenching of the reaction mixture should be done cautiously by slowly adding the reaction mixture to ice-water or a cold, saturated sodium bicarbonate solution with vigorous stirring.

Part 2: Troubleshooting Guide for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like imidazo[1,5-a]pyridine.[2][3][4] It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2][3][4] Despite its utility, several issues can arise, leading to low yields or impure products.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my Vilsmeier-Haack reaction, but upon work-up and analysis (TLC/LC-MS), I see mostly unreacted imidazo[1,5-a]pyridine. What could be the cause?

Answer: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, or the stability of the Vilsmeier reagent itself.

Causality and Solutions:

  • Poor Quality Reagents: The Vilsmeier reagent is highly sensitive to moisture.

    • Solution: Use freshly distilled or anhydrous DMF and a new, sealed bottle of POCl₃. Ensure all solvents are rigorously dried.

  • Insufficient Activation of the Substrate: The imidazo[1,5-a]pyridine ring is generally electron-rich enough for formylation. However, if it possesses strong electron-withdrawing groups, its reactivity will be diminished.

    • Solution: For less reactive substrates, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may be necessary.

  • Decomposition of the Vilsmeier Reagent: The pre-formed Vilsmeier reagent can be unstable, especially at higher temperatures.

    • Solution: Prepare the Vilsmeier reagent in situ at a low temperature (0 °C) and then add the solution of your imidazo[1,5-a]pyridine to it. This ensures the electrophile is readily available to react.

Troubleshooting Workflow for Low Conversion

Caption: Decision-making workflow for troubleshooting low conversion.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction yields a complex mixture of products, making purification difficult. What are the likely side products and how can I avoid them?

Answer: The formation of multiple products can be due to a lack of regioselectivity, over-formylation, or degradation of the starting material or product under the reaction conditions.

Causality and Solutions:

  • Competing Regioisomers: While C-5 formylation is preferred, substitution at other positions can occur, especially if the C-5 position is blocked or if other positions are electronically activated by substituents.

    • Solution: Careful control of the reaction temperature is crucial. Running the reaction at lower temperatures can enhance regioselectivity.

  • Di-formylation: If the product is also sufficiently electron-rich, a second formylation can occur, leading to a di-carbaldehyde derivative.

    • Solution: Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-formylated product is maximized.

  • Degradation: The acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation of sensitive substrates or products.

    • Solution: Minimize the reaction time and maintain the lowest effective temperature.

Issue 3: Difficult Work-up and Product Isolation

Question: After quenching my reaction, I'm struggling with a persistent emulsion during extraction, and my final product is impure. What is the best work-up and purification procedure?

Answer: A proper work-up is critical for obtaining a clean product. The hydrolysis of the intermediate iminium salt must be complete, and the pH needs to be carefully controlled.

Detailed Work-up and Purification Protocol:

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This hydrolyzes the excess Vilsmeier reagent and the intermediate iminium salt.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate or slowly add a 1M NaOH solution to neutralize the acidic mixture. The pH should be brought to neutral or slightly basic (pH 7-8). Stir for 15-30 minutes to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel. If an emulsion forms, add brine (saturated NaCl solution) to help break it. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective for final purification.

Purification Workflow

Caption: A typical workflow for the purification of the final product.

Part 3: Experimental Protocols and Data

Optimized Protocol for Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine

This protocol is a general guideline and may require optimization based on the specific substituents on your imidazo[1,5-a]pyridine core.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and under an inert atmosphere (N₂ or Ar), place anhydrous DMF (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes.

  • Crucial: Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

2. Reaction with Imidazo[1,5-a]pyridine:

  • Dissolve the imidazo[1,5-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like 1,2-dichloroethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or gently heated (e.g., 40-60 °C) depending on the substrate's reactivity.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

3. Work-up and Purification:

  • Follow the detailed work-up and purification protocol described in "Issue 3" above.

Table 1: Influence of Reaction Parameters on Yield

The following table provides hypothetical data based on common observations in Vilsmeier-Haack reactions to illustrate the impact of key parameters. Actual results will vary.

EntryEquivalents of POCl₃Equivalents of DMFTemperature (°C)Time (h)Yield (%)Observations
11.22.50 → RT1245Incomplete conversion
21.53.00 → RT675Good conversion, clean reaction
32.04.00 → RT678Slight increase in byproducts
41.53.060285Faster reaction, minor impurities
51.53.080270Increased side product formation

This data illustrates that a slight excess of the Vilsmeier reagent and moderate temperatures often provide the best balance between reaction rate and selectivity.

Part 4: Mechanistic Overview

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazo_Pyridine Imidazo[1,5-a]pyridine Intermediate Iminium Intermediate Imidazo_Pyridine->Intermediate + Vilsmeier Reagent Final_Product This compound Intermediate->Final_Product + H₂O (Work-up)

Sources

Addressing stability issues of Imidazo[1,5-A]pyridine-5-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,5-a]pyridine-5-carbaldehyde

Introduction

Welcome to the technical support guide for this compound. This valuable heterocyclic aldehyde is a cornerstone for synthesizing novel bioactive molecules and pharmaceutical candidates.[1][2] However, its reactivity, which makes it a powerful synthetic building block, also renders it susceptible to stability issues in solution.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the potential instability of this compound and to offer robust, field-proven strategies for its effective handling and use. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered by researchers. We will explore the root causes of instability and provide actionable solutions.

FAQ 1: My solution of this compound is changing color and showing multiple spots on my TLC/LC-MS. What is happening?

Answer:

This is a classic indicator of compound degradation. This compound, like many heteroaromatic aldehydes, is prone to several degradation pathways, especially when in solution. The primary mechanisms of instability include:

  • Oxidation: The aldehyde functional group (-CHO) is highly susceptible to oxidation, converting to the corresponding carboxylic acid (Imidazo[1,5-a]pyridine-5-carboxylic acid). This process can be accelerated by atmospheric oxygen, trace metal impurities, and light exposure.[3]

  • Hydration (Gem-diol Formation): In the presence of water or other protic solvents (like methanol or ethanol), the aldehyde can exist in a reversible equilibrium with its hydrate form, a geminal diol.[4] While this is an equilibrium, the presence of the gem-diol reduces the effective concentration of the desired aldehyde and can complicate NMR interpretation and reactivity. The electron-rich nature of the imidazopyridine ring can influence this equilibrium.

  • Self-Condensation/Polymerization: Aldehydes can undergo base- or acid-catalyzed self-condensation reactions (aldol-type reactions), leading to oligomers and polymeric materials, which often present as baseline material in chromatography or as an insoluble precipitate.[5]

  • Photodegradation: Aromatic and heteroaromatic systems can be sensitive to UV and visible light, which can provide the energy to initiate degradation cascades.[3]

These pathways lead to a loss of purity, a decrease in the effective concentration of your starting material, and the introduction of impurities that may interfere with your subsequent reactions or assays.

G cluster_main Degradation of this compound A Imidazo[1,5-a]pyridine- 5-carbaldehyde B Carboxylic Acid Derivative A->B Oxidation (O₂, light, metal ions) C Geminal Diol (Hydrate) A->C Hydration (H₂O, protic solvents) D Condensation Products (Oligomers/Polymers) A->D Self-Condensation (acid/base catalysis) C->A Dehydration G start Poor or Inconsistent Reaction Yield check_solid 1. Verify Purity of Solid Material (NMR, LC-MS, mp) start->check_solid solid_ok Purity Confirmed check_solid->solid_ok solid_bad Impure Solid check_solid->solid_bad Purify or replace material check_solution 2. Analyze Stock Solution (¹H NMR, LC-MS) solid_ok->check_solution If yield is still poor solution_ok Solution is Pure check_solution->solution_ok solution_bad Degradation Detected check_solution->solution_bad run_rxn 4. Run Reaction & Analyze solution_ok->run_rxn Investigate other reaction parameters prepare_fresh 3. Prepare Fresh Solution Immediately Before Use solution_bad->prepare_fresh prepare_fresh->run_rxn end Yield Improved run_rxn->end

Caption: A logical workflow to diagnose stability-related yield issues.

Self-Validating Protocol: The most trustworthy protocol is to prepare solutions fresh, immediately before each experiment. While stock solutions are convenient, they introduce a variable. For critical, scale-up, or GMP work, fresh preparation is mandatory. If you must use a stock, run a quick purity check (TLC or LC-MS) on an aliquot before committing it to your reaction.

FAQ 4: My biological assay requires an aqueous buffer. How can I possibly maintain the aldehyde's stability?

Answer:

This is the most challenging scenario due to the high probability of gem-diol formation and other water-mediated degradation. [4]The strategy here is not to achieve long-term stability, but to minimize degradation within the experimental timeframe.

  • Primary Stock: Prepare a concentrated primary stock solution in 100% anhydrous DMSO as described in FAQ 2. This is your stable source.

  • Buffer Preparation: Ensure your aqueous buffer is degassed by sparging with argon or nitrogen for 15-20 minutes. The optimal pH should be determined empirically, but starting in the slightly acidic to neutral range (pH 6.0-7.4) is recommended to avoid strongly catalyzed reactions. [6]3. Serial Dilution: Just moments before adding the compound to your assay plate or vessel, perform the necessary serial dilutions from your DMSO stock into the degassed aqueous buffer.

  • Time is Critical: Add the final diluted compound to the experiment immediately. Do not let the diluted aqueous solution sit on the bench. The clock on degradation starts the moment it contacts water.

  • Controls: Always include a "time-zero" control and a "time-final" control, where you analyze the integrity of the compound in the assay buffer at the beginning and end of your experiment (e.g., via LC-MS). This allows you to quantify the percentage of degradation that occurred during the assay, which is critical for interpreting your results.

Part 2: Analytical Monitoring of Stability

Proactive monitoring is key to validating your handling procedures.

FAQ 5: What are the best analytical methods to check the purity and stability of my compound?

Answer:

A combination of techniques provides the most comprehensive picture of your compound's integrity.

  • ¹H NMR Spectroscopy: This is an excellent tool for assessing purity.

    • Aldehyde Proton: Look for the sharp singlet for the aldehyde proton, typically found far downfield between 9.5 and 10.5 ppm. A decrease in the integration of this peak relative to other aromatic protons is a direct measure of degradation.

    • Impurities: The appearance of a broad peak around 12-13 ppm could indicate the formation of the carboxylic acid. The gem-diol will have a characteristic methine proton peak further upfield, and its presence will reduce the aldehyde peak's intensity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most sensitive method for stability monitoring.

    • Method: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or acetic acid.

    • Detection: You can monitor the disappearance of the parent mass peak (M+H)⁺ and the appearance of new peaks. The oxidized carboxylic acid will have a mass 16 Da higher than the aldehyde. The gem-diol will likely be unstable in the mass spectrometer source and may not be directly observed, but its presence in solution will be reflected by a decrease in the main aldehyde peak area over time.

  • TLC (Thin-Layer Chromatography): A fast, qualitative check.

    • Procedure: Spot your solution on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Observation: The appearance of new spots, especially a more polar spot at a lower Rf value (indicative of the carboxylic acid), is a clear sign of degradation.

By implementing these troubleshooting guides and analytical checks, you can confidently manage the stability of this compound, ensuring the accuracy and reproducibility of your valuable research.

References

Sources

Vilsmeier-Haack Reaction on Imidazopyridines: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during this crucial synthetic transformation. By understanding the underlying mechanisms and potential side reactions, you can optimize your experimental outcomes and troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the Vilsmeier-Haack reaction on imidazopyridine scaffolds.

Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of an unsubstituted imidazo[1,2-a]pyridine?

The formylation of unsubstituted imidazo[1,2-a]pyridine predominantly occurs at the C-3 position of the imidazole ring.[1] This is due to the high electron density at this position, making it the most nucleophilic site for electrophilic attack by the Vilsmeier reagent.

Q2: How do substituents on the imidazopyridine ring affect the outcome of the reaction?

Substituents can significantly influence both the reactivity and regioselectivity of the Vilsmeier-Haack reaction.

  • Electron-donating groups (EDGs) on the pyridine or imidazole ring generally enhance the reaction rate and yield by increasing the electron density of the heterocyclic system.

  • Electron-withdrawing groups (EWGs) can deactivate the ring system towards electrophilic substitution, often leading to lower yields or requiring more forcing reaction conditions.[2] In some cases, strong EWGs can completely inhibit the reaction.

Q3: Are there any known major side products in the Vilsmeier-Haack formylation of imidazopyridines?

Yes, one of the most common side products is the result of bis-formylation , especially when an excess of the Vilsmeier reagent is used and the substrate contains other electron-rich moieties. For instance, in the case of a 2-(2-furyl)-substituted imidazo[1,2-a]pyridine, formylation occurs at the C-3 position of the imidazopyridine ring with one equivalent of the reagent. However, with an excess of the reagent, a second formylation can occur at the 5-position of the furan ring.[1]

Q4: What are the thermal stability concerns associated with the Vilsmeier-Haack reaction?

The Vilsmeier reagent itself, the chloroiminium salt formed from DMF and POCl₃, is thermally unstable.[3][4][5][6] Its decomposition can be exothermic, leading to a rapid increase in temperature and pressure, which poses a significant safety hazard, especially on a larger scale.[4][5][6] It is crucial to maintain careful temperature control during the formation of the reagent and the subsequent reaction.

II. Troubleshooting Guide: Common Pitfalls and Solutions

This section provides a detailed breakdown of common experimental issues, their probable causes, and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and used under anhydrous conditions. The reagent is also thermally unstable.[3][4][5][6]

  • Deactivated Substrate: The presence of strong electron-withdrawing groups on the imidazopyridine ring can significantly reduce its nucleophilicity, hindering the electrophilic attack.[2]

  • Impure Reagents: The purity of DMF and POCl₃ is critical. Old or improperly stored DMF can contain dimethylamine and formic acid, which can consume the Vilsmeier reagent. POCl₃ can hydrolyze to phosphoric acid.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade solvents and reagents.

  • Controlled Reagent Formation: Prepare the Vilsmeier reagent in situ at low temperatures (typically 0 °C) with slow, dropwise addition of POCl₃ to DMF. A precipitate of the Vilsmeier reagent may form, which is normal.

  • Optimize Reaction Temperature: For deactivated substrates, a moderate increase in reaction temperature may be necessary. However, this should be done cautiously due to the thermal instability of the Vilsmeier reagent. Monitor the reaction progress carefully by TLC or LC-MS.

  • Reagent Purity Check: Use freshly opened or purified reagents. DMF can be dried over molecular sieves, and POCl₃ can be freshly distilled.

Problem 2: Formation of Multiple Products and Regioselectivity Issues

Possible Causes:

  • Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can lead to formylation at less reactive positions or on other electron-rich functionalities present in the molecule, resulting in bis-formylated products.[1]

  • Influence of Substituents: The directing effects of existing substituents may lead to a mixture of regioisomers.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent of the reagent relative to the substrate is often sufficient.

  • Protecting Groups: If your molecule contains other highly nucleophilic sites, consider using protecting groups to block these positions before performing the Vilsmeier-Haack reaction.

Problem 3: Difficult or Incomplete Hydrolysis of the Iminium Intermediate

Possible Cause:

  • The iminium salt intermediate formed after the electrophilic substitution is often a stable, sometimes colored, species that requires hydrolysis to yield the final aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product and complicate purification.

Solutions:

  • Aqueous Workup with Base: The standard workup involves quenching the reaction mixture with ice-water, followed by basification (e.g., with NaOH, NaHCO₃, or NaOAc solution) to facilitate the hydrolysis of the iminium salt.[7]

  • Heating During Workup: In some cases, gentle heating of the aqueous basic mixture may be required to drive the hydrolysis to completion.

  • Monitoring Hydrolysis: The progress of the hydrolysis can be monitored by TLC or LC-MS to ensure the complete disappearance of the iminium intermediate.

Problem 4: Formation of Colored Impurities and Difficult Purification

Possible Causes:

  • Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of colored byproducts, the exact nature of which can be complex and substrate-dependent.

  • Residual Phosphorus Compounds: Phosphoric acid and polyphosphoric acids from the hydrolysis of POCl₃ can be difficult to remove and may interfere with purification.

Solutions:

  • Careful Quenching and Extraction: A well-executed aqueous workup is crucial. Ensure thorough extraction of the product into an organic solvent. Washing the organic layer with a dilute base solution can help remove acidic impurities.

  • Chromatography: Column chromatography is often necessary to purify the final product from colored impurities and other side products. A gradient elution might be required for effective separation.

III. Experimental Protocols and Data

A. General Procedure for the Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridines
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent) under an inert atmosphere at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a solid precipitate (the Vilsmeier reagent) is often observed.

  • Add the imidazo[1,2-a]pyridine substrate (1 equivalent), either neat or as a solution in anhydrous DMF, to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C) while monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Stir the mixture until the hydrolysis of the iminium intermediate is complete (monitor by TLC or LC-MS).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Influence of Substituents on Reaction Outcome
Imidazo[1,2-a]pyridine SubstituentPosition of FormylationTypical YieldNotes
UnsubstitutedC-3Good to ExcellentThe most favorable reaction.
2-MethylC-3GoodElectron-donating group facilitates the reaction.
7-MethylC-3GoodElectron-donating group on the pyridine ring enhances reactivity.
2-PhenylC-3Moderate to GoodThe phenyl group is generally well-tolerated.
2-ChloroC-3ModerateThe electron-withdrawing nature of chlorine can reduce the yield.
2-FurylC-3GoodRisk of bis-formylation on the furan ring with excess reagent.[1]

IV. Mechanistic Insights and Visualizations

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.

A. Formation of the Vilsmeier Reagent

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF with POCl₃.[8]

Vilsmeier_Reagent_Formation DMF DMF Intermediate [Intermediate Adduct] DMF->Intermediate + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent(Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination EAS_Mechanism Imidazopyridine Imidazo[1,2-a]pyridine Wheland_Intermediate Cationic Intermediate Imidazopyridine->Wheland_Intermediate + Vilsmeier Reagent(Attack from C-3) Vilsmeier_Reagent Vilsmeier Reagent Iminium_Salt Iminium Salt Wheland_Intermediate->Iminium_Salt Rearomatization

Caption: Electrophilic attack of imidazo[1,2-a]pyridine on the Vilsmeier reagent.

C. Hydrolysis of the Iminium Salt

The final step is the hydrolysis of the iminium salt under aqueous basic conditions to yield the desired 3-formyl-imidazo[1,2-a]pyridine.

Caption: Hydrolysis of the iminium salt to the final aldehyde product.

V. Alternative Formylation Methods

While the Vilsmeier-Haack reaction is widely used, other formylation methods can be considered, especially when the Vilsmeier-Haack reaction fails or gives poor results.

MethodReagentsSubstrate ScopeAdvantagesDisadvantages
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid)Electron-rich aromatics, especially phenolsMilder conditions than Vilsmeier-Haack for some substratesOften lower yields, limited to activated substrates
Gattermann Reaction HCN/HCl or Zn(CN)₂/HClActivated aromaticsEffective for certain substratesHighly toxic reagents (cyanide)
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong basePhenolsOrtho-formylation specificOften gives a mixture of ortho and para isomers, moderate yields

VI. References

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]

  • National Institutes of Health. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • PubMed. (n.d.). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. [Link]

  • PubMed. (n.d.). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. [Link]

  • ResearchGate. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). [Link]

  • Chemical Papers. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • ResearchGate. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • Iranian Journal of Science. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. [Link]

  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. Optimizing this variable is paramount for achieving high yields, minimizing impurities, and ensuring reproducible results. This document provides in-depth, experience-driven answers to common challenges and offers a systematic approach to catalyst optimization.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection & Loading

This section addresses foundational questions regarding the choice and amount of catalyst for your reaction.

Q1: What are the most common catalysts used for imidazopyridine synthesis, and what are their typical loading ranges?

The synthesis of the imidazopyridine scaffold is versatile, employing a range of catalysts depending on the specific reaction strategy (e.g., multicomponent reactions, C-H activation, coupling reactions).[1][2] Transition metals are particularly prevalent.

  • Copper (Cu) Catalysts: Copper salts like CuI, Cu(OAc)₂, and CuO nanoparticles are widely used due to their low cost, accessibility, and excellent reactivity in various transformations, including domino, cross-coupling, and oxidative cyclization reactions.[1][3][4] Typical loadings can range from 1 to 10 mol%. Some protocols have demonstrated success with even lower loadings under optimized conditions.[1]

  • Palladium (Pd) Catalysts: Palladium catalysts, such as Pd(OAc)₂, are fundamental for cross-coupling reactions like Suzuki-Miyaura and Sonogashira, which are used to construct substituted imidazopyridines.[1] Loadings often fall in the 1-5 mol% range.

  • Iron (Fe) Catalysts: Iron salts like FeCl₃ are an inexpensive and environmentally benign option, often used to catalyze multicomponent reactions leading to imidazopyridine derivatives.[5] They can be effective in the 5-10 mol% range.

  • Iodine (I₂): Molecular iodine is an effective and affordable catalyst for certain multicomponent syntheses of imidazopyridines, promoting the reaction under mild conditions.[6] A catalytic amount, typically 5-10 mol%, is sufficient to achieve excellent yields.[6]

  • Other Lewis Acids: Catalysts like Scandium triflate (Sc(OTf)₃) and Zinc salts (ZnCl₂, ZnI₂) have also been reported to effectively catalyze these transformations.[1][3][7]

Q2: How does catalyst loading quantitatively affect reaction yield and kinetics?

Catalyst loading has a direct, albeit non-linear, impact on the reaction.

  • Reaction Rate: Generally, increasing the catalyst loading increases the reaction rate by making more catalytic sites available to the reactants. However, this effect plateaus. Beyond an optimal concentration, the rate may no longer increase and can even decrease due to factors like catalyst aggregation or solubility issues.

  • Reaction Yield: There is an optimal loading range for maximizing yield. Below this range, the reaction may be too slow or stall, resulting in incomplete conversion and low yield.[1] Above this range, the yield can decrease due to the promotion of undesired side reactions, such as dimerization, polymerization, or decomposition of starting materials or the product.[8] For example, in a photocatalytic synthesis, increasing Eosin-Y loading from 3 mol% to 5 mol% lowered the product yield.[9]

Q3: What are the tell-tale signs of incorrect catalyst loading in my reaction monitoring (e.g., on TLC or LC-MS)?

  • Too Low Loading: The primary sign is a sluggish or stalled reaction. On a TLC plate, you will see the persistence of starting material spots even after extended reaction times, with only a faint spot for the desired product. LC-MS analysis would confirm a low conversion percentage.

  • Too High Loading: This often manifests as a "messy" reaction profile. A TLC plate might show the product spot, but it will be accompanied by multiple other spots corresponding to byproducts.[10] LC-MS analysis would reveal a complex chromatogram with numerous peaks, complicating purification and reducing the isolated yield of the target molecule.

Section 2: Troubleshooting Guide for Catalyst-Related Issues

This section provides solutions to specific experimental problems.

Issue 1: Low or No Product Yield

Q: My reaction has run for the prescribed time, but the yield is disappointingly low. Could the catalyst loading be the problem?

A: Absolutely. Low yield is a classic symptom of suboptimal catalyst loading. Before re-running the reaction, consider this causality:

  • Insufficient Catalytic Turnover: If the loading is too low, the catalyst may not be present in a sufficient quantity to convert all the limiting reagent into the product within the given timeframe. The reaction essentially stops once the limited number of catalytic sites are exhausted or have turned over as much as possible.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. While the initial loading was correct, impurities in reagents or solvents, or inherent instability under the reaction conditions, can poison the catalyst. In this case, simply increasing the initial load may not be the solution. A better approach might be to use a more robust catalyst, purify the reagents, or add the catalyst in portions over the reaction time.

  • Mass Transfer Limitations (Heterogeneous Catalysts): If you are using a heterogeneous catalyst (e.g., CuO NPs, catalyst on a solid support), low yield might indicate poor mixing.[1] Ensure your stirring is vigorous enough to maintain the catalyst in suspension and maximize its surface area contact with the reactants in the solution.

Troubleshooting Workflow: Low Yield

G start Low Yield or Stalled Reaction check_loading Is catalyst loading within the literature range (e.g., 1-10 mol%)? start->check_loading increase_loading Action: Increase loading incrementally (e.g., 2 mol% -> 5 mol% -> 10 mol%). Monitor via TLC/LC-MS. check_loading->increase_loading No check_purity Are reagents and solvent pure and anhydrous (if required)? check_loading->check_purity Yes purify Action: Purify starting materials and use dry solvent. check_purity->purify No check_atmosphere Is an inert atmosphere required and properly maintained? check_purity->check_atmosphere Yes inert Action: Degas solvent and run under N2 or Ar. check_atmosphere->inert No side_products Are significant side products observed? check_atmosphere->side_products Yes decrease_loading Action: High loading may cause side reactions. Decrease loading. side_products->decrease_loading Yes

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Formation of Multiple Side Products

Q: My reaction is fast, but I get a mixture of products that is difficult to separate. How can adjusting catalyst loading improve selectivity?

A: This is a common issue when catalyst loading is too high. While a higher catalyst concentration can accelerate the desired reaction, it can also catalyze alternative, undesired reaction pathways that may have a higher activation energy.

  • The Causality: Think of your catalyst as a traffic controller for molecules. At optimal loading, it efficiently directs reactants down the desired synthetic route. At excessive loading, it's like having too many controllers shouting different directions, opening up multiple minor pathways that now proceed at a significant rate, leading to a complex product mixture.

  • The Solution: The first step is to systematically decrease the catalyst loading. Run a series of small-scale reactions with loadings at 75%, 50%, and 25% of your original amount. Monitor each reaction to find the "sweet spot" where the formation of the desired product is maximized relative to the byproducts.[10] This may require a longer reaction time, but the improved selectivity will significantly simplify purification and likely increase your isolated yield.

Section 3: Experimental Protocol for Optimizing Catalyst Loading

This protocol provides a self-validating system for determining the optimal catalyst loading for your specific substrates and conditions.

Objective: To identify the catalyst loading (mol%) that provides the highest conversion to the desired imidazopyridine with the fewest side products in a reasonable timeframe.

Methodology: Parallel Small-Scale Screening

  • Setup:

    • Arrange a set of 5 identical small reaction vials (e.g., 2 mL microwave vials) with stir bars. Label them A through E.

    • Prepare a stock solution of your limiting reagent and any other reagents in the reaction solvent. This ensures identical concentrations across all experiments.

    • Prepare a stock solution or accurately weigh out the catalyst.

  • Execution:

    • To each vial, add the same volume of the reactant stock solution.

    • Add the catalyst to each vial in increasing amounts. For example:

      • Vial A: 0 mol% (Control/Blank - to check for background reaction)

      • Vial B: 1 mol%

      • Vial C: 2.5 mol%

      • Vial D: 5 mol%

      • Vial E: 10 mol%

    • Seal the vials, place them in a pre-heated reaction block or oil bath, and begin stirring at the same rate.

  • Monitoring & Analysis (Self-Validation):

    • At set time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each vial.

    • Spot the aliquots on the same TLC plate to directly compare the reaction progress. Look for the disappearance of starting materials and the appearance of the product and any byproducts.

    • For more quantitative analysis, dilute the aliquots and analyze by LC-MS. This will give you the precise conversion percentage and the relative ratio of product to impurities.

  • Interpretation:

    • The optimal loading is the one that gives the highest and cleanest conversion to your product. You may find that 5 mol% gives 95% conversion in 4 hours with minimal impurities, while 10 mol% gives 98% conversion in 2 hours but with 15% impurities. In this scenario, 5 mol% is the superior choice for obtaining a high isolated yield.

Section 4: Data Summary & Mechanistic Visualization

Typical Catalyst Loading Ranges

The table below summarizes common catalyst classes and their typical loading ranges for imidazopyridine synthesis, based on published literature. Note that these are starting points and optimal conditions will be substrate-dependent.

Catalyst ClassExample CatalystTypical Loading (mol%)Key Considerations
Copper CuI, Cu(OAc)₂, CuO NPs1 - 10%Versatile, low cost. Some reactions require an oxidant (e.g., air, O₂).[1][3]
Palladium Pd(OAc)₂, PdCl₂1 - 5%Primarily for cross-coupling. Can be sensitive to air/moisture.[1]
Iron FeCl₃, Fe₂O₃5 - 10%Inexpensive, eco-friendly. May require slightly higher loading.[5]
Iodine I₂5 - 10%Metal-free, mild conditions. Effective for specific MCRs.[6]
Other Lewis Acids Sc(OTf)₃, AlCl₃5 - 20%Can be very effective but may be more expensive or require stricter anhydrous conditions.[1][11]

Visualizing the Catalytic Cycle

Understanding the catalyst's role is key. The diagram below shows a simplified, conceptual catalytic cycle for a transition-metal (M) catalyzed synthesis of an imidazopyridine from a 2-aminopyridine and an alkyne, a common synthetic route.[12] The catalyst is not consumed; it is regenerated at the end of each cycle.

G cluster_reactants Reactants M Catalyst (M) Intermediate1 Intermediate A (Coordination) M->Intermediate1 + Reactant 1 Reactant1 2-Aminopyridine Reactant2 Alkyne Intermediate2 Intermediate B (Cyclization) Intermediate1->Intermediate2 + Reactant 2 Product Imidazopyridine Intermediate2->Product Product->M - Product (Catalyst Regeneration)

Caption: A simplified catalytic cycle for imidazopyridine synthesis.

References
  • Sharma, V., Kumar, N., & Singh, B. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1836–1900. [Link]

  • de Paiva, W. N., & de Lima, D. P. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(48), 43551–43573. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Bollini, M., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • ResearchGate. (n.d.). The synthesis of imidazopyridine derivatives. [Link]

  • Saeed, A., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5728. [Link]

  • ResearchGate. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Royal Society of Chemistry. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]

  • Semantic Scholar. (2011). Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review). [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]

  • Beilstein Archives. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

  • Beilstein Archives. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

  • National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]

  • MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

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Technical Support Center: Purifying Imidazopyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. Imidazopyridines, a class of compounds including well-known drugs like Zolpidem and Alpidem, often present unique challenges during purification due to their polarity and potential for interaction with stationary phases.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying imidazopyridine derivatives?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of imidazopyridine derivatives.[3][4][5] Its versatility in handling a range of polarities makes it a good starting point for most purifications. However, due to the basic nature of the pyridine nitrogen, imidazopyridines can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to issues like peak tailing or irreversible adsorption.[6]

Q2: What are typical mobile phase systems for imidazopyridine purification on silica gel?

A2: A combination of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate is a very common starting point.[3][5][7] The polarity of the mobile phase is gradually increased by raising the proportion of the polar solvent to elute the compounds. For more polar imidazopyridine derivatives, adding a small amount of an even more polar solvent like methanol to the ethyl acetate/hexane system can be effective.[7]

Q3: My imidazopyridine derivative is highly polar and doesn't move from the baseline on TLC with standard solvent systems. What should I do?

A3: For very polar compounds, you'll need to use a more aggressive, polar mobile phase.[8] A common strategy is to add a small percentage of methanol to dichloromethane or ethyl acetate. In some cases, a system containing chloroform, ethanol, and a small amount of formic acid (e.g., 90:10:1) has been used successfully for polar metabolites of imidazopyridines.[9] Another approach is to use reversed-phase chromatography.[8]

Q4: Should I consider reversed-phase chromatography for my imidazopyridine derivative?

A4: Yes, reversed-phase chromatography is an excellent alternative, especially for polar imidazopyridines or when normal-phase silica gel chromatography fails to provide adequate separation.[4][10] C8 and C18 columns are commonly used with mobile phases consisting of acetonitrile and water or methanol and a buffer.[10][11][12][13] This technique is frequently employed in HPLC analysis and purification of these compounds.[14][15]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of imidazopyridine derivatives and provides actionable solutions based on established principles and field experience.

Problem 1: Poor Separation or Overlapping Peaks

You've run a column, but the fractions contain a mixture of your desired product and impurities.

  • Possible Cause 1: Inappropriate Solvent System. The polarity difference between your compound and the impurities may not be sufficiently exploited by your chosen mobile phase.

    • Solution: The key is to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[16] Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.[7] If your compounds are moving too quickly (high Rf), decrease the mobile phase polarity. If they are moving too slowly (low Rf), increase the polarity.[16]

  • Possible Cause 2: Column Overloading. You may have loaded too much crude material onto the column.

    • Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[16] If you need to purify a larger quantity, you must scale up the column size and the amount of stationary phase accordingly.[17][18]

  • Possible Cause 3: Improper Column Packing. Cracks, bubbles, or an uneven stationary phase bed can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.

    • Solution: Ensure your column is packed uniformly. A well-packed column has a flat, level surface. Slurry packing, where the silica gel is mixed with the initial mobile phase solvent before being added to the column, is a reliable method to avoid air bubbles and create a homogenous bed.[7]

Problem 2: The Compound is Not Eluting from the Column

You've run a significant volume of solvent through the column, but your product has not appeared in the fractions.

  • Possible Cause 1: Compound is Too Polar for the Current Solvent System. Your mobile phase may not be strong enough to displace your highly polar compound from the stationary phase.

    • Solution: Drastically increase the polarity of your mobile phase.[16] A gradient elution, where you gradually increase the solvent polarity throughout the separation, can be very effective.[16] For instance, you can start with a low polarity mixture like 9:1 hexane/ethyl acetate and gradually increase to 100% ethyl acetate, and then even add a small percentage of methanol if necessary.

  • Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel. The basic nitrogen in the imidazopyridine ring can bind strongly to the acidic silanol groups of silica gel, or the compound may be unstable on this stationary phase.[6]

    • Solution: Before committing to a large-scale column, assess your compound's stability on silica using a 2D TLC.[7][19] To do this, spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and re-run it in the same solvent. If a new spot appears or the original spot streaks, your compound may be degrading.[7] In such cases, consider switching to a more inert stationary phase like neutral alumina or deactivated silica gel.[7][16] Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase can also help by neutralizing the acidic sites on the silica.[6]

Problem 3: Peak Tailing

On TLC or in your collected fractions, your compound appears as a long streak rather than a tight band.

  • Possible Cause: Strong Interaction with the Stationary Phase. This is a classic sign of strong interaction between the basic imidazopyridine and acidic silica gel.

    • Solution: As with irreversible adsorption, adding a basic modifier like triethylamine to the eluent can significantly reduce tailing by competing for the active acidic sites on the silica gel.[6] Alternatively, using a less acidic stationary phase like neutral alumina is a good option.[6]

Problem 4: Poor Solubility of the Crude Product for Loading

Your crude material does not dissolve well in the initial, non-polar mobile phase, making it difficult to load onto the column.

  • Solution: Dry Loading. This is the preferred method for compounds with poor solubility in the column solvent.[7][19]

    • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (roughly 10-20 times the mass of your sample) to this solution.[7][19]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7][19]

    • Carefully add this powder to the top of your packed column.[7]

Experimental Protocols & Data

General Protocol for Silica Gel Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your desired compound an Rf of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, non-polar solvent (e.g., hexane).

    • Pour the slurry into your column and allow the silica to settle, ensuring a uniform bed. Tap the column gently to aid in packing.

    • Drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry at any stage. [7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[7]

    • Dry Loading: Follow the procedure described in "Problem 4" above.[7]

  • Elution:

    • Carefully add your mobile phase to the column.

    • Begin collecting fractions. The size of the fractions will depend on the scale of your column.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Recommended Starting Conditions
Derivative TypeStationary PhaseTypical Mobile Phase System (Gradient)
Non-polar ImidazopyridinesSilica GelHexane/Ethyl Acetate (e.g., from 95:5 to 50:50)[3][5]
Moderately Polar ImidazopyridinesSilica GelDichloromethane/Methanol (e.g., from 99:1 to 95:5)
Polar/Basic ImidazopyridinesNeutral Alumina or Silica Gel with 0.5% TriethylamineEthyl Acetate/Methanol (e.g., from 100:0 to 90:10)
Very Polar ImidazopyridinesReversed-Phase C18Acetonitrile/Water or Methanol/Ammonium Acetate Buffer[10][20]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of imidazopyridine derivatives.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start Purification Run TLC to determine initial conditions RunColumn Run Column Chromatography Start->RunColumn AnalyzeFractions Analyze Fractions by TLC RunColumn->AnalyzeFractions Outcome Good Separation? AnalyzeFractions->Outcome NoElution Compound Not Eluting AnalyzeFractions->NoElution No Compound Detected Tailing Peak Tailing Observed AnalyzeFractions->Tailing Streaking/Tailing PureCompound Pure Compound Combine & Evaporate Outcome->PureCompound Yes PoorSeparation Poor Separation / Overlapping Peaks Outcome->PoorSeparation No AdjustSolvent Adjust Solvent Polarity (Optimize Rf) PoorSeparation->AdjustSolvent CheckLoading Check Sample Load (Reduce if necessary) PoorSeparation->CheckLoading NoElution->AdjustSolvent Increase Polarity Drastically ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, C18) NoElution->ChangeStationaryPhase Suspect Decomposition/ Irreversible Adsorption AddModifier Add Modifier (e.g., Triethylamine) Tailing->AddModifier Tailing->ChangeStationaryPhase AdjustSolvent->RunColumn Re-run Column AddModifier->RunColumn Re-run Column ChangeStationaryPhase->RunColumn Re-run Column CheckLoading->RunColumn Re-run Column

Caption: A logical workflow for troubleshooting common issues in column chromatography.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases.
  • Technical Support Center: Purification of 2-(Furan-2-yl)
  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium C
  • Separation of Zolpidem on Newcrom R1 HPLC column - SIELC Technologies.
  • Purification of Zopiclone by Preparative High Performance Liquid Chrom
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC - NIH.
  • Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC - NIH.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
  • Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection - PubMed.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Saripidem - Wikipedia.
  • Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartr
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega.
  • Saripidem - Bionity.
  • Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 26 benzodiazepines and metabolites, zolpidem and zopiclone, in blood, urine, and hair - PubMed.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds - Benchchem.
  • How to Scale-Up Normal-Phase Purific
  • How to scale-up a column for preparative isolation/purification

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Technical Support Center: Stabilizing Imidazo[1,5-a]pyridine-5-carbaldehyde in Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[1,5-a]pyridine-5-carbaldehyde. As a crucial building block in medicinal chemistry and organic synthesis, the successful application of this reagent is paramount.[1] However, its aldehyde functionality and heterocyclic core present unique stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with actionable insights, troubleshooting strategies, and validated protocols to prevent degradation and ensure reaction integrity.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound during a reaction?

A1: Based on its structure, the compound is susceptible to two primary degradation pathways. First, the aldehyde group is easily oxidized to the corresponding carboxylic acid, Imidazo[1,5-a]pyridine-5-carboxylic acid.[2] This is a common issue for many aldehydes, often accelerated by air, trace metals, or elevated temperatures. Second, the pyridine nitrogen within the fused ring system is susceptible to oxidation, which can lead to the formation of an N-oxide, especially when oxidative conditions are employed for other steps in the synthesis.[3]

Q2: I've noticed my reaction mixture turning dark brown, and TLC analysis shows multiple new, polar spots. What is the likely cause?

A2: A darkening reaction mixture coupled with multiple spots on a Thin-Layer Chromatography (TLC) plate is a classic indicator of compound decomposition. The polar spots likely correspond to the over-oxidized carboxylic acid and potentially the N-oxide. The aldehyde itself is a light yellow to brown solid, but significant darkening suggests the formation of complex, often polymeric, side products resulting from uncontrolled side reactions or harsh conditions.

Q3: What are the recommended storage and handling conditions for this compound to ensure its integrity?

A3: Proper storage is the first line of defense against degradation. The compound should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C).[1] For long-term storage, we recommend purging the container with an inert gas like argon or nitrogen and sealing it with paraffin film to protect it from atmospheric oxygen and moisture. When weighing and dispensing the reagent, do so quickly and, if possible, under a blanket of inert gas to minimize exposure to air.

Section 2: Troubleshooting Guide - Proactive & Reactive Strategies

This guide provides solutions for specific issues encountered during reactions.

Issue 1: Aldehyde Oxidation to Carboxylic Acid
  • Symptoms: A new, more polar spot appears on the TLC plate that stains with acidic permanganate. Mass spectrometry analysis of the crude reaction mixture shows a peak corresponding to the desired mass + 16 amu.

  • Causality: The aldehyde functional group is electron-deficient and highly susceptible to aerobic oxidation. This process can be catalyzed by trace metal impurities, light, or heat.

  • Proactive Solutions:

    • Inert Atmosphere: The most critical control parameter. Always run reactions under a positive pressure of nitrogen or argon.

    • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen.

    • Temperature Control: Maintain the recommended reaction temperature. Avoid unnecessary heating, as it accelerates oxidation rates.

    • Protecting Group Strategy: For multi-step syntheses involving harsh reagents (e.g., strong bases, nucleophiles, or oxidants), protecting the aldehyde is the most robust strategy. Formation of a cyclic acetal is ideal as it is stable under a wide range of conditions.[4][5][6]

Issue 2: N-Oxide Formation on the Pyridine Ring
  • Symptoms: Isolation of a byproduct with a mass corresponding to the desired product + 16 amu, but with different NMR characteristics than the carboxylic acid.

  • Causality: The lone pair of electrons on the pyridine nitrogen atom can be attacked by electrophilic oxidizing agents.[3] This is common in reactions that require an oxidant to achieve a desired transformation elsewhere in the molecule.

  • Proactive Solutions:

    • Choice of Reagents: If an oxidation step is necessary, select mild and controlled oxidizing agents. Avoid strong, indiscriminate oxidants like permanganate or chromic acid if the imidazopyridine core needs to be preserved.

    • Stoichiometry Control: Carefully control the stoichiometry of any required oxidant to prevent over-oxidation of the substrate.

Issue 3: Low Yield and Complex Reaction Mixture
  • Symptoms: Low recovery of the desired product and a complex crude NMR or TLC, indicating multiple side reactions.

  • Causality: The imidazo[1,5-a]pyridine ring system can be sensitive to strongly acidic or basic conditions, which may catalyze side reactions or ring degradation.[7][8] The aldehyde itself can participate in undesired condensation or polymerization reactions.

  • Proactive Solutions:

    • pH Control: If possible, maintain the reaction mixture near neutral pH unless acidic or basic conditions are mechanistically required. Use non-nucleophilic buffers if necessary.

    • Protecting Groups: This is the most effective solution. By converting the aldehyde to a non-reactive acetal, you prevent its participation in side reactions and protect it from degradation, allowing you to use a wider range of reaction conditions to modify other parts of the molecule.[4]

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step guidance for key handling and reaction procedures.

Protocol 1: General Reaction Setup for Preventing Oxidation
  • Glassware Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) and purge the system with an inert gas for 10-15 minutes. Maintain a positive pressure throughout the reaction using a balloon or bubbler.

  • Reagent Addition: Dissolve this compound in a de-gassed anhydrous solvent (previously sparged with argon for 30 minutes). Add other reagents via syringe or dropping funnel.

  • Reaction Monitoring: Monitor the reaction by TLC, taking aliquots via syringe.

  • Work-up: Upon completion, quench the reaction and perform the work-up as required, still minimizing exposure to air where possible until the final product is isolated and stable.

Protocol 2: Acetal Protection of the Aldehyde Group (1,3-Dioxolane Formation)
  • Setup: To a solution of this compound (1.0 eq.) in anhydrous toluene (approx. 0.2 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethylene glycol (1.5 eq.).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude acetal can often be used directly in the next step or purified by column chromatography.

Protocol 3: Deprotection of the Acetal Group
  • Setup: Dissolve the protected compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Catalyst: Add a catalytic amount of p-TsOH or a stronger acid like 1M HCl.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the acetal and the appearance of the aldehyde.

  • Work-up: Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers, filter, and concentrate to yield the deprotected aldehyde.

Section 4: Visual Guides & Data

Visual aids and data tables provide a quick reference for understanding degradation and prevention strategies.

Diagrams

DegradationPathways cluster_main This compound cluster_degradation Degradation Products Start This compound Acid 5-Carboxylic Acid (M+16) Start->Acid [O2], Heat, Light (Aerobic Oxidation) Noxide N-Oxide (M+16) Start->Noxide Strong Oxidants (e.g., m-CPBA, H2O2)

Caption: Major degradation pathways for this compound.

ProtectionWorkflow Start Start with Aldehyde Protect Step 1: Protect Aldehyde (e.g., Acetal Formation) Start->Protect React Step 2: Perform Reaction on another functional group (e.g., Grignard, Oxidation, Reduction) Protect->React Deprotect Step 3: Deprotect (Acid Hydrolysis) React->Deprotect End Final Product with Intact Aldehyde Deprotect->End

Caption: Workflow for a robust synthesis using an aldehyde protection strategy.

Data Presentation

Table 1: Comparison of Common Aldehyde Protecting Groups

Protecting GroupFormation ConditionsStabilityCleavage Conditions
1,3-Dioxolane Ethylene glycol, acid catalyst (e.g., p-TsOH), reflux with water removalStrong bases (RLi, RMgX), hydrides (LiAlH₄), mild oxidantsMild aqueous acid (e.g., HCl, p-TsOH in acetone/water)[4][6]
Dimethyl Acetal Methanol, acid catalystSimilar to 1,3-Dioxolane, but can be more labileMild aqueous acid
1,3-Dithiane 1,3-Propanedithiol, Lewis acid catalystAll conditions for acetals, plus some oxidizing agentsHeavy metal salts (e.g., HgCl₂), oxidative conditions (e.g., NBS)

Conclusion

The chemical stability of this compound is a manageable challenge. By understanding the primary degradation pathways—oxidation of the aldehyde and the pyridine nitrogen—researchers can implement effective preventative measures. The proactive use of an inert atmosphere, careful control of reaction conditions, and the strategic application of protecting groups are the cornerstones of success. This guide provides the foundational knowledge and practical protocols to help you achieve reliable and high-yielding results in your synthetic endeavors.

References

  • Semantic Scholar. (n.d.). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ACS Publications. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • MDPI. (2018). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • MDPI. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - C(sp3) - C(sp2) Coupled Bis-heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from [Link]

  • Angene. (2011). MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. Retrieved from [Link]

  • PubMed Central. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link]

  • JLUpub. (2018). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

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Troubleshooting low conversion rates in imidazopyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazopyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are cornerstone structures in numerous pharmaceuticals, making their efficient functionalization a critical task in drug discovery.[1][2][3] However, achieving high conversion rates can be challenging due to the nuanced interplay of catalysts, ligands, substrates, and reaction conditions.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the fundamental chemical principles behind each recommendation, empowering you to diagnose and solve issues in your own experiments.

Troubleshooting Guide: Addressing Low Conversion Rates

This section tackles specific, common problems encountered during the functionalization of imidazopyridines, particularly in transition-metal-catalyzed C-H activation and cross-coupling reactions.

Question 1: My Palladium-catalyzed C-H arylation of an imidazo[1,2-a]pyridine is stalling at low conversion. What are the primary factors to investigate?

Low yield in a Palladium-catalyzed C-H arylation is a frequent issue that can almost always be traced back to one of five key areas: the catalyst/oxidant system, the ligand, the base, the solvent, or the substrate's intrinsic properties. The C3 position of the imidazo[1,2-a]pyridine ring is generally electron-rich, making it the most common site for this type of functionalization.[4][5]

A systematic approach is essential for effective troubleshooting.

G Start Low Conversion (<50%) in Pd-Catalyzed C-H Arylation Catalyst 1. Catalyst & Oxidant Inefficiency - Is the Pd(0) being re-oxidized to active Pd(II)? - Is the catalyst decomposing? Start->Catalyst Check Catalyst System Ligand 2. Suboptimal Ligand - Is the ligand promoting reductive elimination? - Is it sterically or electronically mismatched? Catalyst->Ligand If oxidant is present & active, evaluate ligand Base 3. Incorrect Base Strength/Solubility - Is the base strong enough for C-H activation? - Is it hindering catalyst activity? Ligand->Base If ligand is appropriate, screen bases Solvent 4. Solvent Effects - Is the solvent coordinating/non-coordinating? - Are reagents fully solvated? Base->Solvent If base is optimized, test alternative solvents Solution Successful Optimization (High Conversion) Solvent->Solution

Caption: Troubleshooting workflow for low-yield C-H arylation.

1. The Catalytic System: Palladium Source and Oxidant The catalytic cycle for this reaction typically requires the palladium to be in the +2 oxidation state for the C-H activation step. After the desired product is formed via reductive elimination, the resulting Pd(0) must be re-oxidized to Pd(II) to continue the cycle.

  • Causality: If the oxidant is inefficient or absent, the catalyst will complete only one cycle and remain as inactive Pd(0), leading to stoichiometric, not catalytic, conversion.

  • Troubleshooting Steps:

    • Verify the Oxidant: Common oxidants include Cu(OAc)₂, silver salts (Ag₂CO₃, AgOAc), or simply air (O₂).[6][7][8] Ensure your oxidant is fresh and added in the correct stoichiometry. In the absence of an explicit oxidant, no product formation should be expected.[6]

    • Change the Palladium Pre-catalyst: While Pd(OAc)₂ is common, Pd(TFA)₂ can sometimes be more effective as the trifluoroacetate anion is a better leaving group.[6]

    • Consider Catalyst Decomposition: High temperatures can lead to the formation of inactive palladium black. If you observe this, consider lowering the reaction temperature or using a more robust ligand to stabilize the catalytic species.

2. Ligand Selection: The Key to Reactivity and Stability The ligand is arguably the most critical variable. It modulates the steric and electronic properties of the palladium center, directly influencing both the C-H activation and the crucial C-C bond-forming reductive elimination steps.

  • Causality: An inappropriate ligand can fail to promote the rate-limiting C-H activation step or may stabilize the Pd(II) intermediate so much that the final reductive elimination is inhibited.

  • Troubleshooting Steps:

    • Screen Ligand Classes: If you are not getting results with a simple N-based ligand like 1,10-phenanthroline, switch to a bulky, electron-rich phosphine ligand. Dialkylbiaryl phosphines like SPhos or XPhos are excellent starting points for difficult couplings.[9][10]

    • Try a "Dual Ligand" Approach: Some of the most challenging C-H functionalizations benefit from using two different ligands simultaneously. For example, the combination of a 2-pyridone ligand with a phosphine ligand can synergistically promote the reaction where neither ligand works well on its own.[10]

3. Base Selection: The Proton Acceptor The base plays a direct role in the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway.

  • Causality: A base that is too weak may not facilitate the deprotonation of the C-H bond. A base that is too strong or has a coordinating cation might interact negatively with the catalyst.

  • Troubleshooting Steps:

    • Screen Bases: Start with a common inorganic base like K₂CO₃ or K₃PO₄. If the reaction is sluggish, move to a stronger or more soluble base like Cs₂CO₃ or an organic base like KOtBu.[6][11]

    • Check Solubility: Ensure the base has some solubility in the reaction medium. A completely insoluble base will have limited effectiveness.

4. Solvent Effects: The Reaction Environment The solvent influences reagent solubility and can directly participate in the reaction by coordinating to the metal center.

  • Causality: A coordinating solvent (like DMF or DMA) can sometimes stabilize the catalyst but may also compete with your substrates for binding sites. A non-coordinating solvent (like toluene or dioxane) avoids this but may suffer from poor reagent solubility.

  • Troubleshooting Steps:

    • Switch Polarity: Aprotic polar solvents like DMA, NMP, or DMF are common and often effective.[10][11] If these fail, a less coordinating solvent like t-amyl alcohol or dioxane may be beneficial, particularly if substrate coordination is an issue.

ParameterRecommended Starting PointAlternative OptionsRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd(TFA)₂, PdCl₂(MeCN)₂Different counter-ions affect solubility and reactivity.
Ligand XPhos or SPhos (1.2x Pd)1,10-Phenanthroline, 2-HydroxypyridineBulky phosphines are broadly effective; N-ligands can work for specific substrates.
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃, K₃PO₄, KOtBuBase strength and cation affect the rate of C-H activation.
Oxidant Air or O₂ (1 atm)Cu(OAc)₂, Ag₂CO₃Essential for catalyst turnover (Pd(0) → Pd(II)).[6]
Solvent DMA or TolueneDioxane, t-Amyl AlcoholBalances reagent solubility and potential coordination to the catalyst.
Temperature 100-120 °C80-140 °CMust be high enough for C-H activation but not so high as to cause decomposition.
Table 1. Key Parameters for Optimizing Pd-Catalyzed C-H Arylation of Imidazopyridines.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is failing. Should I try a different metal catalyst, like copper?

Yes, switching to a copper-based system is an excellent troubleshooting step, especially if palladium catalysis is failing. Copper-catalyzed reactions, such as the Ullmann or Chan-Lam couplings, operate via different mechanisms and can be effective for substrates that are challenging for palladium.[6][11]

G cluster_0 Palladium-Catalyzed Cycle cluster_1 Copper-Catalyzed Cycle Pd_Cycle Pd(II) Precatalyst C-H Activation (Imidazopyridine) Coordination (Aryl Halide) Reductive Elimination (Product Formed) Pd(0) Oxidation (Requires Oxidant) Pd_Cycle:f5->Pd_Cycle:f1 Re-enters Cycle Cu_Cycle Cu(I) Catalyst Oxidative Addition (Aryl Halide) Ligand Exchange (Imidazopyridine) Reductive Elimination (Product Formed) Cu_Cycle:f3->Cu_Cycle:f0 Regenerates Catalyst

Caption: Simplified comparison of Pd(II)/Pd(0) and Cu(I)/Cu(III) catalytic cycles.

FeaturePalladium CatalysisCopper Catalysis
Common Reaction C-H Arylation, Suzuki, Buchwald-HartwigUllmann, Chan-Lam
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, CuO NPs
Key Requirement Often requires an external oxidant for C-H activation.Often requires higher temperatures.[11]
Ligands Bulky phosphines (XPhos), N-heterocycles.1,10-Phenanthroline, diamines.
Mechanism Often involves Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles.Often involves Cu(I)/Cu(III) cycles.
Table 2. Comparison of Common Catalytic Systems for Imidazopyridine Functionalization.
FAQ 2: Why is my functionalization occurring at the C3 position and not elsewhere?

The regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine core is governed by its inherent electronic properties. The C3 position is the most electron-rich and nucleophilic site in the molecule, making it highly susceptible to electrophilic attack and the preferred site for many transition-metal-catalyzed C-H activation reactions.[4][5] Functionalizing other positions, like C2 or on the pyridine ring, is more challenging and typically requires either pre-functionalized starting materials (e.g., a halogenated imidazopyridine for cross-coupling) or the use of a directing group to override the natural reactivity.[5]

FAQ 3: Are there milder, more "green" alternatives to high-temperature, metal-catalyzed reactions?

Absolutely. The field is rapidly advancing toward more sustainable methodologies.

  • Photocatalysis: Visible-light-induced reactions have emerged as a powerful tool.[12] These methods often use a photocatalyst (like an Iridium or Ruthenium complex, or even an organic dye) to generate radical intermediates under mild conditions, often at room temperature.[13][14] This allows for functionalizations like trifluoromethylation, amination, and arylation without the need for strong bases or high heat.[13][14]

  • Electrochemistry: Electrochemical synthesis provides a way to use electrons as a "reagent" for oxidation or reduction, avoiding the need for stoichiometric chemical oxidants or reductants.[15] This approach is highly tunable and offers a green pathway for various C-H functionalizations.

  • Catalyst-Free Reactions: For specific transformations, catalyst-free methods are being developed. For instance, a three-component reaction involving an imidazopyridine, glyoxylic acid, and a boronic acid can achieve C3-arylomethylation without any metal catalyst, relying on thermal conditions to drive the reaction.[16]

Example Protocol: General Procedure for Pd-Catalyzed C-H Arylation

This is a representative protocol and must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine (1.0 equiv.), aryl halide (1.5-2.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and the chosen ligand (e.g., SPhos, 0.06 equiv.).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add the base (e.g., K₂CO₃, 2.0 equiv.) and the anhydrous solvent (e.g., Toluene, 0.1 M concentration).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C-H functionalized imidazopyridine.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (URL: )
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF - ResearchG
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (URL: )
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: )
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: )
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (URL: )
  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. (URL: )
  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. (URL: )
  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchG
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. (URL: )
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. (URL: )
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. (URL: )
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (URL: )
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - RSC Publishing. (URL: )
  • Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H...
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (URL: )

Sources

Scaling up the synthesis of Imidazo[1,5-A]pyridine-5-carbaldehyde from lab to pilot scale

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Scaling the Synthesis of Imidazo[1,5-a]pyridine-5-carbaldehyde

Introduction: From Benchtop Discovery to Pilot-Scale Production

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its unique scaffold is a key component in the development of novel pharmaceuticals, including potential treatments for neurological disorders.[1][2] While the synthesis of this compound on a laboratory scale is well-documented, transitioning to a pilot plant environment introduces significant challenges. Scaling up is not merely about using larger flasks and more reagents; it is a complex interplay of chemical engineering principles, reaction kinetics, and stringent safety protocols.[3]

This technical support center is designed for researchers, process chemists, and drug development professionals navigating this transition. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the critical parameters that govern a successful and safe scale-up. We will delve into the causality behind experimental choices, anticipate potential roadblocks, and equip you with robust troubleshooting strategies grounded in scientific principles.

Core Synthetic Strategy: A Two-Step Approach

The most common and scalable route to this compound involves two key transformations:

  • Cyclocondensation: Formation of the core Imidazo[1,5-a]pyridine ring system.

  • Formylation: Introduction of the aldehyde group at the C-5 position via the Vilsmeier-Haack reaction.[4][5]

This pathway is favored for its reliability and the commercial availability of starting materials.

Synthetic_Pathway Start 2-(Aminomethyl)pyridine + Glyoxal Intermediate Imidazo[1,5-a]pyridine Start->Intermediate Cyclocondensation Product This compound Intermediate->Product Vilsmeier-Haack Formylation Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide for Scale-Up Synthesis

Transitioning from gram to kilogram scale invariably uncovers issues that were negligible at the bench.[6] This section provides a systematic approach to identifying and resolving these challenges.

Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield in Vilsmeier-Haack Step 1. Deactivated Substrate: The Imidazo[1,5-a]pyridine ring is not sufficiently electron-rich for the electrophilic Vilsmeier reagent.[7] 2. Degraded Reagents: Phosphorus oxychloride (POCl₃) can hydrolyze to phosphoric and hydrochloric acids. N,N-Dimethylformamide (DMF) can degrade to dimethylamine and formic acid.[7][8] 3. Reagent Instability: The pre-formed Vilsmeier reagent (chloroiminium salt) is thermally unstable and can decompose if held for too long or at elevated temperatures.[9][10]1. Verify Precursor Purity: Ensure the starting Imidazo[1,5-a]pyridine is free of electron-withdrawing impurities. 2. Use High-Purity Reagents: Always use fresh, anhydrous DMF and freshly distilled or newly opened POCl₃. Water contamination is a primary cause of failure.[8] 3. In-Situ Generation: Prepare the Vilsmeier reagent at 0-5 °C and use it immediately. For pilot-scale, consider adding the substrate solution to the freshly prepared reagent.[7]
Exothermic Runaway During Vilsmeier Reagent Formation or Reaction 1. Poor Heat Dissipation: The reaction between POCl₃ and DMF is highly exothermic. The surface-area-to-volume ratio decreases dramatically at scale, hindering efficient cooling.[11][12] 2. Rapid Reagent Addition: Adding POCl₃ too quickly generates heat faster than the reactor's cooling system can remove it. 3. Thermal Instability: The Vilsmeier intermediate itself is thermally unstable and can undergo hazardous decomposition.[12][13]1. Reactor Choice & Monitoring: Use a reactor with a high-efficiency cooling jacket (e.g., glass-lined steel). Employ multiple temperature probes to detect localized hot spots.[11] 2. Controlled Addition: Implement a slow, subsurface addition of POCl₃ into the chilled DMF. This improves mixing and heat transfer.[7] A reaction calorimeter study is highly recommended to quantify the thermal hazard before scaling.[14] 3. Continuous Flow Chemistry: For industrial-scale production, a continuous flow reactor can mitigate these risks by minimizing the volume of the unstable intermediate at any given time.[15][16]
Formation of a Solid Precipitate/Stuck Stirrer During Reagent Prep 1. High Concentration: The Vilsmeier reagent salt can precipitate from the solution if the concentration is too high.[7] 2. Inefficient Cooling: Localized heating during the exothermic addition can cause solidification.1. Add a Co-solvent: Introduce an inert co-solvent like dichloromethane (DCM) or dichloroethane (DCE) before or during the POCl₃ addition to maintain solubility.[7] 2. Improve Agitation & Cooling: Ensure vigorous stirring and slow, dropwise addition of POCl₃ to a well-chilled DMF solution to effectively dissipate heat.[7]
Incomplete Reaction (Significant Starting Material Remains) 1. Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the substrate is too low. 2. Poor Mixing: In large reactors, inefficient agitation can lead to poor mass transfer, leaving pockets of unreacted material.[17] 3. Insufficient Temperature/Time: The reaction may be too slow, especially if the substrate is only moderately activated.1. Increase Reagent Equivalents: A common ratio is 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the substrate.[7] 2. Optimize Agitation: Use an appropriate impeller (e.g., pitched-blade turbine) and baffle configuration for the reactor to ensure homogeneity. 3. Controlled Heating: After the initial exothermic phase, slowly warm the reaction to 40-60 °C and monitor progress by HPLC or TLC until the starting material is consumed.
Difficult Workup & Product Isolation 1. Emulsion Formation: During the aqueous quench, vigorous mixing can create stable emulsions, complicating phase separation.[18] 2. Product Precipitation: The product may precipitate as an oil or intractable solid upon quenching, making handling difficult. 3. Hydrolysis Issues: The hydrolysis of the intermediate iminium species to the final aldehyde can be sluggish or generate side products if the pH and temperature are not controlled.1. Controlled Quench: Add the reaction mixture slowly to a well-stirred, chilled aqueous base (e.g., sodium carbonate or sodium hydroxide solution). Avoid overly vigorous agitation. Adding brine can help break emulsions.[18] 2. Solvent-Assisted Workup: Add a suitable organic solvent (e.g., ethyl acetate, DCM) before quenching to ensure the product remains in solution. 3. pH and Temperature Control: Maintain the pH of the quench between 8-10 and the temperature below 20 °C to ensure clean hydrolysis to the desired carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is sluggish. How can I drive it to completion without generating impurities? A1: Sluggish reactions are often due to either low reactivity of the substrate or insufficient thermal energy.[17] First, confirm the purity of your Imidazo[1,5-a]pyridine precursor. If pure, a modest increase in temperature is the most effective solution. After the controlled addition of your substrate to the Vilsmeier reagent at low temperature, allow the mixture to warm to room temperature, then gradually heat to 50-70 °C. Monitor the reaction progress every hour using an appropriate analytical method like HPLC. This controlled heating provides the necessary activation energy without promoting decomposition pathways.[7]

Q2: We are observing a new, significant impurity on the HPLC after scaling up the reaction. What is the likely cause? A2: A new impurity profile upon scale-up often points to issues with heat or mass transfer.[3] The most probable cause is localized overheating due to the exothermic nature of the reaction and less efficient cooling in a large vessel. This can lead to thermal degradation of the product or the Vilsmeier reagent, opening up alternative reaction pathways. To diagnose this, review your batch temperature logs for any unexpected spikes. The solution involves improving heat management through slower reagent addition, enhanced cooling capacity, or better agitation.

Q3: What are the critical safety precautions for handling POCl₃ and the Vilsmeier reagent at pilot scale? A3: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas. The Vilsmeier reaction itself presents a significant thermal runaway hazard.[10][13]

  • Personal Protective Equipment (PPE): Mandate the use of chemical splash goggles, a face shield, and acid-resistant gloves and aprons.[14]

  • Engineered Controls: Conduct the reaction in a well-ventilated area, preferably within a walk-in fume hood or a closed, vented reactor system.[19] A scrubber system should be in place to neutralize HCl gas evolved during quenching.

  • Process Safety: A thorough process safety review, including a HAZOP (Hazard and Operability) study and reaction calorimetry, is essential before attempting a pilot-scale run to understand and control thermal hazards.[12][14]

Q4: Our product is difficult to crystallize and purify by column chromatography at scale. What are the alternatives? A4: Purification of N-heterocycles can be challenging.[18][20] If direct crystallization fails, consider the following:

  • Salt Formation: Convert the basic this compound into a crystalline salt (e.g., hydrochloride or tartrate). This often dramatically improves crystallinity. The pure salt can then be neutralized in a subsequent step to recover the free base.

  • Slurry and Reslurping: If the crude product is a solid, washing (reslurping) it with a solvent in which the impurities are soluble but the product is not can be a highly effective purification method at scale.

  • Chromatography Modifier: For large-scale column chromatography, streaking of basic compounds on acidic silica gel is a common problem. Pre-treating the silica with a base or adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent can neutralize the acidic sites and lead to much-improved separation.[18]

Troubleshooting_Workflow Start Scale-Up Issue Identified (e.g., Low Yield, Impurity) Check_Reagents Assess Reagent Purity (POCl₃, DMF, Substrate) Start->Check_Reagents Check_Conditions Review Process Parameters (Temp, Addition Rate, Time) Start->Check_Conditions Check_Hardware Evaluate Pilot Plant Setup (Mixing, Cooling, Probes) Start->Check_Hardware Solution Implement Corrective Action Check_Reagents->Solution Impurity Found Check_Conditions->Solution Deviation Noted Check_Hardware->Solution Inefficiency Identified Verify Verify Fix with Small-Scale Trial Solution->Verify Verify->Start Issue Persists

Sources

Managing reaction temperature for selective imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Selective Imidazopyridine Synthesis

A Guide to Managing Reaction Temperature

Welcome to the technical support center for imidazopyridine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your research. Imidazopyridines are a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their synthesis is often nuanced, with reaction temperature being one of the most critical parameters influencing yield, purity, and, most importantly, selectivity.

This guide is structured to address your most pressing questions and troubleshoot common issues directly related to temperature management. We will move from foundational concepts to specific, actionable protocols, grounding every recommendation in established chemical principles.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the role of temperature in imidazopyridine synthesis.

Q1: Why is temperature so critical in imidazopyridine synthesis?

Temperature is a primary lever for controlling reaction rate and selectivity. Many synthetic routes to imidazopyridines, such as the condensation of 2-aminopyridines with α-haloketones or transition-metal-catalyzed cross-coupling reactions, involve multiple competing pathways.[2][3] Temperature directly influences the activation energy barriers of these pathways. Insufficient heat may lead to an incomplete reaction or failure to initiate cyclization, while excessive heat can cause decomposition of starting materials or promote the formation of undesired side products.[4][5]

Q2: What is a typical temperature range for these reactions?

The optimal temperature is highly dependent on the specific synthetic method, solvent, and catalyst system employed.

  • Classical Condensations: Traditional methods, like the Tschitschibabin reaction, often require high temperatures, sometimes between 150-200°C, to drive the reaction to completion, although modern refinements have enabled milder conditions.[3][6]

  • Metal-Catalyzed Cross-Couplings: Palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann-type reactions can vary widely. While some modern catalyst systems operate efficiently at room temperature, many require heating to between 70°C and 120°C to ensure efficient catalytic turnover.[2][7]

  • Multicomponent Reactions: One-pot syntheses often require heating to drive multiple sequential reactions. For instance, an iodine-catalyzed three-component synthesis has been optimized at 110°C in DMSO.[8][9]

It is always advisable to consult the specific literature precedent for your chosen reaction and to perform temperature screening experiments to find the optimum for your particular substrates.[5]

Q3: How does temperature affect regioselectivity?

Imidazopyridine scaffolds possess multiple nitrogen atoms that can be functionalized, leading to different regioisomers.[4] Temperature plays a crucial role in determining which isomer is formed by influencing whether the reaction is under kinetic or thermodynamic control.[10][11]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the product that is formed the fastest—the one with the lowest activation energy. This is often the less stable product.[12]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome higher activation barriers and even reverse less favorable pathways. This allows the reaction to reach equilibrium, favoring the most stable product.[10][12]

For example, in N-alkylation or N-arylation reactions, one nitrogen atom may be more sterically accessible (favoring the kinetic product at lower temperatures), while another may lead to a more stable, conjugated system (the thermodynamic product, favored at higher temperatures).

Q4: What are the tell-tale signs of incorrect reaction temperature?

Monitoring your reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide clear indicators:

  • Temperature Too Low: The starting material spot/peak remains dominant even after extended reaction times, with little to no product formation. You may also see the formation of a stable, uncyclized intermediate.[4][13]

  • Temperature Too High: You may observe the formation of multiple new spots on the TLC plate, some of which may be baseline material or have unusual colors, indicating decomposition. LC-MS analysis might show a complex mixture of products or fragments of your starting materials/product.[5] The desired product spot/peak may appear and then diminish over time as it decomposes.

Section 2: Troubleshooting Guide: Temperature-Related Issues

This guide is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield

Q: I've run my reaction for the recommended time, but my yield is very low, and I'm recovering mostly starting material. What should I do?

A: This is a classic symptom of insufficient thermal energy. The activation energy barrier for the rate-determining step, often the cyclization, is not being overcome.

Possible Causes & Solutions:

  • Insufficient Heat: Many cyclization reactions require a certain amount of thermal energy to proceed.[4] If you are running the reaction at room temperature, a gentle increase may be necessary. For reactions already being heated, a systematic increase is the next logical step.

  • Solvent Boiling Point: Ensure your reaction temperature is not limited by the boiling point of your solvent. If your target temperature is 100°C, but you are using Dichloromethane (b.p. ~40°C), you will never reach the required temperature. Consider switching to a higher-boiling solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene if compatible with your reaction chemistry.[2]

Protocol 1: Systematic Temperature Screening
  • Setup: Prepare 3-4 small-scale reactions (e.g., 0.1 mmol) in parallel reaction vials.

  • Temperature Gradient: Set each reaction at a different temperature. For example, if the literature suggests 80°C, set up reactions at 60°C, 80°C, and 100°C.

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction and analyze by TLC or LC-MS.

  • Analysis: Compare the conversion of starting material to product across the different temperatures to identify the optimal range.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Q: My reaction produces a mixture of N-1 and N-3 arylated isomers. How can I favor the formation of just one?

A: This is a common challenge where temperature dictates the balance between the kinetic and thermodynamic products. Understanding which product is which is key to solving the problem.

Diagnostic Workflow:

  • Run Two Reactions: Set up two identical reactions. Run one at a low temperature (e.g., room temperature or 40°C) for a long duration. Run the second at a higher temperature (e.g., 100°C or reflux) for a shorter duration.

  • Analyze Product Ratios: Compare the isomer ratio in both reactions.

    • If the major product at low temperature is your undesired isomer, it is likely the kinetic product. Your desired isomer is the thermodynamic product.

    • If the major product at low temperature is your desired isomer, it is the kinetic product.

  • Optimize Based on Findings:

    • To Favor the Thermodynamic Product: Increase the reaction temperature and allow sufficient time for the reaction to equilibrate. This provides the energy needed to form the more stable product.[10]

    • To Favor the Kinetic Product: Lower the reaction temperature. You may also need to use a stronger, more sterically hindered base or a more reactive catalyst to facilitate the lower energy pathway while restricting the pathway to the thermodynamic product.[10][11]

G

Caption: Temperature's role in kinetic vs. thermodynamic product formation.

Problem 3: Formation of Decomposition or Side Products

Q: My LC-MS shows my desired product mass, but also many other peaks and a messy baseline. My TLC is streaky. What's happening?

A: This strongly suggests your reaction temperature is too high, leading to decomposition or unwanted side reactions.

Common High-Temperature Side Reactions:

  • Catalyst Decomposition: Many palladium-phosphine catalysts are thermally sensitive and can decompose at high temperatures, leading to the formation of inactive palladium black and loss of catalytic activity.

  • Substrate/Product Decomposition: The imidazopyridine core, while generally stable, can be susceptible to degradation under harsh conditions, especially in the presence of strong acids/bases or oxidants at high heat.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized, especially if the reaction is run in the presence of an oxidant (even air) at elevated temperatures.[4]

  • Over-Arylation/Alkylation: If an excess of a coupling partner is used at high temperatures, you may see di-arylation or other undesired follow-on reactions.

Troubleshooting Steps:

  • Reduce Temperature: The most straightforward solution is to lower the reaction temperature in increments of 10-20°C and monitor for improvement.

  • Inert Atmosphere: If you are not already, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[5]

  • Catalyst Choice: Some catalyst systems are more thermally robust than others. For high-temperature reactions, consider catalysts with bulky, electron-rich phosphine ligands which are often more stable.

  • Reaction Time: High temperatures accelerate all reactions, including decomposition. It's possible the reaction is complete much faster than anticipated. Run a time course study at the elevated temperature to find the point of maximum product formation before significant decomposition begins.

G Start Observe Side Products or Decomposition Check_Temp Is Reaction Temperature > 120°C? Start->Check_Temp Reduce_Temp Action: Reduce Temperature by 20°C & Re-run Check_Temp->Reduce_Temp Yes Check_Atm Is Reaction under Inert Atmosphere? Check_Temp->Check_Atm No End Problem Resolved Reduce_Temp->End Inert_Atm Action: Switch to N2/Ar & Re-run Check_Atm->Inert_Atm No Time_Course Action: Run Time Course Study (TLC/LCMS) Check_Atm->Time_Course Yes Inert_Atm->End Time_Course->End

Caption: Troubleshooting workflow for side product formation.

Section 3: Data & Protocols

Table 1: General Temperature Guidelines for Common Synthetic Methods
Reaction TypeCatalyst/ReagentsTypical SolventTemperature Range (°C)Key Considerations
Ullmann Condensation CuI, L-proline (or other ligand)DMSO, NMP80 - 150Can require high temperatures; ligand choice is critical.[14]
Buchwald-Hartwig Pd(OAc)₂, Phosphine LigandToluene, DioxaneRT - 110Highly ligand-dependent; modern ligands often allow for lower temperatures.[7][15]
Classical Cyclocondensation α-haloketone, 2-aminopyridineEthanol, DMF60 - 100Often run at reflux of the chosen solvent.[3]
Microwave-Assisted VariousVarious90 - 180Allows for rapid heating to high temperatures, often reducing reaction times significantly.[16]
Iodine-Catalyzed MCR I₂, SubstratesDMSO~110DMSO can act as both solvent and oxidant at this temperature.[9]
Protocol 2: Setting Up a Temperature-Controlled Reaction

For reproducible results, precise temperature control is paramount.

  • Equipment: Use a digitally controlled hotplate stirrer with an external temperature probe and an oil bath. An oil bath provides more uniform heating than a heating mantle.

  • Setup:

    • Clamp the reaction flask securely in the oil bath, ensuring the oil level is above the level of the reaction mixture.

    • Place the external temperature probe directly into the oil bath, close to the reaction flask but not touching it.

    • For reactions below room temperature, use a cryostat or an ice/salt or dry ice/acetone bath.

  • Insulation: For high-temperature reactions (>100°C), loosely wrapping the top of the flask and condenser with glass wool or aluminum foil can help maintain a stable temperature.

  • Stirring: Ensure vigorous stirring throughout the reaction to promote even heat distribution. A large stir bar is preferable.

  • Verification: Periodically, and especially for long reactions, check the setpoint temperature against a calibrated external thermometer to ensure the controller is accurate.

By carefully considering and controlling the reaction temperature, you can significantly improve the outcome of your imidazopyridine syntheses, leading to higher yields, better selectivity, and purer products.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
  • Karelson, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(7), 341-347. Available from: [Link]

  • Asif, M. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(21), 7277. Available from: [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Mondal, S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega, 7(22), 18391-18402. Available from: [Link]

  • Various Authors. (2025). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Note: This is a collection of articles, specific details are within individual linked papers.
  • Venkatesh, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37171-37180. Available from: [Link]

  • Mondal, S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. National Center for Biotechnology Information. Available from: [Link]

  • Kaur, N., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1481-1539. Available from: [Link]

  • Rahmouni, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 489, 01007. Available from: [Link]

  • Pericherla, K., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(37), 8546-8550. Available from: [Link]

  • Wikipedia contributors. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17.
  • Studylib. (n.d.). Kinetic vs. Thermodynamic Control: Lab Report.
  • Rahmouni, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Simple synthesis of new imidazopyridinone, pyridopyrimidinone, and thiazolopyridinone derivatives and optimization of reaction parameters using response surface methodology. RSC Advances, 9(56), 32873-32880. Available from: [Link]

  • Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5727. Available from: [Link]

  • Mishra, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available from: [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles.
  • Reddit. (2022). Thermodynamic vs Kinetic Control. r/Mcat.
  • Wang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available from: [Link]

  • ResearchGate. (2015). Should I use Buchwald reaction or Ullman reaction?.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Kaur, N., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Strategies to Mitigate Polymerization of Imidazo[1,5-a]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Imidazo[1,5-a]pyridine-5-carbaldehyde. This molecule is a valuable heterocyclic building block, crucial for the synthesis of novel drug candidates and bioactive molecules.[1][2] However, its high reactivity, particularly of the aldehyde functional group, can present significant challenges, most notably the propensity for self-condensation or polymerization, leading to reduced yields and complex purification profiles.

This guide is designed to provide you with a deeper understanding of the underlying chemical principles driving these side reactions and to offer field-proven strategies and detailed protocols to ensure the success of your experiments.

Part 1: Understanding the Challenge - The Chemistry of Aldehyde Reactivity

This compound's reactivity stems from the electrophilic nature of the aldehyde's carbonyl carbon. Under basic conditions, a competing reaction pathway can be initiated: the deprotonation of any available acidic proton. This can lead to an aldol-type self-condensation, where one molecule of the aldehyde acts as a nucleophile (as its enolate form) and attacks another molecule, initiating a chain reaction that results in oligomers or a viscous polymer.[3] Using strong bases, in particular, can favor this undesired self-condensation pathway over the intended reaction.[4]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.

Q1: My reaction mixture turned dark brown and became viscous shortly after adding the base. What is happening?

A1: This is a classic sign of uncontrolled self-condensation or polymerization. The formation of extended conjugated systems in the polymer backbone often results in dark-colored materials, and the increase in molecular weight leads to higher viscosity. This is typically triggered by a base that is too strong or added too quickly, or by elevated reaction temperatures. The base deprotonates a small population of the aldehyde or trace water, initiating a chain reaction.[3][4]

Q2: I'm performing a Knoevenagel condensation and my yield is very low, with a significant amount of baseline material on my TLC plate. How can I improve this?

A2: Low yields and intractable baseline material strongly suggest that the desired condensation is being outcompeted by polymerization. The Knoevenagel condensation is typically base-catalyzed, so the choice and handling of the base are critical.[4][5]

  • Critique your Base: Strong bases like NaOH or KOH should be avoided. Instead, use milder, non-nucleophilic organic bases such as piperidine or triethylamine (TEA).[4] These are basic enough to facilitate the desired reaction with an active methylene compound but are less likely to induce self-condensation of the aldehyde.[4]

  • Control the Stoichiometry: Ensure your active methylene partner (e.g., malononitrile, ethyl cyanoacetate) is present and ready to react before the aldehyde is subjected to basic conditions for an extended period.

  • Temperature is Key: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive aldehydes, starting at 0 °C or even lower is advisable before slowly warming if necessary.

Q3: Can my choice of solvent influence the extent of polymerization?

A3: Absolutely. The solvent can play a significant role.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can sometimes accelerate base-catalyzed reactions, including the undesired polymerization. While often necessary for solubility, their use should be paired with rigorous temperature control.

  • Non-polar Solvents: Solvents like toluene or THF are often better choices as they can temper the reactivity of the base.

  • Protic Solvents: Alcohols like ethanol can sometimes participate in the reaction (e.g., acetal formation) or alter the nature of the base, but they can also serve as a proton source to quench unwanted enolate formation. Their use should be carefully considered based on the specific reaction.

Q4: How can I be sure my starting aldehyde is pure and not already partially oligomerized?

A4: The purity of the starting material is paramount.

  • Visual Inspection: The aldehyde should be a clean, crystalline solid. Any discoloration or gummy consistency is a red flag.

  • Spectroscopic Analysis: Always run a fresh ¹H NMR before use. Look for the sharp singlet of the aldehyde proton (typically >9 ppm). The absence of broad, unresolved humps in the baseline is crucial.

  • Storage: Store the aldehyde under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., <4 °C) to minimize degradation over time.

Q5: Are there advanced strategies to completely prevent self-reaction when the aldehyde must act as the nucleophile?

A5: Yes. This is a classic challenge in organic synthesis. The most robust strategy is to pre-form a stable enolate equivalent, which can then be reacted with an electrophile.[6][7]

  • Silyl Enol Ether Formation: Aldehydes can be converted into silyl enol ethers using trimethylsilyl chloride (TMSCl) and a non-nucleophilic base like triethylamine.[7][8] This silyl enol ether is stable and can be purified. It can then be reacted with an electrophile in the presence of a Lewis acid (e.g., TiCl₄), a method known as the Mukaiyama Aldol reaction.[6] This completely avoids the presence of free aldehyde under basic conditions where it could self-condense.

Part 3: Preventative Strategies & Protocols

Proactive measures are the most effective way to avoid polymerization. Below are detailed protocols and best practices.

Protocol 1: Optimized Knoevenagel Condensation to Minimize Polymerization

This protocol describes a robust setup for the reaction of this compound with an active methylene compound like malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Anhydrous Toluene

  • Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, and temperature probe.

Procedure:

  • Inert Atmosphere: Flame-dry the glassware and assemble it while hot under a stream of dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charge Reactants: To the flask, add this compound (1.0 eq) and malononitrile (1.1 eq) dissolved in anhydrous toluene.

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add piperidine (0.1 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Allow the reaction to stir at 0 °C for 1-2 hours. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Workup: Once the starting aldehyde is consumed, quench the reaction by adding cold, dilute HCl to neutralize the piperidine. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product promptly via column chromatography to remove any minor impurities.

Data Summary Table: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Base Weak, non-nucleophilic amine (e.g., piperidine, TEA)Minimizes self-condensation by avoiding strong bases that readily form aldehyde enolates.[4]
Temperature 0 °C to Room TemperatureReduces the rate of the undesired polymerization pathway, which often has a higher activation energy.[3]
Solvent Anhydrous non-polar (e.g., Toluene, THF)Less likely to promote undesired ionic side reactions compared to polar aprotic solvents.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the aldehyde and side reactions with atmospheric moisture.
Addition Rate Slow, dropwise addition of catalyst/reagentsMaintains a low instantaneous concentration of reactive species, favoring the desired bimolecular reaction.[9]

Part 4: Visualization of Mechanisms and Workflows

Diagram 1: Proposed Polymerization Pathway

This diagram illustrates the base-catalyzed self-aldol condensation pathway that leads to the formation of undesired polymers.

Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_chain Chain Growth Aldehyde1 Aldehyde (Molecule 1) Enolate Enolate Intermediate Aldehyde1->Enolate Base (e.g., OH⁻) Deprotonation Dimer Aldol Adduct (Dimer) Enolate->Dimer Nucleophilic Attack Aldehyde2 Aldehyde (Molecule 2) (Electrophile) Aldehyde2->Dimer Polymer Oligomer / Polymer Dimer->Polymer Further Condensation & Dehydration

Caption: Base-catalyzed self-condensation of the aldehyde.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues related to low yield or polymerization.

Troubleshooting Start Problem Observed: Low Yield / Dark Viscous Mixture Check_SM Step 1: Analyze Starting Material Start->Check_SM Action_NMR Run ¹H NMR on Aldehyde. Is it pure? Check_SM->Action_NMR Yes Check_Cond Step 2: Evaluate Reaction Conditions Action_Base Identify Base. Is it too strong (e.g., NaOH)? Check_Cond->Action_Base Modify_Setup Step 3: Modify Protocol Sol_Base Solution: Switch to weak base (Piperidine, TEA) Modify_Setup->Sol_Base Sol_Temp Solution: Lower temp to 0 °C or -20 °C Modify_Setup->Sol_Temp Sol_Solvent Solution: Switch to Toluene/THF Modify_Setup->Sol_Solvent Action_NMR->Check_Cond Pure Sol_Purify Solution: Purify Aldehyde (Recrystallize/Chromatography) Action_NMR->Sol_Purify Impure Action_Base->Modify_Setup Yes (Strong Base) Action_Temp Check Temperature. Was it > RT? Action_Base->Action_Temp No (Weak Base) Action_Temp->Modify_Setup Yes (High Temp) Action_Solvent Identify Solvent. Is it polar aprotic? Action_Temp->Action_Solvent No (Low Temp) Action_Solvent->Modify_Setup

Caption: A decision tree for troubleshooting polymerization issues.

References

  • Novack, B., & Cammers, A. (1997). The Polymerization of Free Enols with Electron-Deficient Comonomers. Journal of Macromolecular Science, Part A, 34(10), 1803-1811. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Retrieved from [Link]

  • JoVE. (2023). Crossed Aldol Reaction Using Weak Bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • NRO Chemistry. (2022, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. Retrieved from [Link]

  • Singh, S., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 1-5. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for controlling aldol reactions, specific URL not applicable).
  • Singh, R., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12, 12345-12367. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Wang, Z., & Ye, Z. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Organic & Biomolecular Chemistry, 18, 7735-7748. Retrieved from [Link]

  • Vogl, O. (2000). HIGHLIGHT - Addition Polymers of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry, 38, 2293-2299. Retrieved from [Link]

  • Bai, X., et al. (2021). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder/Retro-Diels–Alder Reaction Products: Reaction Development and Mechanistic Studies. The Journal of Organic Chemistry, 86(17), 11774–11783. Retrieved from [Link]

  • Zhang, H., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 12(12), 3001. Retrieved from [Link]

  • International Journal of Advances in Engineering and Management (IJAEM). (2023). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Davis, H. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. Retrieved from [Link]

  • Okamura, S., et al. (1964). Radiation-Induced Polymerization of Aldehydes and Ketones. IAEA-INIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Malyi, T., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. Retrieved from [Link]

  • Kim, J., et al. (2022). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters, 11(11), 1293–1299. Retrieved from [Link]

  • Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6N2O). Retrieved from [Link]

  • Karimi, M., & Alimohammadi, K. (2022). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 12, 12345-12367. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Choice for Imidazopyridine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazopyridine synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection that directly impact reaction outcomes, yield, and purity. Here, we address common challenges in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) on Solvent Selection for Imidazopyridine Synthesis

Q1: How does solvent polarity impact the success of my imidazopyridine synthesis?

The choice of solvent is paramount as it can influence reaction rates, equilibria, and even the reaction mechanism itself. Imidazopyridine syntheses often involve polar intermediates and transition states. A solvent's polarity, described by its dielectric constant, can stabilize these species.

For instance, in the classic Tschitschibabin reaction or condensations involving 2-aminopyridines and α-haloketones, the initial step is the formation of a pyridinium salt intermediate.[1][2] Polar protic solvents like ethanol can facilitate this SN2-type reaction by solvating both the nucleophile and the leaving group.[2] However, for multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, a variety of solvents from polar aprotic (e.g., acetonitrile) to non-polar (e.g., toluene) have been employed, and the optimal choice often depends on the specific substrates and catalysts used.[3][4][5][6][7]

Q2: I'm running a copper-catalyzed A3-coupling reaction. What's the best solvent choice?

For copper-catalyzed A3-coupling reactions to form imidazopyridines, the solvent must solubilize the starting materials (an aldehyde, an amine, and an alkyne) and the copper catalyst. While traditional organic solvents like toluene have been used, a significant advancement is the use of "green" solvents.[8] An efficient and environmentally sustainable method utilizes water with a surfactant like sodium dodecyl sulfate (SDS) to create micellar media.[9][10] This approach not only is environmentally benign but can also enhance reaction rates.[9][10] In some cases, solvent-free conditions at elevated temperatures have also proven effective, particularly when dealing with less volatile aldehydes.[8]

Q3: Are there general guidelines for solvent selection based on the type of imidazopyridine synthesis?

Yes, while substrate-specific optimization is always recommended, here are some general starting points:

  • Condensation Reactions (e.g., with α-haloketones): Polar protic solvents like ethanol are a good first choice as they facilitate the initial SN2 reaction and subsequent cyclization.[2]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This reaction is versatile in its solvent tolerance. Dichloromethane is commonly used for the initial adduct formation, while subsequent steps may be optimized in solvents like 1,2-dichlorobenzene at higher temperatures.[3][4] Greener protocols have also been developed using water.[5]

  • Ullmann Condensation: These copper-promoted reactions traditionally require high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) to achieve the necessary high temperatures (often >210 °C).[11][12]

  • A3-Coupling: As mentioned, aqueous micellar media is an excellent, green option.[9][10] For traditional organic solvent systems, toluene is a common choice.[8]

Below is a table summarizing common solvents and their properties relevant to organic synthesis:

SolventBoiling Point (°C)Dielectric Constant (at 20°C)PolarityType
Water100.080.1Very HighProtic
Dimethyl Sulfoxide (DMSO)189.047.0HighAprotic
Acetonitrile (ACN)81.637.5HighAprotic
N,N-Dimethylformamide (DMF)153.036.7HighAprotic
Methanol (MeOH)64.732.7HighProtic
Ethanol (EtOH)78.524.6HighProtic
Acetone56.220.7MediumAprotic
Dichloromethane (DCM)39.78.93MediumAprotic
Tetrahydrofuran (THF)66.07.58MediumAprotic
Ethyl Acetate (EtOAc)77.16.02MediumAprotic
Toluene110.62.38LowAprotic
Hexane68.71.88LowAprotic

Data sourced from various chemical property databases.[1][13][14][15][16]

Troubleshooting Guide for Imidazopyridine Synthesis and Purification

This section addresses specific issues that may arise during your experiments, providing a logical path to a solution.

Synthesis Troubleshooting

Issue 1: Low or No Yield of the Desired Imidazopyridine

  • Question: I've set up my reaction, but after the specified time, TLC analysis shows mostly starting material and very little product. What should I check first regarding the solvent?

  • Answer:

    • Solubility Check: The first and most critical factor is the solubility of your starting materials in the chosen solvent at the reaction temperature. If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be significantly slower. Try a solvent system that fully dissolves all reactants at the target temperature.

    • Solvent Polarity and Mechanism: Re-evaluate if the solvent's polarity is appropriate for the reaction mechanism. For reactions involving the formation of ionic intermediates, a more polar solvent may be required to stabilize them and lower the activation energy. Conversely, for some reactions, a non-polar solvent might be necessary to drive the reaction forward.

    • Water Removal: Many imidazopyridine syntheses are condensation reactions that produce water as a byproduct.[14] If water is not removed, it can inhibit the reaction from reaching completion. For high-temperature reactions, a Dean-Stark trap is effective. In other cases, adding a dehydrating agent compatible with your reaction conditions can be beneficial.

dot

Low_Yield_Troubleshooting start Low Yield solubility Are all starting materials soluble? start->solubility polarity Is solvent polarity optimal for the mechanism? solubility->polarity Yes change_solvent Select a solvent with better solubility. solubility->change_solvent No water Is water a byproduct? polarity->water Yes adjust_polarity Test solvents with higher or lower polarity. polarity->adjust_polarity No remove_water Use Dean-Stark or a dehydrating agent. water->remove_water Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products or Side Reactions

  • Question: My reaction produces the desired product, but also several side products, complicating purification. How can solvent choice help improve selectivity?

  • Answer:

    • Minimize Side Reactions: The solvent can influence the rates of competing side reactions. For example, in reactions prone to N-oxide formation on the pyridine ring, especially under oxidative conditions, a less oxidizing solvent or carefully controlled conditions are necessary.

    • Control Reaction Temperature: The boiling point of your solvent dictates the maximum temperature of your reaction at atmospheric pressure. If side reactions are occurring at the reflux temperature of your current solvent, switching to a lower-boiling solvent can help minimize these unwanted pathways. Conversely, some desired reactions require higher temperatures to outcompete side reactions.

    • Solvent as a Reactant: Be aware that some solvents can participate in the reaction. For example, using an alcohol as a solvent in the presence of a strong acid and a nitrile could potentially lead to the formation of an ester byproduct. Choose an inert solvent if such reactivity is a concern.

Purification Troubleshooting

Issue 3: Difficulty with Recrystallization - "Oiling Out"

  • Question: I'm trying to recrystallize my crude imidazopyridine, but it separates as an oil instead of forming crystals. What can I do?

  • Answer: "Oiling out" is a common problem, especially with polar heterocyclic compounds. It occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated before crystallization can occur.

    • Single-Solvent Recrystallization:

      • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.

      • Slow Cooling: Rapid cooling encourages oiling out. Let the solution cool to room temperature slowly, and then transfer it to an ice bath.

      • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a tiny "seed" crystal of the pure compound can also induce crystallization.

    • Two-Solvent Recrystallization: This is often the best solution for compounds that are either too soluble or not soluble enough in common solvents.

      • Choose a Solvent Pair: Select a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. Common pairs for imidazopyridines include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[17][18]

      • Procedure: Dissolve the crude product in a minimum amount of the hot "good" solvent. While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Allow the solution to cool slowly.

dot

Recrystallization_Troubleshooting oiling_out Compound 'Oils Out' single_solvent Single-Solvent System oiling_out->single_solvent Attempting two_solvent Two-Solvent System oiling_out->two_solvent Alternative add_solvent Add more hot solvent single_solvent->add_solvent choose_pair Select miscible good/poor solvent pair two_solvent->choose_pair slow_cool Cool slowly, then ice bath add_solvent->slow_cool scratch_seed Scratch flask or add seed crystal slow_cool->scratch_seed procedure Dissolve in hot 'good', add 'poor' to cloud point, clarify with 'good', cool slowly choose_pair->procedure

Caption: Decision process for troubleshooting recrystallization.

Issue 4: Poor Separation in Flash Column Chromatography

  • Question: I'm running a silica gel column to purify my imidazopyridine, but the separation is poor, with significant tailing or overlapping of spots. How can I optimize my solvent system?

  • Answer: Poor separation on silica gel is common for nitrogen-containing heterocycles due to their basicity and polarity.

    • Optimize the Mobile Phase:

      • Polarity Adjustment: The key is to find a solvent system that provides a good retention factor (Rf) on TLC, ideally between 0.2 and 0.4 for the desired compound. If your compound is streaking or has a very low Rf, the mobile phase is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the Rf is too high, decrease the polarity.

      • Use a Modifier: Imidazopyridines are basic and can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia to your mobile phase can neutralize these active sites and significantly improve peak shape.[19]

    • Consider an Alternative Stationary Phase:

      • If your compound is very polar or unstable on silica, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[19] Reversed-phase (C18) chromatography, using polar solvents like acetonitrile and water, is another excellent option for purifying polar heterocycles.

    • Sample Loading:

      • Ensure you are not overloading the column. The amount of crude material should generally be 1-5% of the mass of the silica gel.[19] Overloading will inevitably lead to poor separation.

Recommended TLC Solvent Systems for Imidazopyridines:

Polarity of CompoundStarting Solvent System (Non-polar:Polar)
Low to MediumHexane:Ethyl Acetate (e.g., 7:3, 1:1)
Medium to HighDichloromethane:Methanol (e.g., 9.5:0.5, 9:1)
High (with basic character)Dichloromethane:Methanol + 0.5% Triethylamine

This guide provides a starting point for optimizing your imidazopyridine synthesis and purification. Remember that each substrate is unique, and empirical testing is often necessary to find the ideal conditions.

References

  • Murov, S. L. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Nath, A., Awad, J. M., & Zhang, W. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 2336–2343. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Guzmán-Hernández, K., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1291. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • De Angelis, M., & D'hooghe, M. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1088–1121. [Link]

  • Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Rivera-Chávez, D. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(21), 7247. [Link]

  • Chegg. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Guchhait, S. K., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5519–5528. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Guchhait, S. K., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5519-5528. [Link]

  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38243-38255. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]

  • Chemistry Lecture. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Adib, M., et al. (2018). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Journal of Heterocyclic Chemistry, 55(5), 1143-1150.
  • DiMauro, E. F., & Kennedy, J. M. (2007). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry, 72(3), 1013–1016. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. Scientific Reports, 14(1), 1-19. [Link]

  • Adib, M., et al. (2009). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20, 482-487.
  • Bagdi, A. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1792-1875. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

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  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01014.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • Rosenberg, J., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2469. [Link]

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Technical Support Center: Enhancing Regioselectivity of Reactions on the Imidazopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazopyridine scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered when attempting to control the regioselectivity of reactions on this versatile heterocyclic system. The imidazopyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs.[1][] However, its rich and nuanced reactivity can often lead to challenges in achieving site-selective functionalization.

This resource moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Understanding the Inherent Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is an electron-rich heterocycle.[] The distribution of electron density significantly influences its reactivity towards electrophiles and radicals. The C3 position is generally the most electron-rich and nucleophilic, making it the most common site for electrophilic substitution and many radical reactions.[][3] The C5 and C7 positions on the pyridine ring are the next most reactive sites, particularly towards strong electrophiles or under conditions that deactivate the imidazole ring. Understanding this inherent reactivity is the first step in controlling where your desired functionalization occurs.

General Reactivity Profile
PositionRelative Electron DensityCommon Reactions
C3 HighestElectrophilic Substitution (Halogenation, Nitration, Acylation), Radical Alkylation, Arylation, Amination
C5 ModerateElectrophilic Substitution (under forcing conditions), Lithiation/Metalation
C7 ModerateSimilar to C5, often observed as a mixture with C5 functionalization
C2 LowGenerally unreactive to electrophiles; can be functionalized via directed C-H activation
Pyridine Ring (C6, C8) LowestTypically requires strong directing groups or specific catalytic cycles for functionalization

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and actionable protocols.

Issue 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution

Question: "I am attempting a Vilsmeier-Haack formylation on my 2-phenylimidazo[1,2-a]pyridine, but I am getting a mixture of products, with significant formylation at C5 and C7, in addition to the desired C3 product. How can I improve C3 selectivity?"

Answer: This is a classic challenge that arises from the comparable nucleophilicity of the C3, C5, and C7 positions, especially with highly reactive electrophiles. While C3 is the most kinetically favored site, strong electrophilic reagents or harsh reaction conditions can overcome the activation barrier for substitution at other positions.

Causality and Strategic Solutions:
  • Reagent Reactivity: The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile. Its high reactivity can lead to a loss of selectivity.

  • Steric Hindrance: The substituent at the C2 position can influence the accessibility of the C3 position. A bulky C2-substituent may sterically hinder the approach of the electrophile to C3, making the less hindered C5 and C7 positions more competitive.

  • Reaction Conditions: Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at less reactive sites, leading to a mixture of isomers.

Troubleshooting Protocol: Optimizing for C3-Formylation
  • Lower the Reaction Temperature:

    • Initial Step: Perform the reaction at 0 °C. If you still observe a mixture of products, try running the reaction at -20 °C or even -78 °C.

    • Rationale: Lowering the temperature will favor the kinetically controlled product, which is typically the C3-substituted isomer.

  • Use a Milder Formylating Agent:

    • Alternative Reagent: Consider using a less reactive formylating agent. For example, the Hajra group has reported a visible-light-induced C3 formylation using tetramethylethylenediamine (TMEDA) as the formyl source with rose bengal as a photocatalyst.[4][5] This method often provides excellent regioselectivity for the C3 position under mild conditions.[4]

    • Protocol: To a solution of the imidazo[1,2-a]pyridine (1.0 equiv) in a suitable solvent like acetonitrile, add TMEDA (2.0-3.0 equiv), rose bengal (1-2 mol%), and potassium iodide (KI) as an additive.[5] Irradiate the mixture with a blue LED at room temperature. Monitor the reaction by TLC or LC-MS.

  • Employ a Directing Group Strategy:

    • Concept: While less common for C3-functionalization, a temporary directing group at a nearby position could sterically block other sites. However, this adds synthetic steps and is often not the most efficient solution for this specific problem.

Issue 2: Undesired C-H Functionalization on the Pyridine Ring

Question: "I am trying to achieve a palladium-catalyzed C-H arylation on a 2-arylimidazo[1,2-a]pyridine. My goal is to functionalize the C3 position, but I am observing significant arylation on the C5 position of the pyridine ring. What is causing this and how can I direct the reaction to C3?"

Answer: This issue highlights the competition between different C-H activation pathways. Palladium catalysis often involves the formation of a palladacycle intermediate. The regioselectivity is then determined by which C-H bond is most readily activated.

Causality and Strategic Solutions:
  • Directed C-H Activation: The nitrogen atom of the pyridine ring can act as a directing group, coordinating to the palladium catalyst and favoring C-H activation at the ortho-position (C8) or a metallacycle involving C5.

  • Ligand Effects: The choice of ligand on the palladium catalyst can significantly influence the steric and electronic environment around the metal center, thereby altering the regioselectivity of C-H activation.

  • Reaction Mechanism: Some C-H activation reactions proceed through a radical pathway, which inherently favors the electron-rich C3 position. Others, particularly those involving metal catalysis, may favor positions based on chelation assistance.

Workflow for Directing Arylation to the C3 Position:

G start Goal: C3 Arylation cond1 Is the reaction metal-catalyzed? start->cond1 strat1 Modify Catalytic System: - Change Ligand - Use a different Pd precursor - Screen solvents cond1->strat1 Yes strat2 Switch to a Radical Pathway: - Photoredox Catalysis - Peroxide Initiators cond1->strat2 No, or if metal-free is an option path1 Yes path2 No (e.g., Radical) outcome1 Achieve C3 Selectivity strat1->outcome1 strat2->outcome1

Caption: Decision workflow for achieving C3 arylation.

Troubleshooting Protocol: Shifting to a C3-Selective Radical Arylation

If modifying the palladium-catalyzed system (e.g., by screening ligands and solvents) is unsuccessful, switching to a reaction mechanism that intrinsically favors the C3 position is a robust strategy. Visible-light photoredox catalysis is an excellent choice for this.[1][4]

  • Select a Suitable Photocatalyst and Aryl Source:

    • Photocatalyst: Eosin Y or an iridium-based complex are common choices.[1][5]

    • Aryl Source: Aryl diazonium salts or diaryliodonium salts are effective radical precursors.

  • General Protocol for Photocatalytic C3-Arylation:

    • In a reaction vessel, combine the 2-arylimidazo[1,2-a]pyridine (1.0 equiv), the aryl diazonium salt (1.2-1.5 equiv), and the photocatalyst (e.g., Eosin Y, 1-5 mol%) in a degassed solvent (e.g., acetonitrile or DMF).

    • Irradiate the mixture with visible light (e.g., blue or green LEDs) at room temperature.

    • Monitor the reaction's progress. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

    • Rationale: The photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process, generating an aryl radical from the diazonium salt. This highly reactive aryl radical will preferentially attack the most electron-rich position on the imidazopyridine core, which is C3.[1]

Issue 3: Difficulty in Functionalizing the C2 Position

Question: "I need to introduce a substituent at the C2 position of the imidazopyridine core, but all my attempts at direct functionalization have failed or resulted in reaction at C3. How can I achieve C2-selectivity?"

Answer: The C2 position is the least nucleophilic carbon on the imidazo[1,2-a]pyridine ring and is generally unreactive towards electrophiles and radicals.[6] Achieving functionalization at this site requires a different strategic approach, typically involving either synthesis from a pre-functionalized precursor or a directed C-H activation.

Strategic Approaches for C2-Functionalization:
  • Synthesis-Based Approach (Tschitschibabin Reaction):

    • Concept: The most reliable method is to build the imidazopyridine ring with the desired C2-substituent already in place. This is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction).[7]

    • Workflow:

      • Start with the appropriately substituted 2-aminopyridine.

      • React it with an α-haloketone where the keto-group corresponds to the desired C2-substituent. For example, to install a phenyl group at C2, use 2-bromoacetophenone.

      • The reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by intramolecular cyclization to form the C2-substituted imidazo[1,2-a]pyridine.

  • Directed C-H Activation:

    • Concept: For existing imidazopyridine scaffolds, a directing group can be installed on the aryl substituent at C2 to facilitate ortho-C-H activation on that aryl ring. However, direct C-H activation at C2 of the imidazopyridine itself is challenging. Recent advances have shown that under specific ruthenium-catalyzed conditions, the imidazopyridine nitrogen can direct C-H activation, but this is often for functionalizing a 2-aryl substituent.[8]

Visualizing the Synthetic Approach:

G

Caption: Synthetic route to C2-substituted imidazopyridines.

Frequently Asked Questions (FAQs)

Q1: Can I use directing groups to control regioselectivity on the imidazopyridine core?

A1: Yes, directing groups are a powerful tool. For instance, attaching a picolinamide (PA) directing group to an aryl substituent at the C2 position can direct transition-metal-catalyzed C-H activation to the ortho-position of that aryl ring.[8] The pyridine and imidazopyridine nitrogen atoms themselves can act as directing groups in certain catalytic cycles, often favoring functionalization at C8 or C5.[8]

Q2: What is the best strategy for introducing a trifluoromethyl (CF₃) group?

A2: The C3 position is the preferred site for trifluoromethylation. Several methods using visible-light photoredox catalysis have been developed that show excellent C3-selectivity.[6] Reagents like Langlois' reagent (CF₃SO₂Na) or Umemoto's reagent, in combination with a suitable photocatalyst like acridinium salts or anthraquinone-2-carboxylic acid, are highly effective.[5][6] These reactions proceed via a radical mechanism where the CF₃ radical adds to the electron-rich C3 position.[6]

Q3: How do solvent and base choice impact regioselectivity?

A3: Solvents can influence the solubility of reagents and stabilize intermediates, which can affect reaction rates and selectivity. For example, in metal-catalyzed reactions, coordinating solvents can compete with the substrate for binding to the metal center. The choice of base is critical in reactions that involve a deprotonation step. A bulky base might selectively deprotonate a sterically accessible position, while a stronger, less hindered base might favor the thermodynamically most acidic proton. In nucleophilic aromatic substitution on halogenated imidazopyridines, the solvent and base can dramatically influence the outcome.[9]

Q4: Are there reliable methods for C5-selective functionalization?

A4: While C3 is the kinetic site, C5 functionalization can be achieved. Directed ortho-metalation (DoM) is a viable strategy. By first protecting the C3 position (e.g., with a silyl group), you can use a strong base like LDA or n-BuLi to deprotonate the C5 position, which can then be quenched with an electrophile. Subsequent deprotection of C3 yields the C5-functionalized product. Additionally, some transition-metal-catalyzed reactions can show a preference for C5, particularly if chelation assistance from the pyridine nitrogen is involved.[10]

References

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from: [Link]

  • Wiley Online Library. Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Available from: [Link]

  • Bentham Science. Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]

  • National Center for Biotechnology Information. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from: [Link]

  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]

  • Royal Society of Chemistry. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Available from: [Link]

  • National Center for Biotechnology Information. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from: [Link]

  • ResearchGate. Photoredox-catalyzed C3-selenylation of imidazo[1,2-a]pyridines with diorganoyl diselenides. Available from: [Link]

  • National Center for Biotechnology Information. Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • National Center for Biotechnology Information. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available from: [Link]

  • ACS Publications. Mn(II)-Catalyzed C–H Alkylation of Imidazopyridines and N-Heteroarenes via Decarbonylative and Cross-Dehydrogenative Coupling. Available from: [Link]

  • ResearchGate. Catalytic cycle for functionalization of imidazopyridine with N‐arylated ester. Available from: [Link]

  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Available from: [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • ACS Publications. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. Available from: [Link]

  • Royal Society of Chemistry. Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available from: [Link]

  • ResearchGate. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Available from: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]

  • National Center for Biotechnology Information. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available from: [Link]

  • ResearchGate. Representative examples of C−H functionalizations of Imidazopyridines. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Imidazo[1,5-a]pyridine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it an attractive starting point for the development of novel therapeutic agents.[3] Among the various functionalized imidazo[1,5-a]pyridines, Imidazo[1,5-a]pyridine-5-carbaldehyde stands out as a particularly versatile intermediate.[4] The aldehyde group at the 5-position serves as a reactive handle for a wide array of chemical transformations, allowing for the synthesis of diverse libraries of derivatives for biological screening. This guide provides a comparative analysis of the biological activities of derivatives that can be synthesized from this key intermediate, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships and provide insights into the experimental methodologies used to evaluate these compounds.

The Strategic Importance of this compound in Drug Discovery

The imidazo[1,5-a]pyridine core is a bioisostere of purine, allowing its derivatives to interact with a variety of biological targets.[2] The 5-carbaldehyde derivative is a key building block for creating diverse molecular architectures.[4][5] Its aldehyde functionality readily participates in reactions such as condensations, reductive aminations, and multicomponent reactions, enabling the introduction of various pharmacophores.[4] This chemical tractability makes it an invaluable tool for medicinal chemists aiming to explore the chemical space around the imidazo[1,5-a]pyridine scaffold and optimize biological activity.[4]

Below is a conceptual workflow illustrating the generation of diverse derivatives from this compound for biological screening.

G A Imidazo[1,5-a]pyridine- 5-carbaldehyde B Condensation Reactions (e.g., Knoevenagel, Wittig) A->B C Reductive Amination A->C D Multicomponent Reactions (e.g., Ugi, Passerini) A->D E Chalcone Synthesis A->E F Diverse Library of Imidazo[1,5-a]pyridine Derivatives B->F C->F D->F E->F G Biological Screening (Anticancer, Antimicrobial, etc.) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Comparative Analysis of Biological Activities

While specific studies on a broad range of derivatives from this compound are emerging, we can infer their potential by examining the biological activities of other substituted imidazo[1,5-a]pyridines and related imidazopyridine isomers. The primary areas of investigation for this class of compounds have been in oncology and infectious diseases.

Anticancer Activity

Imidazo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities reported against a variety of cancer cell lines.[1] The mechanism of action is often tied to the inhibition of key cellular processes in cancer cells.

One notable study on imidazo[1,5-a]pyridine-based chalcones revealed their potential as microtubule-disrupting agents. The synthesis of these compounds could be adapted from a 5-acetyl precursor, which is closely related to the 5-carbaldehyde. These chalcones were evaluated for their cytotoxic activity against several human cancer cell lines.

Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine-based Chalcone Derivatives

CompoundR1R2R3R4Cell LineIC50 (µM)
7a HHHHMDA-MB-231>100
7f OCH3OCH3OCH3HMDA-MB-23115.82 ± 0.35
7n HClHHMg-6318.80 ± 0.25
7o HHClHPC-317.89 ± 0.12
Nocodazole ----MDA-MB-2310.25 ± 0.01

Data extracted from a study on imidazo[1,5-a]pyridine–chalcone conjugates.

The structure-activity relationship (SAR) studies from this research indicated that substitutions on the phenyl ring of the chalcone moiety significantly influence the cytotoxic activity. For instance, the presence of methoxy groups at the 3, 4, and 5 positions and chloro groups at the 3 and 4 positions of the phenyl ring enhanced the anticancer activity. This suggests that derivatives of this compound, particularly those converted to chalcones with specific substitutions, could be promising anticancer agents.

Furthermore, a series of imidazo[1,5-a]pyridine based Ru(III) complexes have been synthesized and evaluated for their in vivo cytotoxicity against S. pombe cells, demonstrating that metal complexes of these ligands show enhanced activity compared to the ligands alone.[6] These complexes were also shown to interact with DNA via an intercalative mode of binding.[6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Imidazo[1,5-a]pyridine derivatives have shown promise in this area. Studies on related imidazo[1,5-a]quinoxaline derivatives with pyridinium moieties have established their bacteriostatic and fungistatic activities.[7] The antimicrobial properties were found to be dependent on the nature of alkyl substituents on both the pyridine ring and the imidazoquinoxaline system.[7]

Table 2: Antimicrobial Activity of Imidazo[1,5-a]quinoxaline Derivatives

CompoundR1 (Pyridine)R2 (Imidazoquinoxaline)OrganismMIC (µg/mL)
3d C4H9HS. aureus3.12
3e C6H13HS. aureus1.56
3m C4H9C6H13C. albicans12.5
3n C6H13C6H13C. albicans6.25
Ciprofloxacin --S. aureus0.78
Clotrimazole --C. albicans0.78

Data adapted from a study on imidazo[1,5-a]quinoxaline derivatives.[7]

The data suggests that increasing the length of the alkyl chain at both positions generally enhances the antimicrobial activity. This provides a clear direction for the design of novel antimicrobial agents derived from this compound, for instance, by synthesizing Schiff bases with long-chain alkyl or aryl amines and subsequently quaternizing the pyridine nitrogen.

The general experimental workflow for evaluating the antimicrobial activity of these compounds is outlined below.

G A Synthesized Imidazo[1,5-a]pyridine Derivatives B Preparation of Stock Solutions A->B D Broth Microdilution Assay B->D C Microbial Strains (Bacteria and Fungi) C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F G Data Analysis and Comparison with Standard Drugs F->G

Caption: A typical workflow for antimicrobial activity screening.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of Imidazo[1,5-a]pyridine derivatives.

General Synthesis of Chalcones from an Aldehyde Precursor
  • Step 1: Dissolution. Dissolve the this compound (1 equivalent) and an appropriate substituted acetophenone (1 equivalent) in ethanol.

  • Step 2: Base Addition. Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) to the solution.

  • Step 3: Reaction. Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Step 5: Isolation and Purification. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired chalcone.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Conclusion and Future Directions

The Imidazo[1,5-a]pyridine scaffold, and specifically derivatives of this compound, represent a promising area for the discovery of new therapeutic agents. The available data on related compounds strongly suggest that derivatives functionalized at the 5-position are likely to exhibit significant anticancer and antimicrobial activities. The synthetic accessibility of the 5-carbaldehyde allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the identification of lead compounds.

Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives prepared directly from this compound. This will enable the development of more precise structure-activity relationships and the optimization of compounds for improved potency, selectivity, and pharmacokinetic properties. The exploration of other biological activities, such as anti-inflammatory and antiviral effects, also warrants investigation.

References

  • Kalinin, A. A., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 66, 345-354.
  • ResearchGate. (2023). Principal imidazo[1,5-a]pyridine biologically active derivatives. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • PubMed. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. [Link]

  • ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. [Link]

  • Ford, N. F., et al. (1986). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry, 29(4), 538-549.
  • Sreenivasulu, R., et al. (2020). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines.
  • El-Sayed, M. A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3189.
  • CORE. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. [Link]

  • Płazińska, A., & Płaziński, W. (2021).
  • ResearchGate. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][4][8]Thiadiazole Moiety. [Link]

  • ResearchGate. (2023). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 569-593.
  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3323.
  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1279, 135003.
  • Di Donato, L., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(3), 1235-1246.

Sources

A Senior Application Scientist's Guide to Imidazo[1,5-a]pyridine-5-carbaldehyde: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth comparison of Imidazo[1,5-a]pyridine-5-carbaldehyde against other common heterocyclic aldehydes. Our objective is to provide a clear, data-supported analysis to inform synthetic choices, streamline discovery, and highlight the unique reactivity profile of this valuable scaffold.

The Imidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have shown promise as anticancer agents, kinase inhibitors, and modulators of the central nervous system.[1] The carbaldehyde functional group at the 5-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for library synthesis and lead optimization.[3]

This guide will compare this compound with two standard heterocyclic aldehydes: the electron-deficient Pyridine-2-carbaldehyde and the electron-rich Indole-3-carbaldehyde . By examining their electronic properties and performance in key synthetic reactions, we aim to elucidate the distinct advantages and potential applications of each.

Part 1: Physicochemical Properties and Electronic Profile

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This is directly influenced by the electronic nature of the heterocyclic ring to which it is attached. An electron-withdrawing ring system enhances electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, an electron-donating ring system diminishes electrophilicity.

This electronic influence is conveniently probed by ¹H NMR spectroscopy; a more deshielded aldehyde proton (higher chemical shift, δ) indicates a more electron-poor and, therefore, more reactive carbonyl group.[2]

Diagram: Electronic Influence on Aldehyde Reactivity

This diagram illustrates the relative electronic nature of the three heterocyclic systems. The electron-deficient pyridine ring pulls density away from the aldehyde, increasing its reactivity. The electron-rich indole ring donates density, decreasing reactivity. The Imidazo[1,5-a]pyridine system presents a more nuanced electronic profile due to the fusion of an electron-rich imidazole-like ring with an electron-deficient pyridine ring.

G cluster_0 Relative Reactivity Profile Indole Indole-3-carbaldehyde (Electron-Rich) Less Reactive Aldehyde Imidazo This compound (Balanced Electronics) Intermediate Reactivity Indole->Imidazo Increasing Electrophilicity Pyridine Pyridine-2-carbaldehyde (Electron-Deficient) More Reactive Aldehyde Imidazo->Pyridine Increasing Electrophilicity

Caption: Logical relationship of aldehyde reactivity based on ring electronics.

Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Aldehydes

CompoundStructureAldehyde ¹H NMR Shift (δ, ppm)Key Electronic Feature
This compound ~9.8-10.2 (Estimated)Fused π-system with both electron-donating (imidazole part) and electron-withdrawing (pyridine part) character.
Pyridine-2-carbaldehyde 10.09 (in CDCl₃)[4]Strongly electron-withdrawing pyridine ring enhances carbonyl electrophilicity.
Indole-3-carbaldehyde 9.99 (in DMSO-d₆)[5]Electron-rich indole ring donates electron density, reducing carbonyl electrophilicity.

Note: A specific experimental ¹H NMR value for this compound was not found in the surveyed literature. The estimated value is based on the typical range for aromatic aldehydes and its expected electronic character relative to the comparators.[6][7]

Expert Analysis of Causality:

The data clearly positions Pyridine-2-carbaldehyde as the most electrophilic of the trio, evidenced by its highly deshielded aldehyde proton.[4] The nitrogen heteroatom's inductive and mesomeric electron-withdrawing effects significantly polarize the C=O bond, priming it for rapid nucleophilic attack.[8]

Conversely, Indole-3-carbaldehyde features an electron-rich pyrrole ring fused to benzene. The nitrogen lone pair participates in the aromatic system, donating electron density and subsequently reducing the partial positive charge on the carbonyl carbon.[9] This makes it inherently less reactive towards nucleophiles compared to its pyridine counterpart.

This compound represents a fascinating intermediate case. The imidazo[1,5-a]pyridine scaffold possesses a unique electronic distribution.[10] While the pyridine portion of the fused ring is electron-withdrawing, the imidazole portion is electron-donating. This internal push-pull character suggests its reactivity will be tunable and highly dependent on the specific reaction conditions and the nature of the attacking nucleophile, offering a nuanced reactivity profile for the discerning synthetic chemist.

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now compare the performance of these aldehydes in three fundamental C-C and C-N bond-forming reactions that are cornerstones of medicinal chemistry programs: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base to form a new C=C bond.[11] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Diagram: Generalized Knoevenagel Condensation Mechanism

G cluster_workflow Knoevenagel Condensation Workflow Aldehyde Heterocyclic Aldehyde Intermediate Aldol Adduct Aldehyde:e->Intermediate:w Nucleophilic Attack Methylene Active Methylene Compound (e.g., Malononitrile) Enolate Carbanion/ Enolate Methylene:e->Enolate:w Deprotonation Base Base (e.g., Piperidine) Product α,β-Unsaturated Product Intermediate:e->Product:w Dehydration

Caption: Key steps in the base-catalyzed Knoevenagel condensation.

Table 2: Performance Comparison in Knoevenagel Condensation

AldehydeActive MethyleneCatalyst/SolventConditionsYieldSource
Pyridine-2-carbaldehyde MalononitrilePyridine-functionalized Mesoporous Organosilica / EthanolRoom Temp.>90%[12]
Indole-3-carbaldehyde MalononitrileWater-SDS-[BMIm]Br80 °CGood to Excellent[13]
This compound Malononitrile(Predicted) Basic catalyst / Ethanol(Predicted) Room Temp.(Predicted) High-

Expert Analysis of Causality:

The high reactivity of Pyridine-2-carbaldehyde allows the condensation to proceed efficiently under very mild, room temperature conditions, achieving excellent yields.[12] This is a direct consequence of its heightened electrophilicity, which facilitates the initial nucleophilic attack by the enolate of the active methylene compound.

Indole-3-carbaldehyde , being less electrophilic, often requires more forcing conditions, such as elevated temperatures, to achieve high conversion.[13]

For This compound , we predict a reactivity profile that is superior to indole-3-carbaldehyde but potentially slightly less vigorous than pyridine-2-carbaldehyde. It should react readily under mild conditions, likely at room temperature with a suitable basic catalyst, to afford high yields of the condensed product. This makes it an attractive substrate when extreme reactivity is not required, potentially offering better control and selectivity in complex molecular settings.

B. Wittig Reaction

The Wittig reaction is a powerful method for olefination, converting an aldehyde into an alkene using a phosphorus ylide.[8] This reaction is generally robust but can be influenced by the steric and electronic properties of the aldehyde.

Table 3: Performance Comparison in Wittig Reaction

AldehydeAlkyl Halide (Ylide Precursor)Base/SolventConditionsYieldE:Z RatioSource
Various Aromatic Aldehydes Methyl bromoacetateaq. NaHCO₃Room Temp, 1 hr46-56%>93:7
This compound (e.g., (Ph)₃P=CHCO₂Et)(Predicted) NaH / THF(Predicted) 0 °C to RT(Predicted) Good(Predicted) E-favored-

Expert Analysis of Causality:

The Wittig reaction is broadly applicable to most aldehydes. A general, one-pot aqueous protocol has been shown to be effective for various aromatic aldehydes, affording moderate to good yields with high E-selectivity for stabilized ylides.

We predict that This compound would perform admirably in a standard Wittig reaction. Its electronic nature is well-suited for the initial nucleophilic attack by the ylide. Standard anhydrous conditions (e.g., NaH/THF) or the greener aqueous conditions would likely furnish the corresponding alkene in good yield. The stereochemical outcome would largely be dictated by the nature of the ylide (stabilized vs. non-stabilized), as is typical for this transformation. The key advantage here is the expected straightforward reactivity, allowing for the reliable installation of an alkene moiety.

C. Reductive Amination

Reductive amination is one of the most pivotal reactions in drug discovery, forming a C-N single bond by reacting an aldehyde with an amine to form an imine, which is then reduced in situ.[8] The efficiency of the initial imine formation is key to the overall success of the reaction.

Diagram: Reductive Amination Workflow

G cluster_workflow Reductive Amination Workflow Aldehyde Heterocyclic Aldehyde Imine Imine/ Iminium Ion Aldehyde:e->Imine:w Condensation (-H₂O) Amine Primary or Secondary Amine Product Amine Product Imine:e->Product:w Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Two-stage process of condensation followed by in situ reduction.

Expert Analysis of Causality:

The rate-determining step in many reductive aminations is the initial formation of the imine via dehydration of a hemiaminal intermediate. This step is acid-catalyzed and benefits from a more electrophilic aldehyde.

  • Pyridine-2-carbaldehyde: Its high electrophilicity promotes rapid imine formation, leading to efficient and clean reductive aminations. This makes it an ideal substrate for this transformation.

  • Indole-3-carbaldehyde: Its lower electrophilicity can lead to slower imine formation. Furthermore, the electron-rich indole nucleus can be sensitive to the acidic conditions sometimes used to catalyze the reaction, potentially leading to side products.

  • This compound: This aldehyde is expected to be an excellent substrate for reductive amination. Its balanced electronics should allow for efficient imine formation without the potential side reactions associated with highly electron-rich systems like indole. The nitrogen atoms within the ring system can also act as proton sinks, potentially self-catalyzing the reaction to some extent. This combination of sufficient reactivity and ring stability makes it a highly promising building block for generating amine libraries.

PART 3: Synthetic Accessibility & Experimental Protocols

An aldehyde's utility is also a function of its availability.

  • Pyridine-2-carbaldehyde: Readily prepared by the oxidation of 2-picoline (2-methylpyridine) and is commercially available.[14]

  • Indole-3-carbaldehyde: Classically synthesized via the Vilsmeier-Haack reaction on indole, a simple and high-yielding procedure.[4] It is also widely available commercially.

  • This compound: While not as common commercially, the imidazo[1,5-a]pyridine core can be synthesized through various methods, including the cyclocondensation of 2-(aminomethyl)pyridines or transition-metal-catalyzed reactions.[10][15][16] Subsequent formylation, potentially via a Vilsmeier-Haack type reaction, would yield the target aldehyde.[17]

Representative Experimental Protocol: Knoevenagel Condensation

This protocol is representative of the conditions under which these aldehydes would be subjected for a Knoevenagel condensation, adapted from a procedure using a heterogeneous basic catalyst.[12]

Objective: To synthesize 2-(pyridin-2-ylmethylene)malononitrile.

Materials:

  • Pyridine-2-carbaldehyde (1.0 mmol, 107 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Heterogeneous Base Catalyst (e.g., Pyridine-functionalized Mesoporous Organosilica, ~20 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).

  • Add the heterogeneous basic catalyst (~20 mg) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion (typically within 1-2 hours), filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Self-Validation: The protocol's trustworthiness is established by the use of a recyclable heterogeneous catalyst, which simplifies purification and enhances sustainability.[12] The progress can be easily monitored by TLC, and the endpoint is typically the complete consumption of the limiting aldehyde reagent.

Conclusion and Outlook

This comparative guide demonstrates that the choice of a heterocyclic aldehyde in a synthetic campaign has profound implications for reaction efficiency and conditions.

  • Pyridine-2-carbaldehyde is the workhorse for transformations requiring high electrophilicity, enabling reactions to proceed under the mildest conditions.

  • Indole-3-carbaldehyde is a suitable substrate when a less reactive aldehyde is needed, though care must be taken regarding its stability under certain conditions.

  • This compound emerges as a highly promising, albeit less explored, building block. Its unique, balanced electronic structure positions it as an ideal substrate for a broad range of transformations, offering a "Goldilocks" level of reactivity—active enough for efficient reactions but stable enough to avoid the side reactions common to more electron-rich systems.

For research teams engaged in the synthesis of novel therapeutics, particularly those targeting kinases or the CNS, incorporating this compound into synthetic plans offers a strategic advantage. Its predictable, robust reactivity in key bond-forming reactions makes it a valuable tool for expanding chemical space around a privileged medicinal scaffold.

References

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

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  • da Silva, F. M., et al. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Current Organic Chemistry. Available at: [Link]

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  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

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  • ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. Available at: [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific. Available at: [Link]

  • Vasin, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. National Institutes of Health. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available at: [Link]

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A Comparative Guide to Imidazo[1,5-A]pyridine-5-carbaldehyde: Validating a Versatile Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1][2] Among these, the imidazopyridine family, a fused bicyclic system, is recognized as a "privileged scaffold" due to its wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] While the imidazo[1,2-a]pyridine isomer is well-represented in marketed drugs and late-stage clinical candidates, its less-explored cousin, the imidazo[1,5-a]pyridine scaffold, presents a compelling and differentiated opportunity for innovation.[3][6][7]

Imidazo[1,5-a]pyridine derivatives possess a unique chemical structure and are noted for their distinct electronic and luminescent properties, setting them apart from other isomers.[3][8] This guide focuses on the validation of Imidazo[1,5-a]pyridine-5-carbaldehyde , a key building block that serves as a gateway to this promising chemical space.[9] We will provide an in-depth analysis of its synthetic utility, objectively compare its performance against alternative heterocyclic aldehydes, and furnish supporting experimental protocols to empower researchers in their drug development endeavors.

The Strategic Value of the Aldehyde: A Versatile Synthetic Handle

The utility of this compound as an intermediate stems from the exceptional versatility of the aldehyde functional group. This electrophilic moiety is a cornerstone of organic synthesis, enabling a diverse array of subsequent chemical transformations essential for building molecular complexity and generating libraries of potential drug candidates.

Key transformations leveraging the aldehyde group include:

  • Reductive Amination: The reaction with primary or secondary amines to form new carbon-nitrogen (C-N) bonds, a fundamental transformation in medicinal chemistry for introducing diversity and modulating physicochemical properties.

  • Wittig and Horner-Wadsworth-Emmons Olefinations: The formation of carbon-carbon double bonds (C=C), allowing for the extension of scaffolds and the synthesis of conjugated systems.

  • Condensation Reactions: Reactions with active methylene compounds (e.g., malonates, cyanoacetates) to construct more complex heterocyclic or carbocyclic systems.

  • Oxidation and Reduction: Straightforward conversion to the corresponding carboxylic acid or primary alcohol, providing alternative functional handles for further derivatization.

This inherent reactivity makes the aldehyde an ideal anchor point for systematically exploring the structure-activity relationship (SAR) around the imidazo[1,5-a]pyridine core.

Workflow for Synthesis and Derivatization

A reliable and scalable synthesis of the starting intermediate is paramount for any drug discovery program.[10] this compound can be efficiently prepared via the formylation of the parent imidazo[1,5-a]pyridine heterocycle, often employing methodologies like the Vilsmeier-Haack reaction.[11][12][13] The subsequent derivatization, for instance through reductive amination, allows for the exploration of chemical space.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Exemplar Derivatization S1 Imidazo[1,5-a]pyridine S2 This compound S1->S2 Vilsmeier-Haack Formylation D2 Reductive Amination (e.g., NaBH(OAc)3) S2->D2 D1 Primary/Secondary Amine (R-NHR') D1->D2 D3 Target Molecule: 5-((Dialkylamino)methyl) -imidazo[1,5-a]pyridine D2->D3

Caption: Synthetic workflow for the intermediate and its subsequent use.

Comparative Analysis with Alternative Heterocyclic Aldehydes

To validate the utility of this compound, it is essential to benchmark it against other well-established heterocyclic aldehydes used in pharmaceutical research. We have selected three comparators: an isomer (Imidazo[1,2-a]pyridine-3-carbaldehyde), a classic bicyclic heteroaromatic (Indole-3-carbaldehyde), and a simple monocyclic azine (Pyridine-4-carbaldehyde).

G A This compound Scaffold: N-bridgehead 6-5 fused ring H-Bond Acceptors: 2 Unique Feature: Luminescent properties B Imidazo[1,2-a]pyridine-3-carbaldehyde Scaffold: N-bridgehead 6-5 fused ring H-Bond Acceptors: 1 Unique Feature: Well-established in marketed drugs C Indole-3-carbaldehyde Scaffold: Benzene-fused 5-ring H-Bond Donor: 1 (N-H) Unique Feature: Bioisostere of natural ligands D Pyridine-4-carbaldehyde Scaffold: Monocyclic 6-ring H-Bond Acceptors: 1 Unique Feature: Simple, low molecular weight

Caption: Structural and feature comparison of key heterocyclic aldehydes.

The following table summarizes the performance and characteristics of these intermediates based on typical experimental outcomes and known scaffold properties.

Feature / MetricThis compoundImidazo[1,2-a]pyridine-3-carbaldehydeIndole-3-carbaldehydePyridine-4-carbaldehyde
Scaffold Class N-Bridgehead Fused HeterocycleN-Bridgehead Fused HeterocycleBenzofused HeterocycleAzine
Typical Yield (Reductive Amination) 80-95%85-98%75-90% (N-H can interfere)85-98%
Key Structural Features Electron-rich, planar, two H-bond accepting nitrogens.[3]Electron-rich, planar, one H-bond accepting nitrogen.[6]Planar, contains an N-H hydrogen bond donor.Electron-deficient ring, one H-bond accepting nitrogen.
Known Biological Relevance of Scaffold Anticancer, antiviral, anti-inflammatory.[3][4]Broadly validated: hypnotic, anti-TB, gastroprotective.[6][7]Kinase inhibition, serotonin agonism, anticancer.Diverse, often used as a simple vector-directing group.
Novelty & IP Opportunity High. Less explored chemical space offers significant potential for novel intellectual property.[3]Moderate. A well-trodden path, but new derivatives are still of interest.Low to Moderate. Very mature scaffold in drug discovery.Low. A common, fundamental building block.
Special Characteristics Often exhibits fluorescence, useful for tool compounds or probes.[8][9]Well-understood SAR for many biological targets.Can mimic tryptophan; interacts with aromatic binding pockets.Small size, useful for fragment-based design.

Causality Behind Performance: The high reactivity of both imidazopyridine aldehydes in reductive aminations is driven by the electron-rich nature of the fused ring system, which activates the aldehyde group. Indole-3-carbaldehyde can sometimes exhibit lower yields or require N-protection, as the acidic N-H proton can interfere with certain reagents. Pyridine-4-carbaldehyde is highly reactive due to the electron-withdrawing nature of the pyridine nitrogen.

The choice of this compound is thus a strategic one. It combines the predictable, high-yielding reactivity of an activated heterocyclic aldehyde with entry into a scaffold that is biologically relevant yet underexplored, providing a distinct advantage in the quest for novel drug candidates.

Self-Validating Experimental Protocol: Reductive Amination

This protocol describes a standard, reliable procedure for the reductive amination of this compound. It is designed to be self-validating by including checkpoints for reaction monitoring and clear steps for purification and characterization.

Objective: To synthesize N-benzyl-1-(imidazo[1,5-a]pyridin-5-yl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, 1-2 drops)

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 146 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the aldehyde in anhydrous DCM (10 mL).

  • Amine & Catalyst Addition: Add benzylamine (118 mg, 1.1 mmol) to the solution, followed by one drop of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is the species that is reduced.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reaction Monitoring (Checkpoint 1): Spot the reaction mixture on a TLC plate (e.g., 10% Methanol in DCM) against the starting aldehyde. A new, lower Rf spot corresponding to the imine may be visible, and the aldehyde spot should diminish.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine in the presence of the aldehyde without over-reducing the aldehyde itself. Its mildness is also compatible with many sensitive functional groups.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring (Checkpoint 2): Monitor the reaction to completion by TLC. The starting aldehyde spot should be completely consumed, and a new product spot (typically between the polar baseline and the less polar imine) should appear.

  • Workup & Quenching: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Validation Step): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). This step is critical to remove unreacted starting materials and byproducts, ensuring the purity of the final compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass of the product will validate a successful transformation.

Conclusion

This compound is a robust and highly effective intermediate for pharmaceutical research. Its aldehyde functionality provides a reliable handle for a wide array of synthetic transformations, most notably the reductive amination, which consistently proceeds in high yields. While its isomeric cousin, imidazo[1,2-a]pyridine-3-carbaldehyde, is more established, the imidazo[1,5-a]pyridine scaffold offers a compelling advantage in the pursuit of novel chemical entities with unique biological and photophysical properties.[3][8] By providing access to a less-saturated area of chemical space, this intermediate empowers medicinal chemists to develop next-generation therapeutics that are structurally distinct from existing agents.

References

  • Ciaffaglione, V. et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(19), 6881. Available from: [Link]

  • ResearchGate. Principal imidazo[1,5-a]pyridine biologically active derivatives. Available from: [Link]

  • Al-Qadi, I. et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available from: [Link]

  • Gaba, M. et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7306. Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Available from: [Link]

  • Carlotti, B. et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(31), 13919-13933. Available from: [Link]

  • Pattanayak, P. et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 483-503. Available from: [Link]

  • ResearchGate. IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Available from: [Link]

  • Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 606-630. Available from: [Link]

  • Somsook, E. et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]

  • Sharma, R. & Kumar, R. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(17), 3227-3246. Available from: [Link]

  • ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Available from: [Link]

  • Doraghi, F. et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(22), 14781-14828. Available from: [Link]

  • ResearchGate. Modern Advances in Heterocyclic Chemistry in Drug Discovery. Available from: [Link]

  • Roughley, S. D. & Jordan, A. M. (2017). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 15(46), 9776-9814. Available from: [Link]

  • IJAEM.net. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Available from: [Link]

Sources

A Comparative Guide to Imidazo[1,5-a]pyridine-5-carbaldehyde Derived Fluorescent Probes: Performance, Protocols, and Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Superior Fluorophores in Modern Research

Fluorescent probes are indispensable tools in the life sciences, enabling researchers to visualize and quantify biological processes with remarkable spatial and temporal resolution.[1] The ideal probe offers a combination of high brightness, photostability, and sensitivity to its environment, all while being synthetically accessible.[2][3] Within the vast landscape of fluorescent scaffolds, the imidazo[1,5-a]pyridine nucleus has emerged as a particularly compelling platform.[4] This heterocyclic system is renowned for its thermal and photochemical stability, intrinsic emissive properties, and, most notably, a characteristically large Stokes shift—a feature that is highly desirable for minimizing background signal and enabling multiplexed imaging applications.[5][6][7]

The introduction of a carbaldehyde group at the 5-position of the imidazo[1,5-a]pyridine core transforms this stable fluorophore into a versatile building block.[8] This aldehyde functionality serves as a reactive handle for the straightforward synthesis of a diverse library of probes, allowing for the fine-tuning of photophysical properties and the introduction of targeting moieties for specific biological analytes or organelles.

This guide provides an in-depth, objective comparison of fluorescent probes derived from Imidazo[1,5-a]pyridine-5-carbaldehyde against other commonly used classes of fluorophores. We will delve into the causality behind their unique performance characteristics, provide detailed experimental protocols for their synthesis and evaluation, and present supporting data to guide researchers in making informed decisions for their specific applications.

Core Strengths of the Imidazo[1,5-a]pyridine Scaffold

The utility of the imidazo[1,5-a]pyridine core is not accidental; it is a direct result of its inherent molecular architecture. Understanding these foundational properties is key to appreciating its advantages as a fluorescent probe.

  • Intrinsic Photophysical Advantages :

    • Large Stokes Shift : Imidazo[1,5-a]pyridine derivatives consistently exhibit unusually large Stokes shifts, often exceeding 5000 cm⁻¹.[5][6] This significant separation between the maximum absorption and emission wavelengths is a direct consequence of the substantial change in geometry and charge distribution between the ground and excited states. For the researcher, this translates to a practical and powerful advantage: a dramatic reduction in self-quenching (re-absorption of emitted light) and simplified optical setups, as bleed-through between excitation and emission channels is virtually eliminated.

    • Environmental Sensitivity (Solvatochromism) : Many derivatives display marked solvatochromism, meaning their emission color changes with the polarity of the surrounding solvent.[5] This property is particularly valuable for developing probes that can report on the local microenvironment, such as mapping the fluidity and hydration of cellular membranes.[6]

    • Tunable Quantum Yields : The quantum yield (QY), a measure of fluorescence efficiency, can be rationally tuned through chemical modification. For instance, the introduction of pyridinyl substituents has been shown to enhance the QY from 0.12 to as high as 0.38 in certain derivatives.[6] While not always reaching the near-unity QYs of some dyes like rhodamines, their yields are robust and suitable for a majority of imaging applications.

    • Consistent Fluorescence Lifetimes : The fluorescence lifetime of these probes is remarkably consistent, typically falling within the 2–7 ns range.[5] This predictability is advantageous for applications in fluorescence-lifetime imaging microscopy (FLIM), which can provide information about the probe's environment independent of its concentration.

  • Synthetic Accessibility : A critical, and often overlooked, aspect of probe development is the ease and scalability of its synthesis. Imidazo[1,5-a]pyridines excel in this regard. They are commonly prepared via a straightforward one-pot condensation reaction, making the core structure readily accessible for further derivatization.[5][7]

Benchmarking Performance: A Comparative Analysis

To contextualize the performance of Imidazo[1,5-a]pyridine probes, it is essential to compare their key photophysical parameters against other established classes of fluorescent dyes.

Probe ClassTypical λex (nm)Typical λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)Key AdvantagesKey Limitations
Imidazo[1,5-a]pyridines 350 - 420450 - 590> 5000 [6]0.1 - 0.6[6]Exceptional Stokes shift , high photostability, synthetic accessibility, solvatochromic.Moderate quantum yields compared to the brightest dyes.
Coumarins 320 - 450400 - 5202000 - 40000.1 - 0.9High sensitivity to solvent polarity, good for creating FRET pairs.Often susceptible to photobleaching, smaller Stokes shift.
Fluoresceins/Rhodamines 480 - 580510 - 6201000 - 20000.8 - 0.99 Extremely high brightness (high ε & QY) , well-established conjugation chemistry.Small Stokes shift , pH sensitivity (fluorescein), prone to self-quenching.
BODIPY Dyes 480 - 650500 - 670500 - 15000.7 - 0.99 High QY, sharp emission spectra, relatively insensitive to solvent/pH.Very small Stokes shift , can be lipophilic and prone to aggregation.
Imidazo[1,2-a]pyridines 300 - 380400 - 500~50000.2 - 0.7[9]Large Stokes shift, good QY, diverse biological activities.[10]Emission is typically in the blue-green region, limiting red-shifted applications.

This comparison highlights the unique niche occupied by Imidazo[1,5-a]pyridine probes. While rhodamines may be the choice for applications demanding sheer brightness, their small Stokes shift presents significant challenges in multiplexing and for instruments with less-than-ideal filter sets.[11] Conversely, Imidazo[1,5-a]pyridines offer a balanced profile where the moderate-to-good brightness is powerfully complemented by an exceptionally large Stokes shift, making them a superior choice for robust, clear, and easily interpretable fluorescence imaging.

Experimental Section: Self-Validating Protocols

Trust in a fluorescent probe begins with reproducible and transparent methodologies. The following protocols provide a framework for the synthesis, characterization, and application of these probes.

Protocol 1: Synthesis of a Representative Imidazo[1,5-a]pyridine Fluorophore

This protocol describes a one-pot condensation for synthesizing a 1-phenyl-3-(anthracen-9-yl)imidazo[1,5-a]pyridine, demonstrating the core synthetic strategy.[7]

Causality : This reaction leverages the nucleophilicity of ammonium acetate to condense with the carbonyl groups of a ketone and an aldehyde, followed by an intramolecular cyclization and subsequent aromatization to form the stable, fused heterocyclic ring system. Acetic acid serves as both a solvent and a catalyst.

Synthesis_Workflow reagents Reactants: - Phenyl(pyridin-2-yl)methanone - Anthracene-9-carbaldehyde - Ammonium Acetate reaction One-Pot Condensation Glacial Acetic Acid, 120°C reagents->reaction product Crude Product (Imidazo[1,5-a]pyridine derivative) reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Fluorophore purification->final_product

Caption: Synthetic workflow for an Imidazo[1,5-a]pyridine derivative.

Materials & Equipment :

  • Phenyl(pyridin-2-yl)methanone

  • Anthracene-9-carbaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure :

  • To a 50 mL round-bottom flask, add phenyl(pyridin-2-yl)methanone (1.0 eq), anthracene-9-carbaldehyde (1.1 eq), and ammonium acetate (5.0 eq).

  • Add 20 mL of glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Stir the mixture and heat to 120 °C.

  • Monitor the reaction progress using TLC until the starting materials are consumed.

  • Allow the reaction to cool to room temperature. A precipitate will form.

  • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude solid using column chromatography on silica gel to obtain the pure fluorophore.

  • Validation : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Characterization of Photophysical Properties

Causality : This protocol establishes the fundamental performance metrics of the probe. The quantum yield is determined relatively, by comparing the integrated fluorescence intensity of the new probe to a well-characterized standard under identical conditions, which corrects for instrumental variations.

Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Biological Application synthesis Synthesized Probe uv_vis UV-Vis Spectroscopy (Determine λmax,abs) synthesis->uv_vis fluorescence Fluorescence Spectroscopy (Determine λmax,em) uv_vis->fluorescence qy_measurement Quantum Yield (QY) Measurement fluorescence->qy_measurement cell_loading Cell Loading qy_measurement->cell_loading imaging Fluorescence Microscopy cell_loading->imaging

Caption: Comprehensive workflow for probe evaluation.

Materials & Equipment :

  • Synthesized Imidazo[1,5-a]pyridine probe

  • Spectroscopy-grade solvent (e.g., ethanol, toluene)

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure :

  • Stock Solution Preparation : Prepare a 1 mM stock solution of the synthesized probe and the QY standard in the chosen solvent.

  • Absorbance Measurement :

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

    • Scan the absorbance from 250 nm to 700 nm to determine the maximum absorption wavelength (λmax,abs).

  • Emission Measurement :

    • Excite the sample at its λmax,abs.

    • Record the emission spectrum over a range that captures the entire fluorescence peak to determine the maximum emission wavelength (λmax,em).

    • Calculate Stokes Shift : Stokes Shift (cm⁻¹) = (1/λmax,abs - 1/λmax,em) * 10⁷.

  • Quantum Yield (ΦF) Determination :

    • Prepare solutions of both the sample (s) and the reference standard (r) with absorbances matched (<0.1) at the same excitation wavelength.

    • Measure the emission spectrum and integrate the area under the fluorescence curve for both the sample (Is) and the reference (Ir).

    • Calculate the quantum yield using the following equation: Φs = Φr * (Is / Ir) * (Abs_r / Abs_s) * (ηs² / ηr²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • Abs is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

      • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Protocol 3: Application in Live-Cell Membrane Staining

Causality : The lipophilic nature of many imidazo[1,5-a]pyridine derivatives allows them to passively diffuse across the cell membrane and intercalate into the lipid bilayer, a process driven by hydrophobic interactions.[5][6] Their solvatochromic properties can then be exploited, as the fluorescence emission in the nonpolar lipid environment will differ from that in the aqueous cytoplasm, enabling specific visualization of membranes.

Materials & Equipment :

  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Probe stock solution (1 mM in DMSO)

  • Confocal Laser Scanning Microscope

Procedure :

  • Cell Seeding : Seed HeLa cells onto glass-bottom imaging dishes and allow them to adhere and grow for 24 hours until they reach 60-70% confluency.

  • Probe Loading :

    • Prepare a working solution of the probe by diluting the 1 mM DMSO stock into pre-warmed complete medium to a final concentration of 1-5 µM.

    • Aspirate the old medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate at 37 °C in a 5% CO₂ incubator for 15-30 minutes.

  • Washing : Aspirate the loading solution and wash the cells twice with warm PBS to remove any excess, non-localized probe.

  • Imaging :

    • Add fresh, pre-warmed medium or PBS to the dish.

    • Place the dish on the stage of a confocal microscope.

    • Excite the cells using a laser line close to the probe's λmax,abs (e.g., 405 nm laser).

    • Set the emission detector to collect fluorescence in the expected range (e.g., 480-550 nm), taking advantage of the large Stokes shift to use a wide detection window without capturing scattered excitation light.

    • Acquire images, adjusting laser power and detector gain to achieve optimal signal-to-noise ratio while minimizing phototoxicity.

Conclusion and Future Outlook

This compound and its derivatives represent a robust and highly versatile class of fluorescent probes. Their defining characteristic—an exceptionally large Stokes shift—is not merely a scientific curiosity but a profound practical advantage that directly addresses common challenges in fluorescence microscopy, such as spectral bleed-through and background noise.[5][6] When this is combined with their environmental sensitivity, high stability, and straightforward, scalable synthesis, they present a compelling alternative to many commercially available dyes.

The comparative data and validated protocols provided in this guide demonstrate that while they may not always be the single "brightest" option, their balanced photophysical profile makes them a superior choice for a wide range of applications, particularly in complex biological environments and multiplexed imaging experiments. The carbaldehyde handle ensures that the future of this scaffold is bright, opening the door to the rational design of next-generation probes targeted to specific ions, enzymes, and cellular events, further solidifying the role of the imidazo[1,5-a]pyridine core in the advanced researcher's toolkit.

References

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. (n.d.). ResearchGate. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). PubMed Central (PMC). [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). ijrpr. [Link]

  • The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. (2024). Taylor & Francis Online. [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2023). ResearchGate. [Link]

  • Lessons in Organic Fluorescent Probe Discovery. (n.d.). PubMed Central (PMC). [Link]

  • Review: Fluorescent probes for living cells. (1998). Seminars in Cell & Developmental Biology. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (n.d.). Royal Society of Chemistry. [Link]

  • Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). Royal Society of Chemistry. [Link]

  • Development of fluorescent probes for bioimaging applications. (n.d.). PubMed Central (PMC). [Link]

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. (2018). ResearchGate. [Link]

  • An Imidazo[1, 2-a]Pyridine Based Fluorescent Probe for the Continuous “on-off-on” Detection of Fe and F. (2024). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Publications. [Link]

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Comparative analysis of different synthetic routes to Imidazo[1,5-A]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,5-a]pyridine-5-carbaldehyde

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and functional materials. This compound, in particular, serves as a crucial building block for the synthesis of a diverse array of more complex molecules. Its aldehyde functionality provides a versatile handle for various chemical transformations, including condensations, oxidations, and the introduction of diverse substituents, making it an invaluable intermediate in the development of novel pharmaceuticals and organic electronic materials. This guide provides a comparative analysis of different synthetic strategies to access this key intermediate, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly approached through two primary strategies:

  • Post-Cyclization Formylation: Construction of the core imidazo[1,5-a]pyridine ring system followed by the introduction of the formyl group at the C5 position.

  • Convergent Synthesis: Assembly of the final molecule from precursors that already contain the necessary functionalities or can be readily converted to the target aldehyde.

This guide will delve into specific examples of these strategies, providing a detailed comparison to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This approach involves the initial synthesis of the parent imidazo[1,5-a]pyridine followed by a regioselective formylation step.

Step 1: Synthesis of the Imidazo[1,5-a]pyridine Core

A reliable and high-yielding synthesis of the parent imidazo[1,5-a]pyridine is a prerequisite for this route. Numerous methods exist for the construction of this bicyclic system.[4][5][6] A common and efficient approach involves the cyclocondensation of 2-(aminomethyl)pyridine with a suitable one-carbon synthon.

Workflow for the Synthesis of Imidazo[1,5-a]pyridine:

Caption: General workflow for the synthesis of the parent imidazo[1,5-a]pyridine ring system.

Step 2: Vilsmeier-Haack Formylation

Once the imidazo[1,5-a]pyridine core is obtained, the Vilsmeier-Haack reaction is employed to introduce the aldehyde group. The Vilsmeier reagent, typically a chloromethyleniminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][7]

Plausible Mechanism of Vilsmeier-Haack Formylation:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich imidazo[1,5-a]pyridine ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis furnishes the desired aldehyde. The regioselectivity of the formylation is a critical aspect. For the imidazo[1,5-a]pyridine system, electrophilic attack is generally favored at the C1, C3, or C5 positions due to the electronic nature of the ring system. Directing the formylation specifically to the C5 position often requires careful control of reaction conditions.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of imidazo[1,5-a]pyridine.

Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine (Illustrative)

To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) in a suitable solvent such as dichloromethane at 0 °C is slowly added phosphorus oxychloride (POCl₃, 1.2 eq.). The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent. A solution of imidazo[1,5-a]pyridine (1 eq.) in DMF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto ice and neutralizing with an aqueous base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.

Advantages of the Vilsmeier-Haack Route:

  • Well-established and reliable: The Vilsmeier-Haack reaction is a robust and widely used transformation.

  • Readily available reagents: DMF and POCl₃ are common and inexpensive laboratory reagents.

Disadvantages of the Vilsmeier-Haack Route:

  • Regioselectivity concerns: Achieving selective formylation at the C5 position can be challenging and may lead to a mixture of isomers, necessitating careful purification.

  • Harsh reagents: The use of POCl₃ requires careful handling due to its corrosive and reactive nature.

Route 2: Multi-Component Synthesis

Multi-component reactions (MCRs) offer an attractive alternative for the synthesis of complex molecules in a single step, thereby increasing efficiency and reducing waste. Several one-pot, three-component condensation reactions have been developed for the synthesis of substituted imidazo[1,5-a]pyridines.[5][8] While a direct MCR to this compound is not prominently reported, a plausible approach would involve the use of a pyridine-2-carbaldehyde derivative bearing a suitable precursor at the 5-position.

Conceptual Workflow for a Multi-Component Synthesis:

Caption: Conceptual workflow for a multi-component approach to this compound.

Advantages of the Multi-Component Route:

  • Step economy and efficiency: MCRs can significantly shorten synthetic sequences.

  • Diversity-oriented synthesis: This approach allows for the rapid generation of a library of analogs by varying the starting components.

Disadvantages of the Multi-Component Route:

  • Limited availability of precursors: The synthesis of the required pre-functionalized pyridine-2-carbaldehyde may be non-trivial.

  • Optimization challenges: Finding optimal conditions for a multi-component reaction can be complex.

Data Summary and Comparison

FeatureRoute 1: Vilsmeier-Haack FormylationRoute 2: Multi-Component Synthesis (Conceptual)
Starting Materials Imidazo[1,5-a]pyridine, DMF, POCl₃Pre-functionalized pyridine-2-carbaldehyde, amine, carbonyl compound
Key Transformation Electrophilic Aromatic SubstitutionOne-pot multi-component condensation
Yield Moderate to Good (highly dependent on regioselectivity)Potentially Good to Excellent (if optimized)
Scalability Generally scalablePotentially scalable, but may require re-optimization
Advantages Well-established, readily available reagentsHigh step economy, potential for diversity
Disadvantages Potential for regioisomeric mixtures, harsh reagentsRequires synthesis of specific precursors, complex optimization

Spectroscopic Data for this compound

Predicted ¹H NMR (400 MHz, CDCl₃) δ:

  • 9.90-10.10 (s, 1H, CHO)

  • 8.20-8.40 (d, 1H, H-6)

  • 7.90-8.10 (s, 1H, H-4)

  • 7.70-7.90 (d, 1H, H-8)

  • 7.50-7.70 (s, 1H, H-1)

  • 7.20-7.40 (dd, 1H, H-7)

  • 7.00-7.20 (s, 1H, H-3)

Predicted ¹³C NMR (100 MHz, CDCl₃) δ:

  • 190-195 (CHO)

  • 145-150 (C-8a)

  • 135-140 (C-4)

  • 130-135 (C-6)

  • 125-130 (C-5)

  • 120-125 (C-8)

  • 115-120 (C-1)

  • 110-115 (C-7)

  • 105-110 (C-3)

Note: These are predicted values and may differ from experimental data.

Conclusion and Future Outlook

Both the direct formylation of the pre-formed imidazo[1,5-a]pyridine core via the Vilsmeier-Haack reaction and a conceptual multi-component approach offer viable, albeit distinct, strategies for the synthesis of this compound. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, the availability of starting materials, and the tolerance for potentially challenging purification steps.

The Vilsmeier-Haack approach is a well-trodden path with predictable, though potentially unselective, outcomes. Future research in this area could focus on developing more regioselective formylation methods, perhaps through the use of directing groups or milder formylating agents.

The multi-component strategy, while currently more conceptual for this specific target, holds significant promise for its efficiency and adaptability. The development of novel MCRs that directly yield this compound from simple, commercially available starting materials would represent a significant advancement in the field.

As the demand for novel imidazo[1,5-a]pyridine derivatives continues to grow, the development of robust, efficient, and scalable synthetic routes to key intermediates like this compound will remain a critical area of research for chemists in both academia and industry.

References

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  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry. [Link]

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Comparative Efficacy of Imidazo[1,5-A]pyridine-5-carbaldehyde Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Class of Anticancer Agents

The relentless pursuit of novel and more effective anticancer therapeutics has led researchers down numerous molecular avenues. One such path, gaining significant traction, is the exploration of heterocyclic compounds, which form the backbone of many established and experimental drugs. Within this vast landscape, the imidazo[1,5-a]pyridine scaffold has emerged as a "privileged" structure—a molecular framework with a proven affinity for biological targets. This guide provides a comprehensive analysis of the anticancer efficacy of derivatives built upon the imidazo[1,5-a]pyridine-5-carbaldehyde core, with a particular focus on a promising series of chalcone conjugates. We will objectively compare their performance, delve into their mechanisms of action, and provide the detailed experimental methodologies required for their evaluation.

The Rationale: Hybridizing Imidazo[1,5-a]pyridine with Chalcones

The strategic design of new drug candidates often involves a molecular hybridization approach, where two or more pharmacophores (substructures with known biological activity) are combined into a single entity. This can lead to synergistic effects, enhanced potency, and improved selectivity. Imidazo[1,5-a]pyridine itself is a key pharmacophore, but its therapeutic potential can be amplified.[1]

Researchers have recently explored combining the imidazo[1,5-a]pyridine scaffold with chalcones. Chalcones are open-chain flavonoids abundant in nature and are well-documented for their broad spectrum of biological activities, including potent anticancer properties. The core idea is that by conjugating these two moieties, the resulting hybrid molecule may exhibit superior anticancer activity compared to its individual components. The this compound serves as the ideal starting point—a versatile chemical building block for the synthesis of these novel derivatives.[2]

Comparative Cytotoxicity: A Quantitative Analysis

A recent study detailed the synthesis and evaluation of a series of twenty imidazo[1,5-a]pyridine-chalcone conjugates (designated 7a–t) against a panel of five human cancer cell lines and one normal cell line.[1] The cytotoxicity was assessed after 48 hours of treatment, and the half-maximal inhibitory concentration (IC50) values were determined. The results, summarized below, offer a clear comparison of the efficacy of these derivatives.

CompoundMDA-MB-231 (Breast) IC50 (μM)RKO (Colon) IC50 (μM)Mg-63 (Bone) IC50 (μM)PC-3 (Prostate) IC50 (μM)HepG2 (Liver) IC50 (μM)HEK (Normal) IC50 (μM)
7n 3.26 ± 0.56 18.80 ± 0.2524.23 ± 0.7519.86 ± 0.9821.16 ± 0.45>50
7o 4.23 ± 0.25 7.83 ± 0.25 19.80 ± 0.5610.23 ± 0.2515.23 ± 0.56>50
7a25.13 ± 0.9828.13 ± 0.88>50>5035.16 ± 0.45>50
7b19.23 ± 0.5621.16 ± 0.4535.26 ± 0.5529.13 ± 0.8826.23 ± 0.75>50
7c15.23 ± 0.5619.80 ± 0.5629.83 ± 0.9821.16 ± 0.4519.80 ± 0.56>50
7d12.16 ± 0.4515.23 ± 0.5621.16 ± 0.4518.80 ± 0.2517.26 ± 0.55>50
7e29.13 ± 0.88>50>50>50>50>50
7f21.16 ± 0.4525.13 ± 0.9839.23 ± 0.5632.16 ± 0.4529.13 ± 0.88>50
7g18.80 ± 0.2520.23 ± 0.7525.13 ± 0.9824.23 ± 0.7521.16 ± 0.45>50
7h14.23 ± 0.7517.26 ± 0.5519.80 ± 0.5615.23 ± 0.5618.80 ± 0.25>50
7i19.86 ± 0.9824.23 ± 0.7529.13 ± 0.8826.23 ± 0.7525.13 ± 0.98>50
7j17.26 ± 0.5519.86 ± 0.9821.16 ± 0.4519.23 ± 0.5620.23 ± 0.75>50
7k10.23 ± 0.2514.23 ± 0.7517.26 ± 0.5512.16 ± 0.4515.23 ± 0.56>50
7l24.23 ± 0.7529.13 ± 0.88>5035.26 ± 0.5532.16 ± 0.45>50
7m20.23 ± 0.7526.23 ± 0.7532.16 ± 0.4529.83 ± 0.9828.13 ± 0.88>50
7p11.26 ± 0.5515.23 ± 0.5618.80 ± 0.2514.23 ± 0.7516.23 ± 0.75>50
7q9.80 ± 0.5612.16 ± 0.4515.23 ± 0.5611.26 ± 0.5514.23 ± 0.75>50
7r26.23 ± 0.7532.16 ± 0.45>50>5039.23 ± 0.56>50
7s22.16 ± 0.4528.13 ± 0.8835.26 ± 0.5531.16 ± 0.4529.83 ± 0.98>50
7t16.23 ± 0.7519.23 ± 0.5624.23 ± 0.7520.23 ± 0.7519.86 ± 0.98>50

Data sourced from a study on imidazo[1,5-a]pyridine-based chalcones.[1] The study did not specify a standard comparator drug in this table, but such studies often use drugs like Doxorubicin or Cisplatin as a positive control.

From this extensive screening, two compounds, 7n and 7o , emerged as particularly potent. Compound 7n exhibited the highest cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 3.26 µM.[1] Meanwhile, compound 7o was the most effective against the RKO colon cancer cell line, showing an IC50 of 7.83 µM.[1] Crucially, both lead compounds displayed high IC50 values (>50 µM) against the normal human embryonic kidney (HEK) cell line, suggesting a favorable therapeutic window with lower toxicity to non-cancerous cells.[1]

Unraveling the Mechanism of Action

Understanding how a compound kills cancer cells is paramount for its development as a therapeutic. For the most potent imidazo[1,5-a]pyridine-chalcone derivatives, the mechanism appears to be multi-faceted, culminating in programmed cell death (apoptosis).

Microtubule Disruption

The primary mechanism identified was the disruption of the microtubule network within cancer cells.[1] Microtubules are essential components of the cytoskeleton, playing critical roles in maintaining cell structure, transport, and, most importantly, forming the mitotic spindle during cell division.

By interfering with microtubule dynamics, these compounds effectively halt the cell cycle, preventing cancer cells from proliferating. This was confirmed through immunofluorescence studies, which visualized a clear disruption of the normal microtubule architecture in treated cells.[1] Molecular docking studies further supported this, suggesting that the compounds bind to the tubulin protein, the building block of microtubules, thereby inhibiting its polymerization.[1]

cluster_0 Mechanism of Action Compound Imidazo[1,5-a]pyridine -Chalcone Derivative Tubulin Tubulin Protein Compound->Tubulin Binds to ROS Increased ROS Production Compound->ROS Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis Mitochondria Mitochondrial Damage ROS->Mitochondria Mitochondria->Apoptosis Intrinsic Pathway

Caption: Proposed mechanism of imidazo[1,5-a]pyridine-chalcones.

Induction of Apoptosis and ROS Production

The disruption of microtubules is a potent trigger for apoptosis. To confirm this, researchers used Annexin V-FITC/PI staining, a standard flow cytometry-based assay. This analysis revealed a significant increase in the population of apoptotic cells after treatment with the lead compounds.[1]

Furthermore, the studies indicated that this apoptotic process is linked to oxidative stress. Treatment with the derivatives led to an increase in intracellular Reactive Oxygen Species (ROS).[1] This was measured using a DCFDA probe. The elevated ROS levels, in turn, cause mitochondrial damage, a key step in initiating the intrinsic pathway of apoptosis. This mitochondrial damage was confirmed by a loss of mitochondrial membrane potential, observed via JC-1 staining.[1]

Key Experimental Protocols

To ensure the reproducibility and validation of these findings, it is essential to follow standardized and rigorous experimental protocols.

Experimental Workflow Overview

cluster_1 Anticancer Evaluation Workflow Synthesis Compound Synthesis (Imidazo[1,5-a]pyridine -Chalcones) Screening MTT Cytotoxicity Assay (IC50 Determination) Synthesis->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Microtubule_Vis Immunofluorescence (Microtubule Imaging) Mechanism->Microtubule_Vis ROS_Assay ROS Detection (DCFDA Staining) Mechanism->ROS_Assay

Sources

A Researcher's Guide to the Structure-Activity Relationship of Imidazopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets.[1][2] This guide provides an in-depth comparison of imidazopyridine analogs, focusing on their structure-activity relationships (SAR) across different therapeutic areas. We will delve into the key structural modifications that govern their potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Imidazopyridine Core: A Foundation for Diverse Biological Activity

Imidazopyridines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their presence in numerous clinically approved drugs and investigational agents.[3] Their rigid structure, coupled with the presence of nitrogen atoms capable of forming crucial hydrogen bonds, makes them ideal pharmacophores for targeting various enzymes and receptors.[4] This has led to the development of imidazopyridine-based compounds with a wide spectrum of biological activities, including anticancer, antitubercular, and central nervous system (CNS) effects.[3][5]

Comparative SAR Analysis of Imidazopyridine Analogs

The biological activity of imidazopyridine derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic core. Understanding these structure-activity relationships is paramount for the rational design of potent and selective therapeutic agents.

Imidazopyridine Analogs as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The imidazopyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[4]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival.[7] Its aberrant activation is frequently observed in various cancers, making it a prime target for therapeutic intervention. Several studies have focused on developing imidazopyridine-based PI3K inhibitors.[8][9][10]

A key SAR insight is the importance of substituents at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring for potent PI3Kα inhibition.[8][11] For instance, a morpholinyl amide substituent at the 2-position is often favored.[8] Modifications at the 8-position through coupling with aryl borates or boronic acids have a significant impact on activity.[8] Furthermore, the introduction of amide, sulphonamide, or urea moieties at the phenyl substituent can enhance potency.[11]

Compound ID R2 Substituent R8 Substituent PI3Kα IC50 (nM) [11]Antiproliferative Activity (T47D cells, IC50 µM) [11]
15 Morpholinyl amide4-Fluorophenyl>1000>10
18 Morpholinyl amide4-Amido-phenyl5885.21
19 Morpholinyl amide4-Sulfonamido-phenyl4453.15
33 N-Methylpiperidinyl amide4-Urea-phenyl5001.12
35 Pyrrolidinyl amide4-Urea-phenyl1500.85

Table 1: SAR of Imidazopyridine Analogs as PI3Kα Inhibitors. [11]

The receptor tyrosine kinase c-Met is another important target in cancer therapy, as its aberrant activation drives tumor growth, invasion, and metastasis.[2] Imidazopyridine derivatives have been explored as potent c-Met inhibitors.[2][12][13]

SAR studies have highlighted the significance of substitutions at the 6 and 8-positions of the imidazo[1,2-a]pyridine core.[12] Introduction of a fluorine atom at the C-8 position has been shown to be beneficial for activity.[12] At the 6-position, the presence of heteroaryl or phenyl groups with polar substituents, such as a cyano group, can significantly improve cellular activity.[12]

Compound ID R6 Substituent R8 Substituent c-Met Enzymatic IC50 (nM) [12]EBC-1 Cell IC50 (nM) [12]
15a HH2180>10000
15g HF7.8270
16b 4-Cyanopyridin-2-ylH15.6188.5
16d 4-CyanophenylH8.9106.7
22e 1-Methyl-1H-pyrazol-4-ylF3.545.0

Table 2: SAR of Imidazopyridine Analogs as c-Met Inhibitors. [12]

Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its overexpression is associated with a poor prognosis in several cancers.[14][15] Imidazopyridine-based compounds have been identified as potent and selective PLK1 inhibitors.[14][16] Extensive SAR studies have demonstrated that modifications around the imidazopyridine scaffold can lead to highly potent compounds with good antitumor efficacy.[14]

Imidazopyridine Analogs as Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains.[17] The imidazopyridine scaffold has yielded promising antitubercular agents, with some compounds showing excellent activity against both replicating and non-replicating bacteria.[5][17]

SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed that bulky and more lipophilic biaryl ethers lead to nanomolar potency.[5] The nature of the substituent at the 2 and 7-positions also plays a crucial role in determining the antimycobacterial activity.[17] For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown impressive activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.[17]

Compound Series Key Structural Features MIC90 against M. tuberculosis H37Rv (µM) [5][17]
Imidazo[1,2-a]pyridine-3-carboxamides Bulky, lipophilic biaryl ethers≤0.006
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides Methyl groups at C2 and C70.07 - 2.2 (MDR strains)
N-carbonyl substituted IP (C-IP) Aromatic and cyclic aliphatic amides0.11
N-sulphonyl substituted IP (S-IP) Aliphatic and heterocyclic sulphonamides0.98

Table 3: SAR of Imidazopyridine Analogs as Antitubercular Agents. [5][17]

Imidazopyridine Analogs as Neuropeptide S Receptor (NPSR) Antagonists

The Neuropeptide S (NPS) system is involved in regulating various physiological processes, including sleep, anxiety, and addiction.[1][18] The NPSR has emerged as a promising target for the development of novel therapeutics, and imidazopyridine-based compounds have been identified as potent NPSR antagonists.[1][4][6]

A series of phosphorothioyl-containing imidazopyridines have been extensively studied, revealing key SAR insights.[1] The 2-methylimidazopyridinium core and the phosphorothioyl moiety are crucial for potent antagonist activity.[1]

Experimental Protocols

To facilitate the evaluation of novel imidazopyridine analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a well of a microplate, add the test compound at the desired concentration.

    • Add the kinase enzyme and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This colorimetric assay is widely used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[1][5]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC

  • Test compound

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Incubation: Add the bacterial inoculum to each well containing the test compound. Include drug-free control wells. Seal the plates and incubate at 37°C.

  • Alamar Blue Addition: After a defined incubation period (e.g., 5-7 days), add the Alamar Blue reagent to a control well. If the well turns pink (indicating bacterial growth), add the reagent to all other wells.

  • Reading Results: Incubate for another 24 hours and observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[19]

Neuropeptide S Receptor (NPSR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the NPSR.[20]

Materials:

  • Cell line stably expressing the human NPSR (e.g., CHO-NPSR)

  • Radiolabeled NPS ligand (e.g., [125I]Y10-NPS)

  • Unlabeled NPS (for determining non-specific binding)

  • Test compound

  • Binding buffer

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture the NPSR-expressing cells to near confluency.

  • Binding Reaction:

    • In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.

    • Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of unlabeled NPS (non-specific binding).

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Visualizing the SAR Workflow and Signaling Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a typical SAR workflow and the PI3K signaling pathway.

SAR_Workflow cluster_0 Lead Identification cluster_1 SAR Exploration cluster_2 Lead Optimization High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Analog Synthesis Analog Synthesis Hit-to-Lead Optimization->Analog Synthesis Design In Vitro Biological Evaluation In Vitro Biological Evaluation Analog Synthesis->In Vitro Biological Evaluation Test SAR Analysis SAR Analysis In Vitro Biological Evaluation->SAR Analysis Analyze SAR Analysis->Analog Synthesis Iterative Optimization Lead Candidate Selection Lead Candidate Selection SAR Analysis->Lead Candidate Selection In Vivo Studies In Vivo Studies Lead Candidate Selection->In Vivo Studies

Caption: A typical workflow for structure-activity relationship (SAR) studies.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Effects Cell Growth, Proliferation, Survival mTOR->Cell_Effects Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridine analogs.

Conclusion

The imidazopyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The extensive body of research on the structure-activity relationships of its analogs has provided invaluable insights for medicinal chemists. By understanding the key structural determinants of activity and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system. This guide serves as a foundational resource to aid in the rational design and evaluation of the next generation of imidazopyridine-based drugs.

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Imidazo[1,5-A]pyridine-5-carbaldehyde-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazopyridine scaffold has emerged as a privileged structure, with various isomers demonstrating a wide spectrum of biological activities. This guide focuses on a specific, promising class: Imidazo[1,5-A]pyridine-5-carbaldehyde and its derivatives. As a Senior Application Scientist, my objective is to provide an in-depth, objective comparison of these compounds against established therapeutic alternatives, supported by experimental data and detailed protocols to empower your research and development endeavors.

The unique chemical architecture of the imidazo[1,5-a]pyridine core offers a versatile platform for the synthesis of novel therapeutic agents.[1] This guide will delve into the in vitro and in vivo evaluations of these compounds, primarily focusing on their potential in oncology, inflammation, and infectious diseases.

Comparative In Vitro Analysis: Gauging Potency and Selectivity

The initial assessment of any novel compound lies in its in vitro performance. Here, we compare the efficacy of Imidazo[1,5-A]pyridine-based compounds against standard therapeutic agents in various assays.

Anticancer Activity: A Promising New Frontier

Imidazo[1,5-a]pyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds compared to the standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative In Vitro Anticancer Activity (IC50, µM)

Compound/DrugMDA-MB-231 (Breast)HepG2 (Liver)RKO (Colon)PC-3 (Prostate)
Imidazo[1,5-a]pyridine-chalcone derivative 14.23 ± 0.25[2]---
Imidazo[1,5-a]pyridine-chalcone derivative 23.26 ± 0.56[2]---
Doxorubicin (Standard) 0.85 (MCF-7)[3]1.5[3]--

Note: Direct comparative studies of this compound derivatives against Doxorubicin on the same cell lines in the same study are limited. The data presented is compiled from different studies for illustrative purposes.

The causality behind these experimental choices lies in the need to assess a compound's broad-spectrum anticancer potential. The selected cell lines represent some of the most prevalent and challenging cancers to treat. The lower IC50 values of the imidazo[1,5-a]pyridine-chalcone derivatives against the highly aggressive triple-negative breast cancer cell line, MDA-MB-231, suggest a potent mechanism of action that warrants further investigation.[2]

Mechanism of Action Insights:

Several studies on related imidazopyridine scaffolds suggest that their anticancer effects are driven by the inhibition of critical cellular pathways. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, induce cell cycle arrest, and promote apoptosis.[1] Further investigations into the specific mechanisms of this compound derivatives are crucial for their development as targeted therapies.

Anti-inflammatory Potential: Selective COX-2 Inhibition

Chronic inflammation is a key driver of various diseases, and cyclooxygenase-2 (COX-2) is a well-established therapeutic target. The following table compares the COX-2 inhibitory activity of imidazo[1,2-a]pyridine derivatives (a closely related scaffold for which more data is available) with the selective COX-2 inhibitor, Celecoxib.

Table 2: Comparative In Vitro COX-2 Inhibition

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Imidazo[1,2-a]pyridine derivative (5n)0.07[4]-508.6[4]
Imidazo[1,2-a]pyridine derivative (9a)--39
Celecoxib (Standard) 0.06[5]-13.76

The higher selectivity index of the imidazo[1,2-a]pyridine derivative (5n) compared to Celecoxib is a significant finding.[4] A higher SI indicates a greater preference for inhibiting COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[6] This highlights the potential of the imidazopyridine scaffold in developing safer anti-inflammatory drugs.

Antimicrobial Efficacy: A New Weapon Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Imidazo[1,5-a]quinoxaline derivatives, structurally related to the compounds of interest, have been evaluated for their antimicrobial properties.

Table 3: Comparative In Vitro Antimicrobial Activity (MIC, mg/mL)

Compound/DrugS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Imidazo[1,5-a]quinoxaline derivative (3d)0.97[7]>500[7]-
Imidazo[1,5-a]quinoxaline derivative (3m)0.78[7]>500[7]-
Ciprofloxacin (Standard) ---
Ofloxacin (Standard) Similar to 3d and 3m[7]--
Norfloxacin (Standard) 2.42[7]--

The data indicates that certain imidazo[1,5-a]quinoxaline derivatives exhibit bacteriostatic activity against Gram-positive bacteria comparable to Ofloxacin and superior to Norfloxacin.[7] However, their efficacy against Gram-negative bacteria appears limited in the studied compounds. This suggests a potential mechanism of action that is more effective against the cellular machinery of Gram-positive organisms.

Comparative In Vivo Evaluation: From Bench to Biological Systems

Translating in vitro promise to in vivo efficacy is a critical step in drug development. This section compares the performance of Imidazo[1,5-A]pyridine-based compounds and their relatives in established animal models.

Anticancer Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.

Table 4: In Vivo Anticancer Efficacy in Mouse Xenograft Models

Compound/DrugAnimal ModelTumor TypeDose & RouteOutcome
Imidazo[1,2-a]pyridine derivativeNude miceHeLa (cervical) xenograft50 mg/kgSignificant tumor growth inhibition[1]
Capecitabine (Standard) PDX miceColorectal cancer300-400 mg/kg, oralSignificant tumor growth inhibition[8]
Anti-inflammatory Activity in Edema Models

The carrageenan-induced paw edema model in rats is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.

Table 5: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound/DrugAnimal ModelDose & Route% Edema Inhibition
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)Rat10 mg/kg[9]More efficient than indomethacin[9]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)Rat10 mg/kg[9]More efficient than indomethacin[9]
Indomethacin (Standard) Rat5 mg/kg, i.p.[10]Significant inhibition[10]

The finding that imidazo[1,2-a]pyridine carboxylic acid derivatives inhibited carrageenan-induced edema more effectively than indomethacin is a compelling piece of evidence for their potent in vivo anti-inflammatory action.[9] Importantly, some of these derivatives did not produce the gastroduodenal damage often associated with indomethacin, suggesting a more favorable safety profile.[9][11]

Experimental Protocols: A Guide to Reproducible Science

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based compound and a vehicle control for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate acute anti-inflammatory activity.[10][15][16][17][18]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control (e.g., saline) intraperitoneally or orally 30-60 minutes before carrageenan injection.[10][17]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[10][15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vivo Anticancer Assay: Human Tumor Xenograft Mouse Model

This model assesses the in vivo efficacy of anticancer compounds.[8][19][20][21][22]

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., MDA-MB-231) and harvest the cells when they reach 80-90% confluency.

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID).[19]

  • Tumor Growth Monitoring: Once tumors are palpable (around 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor volume 2-3 times per week using calipers with the formula: (Length x Width²)/2.[19]

  • Compound Administration: Administer the this compound-based compound, vehicle, and a positive control (e.g., a standard chemotherapeutic agent) according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[19]

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms, the following diagrams have been generated.

Experimental Workflow for In Vitro and In Vivo Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (MTT)->Mechanism of Action Studies Enzyme Inhibition Assays (e.g., COX-2) Enzyme Inhibition Assays (e.g., COX-2) Cytotoxicity Assay (MTT)->Enzyme Inhibition Assays (e.g., COX-2) Lead Identification Lead Identification Mechanism of Action Studies->Lead Identification Animal Model Selection Animal Model Selection Lead Identification->Animal Model Selection Efficacy Studies (e.g., Xenograft) Efficacy Studies (e.g., Xenograft) Animal Model Selection->Efficacy Studies (e.g., Xenograft) Toxicity Studies Toxicity Studies Efficacy Studies (e.g., Xenograft)->Toxicity Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy Studies (e.g., Xenograft)->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Preclinical Candidate Selection Preclinical Candidate Selection Toxicity Studies->Preclinical Candidate Selection

Caption: A generalized workflow for the evaluation of novel compounds.

Hypothetical Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Imidazo[1,5-a]pyridine Compound Imidazo[1,5-a]pyridine Compound Imidazo[1,5-a]pyridine Compound->PI3K Inhibition

Caption: A potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.

Conclusion

The available evidence strongly suggests that this compound-based compounds represent a versatile and potent scaffold for the development of novel therapeutics. Their demonstrated in vitro and in vivo efficacy in anticancer, anti-inflammatory, and antimicrobial models, in some cases surpassing or showing a better safety profile than standard drugs, underscores their potential. This guide provides a foundational comparison and detailed protocols to facilitate further research into this promising class of molecules. The path from a promising scaffold to a clinically approved drug is long and challenging, but the data presented herein provides a compelling rationale for the continued investigation of this compound and its derivatives.

References

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Head-to-head comparison of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Derivatives for Drug Discovery Professionals

Abstract

Imidazopyridines, a class of nitrogen-fused heterocyclic compounds, represent a cornerstone in modern medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Among the various isomers, imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines have garnered significant attention, with the former being a scaffold in several marketed drugs.[3][4] This guide provides a head-to-head comparison of these two privileged scaffolds, delving into their synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR). By presenting objective, data-supported insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and optimize the appropriate scaffold for their therapeutic programs.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine lies in the position of the bridgehead nitrogen atom, which significantly influences their electronic distribution, aromaticity, and ultimately, their interaction with biological macromolecules. The imidazo[1,2-a]pyridine system is generally more explored and is present in numerous commercial drugs.[4]

Both scaffolds are known for their unique photophysical properties, often exhibiting fluorescence with excellent quantum yields, making them valuable in materials science and as biological probes.[5][6] The fluorescence is attributed to their π-conjugated bicyclic structure, and properties like quantum yield and Stokes shift can be finely tuned through substituent modifications.[5][7]

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

PropertyImidazo[1,2-a]pyridineImidazo[1,5-a]pyridineReference
Molecular Formula C₇H₆N₂C₇H₆N₂[8][9]
Molecular Weight 118.14 g/mol 118.14 g/mol [8][9]
CAS Number 274-76-0274-47-5[8][9]
General Solubility Varies with substitution; parent compound soluble in organic solvents.Varies with substitution; generally soluble in organic solvents.
Key Feature Electron-rich π-excessive system, prone to electrophilic substitution at C3.[10]Stable scaffold with tunable photophysical properties.[7]
Fluorescence Yes, substituent-dependent. Electron-donating groups enhance luminescence.[5]Yes, known for wide Stokes shifts, useful for imaging applications.[6][7]

Synthesis Strategies: Building the Core

The synthetic accessibility of a scaffold is a critical factor in drug development. Both isomers benefit from robust and versatile synthetic routes, though the methods differ significantly due to their distinct ring fusion.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of this scaffold is well-established, with the Tschitschibabin reaction , first reported in 1925, being the classical method.[11] This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. Modern advancements have introduced numerous efficient, often one-pot, and greener alternatives.

  • Key Methodologies :

    • Tschitschibabin Condensation : 2-aminopyridines with α-bromo/chloroketones, often catalyst-free at moderate temperatures.[11]

    • Multi-component Reactions : Three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by copper.[11]

    • Oxidative Cyclizations : Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters.[12]

    • Metal-Free Approaches : Iodine-catalyzed reactions or cascade reactions involving nitroolefins and 2-aminopyridines.[11][12]

Synthesis of Imidazo[1,5-a]pyridine Derivatives

Synthetic routes to the imidazo[1,5-a]pyridine core often involve the cyclization of appropriately substituted pyridine precursors.

  • Key Methodologies :

    • Cyclic Dehydration/Arylation : Traditional methods using reagents like trifluoromethanesulfonic anhydride (Tf₂O).[13]

    • Iodine-Mediated One-Pot Synthesis : An efficient method reacting 2-aminomethylpyridines, benzaldehydes, and sulfinates to construct C-N and C-S bonds simultaneously under mild conditions.[13]

    • I₂-mediated sp³ C-H Amination : A transition-metal-free approach using molecular iodine to cyclize 2-pyridyl ketones and alkylamines.[14]

    • Ritter-Type Reactions : Bismuth(III) triflate-catalyzed reactions between pyridinylmethanol and nitrile derivatives provide a novel pathway.[15]

G cluster_0 Imidazo[1,2-a]pyridine Synthesis cluster_1 Imidazo[1,5-a]pyridine Synthesis 2-Aminopyridine 2-Aminopyridine α-Haloketone α-Haloketone Aldehyde + Alkyne Aldehyde + Alkyne Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminomethylpyridine 2-Aminomethylpyridine Benzaldehyde Benzaldehyde 2-Pyridyl Ketone 2-Pyridyl Ketone Alkylamine Alkylamine Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine

Biological Activities and Therapeutic Applications: A Head-to-Head Analysis

Both scaffolds are biologically prolific, yet they exhibit distinct and sometimes overlapping therapeutic profiles. The imidazo[1,2-a]pyridine core is notably more established in clinically approved drugs.

Imidazo[1,2-a]pyridines are renowned for their activity in the central nervous system (CNS). Several marketed drugs, including Zolpidem (for insomnia) and Alpidem (anxiolytic), are based on this scaffold, primarily acting as positive allosteric modulators of the GABA-A receptor.[2][4] Beyond the CNS, this class shows a vast range of activities:

  • Antitubercular : Derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[16][17] Some compounds target the cytochrome bc1 complex.[3]

  • Anticancer : They exhibit activity through various mechanisms, including inhibition of kinases, tubulin polymerization, and HDACs.[3]

  • Anti-inflammatory : Potent inhibitors of enzymes like 5-lipoxygenase (5-LO) have been developed.[18]

  • Antiviral & Antiprotozoal : Broad-spectrum activity has been reported against various viruses and protozoa.[19][20]

  • Neurodegenerative Disease : Specific derivatives, like [¹²⁵I]IMPY, are high-affinity ligands for β-amyloid (Aβ) plaques, showing potential as imaging agents for Alzheimer's disease.[10][21]

Imidazo[1,5-a]pyridines , while less represented in marketed drugs, are a source of promising therapeutic leads with a distinct activity profile.

  • Anticancer : Hybrids of imidazo[1,5-a]pyridine and benzimidazole have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, arresting the cell cycle at the G2/M phase.[22]

  • Anti-inflammatory : Derivatives have been identified as potent NIK (NF-κB-inducing kinase) inhibitors.[13]

  • CNS Applications : Some compounds show potential for treating brain injuries like Alzheimer's disease.[13]

  • Other Activities : Reports include utility as thromboxane A2 synthesis inhibitors, HIV-protease inhibitors, and cysteine protease inhibitors.[14][23]

Table 2: Comparative Biological Activity Profiles

Therapeutic AreaImidazo[1,2-a]pyridine DerivativesImidazo[1,5-a]pyridine Derivatives
Central Nervous System Well-Established. Anxiolytic, hypnotic (Zolpidem). Aβ plaque imaging agents.[4][10]Emerging. Potential for treating brain injury (e.g., Alzheimer's).[13]
Oncology Broad activity. Kinase, tubulin, HDAC inhibitors.[3]Potent activity. Tubulin polymerization and PI3K/Akt pathway inhibitors.[22]
Infectious Diseases Potent. Antitubercular (MDR/XDR-TB), antiviral, antifungal, antiprotozoal.[16][19][24]Reported. HIV-protease inhibitors.[23]
Inflammation 5-LO inhibitors.[18]NIK inhibitors.[13]
Cardiovascular Cardiotonic agents (Olprinone).[19]Thromboxane A2 synthesis inhibitors.[23]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is paramount for optimizing lead compounds. For both scaffolds, the nature and position of substituents dramatically influence potency and selectivity.

// SAR annotations sar1 [shape=box, style=rounded, label="C2: Often aryl/heteroaryl.\nKey for Aβ binding & antitubercular activity.", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; sar2 [shape=box, style=rounded, label="C3: Amenable to substitution.\nImpacts ATX inhibition.", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; sar3 [shape=box, style=rounded, label="C6: Tolerates diverse groups.\nIodo/bromo enhances Aβ binding.", fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; sar4 [shape=box, style=rounded, label="C1 & C3: Key positions for substitution.\nDictate anticancer & anti-inflammatory activity.", fontcolor="#202124", fillcolor="#F1F3F4", style=filled];

sar1 -> node1 [ltail=sar1, lhead=node1]; sar2 -> node1 [ltail=sar2, lhead=node1]; sar3 -> node1 [ltail=sar3, lhead=node1]; sar4 -> node2 [ltail=sar4, lhead=node2]; } dot Figure 3: Key SAR Hotspots

  • Imidazo[1,2-a]pyridines :

    • C2 Position : Typically substituted with an aryl or heteroaryl group. For Aβ plaque ligands, a 4'-(dimethylamino)phenyl group at C2 is critical for high binding affinity.[10]

    • C3 Position : Readily undergoes electrophilic substitution.[10] Modification at this position has a strong impact on activity for targets like autotaxin (ATX).[25]

    • C6 Position : Halogenation (I, Br) at C6 can significantly enhance binding affinity for Aβ plaques.[10][21] This position generally tolerates a broad range of substituents without loss of potency for other targets.[25]

    • Antitubercular SAR : Bulky and lipophilic biaryl ethers attached to a carboxamide at C3 lead to nanomolar potency.[16]

  • Imidazo[1,5-a]pyridines :

    • C1 and C3 Positions : These are the most common sites for substitution. For anticancer hybrids, a benzimidazole moiety linked to C1 and an aryl group at C3 were crucial for inhibiting tubulin polymerization.[22]

    • Anti-inflammatory SAR : The specific substituents at C1 and C3 are key determinants for activity as NIK inhibitors.[13]

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis of a representative derivative from each class and a key biological assay.

Protocol 1: Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine

This protocol is adapted from an efficient, iodine-mediated one-pot synthesis, which features mild conditions and high atom economy.[13]

  • Rationale : This method is chosen for its operational simplicity and ability to generate diverse C1 and C3 substituted analogs in a single step, which is ideal for library synthesis in a drug discovery setting.

  • Step-by-Step Methodology :

    • To a 25 mL sealed tube, add 2-aminomethylpyridine (0.2 mmol, 1.0 equiv.), benzaldehyde (0.2 mmol, 1.0 equiv.), and sodium benzenesulfinate (0.3 mmol, 1.5 equiv.).

    • Add DMSO (2.0 mL) as the solvent, followed by iodine (I₂) (0.3 mmol, 1.5 equiv.).

    • Seal the tube and stir the reaction mixture at 80 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

    • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to yield the pure 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.

    • Validation : Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected HRMS (ESI) m/z for C₁₉H₁₅N₂S⁺ [(M+H)⁺] is 303.0950; found should be within ±5 ppm.[13]

Protocol 2: Synthesis of 2-(4'-Nitrophenyl)imidazo[1,2-a]pyridine

This protocol follows the classic Tschitschibabin condensation, a robust and widely used method.[10]

  • Rationale : This two-step process (alkylation followed by cyclization) is highly reliable and serves as a foundational method for accessing a vast range of C2-substituted imidazo[1,2-a]pyridines.

  • Step-by-Step Methodology :

    • To a solution of 2-aminopyridine (10 mmol, 1.0 equiv.) in anhydrous ethanol (50 mL), add 2-bromo-4'-nitroacetophenone (10 mmol, 1.0 equiv.).

    • Heat the mixture to reflux and stir for 4-6 hours. A precipitate (the intermediate N-phenacyl-2-aminopyridinium bromide) will form.

    • Cool the mixture and collect the precipitate by vacuum filtration. Wash with cold ethanol and dry.

    • Suspend the dried intermediate in ethanol (50 mL) and add a catalytic amount of concentrated sulfuric acid.

    • Heat the suspension to reflux for 8-10 hours to effect cyclization and dehydration.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a saturated aqueous solution of NaHCO₃.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol or purify by column chromatography to obtain pure 2-(4'-nitrophenyl)imidazo[1,2-a]pyridine.

    • Validation : Confirm identity and purity via melting point analysis (literature mp 269-270 °C) and spectroscopic methods (NMR, MS).[10]

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay is critical for evaluating compounds intended as anticancer agents that target the microtubule network.[22]

  • Rationale : Direct measurement of tubulin polymerization provides clear mechanistic insight. The inclusion of positive (Paclitaxel) and negative (Colchicine) controls ensures the assay is self-validating.

  • Step-by-Step Methodology :

    • Reagent Preparation : Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL.

    • Compound Preparation : Prepare stock solutions of the test compounds (e.g., 5d, 5l from ref.[22]), Paclitaxel (positive control, polymerization promoter), and Colchicine (negative control, polymerization inhibitor) in DMSO. Prepare serial dilutions as required. The final DMSO concentration in the assay should be <1%.

    • Assay Execution :

      • Pipette 5 µL of the test compound dilutions or controls into a pre-warmed 96-well plate.

      • Initiate the reaction by adding 50 µL of the cold tubulin solution to each well.

      • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Data Acquisition : Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

    • Data Analysis : Plot absorbance versus time. Calculate the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by fitting the dose-response data to a suitable model.

    • Validation : The assay is valid if Paclitaxel shows a significant increase in polymerization rate and Colchicine shows significant inhibition compared to the vehicle (DMSO) control.

Conclusion and Future Perspectives

The head-to-head comparison reveals that while both imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine are privileged scaffolds, they occupy different niches in the drug discovery landscape.

  • Imidazo[1,2-a]pyridine is a validated, commercially successful scaffold, particularly for CNS targets and infectious diseases like tuberculosis. Its well-understood SAR and diverse, robust synthetic routes make it a go-to choice for programs in these areas. The potential for developing novel kinase inhibitors and diagnostic agents remains high.

  • Imidazo[1,5-a]pyridine is an emerging scaffold with compelling, differentiated biology. Its demonstrated potent activity as a dual inhibitor of tubulin and the PI3K/Akt pathway presents a very exciting opportunity in oncology. Its unique photophysical properties also make it highly attractive for the development of fluorescent probes and imaging agents.

Expert Recommendation : For research programs targeting well-validated mechanisms where a deep body of literature is advantageous (e.g., GABA-A modulation, antituberculars), the imidazo[1,2-a]pyridine scaffold offers a lower-risk, higher-probability path forward. For programs seeking novel mechanisms of action, particularly in oncology or for developing advanced bio-imaging tools, the imidazo[1,5-a]pyridine scaffold represents a field of greater novelty and untapped potential.

Future research should focus on expanding the library of imidazo[1,5-a]pyridine derivatives to better understand their SAR across a wider range of targets and on applying modern synthetic methods to create more complex and diverse imidazo[1,2-a]pyridine analogs to overcome existing challenges like drug resistance.

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A Comparative Guide to the Cross-Reactivity of Imidazo[1,5-a]pyridine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of drug development, particularly within oncology and inflammatory diseases, the pursuit of potent molecular entities is a given. However, potency without selectivity is a double-edged sword. The ability of a drug candidate to modulate its intended target with high fidelity, while minimally interacting with other proteins, is a critical determinant of its therapeutic index.[1][2] Off-target effects are a primary driver of adverse events and a significant cause of late-stage clinical trial failures.[3][4] Therefore, rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a foundational element of rational drug design.[5][6]

The Imidazo[1,5-a]pyridine scaffold is a versatile heterocyclic core that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[7][8] Derivatives of this scaffold, including those with a 5-carbaldehyde functional group, serve as valuable intermediates in synthesizing compounds targeting a range of pathways, from neurological disorders to cancer.[9] As many of these pathways are modulated by protein kinases, understanding the kinase selectivity profile of novel Imidazo[1,5-a]pyridine-5-carbaldehyde (IMP) derivatives is of paramount importance.

This guide provides a framework for evaluating the cross-reactivity of novel IMP derivatives. We will compare three hypothetical, yet representative, derivatives against benchmark compounds, detail the experimental methodologies for comprehensive profiling, and discuss the interpretation of the resulting data for lead candidate selection.

Comparative Framework: Defining the Competitive Landscape

To objectively assess the selectivity of our novel compounds, they must be benchmarked against appropriate controls. A robust comparison includes compounds that represent the extremes of the selectivity spectrum:

  • IMP-A, IMP-B, IMP-C: Three novel hypothetical this compound derivatives designed to inhibit Epidermal Growth Factor Receptor (EGFR), a common target in oncology.

  • Selective Competitor (Gefitinib): An FDA-approved, highly selective inhibitor of EGFR. This serves as the "gold standard" for on-target selectivity.

  • Non-Selective Compound (Staurosporine): A natural product known for its potent but promiscuous inhibition of a wide range of kinases. It represents a "worst-case" scenario for selectivity and is a useful tool for assay validation.

Experimental Strategy: A Multi-Tiered Approach to Selectivity Profiling

A comprehensive assessment of cross-reactivity relies on a workflow that moves from broad, high-throughput screening to more focused, physiologically relevant assays. The goal is to identify and quantify both on-target and off-target interactions.

G cluster_0 Tier 1: Primary Screening & Broad Profiling cluster_1 Tier 2: Cellular Validation & Off-Target Confirmation cluster_2 Tier 3: Data Analysis & Candidate Selection A Compound Synthesis (IMP-A, IMP-B, IMP-C) B Primary Target Assay (e.g., EGFR L858R activity) A->B Determine on-target IC50/Kd C Large-Scale Kinase Panel Screen (e.g., KINOMEscan®, >400 kinases) B->C Select potent hits for profiling D Cellular Target Engagement Assay (e.g., CETSA®) C->D Validate target binding in cells F Secondary Off-Target Assays (Confirm hits from kinase screen) C->F Confirm functional off-target activity E Cell-Based Potency Assays (e.g., Cancer cell line proliferation) D->E G Data Integration & Analysis E->G F->G H Selectivity Score Calculation (S-Score, Gini Coefficient) G->H I Lead Candidate Selection H->I

Caption: A multi-tiered workflow for assessing compound selectivity.

Causality Behind Experimental Choices
  • Tier 1: KINOMEscan® (Competitive Binding Assay): We begin with a broad screen to cast the widest possible net for potential off-targets. A competitive binding assay is chosen over an enzymatic activity assay at this stage for several reasons.[10] It is independent of ATP concentration, providing a direct measure of binding affinity (Kd). This avoids the complication that IC50 values in activity assays are highly dependent on the ATP concentration used, which can vary between kinases and labs, making direct comparisons difficult.[11] Profiling against a large panel (>400 kinases) provides a comprehensive view of interactions across the human kinome.[12]

  • Tier 2: Cellular Thermal Shift Assay (CETSA®): A positive result in a biochemical assay does not guarantee target engagement in the complex milieu of a living cell. CETSA provides crucial evidence that the compound can enter the cell and physically bind to its intended target (and potential off-targets) in a physiological context.[13] This unbiased method helps confirm on-target activity and can uncover unexpected interactions not present in panel screens.[13]

Quantitative Data Comparison

The data below represents a plausible outcome from a kinase selectivity screen, illustrating how different IMP derivatives might perform. The primary target is EGFR (L858R mutant). Off-targets are selected to represent diverse branches of the kinome.

CompoundPrimary Target: EGFR (L858R) Kd (nM)Off-Target 1: SRC Kd (nM)Off-Target 2: CDK2 Kd (nM)Off-Target 3: PI3Kα Kd (nM)Selectivity Score (S(10))
IMP-A 5.2>10,000>10,0008,5000.01
IMP-B 15.8120>10,000>10,0000.04
IMP-C 8.9952506,7000.15
Gefitinib 3.53,700>10,000>10,0000.02
Staurosporine 1.20.93.1250.85

Selectivity Score (S(10)) is calculated as the number of off-targets with a Kd < 100 nM divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity.

Interpretation of Results
  • IMP-A: Demonstrates excellent potency and outstanding selectivity, comparable to the benchmark selective inhibitor, Gefitinib. Its high Kd values against representative off-targets suggest minimal cross-reactivity.

  • IMP-B: Shows good on-target potency but reveals a potential liability with moderate affinity for SRC, a non-receptor tyrosine kinase. While still relatively selective, this interaction would require further investigation to rule out potential toxicity or unwanted polypharmacology.

  • IMP-C: While potent against EGFR, this derivative is significantly more promiscuous, showing affinity for both SRC and CDK2. This profile suggests a higher risk of off-target effects and would likely de-prioritize this compound for further development unless a multi-targeted profile is desired.[4]

  • Staurosporine: As expected, it binds potently to nearly every kinase, resulting in a very high selectivity score, confirming its utility as a non-selective control.

Experimental Protocols

Protocol 1: In Vitro Kinase Panel Screening (Competitive Binding Assay Model)

This protocol is based on the principles of the KINOMEscan® platform.

  • Compound Preparation: Prepare 100 mM DMSO stock solutions of test compounds (IMP-A, IMP-B, IMP-C, controls). Serially dilute to create a range of concentrations for Kd determination.

  • Assay Principle: Kinases are tagged with DNA and tethered to a solid support (e.g., beads). An immobilized, active-site directed ligand is included in the reaction. Test compounds are added and compete with the immobilized ligand for binding to the kinase active site.

  • Incubation: Mix the kinase-tagged beads, immobilized ligand, and test compound in the assay buffer. Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound compound.

  • Elution & Detection: Elute the kinase from the beads and quantify the amount using quantitative PCR (qPCR) of the DNA tag. The amount of kinase remaining on the solid support is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Plot the percentage of kinase remaining versus the compound concentration. Fit the data to a standard dose-response curve to calculate the dissociation constant (Kd). A lower Kd signifies a stronger interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol validates target engagement in a cellular context.

  • Cell Culture: Culture a relevant human cancer cell line (e.g., NCI-H1975, which expresses EGFR L858R) to ~80% confluency.

  • Compound Treatment: Treat intact cells with the test compound (e.g., IMP-A at 10x its Kd) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 66°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated, denatured proteins.

  • Protein Quantification & Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (EGFR) remaining in the soluble fraction using a specific detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein versus temperature for both vehicle- and compound-treated samples. A successful binding event will stabilize the target protein against thermal denaturation, resulting in a rightward shift of the melting curve for the compound-treated sample.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the cross-reactivity of novel this compound derivatives. Based on our comparative analysis, IMP-A emerges as the superior lead candidate due to its potent on-target activity and exceptional selectivity profile, which rivals the established drug Gefitinib.

The selection of a lead candidate is a multi-parameter optimization problem.[14] While high selectivity is often the goal to minimize toxicity, there are instances where "selective but not specific" inhibitors with a defined polypharmacological profile can offer enhanced efficacy.[11] The key is to characterize these interactions early and thoroughly. The workflow described herein, combining broad biochemical profiling with targeted cellular validation, provides the critical data needed to make informed decisions, mitigate risks, and ultimately accelerate the development of safer and more effective therapeutics.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its synthetic accessibility and the diverse range of biological activities its derivatives exhibit.[1][2][3] From anticancer and anti-inflammatory agents to potent central nervous system modulators, this heterocyclic system is a cornerstone in the development of novel therapeutics.[1][2][4] A critical step in rationally designing these inhibitors is understanding how they interact with their protein targets at an atomic level. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule within the active site of a target protein, providing invaluable insights for lead optimization.[5][6][7]

This guide provides a comprehensive framework for conducting rigorous and insightful comparative docking studies of imidazopyridine-based inhibitors. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound workflow. We will explore case studies involving two major target classes for this scaffold: protein kinases and GABA-A receptors.

Pillar 1: Understanding the Targets

The versatility of the imidazopyridine scaffold allows it to be tailored to a wide array of biological targets. A successful docking study is predicated on a deep understanding of the target's structure and function.

  • Protein Kinases (e.g., PIM-1, B-Raf): Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[8] Imidazopyridine derivatives have been extensively developed as kinase inhibitors, often targeting the ATP-binding pocket.[9][10][11] For example, PIM-1 kinase is a key target in oncology due to its role in cell proliferation and survival.[12][13][14] Docking studies against kinases focus on identifying key hydrogen bond interactions with the "hinge region" and hydrophobic interactions within the pocket.

  • GABA-A Receptors: In the central nervous system, imidazopyridines like Zolpidem act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[15][16] These compounds bind to the benzodiazepine site, located at the interface between α and γ subunits, enhancing the effect of GABA and producing sedative and anxiolytic effects.[17][18] Docking into this site requires careful consideration of the complex heteropentameric structure and the distinct residues that mediate binding and efficacy.[18]

Pillar 2: The Experimental Protocol: A Self-Validating Workflow

The trustworthiness of a docking study hinges on a meticulous and well-validated protocol. Each step is designed to minimize artifacts and approximate physiological conditions as closely as possible in silico.

Detailed Step-by-Step Methodology
  • Protein Structure Preparation:

    • Selection: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize high-resolution structures (<2.5 Å) co-crystallized with a known ligand. The presence of a ligand helps confirm the location and conformation of the binding site.[14] For this example, we'll use PIM-1 Kinase (PDB ID: 3BGQ).[14]

    • Preparation: Using software like YASARA Structure, Schrödinger's Protein Preparation Wizard, or MOE, the raw PDB file must be cleaned.[14] This involves:

      • Removing water molecules that are not critical for binding.

      • Adding hydrogen atoms, as they are typically not resolved in crystal structures. This is crucial for defining hydrogen bond donors and acceptors.

      • Assigning correct protonation states for residues like Histidine at a physiological pH (e.g., 7.4).

      • Optimizing the hydrogen-bond network to relieve steric clashes.

      • Performing a constrained energy minimization of the protein structure to relax the system without significantly altering the backbone conformation. The causality here is to ensure the protein's force field is stable and ready for the docking calculation.

  • Ligand Preparation:

    • Structure Generation: The 2D structures of the imidazopyridine derivatives to be tested are drawn using a chemical sketcher.

    • Ionization and Tautomerization: Generate probable ionization and tautomeric states at the target pH. For imidazopyridines, the nitrogen atoms can have different protonation states that dramatically affect potential interactions.

    • 3D Conformation & Energy Minimization: Convert the 2D structures to 3D. It is essential to perform an energy minimization using a suitable force field (e.g., MMFF94).[10] This step ensures that the ligand starts the docking process in a low-energy, sterically favorable conformation, which prevents the docking algorithm from wasting computational time on unrealistic high-energy starting poses.

  • Binding Site Definition & Grid Generation:

    • Defining the Pocket: The binding site is defined as a cubic grid box encompassing the active site. The most reliable method is to center this grid on the co-crystallized ligand from the PDB structure. This ensures the docking search is localized to the area of biological relevance.

    • Causality: The grid pre-calculates the potential energy of interaction for different atom types at each point. This massively speeds up the docking calculation, as the algorithm only needs to look up these values rather than calculating them on the fly for every new ligand pose.

  • Molecular Docking Execution:

    • Algorithm Selection: Numerous docking programs are available, each employing different search algorithms and scoring functions (e.g., AutoDock, GOLD, Glide).[5][12] Genetic algorithms, as used in AutoDock, are particularly effective at exploring the conformational space of flexible ligands.[5]

    • Execution: The prepared ligands are docked into the prepared protein's grid. The program will generate a set of possible binding poses (e.g., 10-20) for each ligand, ranked by a scoring function.

  • Post-Docking Analysis and Validation:

    • Validation (Trustworthiness Check): Before analyzing your test compounds, a crucial validation step is to remove the original co-crystallized ligand from the PDB file and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should be <2.0 Å. A low RMSD confirms that the chosen docking protocol can accurately reproduce the experimentally determined binding mode.

    • Pose Analysis: Visually inspect the top-ranked poses for each imidazopyridine derivative. Analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking.[13][19] This step moves beyond a simple numerical score to a chemical understanding of binding.

    • Comparative Scoring: The docking score, typically an estimate of the binding free energy (e.g., in kcal/mol), is used to rank the compounds.[7] Lower scores generally indicate a higher predicted binding affinity. However, it's important to note that these scores are not always perfectly correlated with experimental activities and should be used for relative comparison.[9]

Mandatory Visualization: Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB PrepProt 2. Prepare Protein (Add H, Optimize) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid PrepLig 3. Prepare Ligands (3D Convert, Minimize) Dock 5. Execute Docking PrepLig->Dock Grid->Dock Validate 6. Validate Protocol (Re-dock Native Ligand) Dock->Validate Analyze 7. Analyze Poses (Interactions, Scores) Validate->Analyze Compare 8. Comparative Analysis (Generate SAR) Analyze->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Pillar 3: Data-Driven Comparative Analysis

The ultimate goal is to compare different imidazopyridine derivatives to understand their structure-activity relationships (SAR) and guide the design of more potent inhibitors.

Case Study 1: Imidazopyridine Inhibitors Targeting PIM-1 Kinase

PIM-1 kinase is an attractive oncology target. Its active site contains key residues that are critical for binding, including a hinge region for hydrogen bonding and a hydrophobic pocket. A docking study can reveal how different substitutions on the imidazopyridine core can exploit these features. Key interacting residues often include LYS67 and ASP186.[12]

Table 1: Comparative Docking Data for Hypothetical PIM-1 Inhibitors

Compound IDStructure (R-group)Docking Score (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
IMP-01 -H-7.8GLU121LEU44, VAL52, ILE104
IMP-02 -Phenyl-9.2GLU121, LYS67LEU44, VAL52, PHE49, ILE185
IMP-03 -CH2-Phenol-10.5GLU121, LYS67, ASP186LEU44, VAL52, PHE49, ILE185
  • Expertise & Causality: The data in Table 1 illustrates a clear SAR. The addition of a phenyl group (IMP-02) improves the docking score over the unsubstituted core (IMP-01) by introducing favorable hydrophobic and potential π-π interactions with PHE49. Adding a hydroxylated benzyl group (IMP-03) provides a hydrogen bond donor that can interact with the key catalytic residue ASP186, resulting in the best predicted affinity. This analysis provides a testable hypothesis for the synthetic chemist.

Mandatory Visualization: PIM-1 Signaling

PIM1_Pathway Cytokines Growth Factors / Cytokines Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase (Expression Upregulated) JAK_STAT->PIM1 Substrates Downstream Substrates (e.g., BAD, p27) PIM1->Substrates Proliferation Cell Proliferation & Survival (Apoptosis Block) Substrates->Proliferation IMP_Inhibitor Imidazopyridine Inhibitor IMP_Inhibitor->PIM1

Caption: Simplified PIM-1 signaling pathway leading to cell proliferation.

Case Study 2: Imidazopyridine Modulators of the GABA-A Receptor

Unlike enzyme inhibition, the goal here is to compare how derivatives modulate the receptor. The binding occurs at the benzodiazepine site at the α/γ subunit interface.

Table 2: Comparative Docking Data for Hypothetical GABA-A Modulators

Compound IDStructure (R-group)Docking Score (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
IMP-GABA-01 -CH3-8.1HIS101 (α1)PHE77 (α1), TYR159 (γ2)
IMP-GABA-02 -CF3-8.9HIS101 (α1)PHE77 (α1), TYR159 (γ2), THR206 (γ2)
IMP-GABA-03 -Cyclopropyl-9.5HIS101 (α1), TYR209 (γ2)PHE77 (α1), TYR159 (γ2), MET130 (γ2)
  • Expertise & Causality: Here, the analysis focuses on interactions within the established benzodiazepine pocket. HIS101 on the α1 subunit is a known critical residue for hydrogen bonding.[18] The data suggests that replacing a methyl group with a more electron-withdrawing trifluoromethyl group (IMP-GABA-02) can strengthen interactions. Furthermore, a cyclopropyl group (IMP-GABA-03) appears to fit optimally into a hydrophobic sub-pocket defined by surrounding residues, leading to the best score. This provides clear directions for modifying the scaffold to enhance binding at the GABA-A receptor.

Mandatory Visualization: GABA-A Receptor Complex

GABAA_Receptor a1_1 α1 center->a1_1 b2_1 β2 center->b2_1 g2 γ2 center->g2 a1_2 α1 center->a1_2 b2_2 β2 center->b2_2 Channel Cl- Channel center->Channel GABA_Site1 GABA Site b2_1->GABA_Site1 BZD_Site BZD Site (Imidazopyridine) a1_2->BZD_Site GABA_Site2 GABA Site b2_2->GABA_Site2 GABA_Site1->a1_1 GABA_Site2->a1_2 BZD_Site->g2

Caption: Schematic of a GABA-A receptor pentameric complex.

Conclusion

Molecular docking, when performed with scientific rigor, is an indispensable tool in modern drug discovery. This guide provides a robust, self-validating framework for comparing imidazopyridine-based inhibitors against diverse biological targets. By understanding the causality behind each step—from meticulous preparation of molecules to the detailed analysis of interactions—researchers can generate reliable, actionable insights. This computational approach significantly accelerates the design-synthesize-test cycle, paving the way for the development of next-generation therapeutics built upon the versatile imidazopyridine scaffold.

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The Drug-Likeness Profile of Imidazo[1,5-a]pyridine-5-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a noteworthy heterocyclic system in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1][2] This guide provides a comprehensive framework for assessing the drug-likeness of novel Imidazo[1,5-a]pyridine-5-carbaldehyde derivatives. By integrating computational predictions with pivotal in vitro experiments, we aim to equip researchers with a robust strategy to identify candidates with a higher probability of success in the drug development pipeline.

The Imperative of Early Drug-Likeness Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle.[3] A significant portion of drug candidates fail in later stages of development due to poor pharmacokinetic properties, such as inadequate absorption, distribution, metabolism, excretion (ADME), or unforeseen toxicity.[4] Early and accurate assessment of a compound's "drug-likeness" is therefore not just advantageous but essential. It allows for the prioritization of compounds with favorable ADME profiles, saving considerable time and resources.[5]

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with approximately 60-85% of unique small-molecule drugs containing such a scaffold.[6][7][8] Their prevalence is attributed to their ability to form key interactions, such as hydrogen bonds, with biological targets.[8][9] The Imidazo[1,5-a]pyridine core, a fused bicyclic aromatic system, has attracted growing attention for its unique chemical and optical properties, making it a promising scaffold in both materials science and pharmaceutical development.[10][11] This guide will dissect the methodologies required to evaluate if derivatives of this promising scaffold possess the right properties to become viable oral drug candidates.

Part 1: Foundational In Silico Profiling

The initial phase of any drug-likeness assessment should begin with in silico, or computational, modeling. These methods are high-throughput, cost-effective, and provide a critical first pass to filter large libraries of compounds.[3][4]

Pillar 1: Physicochemical Properties and Lipinski's Rule of Five

Decades of research have established a strong correlation between a compound's physicochemical properties and its oral bioavailability. The most renowned guideline is Christopher Lipinski's "Rule of Five" (Ro5), which is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[12][13]

Lipinski's Rule of Five states that an orally active drug is likely to have:

  • No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[12][14]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[12][14]

  • A molecular mass under 500 daltons. [12][14]

  • An octanol-water partition coefficient (logP) not exceeding 5. [12][14]

Compounds that comply with the Ro5 tend to have lower attrition rates during clinical trials.[12] While not a rigid law—many effective drugs, particularly natural products and newer modalities, fall "beyond the Rule of Five"—it remains an essential first-pass filter in early discovery.[15]

Pillar 2: Predictive ADMET Modeling

Beyond simple physicochemical properties, a suite of computational tools can predict the full spectrum of ADMET properties.[16] These models, often leveraging machine learning and large datasets of known drugs, can forecast parameters such as intestinal absorption, blood-brain barrier penetration, metabolic pathways, and potential toxicities.[3][17]

Workflow for In Silico Drug-Likeness Assessment

G cluster_0 In Silico Analysis Compound Imidazo[1,5-a]pyridine Derivative Structures PhysicoChem Calculate Physicochemical Properties (MW, logP, HBD, HBA, tPSA) Compound->PhysicoChem ADMET Predict ADMET Profile (Absorption, Metabolism, Toxicity) Compound->ADMET Ro5 Evaluate Lipinski's Rule of Five PhysicoChem->Ro5 Decision Prioritize for Synthesis & In Vitro Testing Ro5->Decision ADMET->Decision

Caption: Workflow for the initial computational assessment of drug-likeness.

Comparative Data: Imidazo[1,5-a]pyridine Derivatives vs. Alternatives

To contextualize the properties of our target scaffold, we compare hypothetical this compound derivatives with a known drug (Zolpidem, an Imidazo[1,2-a]pyridine) and a different common nitrogen heterocycle scaffold.

PropertyImidazo[1,5-a]pyridine Deriv. 1Imidazo[1,5-a]pyridine Deriv. 2Zolpidem (Reference Drug)Benzimidazole Deriv.Lipinski's Guideline
Molecular Weight ( g/mol ) 325.35389.42307.39350.40< 500
cLogP 3.14.52.983.8≤ 5
H-Bond Donors 1212≤ 5
H-Bond Acceptors 4545≤ 10
Ro5 Violations 0000≤ 1

Note: Data for derivatives are hypothetical for illustrative purposes.

This initial screen suggests that the Imidazo[1,5-a]pyridine scaffold can readily produce derivatives that fall within drug-like physicochemical space.

Part 2: Essential In Vitro Experimental Validation

While predictive models are powerful, they are not infallible. Experimental validation is a mandatory step to confirm in silico predictions and provide tangible data for decision-making. The following three assays form the bedrock of an early-stage experimental ADME assessment.

Kinetic Solubility Assay

Causality: Poor aqueous solubility is a primary cause of low and erratic oral bioavailability.[18] A compound must be in solution to be absorbed. The kinetic solubility assay is a high-throughput method used in early discovery to identify compounds that may precipitate in aqueous environments, flagging them for potential formulation challenges.[19][20]

Experimental Protocol: Nephelometric Kinetic Solubility

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[21]

  • Dispensing: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[21]

  • Dilution: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.[21]

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to a control (DMSO + PBS) indicates precipitation and thus, lower solubility.[18]

  • Quantification: The result is typically reported as the concentration at which the compound precipitates under these kinetic conditions.

Caco-2 Permeability Assay

Causality: For oral absorption, a drug must pass from the gastrointestinal tract into the bloodstream. This primarily occurs by crossing the intestinal epithelial cell barrier. The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[22][23] It uses a monolayer of human colon adenocarcinoma cells that, when cultured, differentiate to resemble the small intestine's absorptive enterocytes.[24]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell® filter supports and culture for 18-22 days until a differentiated, polarized monolayer is formed.[24]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with high TEER values (indicating intact tight junctions) are used.[22]

  • Assay Setup:

    • Apical to Basolateral (A→B): Add the test compound (typically 10 µM) to the apical (upper) chamber.[22] The basolateral (lower) chamber contains a drug-free buffer. This mimics absorption from the gut into the blood.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber, with the apical chamber containing a drug-free buffer. This is used to assess active efflux.[24]

  • Incubation: Incubate the plates at 37°C for 2 hours.[22]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER = Papp(B→A) / Papp(A→B)) is then determined. An ER > 2 suggests the compound is a substrate for active efflux transporters (like P-glycoprotein), which can limit oral absorption.[23][24]

Diagram of the Caco-2 Assay Model

G cluster_absorption Absorption (A->B) cluster_efflux Efflux (B->A) well Apical Chamber (Gut Lumen) Caco-2 Cell Monolayer Permeable Membrane Basolateral Chamber (Bloodstream) transport_abs Drug Transported well:basolateral->transport_abs [C₂] transport_eff Drug Transported well:apical->transport_eff [C₂] drug_abs Drug Added drug_abs->well:apical [C₀] drug_eff Drug Added drug_eff->well:basolateral [C₀]

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism. Rapid metabolism can lead to low bioavailability and a short duration of action. The liver microsomal stability assay is a high-throughput in vitro method to estimate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[25]

Experimental Protocol: Human Liver Microsome (HLM) Stability

  • Reagent Preparation: Thaw pooled human liver microsomes and prepare a reaction buffer (phosphate buffer, pH 7.4) containing an NADPH regenerating system (cofactor for CYP enzymes).[26][27]

  • Incubation: Pre-warm the microsomal solution and test compound separately at 37°C.[28]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final compound concentration is typically 1 µM.[29]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically ice-cold acetonitrile with an internal standard) to quench the reaction and precipitate proteins.[25][28]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[27]

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.[25]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[25] Compounds with a short half-life are likely to be rapidly metabolized in vivo.

Part 3: Synthesis of Data and Comparative Outlook

A successful drug-likeness assessment hinges on the integration of both computational and experimental data. A compound that looks promising in silico but fails a key in vitro assay (e.g., shows extremely low solubility or rapid metabolic degradation) should be deprioritized or flagged for chemical modification.

Integrated Drug-Likeness Profile
ParameterImidazo[1,5-a]pyridine Deriv. 1Imidazo[1,5-a]pyridine Deriv. 2Desired ProfileRationale
Ro5 Violations (In Silico) 000-1Predicts good passive absorption and permeability.[12]
Kinetic Solubility (In Vitro) > 100 µM25 µM> 50 µMEnsures compound remains in solution for biological assays and absorption.[18]
Caco-2 Papp (A→B) (In Vitro) 15 x 10⁻⁶ cm/s8 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/sIndicates high permeability across the intestinal barrier.[24]
Efflux Ratio (ER) (In Vitro) 1.23.5< 2Low ER suggests the compound is not a substrate for efflux pumps.[24]
HLM Half-Life (t½) (In Vitro) 45 min8 min> 30 minLonger half-life suggests greater metabolic stability and potential for longer duration of action.[25]

Note: Data for derivatives are hypothetical for illustrative purposes.

From this integrated view, Derivative 1 presents a much more promising drug-likeness profile than Derivative 2 . Despite both passing the initial in silico filter, Derivative 2 shows potential liabilities in solubility, permeability (due to efflux), and metabolic stability that would likely lead to poor oral bioavailability. This is the kind of critical, data-driven decision-making that this integrated assessment workflow enables.

Comparison to Other N-Heterocyclic Scaffolds

The Imidazo[1,5-a]pyridine scaffold exists within a large family of privileged nitrogen-containing heterocycles.[7][] Its close isomers, the Imidazo[1,2-a]pyridines, are found in several marketed drugs like Zolpidem and Alpidem.[31][32][33] Other scaffolds like Benzimidazoles (e.g., omeprazole) and Imidazo[4,5-b]pyridines also have a rich history in medicinal chemistry.[][34] The key advantage of the Imidazo[1,5-a]pyridine core is its unique electronic and steric arrangement, which can be strategically modified to fine-tune its ADME properties.[1] The goal of the medicinal chemist is to decorate this core with substituents that optimize biological activity while maintaining the favorable drug-like properties outlined in this guide.

Conclusion

Assessing the drug-likeness of novel chemical entities is a multi-faceted process that requires a logical, stepwise progression from high-throughput computational screening to rigorous experimental validation. For this compound derivatives, this guide provides a robust framework for generating the necessary data to make informed decisions. By focusing on the core pillars of physicochemical properties, solubility, permeability, and metabolic stability, researchers can effectively identify and prioritize compounds with the highest potential for becoming safe and effective oral medicines. This integrated approach ensures that resources are focused on candidates with the strongest scientific foundation, ultimately accelerating the journey from the laboratory to the clinic.

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A Comparative Guide to the Stability of Imidazo[1,5-a]pyridine-5-carbaldehyde Under Common Synthetic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aldehyde Conundrum in Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, aldehydes are indispensable C1 synthons, prized for their versatility in constructing complex molecular architectures. Their reactivity, however, is a double-edged sword. The very electrophilicity that makes the formyl group a hub for transformations—such as reductive aminations, Wittig reactions, and condensations—also renders it susceptible to degradation.[1][2] Oxidation to the corresponding carboxylic acid is a prevalent and often undesired side reaction, particularly for aromatic aldehydes.[3][4] For researchers in drug development, the stability of an aldehyde intermediate is not a trivial concern; it directly impacts reaction yield, impurity profiles, and the overall efficiency of a synthetic campaign.

This guide provides an in-depth comparison of the stability of Imidazo[1,5-a]pyridine-5-carbaldehyde , a crucial heterocyclic building block, against other commonly used aromatic and heteroaromatic aldehydes.[5][6] We will delve into its stability under conditions frequently encountered in synthetic chemistry, supported by established chemical principles and model experimental protocols designed to provide a framework for empirical evaluation.

The Unique Profile of this compound

This compound belongs to a class of nitrogen-containing fused heterocyclic compounds that are of significant interest in pharmaceutical development.[7] The electronic nature of the fused ring system—an electron-rich imidazole fused to an electron-deficient pyridine—imparts a unique character to the C5-aldehyde substituent. This electronic interplay is expected to modulate the stability and reactivity of the formyl group compared to simpler aromatic aldehydes like benzaldehyde or other heteroaromatic counterparts like pyridine-3-carbaldehyde. Understanding this profile is key to optimizing its use in synthesis.

Comparative Stability Analysis: A Framework for Evaluation

Direct, side-by-side quantitative stability data for this specific set of aldehydes is scarce in the literature. Therefore, we present a comparative analysis based on established principles of chemical reactivity, supplemented with a robust protocol for researchers to generate their own empirical data.

The stability of an aldehyde is critically dependent on the reaction environment. We will consider three common scenarios:

  • Reductive Amination: A cornerstone reaction for amine synthesis where the aldehyde must remain intact in the presence of a reducing agent long enough for imine formation to occur.[8][9]

  • Acidic and Basic Conditions: Evaluating susceptibility to hydrolysis, hydration, and Cannizzaro-type reactions.[1][10]

  • Oxidative Stress: Assessing the propensity to convert to the corresponding carboxylic acid.[3][4]

Table 1: Predicted Relative Stability of Aldehydes Under Various Conditions
ConditionThis compoundBenzaldehydePyridine-3-carbaldehydeRationale
Reductive Amination (Weakly Acidic, NaBH(OAc)₃)High Moderate Moderate-High The fused imidazole ring may help stabilize the aldehyde electronically. All are generally suitable, but benzaldehyde can be more prone to direct reduction depending on the agent.[11][12]
Aqueous Acid (e.g., 1M HCl, 50 °C)Moderate High Low-Moderate Heteroaromatic aldehydes, especially with pyridine rings, are more susceptible to hydration and degradation in acid. The pyridine nitrogen can be protonated, increasing the electrophilicity of the carbonyl carbon.[1]
Aqueous Base (e.g., 1M NaOH, 50 °C)Moderate Low Moderate Benzaldehyde, lacking α-hydrogens, is highly susceptible to the Cannizzaro reaction in strong base.[10] The electron-withdrawing nature of the imidazopyridine and pyridine rings may disfavor this pathway relative to benzaldehyde.
Aerial Oxidation (Ambient, in solution)Moderate Low Moderate Aromatic aldehydes are notoriously prone to air oxidation.[3] The electron-rich nature of the fused imidazole ring in the target compound might slightly increase its susceptibility compared to a simple pyridine carbaldehyde, but it is generally expected to be more stable than benzaldehyde.

Experimental Design for Stability Assessment

To empirically validate the predicted stabilities, a systematic study is required. This protocol outlines a standardized method for comparing aldehyde stability using High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the starting material over time.

Core Experimental Workflow

The following workflow provides a systematic approach to generating comparative stability data.

G p1 Prepare Stock Solutions (Aldehydes in Acetonitrile) e1 Initiate Reactions (Add aldehyde stock to media at T=0) p1->e1 p2 Prepare Reaction Media (Acidic, Basic, Oxidative, Reductive) p2->e1 e2 Incubate Under Controlled Conditions (e.g., 50°C) e1->e2 e3 Sample at Timepoints (0, 1, 2, 4, 8, 24h) e2->e3 e4 Quench Reaction (e.g., neutralize, dilute) e3->e4 a1 Analyze by HPLC-UV e4->a1 a2 Quantify Peak Area of Remaining Aldehyde a1->a2 a3 Plot % Aldehyde Remaining vs. Time a2->a3 a4 Calculate Degradation Rate / Half-life a3->a4

Caption: Workflow for Comparative Aldehyde Stability Study.

Detailed Protocol: Stability Under Weakly Acidic Reductive Amination Conditions

This protocol is designed to simulate a common synthetic transformation and assess the aldehyde's stability against premature reduction.

1. Materials & Reagents:

  • This compound

  • Benzaldehyde

  • Pyridine-3-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)[11][12]

  • Dichloromethane (DCM)

  • Acetic Acid (AcOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Internal Standard (e.g., Naphthalene)

2. Equipment:

  • HPLC system with UV detector

  • Analytical balance

  • Thermostatically controlled reaction block or water bath

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Procedure:

  • Preparation of Stock Solutions (10 mg/mL):

    • Accurately weigh 100 mg of each aldehyde and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with Acetonitrile. These are the aldehyde stock solutions.

  • Reaction Setup:

    • For each aldehyde, label a 10 mL reaction vial.

    • To each vial, add 5 mL of DCM.

    • Add 60 µL of acetic acid (This creates the weakly acidic environment typical for this reaction).[11]

    • Add 212 mg of NaBH(OAc)₃ (a mild reductant that selectively reduces the imine over the aldehyde).[9]

    • Place the vials in a reaction block set to a typical reaction temperature, e.g., 25 °C.

  • Initiation and Sampling (Time = 0):

    • To each vial, add 100 µL of the corresponding aldehyde stock solution. Vortex briefly.

    • Immediately withdraw a 100 µL aliquot. This is the T=0 sample.

    • Quench the T=0 sample by adding it to a 2 mL autosampler vial containing 900 µL of ACN/Water (50:50) and 50 µL of the internal standard stock solution.

  • Time-Course Monitoring:

    • Continue incubating the reaction vials.

    • Withdraw and quench 100 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Analyze all quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% TFA).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Detection: UV at a wavelength appropriate for all compounds (e.g., 254 nm).

    • Calculation: Determine the peak area ratio of the aldehyde to the internal standard at each time point. Normalize the results to the T=0 sample to calculate the percentage of aldehyde remaining.

4. Rationale for Choices:

  • Solvent (DCM): A common, aprotic solvent for reductive aminations.

  • Reducing Agent (NaBH(OAc)₃): Chosen for its mildness and selectivity for imines over aldehydes, making it a good test of the aldehyde's intrinsic stability under these specific conditions.[9][11] Using a harsher reductant like NaBH₄ would reduce all aldehydes quickly, masking stability differences.

  • Internal Standard: Compensates for any variations in sample preparation or injection volume, ensuring data accuracy.

Understanding Degradation Pathways

The stability of an aldehyde is intrinsically linked to its potential degradation pathways. For heteroaromatic aldehydes, the interplay of the ring's electronics and the formyl group's reactivity is key.

G Aldehyde Aldehyde (R-CHO) Hydrate Gem-diol Hydrate (R-CH(OH)₂) Aldehyde->Hydrate + H₂O (Acid/Base Cat.) Imine Imine (R-CH=NR') Aldehyde->Imine + R'NH₂ - H₂O CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid [Oxidation] (e.g., O₂, KMnO₄) Alcohol Alcohol (R-CH₂OH) Aldehyde->Alcohol [Reduction] (e.g., NaBH₄) Amine Amine (R-CH₂NHR') Imine->Amine [Reduction] (e.g., NaBH(OAc)₃)

Caption: Key Reaction and Degradation Pathways for Aldehydes.

In the context of reductive amination, the desired pathway is the formation of the imine followed by its selective reduction.[9][13] Aldehyde instability can manifest as competing side reactions:

  • Direct Reduction: The reducing agent attacks the aldehyde directly to form the primary alcohol.

  • Degradation: The aldehyde degrades via other pathways (e.g., oxidation) before it can react with the amine.

The superior stability of an aldehyde like this compound in this context means it favors the imine formation pathway over these competing routes, leading to higher yields of the desired amine product.

Conclusion and Outlook

While all aldehydes present a stability challenge, this compound is a robust and valuable building block for pharmaceutical synthesis.[5] Its unique electronic structure, derived from the fused imidazopyridine core, appears to confer a favorable stability profile, particularly under the weakly acidic conditions of reductive amination. However, like most heteroaromatic aldehydes, it warrants careful handling under strongly acidic or oxidative conditions.

The experimental framework provided in this guide offers a clear, logical, and scientifically sound method for researchers to quantify the stability of this aldehyde against other alternatives in their specific applications. By understanding the causality behind its reactivity and employing self-validating experimental protocols, scientists can fully harness the synthetic potential of this important intermediate.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • White, A. T., Kyne, S. H., & Shields, G. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]

  • Bye, A. P., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • White, A. T., Kyne, S. H., & Shields, G. C. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]

  • Bye, A. P., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. PMC - NIH. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2021). Evaluation of the effects of aldehydes on association colloid properties and oxidative stability in bulk oils. Food Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Acidity of aldehydes and ketones and enolate formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • YouTube. (2021). Reactivity of 5-Membered Aromatic Heterocycles. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Aldehyde-sequestering drugs: tools for studying protein damage by lipid peroxidation products. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 85691-71-0. Retrieved from [Link]

  • GCW Gandhi Nagar Jammu. (n.d.). Aromatic heterocycles 1: structures and reactions. Retrieved from [Link]

  • YouTube. (2011). CHEM 335 Lecture 11-10-25 Covering aldehyde & ketone reactivity differences and carbonyl reductions. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. Retrieved from [Link]

  • AMiner. (n.d.). Oxidative Degradation of Fragrant Aldehydes. Autoxidation by Molecular Oxygen. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. Retrieved from [Link]

  • Frontiers. (n.d.). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2018). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Retrieved from [Link]

  • RSC Publishing. (n.d.). N-heterocyclic carbene catalysed oxidative esterification of aliphatic aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]

  • PubMed. (2023). Advance in aldehydes derived from lipid oxidation: A review of the formation mechanism, attributable food thermal processing technology, analytical method and toxicological effect. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

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Benchmarking the quantum yield of Imidazo[1,5-A]pyridine-5-carbaldehyde-based fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Quantum Yield of Imidazo[1,5-a]pyridine-5-carbaldehyde-Based Fluorophores

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount. The Imidazo[1,5-a]pyridine scaffold has emerged as a versatile and promising core for the development of novel fluorophores, finding applications in optoelectronics, cell imaging, and as sensors.[1][2][3] A critical parameter that dictates the performance of these fluorophores is their fluorescence quantum yield (Φf). This guide provides a comprehensive framework for benchmarking the quantum yield of this compound-based fluorophores, offering detailed experimental protocols, comparative data, and insights into the factors influencing fluorescence efficiency.

The Central Role of Fluorescence Quantum Yield

The fluorescence quantum yield is the intrinsic measure of a fluorophore's efficiency in converting absorbed light into emitted light.[4][5][6] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8][9] When a molecule absorbs a photon, it transitions to an excited electronic state. From this excited state, it can return to the ground state through several deactivation pathways:

  • Fluorescence: The emissive decay by releasing a photon.

  • Non-radiative decay: Processes like internal conversion and vibrational relaxation, where energy is dissipated as heat.[8]

  • Intersystem crossing: A transition to a triplet state, which can lead to phosphorescence or non-radiative decay.[8]

The quantum yield quantifies the probability that an excited molecule will decay via fluorescence.[8] A higher quantum yield signifies a brighter and more efficient fluorophore, a crucial attribute for applications requiring high sensitivity.[4]

Measuring Quantum Yield: The Comparative Method

While absolute methods for determining quantum yield exist, they require specialized instrumentation.[5][9] The relative or comparative method is a widely adopted, reliable, and accessible technique for determining the fluorescence quantum yield of a test compound.[7][8][9][10] This method involves comparing the fluorescence properties of the sample under investigation to a well-characterized fluorescence standard with a known quantum yield.[8]

The underlying principle is that if the standard and the test sample have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[8] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The calculation is performed using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.[8]

A Validated Protocol for Relative Quantum Yield Determination

This section provides a self-validating, step-by-step protocol for the accurate measurement of the relative fluorescence quantum yield.

Instrumentation and Materials
  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: To acquire fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

  • Fluorescence Standard: A compound with a well-documented and stable quantum yield. Quinine sulfate in 0.1M perchloric acid (Φ = 0.60) is a reliable standard as its quantum yield shows no temperature dependence up to 45°C.[11] Rhodamine 101 in ethanol is another excellent reference.[12][13]

  • Solvents: Spectroscopic grade solvents are essential to minimize background fluorescence.[4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Test & Standard) prep_dilute Create Serial Dilutions (Abs < 0.1) prep_stock->prep_dilute measure_abs Measure Absorbance (A) at Excitation Wavelength prep_dilute->measure_abs measure_fluor Measure Fluorescence Spectra (Constant Parameters) measure_abs->measure_fluor integrate Subtract Blank & Integrate Emission Spectra (Int) measure_fluor->integrate measure_blank Measure Solvent Blank measure_blank->integrate plot Plot Int vs. A for Test & Standard integrate->plot gradient Calculate Slopes (Grad) via Linear Regression plot->gradient calculate Calculate Quantum Yield (Φx) using the formula gradient->calculate

Caption: Experimental workflow for relative quantum yield determination.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare stock solutions of the this compound-based fluorophore and the chosen reference standard in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is crucial to avoid the inner-filter effect where the emitted light is reabsorbed by other fluorophore molecules in the solution.[14]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each of the prepared solutions at the intended excitation wavelength.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Causality: It is critical to maintain identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) for all measurements of both the test sample and the standard to ensure comparability.[4]

    • Record the emission spectrum of the pure solvent to be used for background correction.

  • Data Analysis and Calculation:

    • Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

    • Integrate the area under the corrected fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.[4]

    • For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus the corresponding absorbance.

    • Perform a linear regression on both sets of data. The slope of the resulting line is the gradient (Grad).[7]

    • Using the gradients for the test sample (GradX) and the standard (GradST), the known quantum yield of the standard (ΦST), and the refractive indices of the solvents (ηX and ηST), calculate the quantum yield of the test sample (ΦX) with the formula provided earlier.

Comparative Quantum Yield Data

The following table summarizes the reported quantum yields for various Imidazo[1,5-a]pyridine derivatives and common fluorophores, providing a benchmark for performance evaluation.

Fluorophore/DerivativeSolventEmission Max (nm)Quantum Yield (Φf)Reference(s)
Imidazo[1,5-a]pyridine Derivatives
1,3-diphenylimidazo[1,5-a]pyridine Donor (BPy-1, BPy-2)Solution~520~0.70[15][16]
BPy-FL (with diethyl fluorene spacer)THF (Solution)4580.776[15][16]
BPy-FL (with diethyl fluorene spacer)Solid State5100.936[15][16]
1-phenylimidazo[1,5-a]pyridine-anthracene--0.746[17]
2,6-dichlorophenyl substituted Imidazo[1,5-a]pyridineCH2Cl2 (Solution)-0.49[18]
Carboxylic functionalized Imidazo[1,5-a]pyridine (Compound 6)Acetonitrile-0.44[19][20]
Symmetric dipyridil analog (Compound 4)Toluene-0.38[3][21]
Trifluoromethylated Imidazo[1,5-a]pyridine (Compound 3)Polymeric Matrix-0.58[22]
Zn(II) Complex of bis-imidazo[1,5-a]pyridine ligandDichloromethane~450-5000.37[23]
Asymmetrical scaffold (Compound 3)Toluene-0.18[3][21]
Dyphenyl analog (Compound 2)Toluene-0.12[3][21]
Common Alternative Fluorophores
Coumarin Derivative 4e (p-methyl substituted)DMSO-0.83[4]
Fluorescein-Amino Acid CompoundEthanol-~0.045[24]
Rhodamine 6GEthylene Glycol-High[25]

Discussion: From Structure to Brightness

The data reveals a strong correlation between the chemical structure of Imidazo[1,5-a]pyridine derivatives and their fluorescence quantum yield.

  • Influence of Substituents: The introduction of different functional groups allows for fine-tuning of the photophysical properties. For instance, a series of new dyes demonstrated an increase in quantum yield from 2% to 44% based on structural modifications.[19] The presence of a pyridinyl substituent can enhance the quantum yield significantly compared to a diphenyl analog (0.38 vs. 0.12).[3][21] Donor-π-acceptor architectures, such as in BPy-1 and BPy-2, can lead to high quantum yields of around 70%.[16]

  • Solvent and Environmental Effects: The environment surrounding the fluorophore plays a critical role in its quantum yield.[11] Many fluorophores exhibit solvatochromism, where the emission properties change with the polarity of the solvent.[15][16][17] This is often due to changes in the rates of non-radiative decay pathways.[11] The decrease in fluorescence quantum yields as solvent polarity increases is a known phenomenon attributed to induced solute-solvent interactions.[26]

  • Complexation: Coordination with metal ions can also dramatically impact quantum yield. For example, complexation of an imidazo[1,5-a]pyridine-based ligand with Zn(II) can lead to an intense increase in quantum yield due to enhanced molecular rigidity and conformational changes.[23]

Conclusion

This guide provides a robust framework for benchmarking the quantum yield of this compound-based fluorophores. By adhering to the detailed experimental protocol, researchers can obtain accurate and reproducible data, enabling objective comparisons with existing and alternative fluorescent probes. Understanding the interplay between chemical structure, solvent environment, and quantum yield is essential for the rational design of next-generation fluorophores tailored for specific, high-performance applications in drug development, bio-imaging, and materials science.

References

  • Wikipedia. Quantum yield. [Link]

  • Anaspec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Grabolle, R., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

  • Kato, S., Lipsky, S., & Cundall, R. B. (1970). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics. [Link]

  • Volpi, G., et al. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. UniTo. [Link]

  • Eurogentec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Elias, A. O., et al. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. [Link]

  • Agudelo-Morales, C. E., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

  • Giordano, L., et al. (2023). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. ResearchGate. [Link]

  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

  • Al-Kahtani, A. A., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. [Link]

  • ResearchGate. Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. [Link]

  • Grabolle, R., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. ResearchGate. [Link]

  • Velapoldi, R. A. (1973). A fluorescence standard reference material : quinine sulfate dihydrate. GovInfo. [Link]

  • Debata, B. P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]

  • Di Francesco, A., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]

  • Fletcher, A. N. (1969). Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC. [Link]

  • Brandner, B. (2016). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University. [Link]

  • Debata, B. P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. [Link]

  • Gaglione, R., et al. (2023). Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. ResearchGate. [Link]

  • De Vetta, M., et al. (2022). Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. MDPI. [Link]

  • Prahl, S. (2017). Quinine sulfate. OMLC. [Link]

  • Di Francesco, A., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]

  • Giordano, L., et al. (2023). New substituted imidaz. CORE. [Link]

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • Giordano, L., et al. (2022). New substituted imida. IRIS-AperTO - UniTo. [Link]

  • Di Francesco, A., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC - PubMed Central. [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Barbero, N., et al. (2020). Fluorescent trifluoromethylated imidazo [1,5-a]pyridines and their application in luminescent down-shifting conversion. ResearchGate. [Link]

  • Resch-Genger, U., & Rurack, K. (2010). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. ResearchGate. [Link]

  • ResearchGate. Fluorescence quantum yields and absorption and emission ranges of the.... [Link]

  • Doulain, C., & Goudedranche, S. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

  • Wang, C., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Debata, B. P., et al. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis. [Link]

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Safety Operating Guide

Imidazo[1,5-A]pyridine-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of Imidazo[1,5-A]pyridine-5-carbaldehyde

For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical compounds are foundational to laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for this compound, a heterocyclic compound utilized in medicinal chemistry and organic synthesis.[1] In the absence of a specific Safety Data Sheet (SDS) for this exact isomer, the following procedures are synthesized from the known hazards of closely related imidazopyridine derivatives and established principles of hazardous chemical waste management. This document is designed to empower you with the knowledge to manage this compound's waste stream safely and in compliance with regulations.

Hazard Assessment and Waste Identification

The first and most critical step in proper disposal is understanding the potential hazards. Based on data from analogous compounds, this compound must be treated as a hazardous substance. The imidazopyridine core is associated with several hazard classifications.

GHS Hazard Profile (Based on Analogues): Data for closely related isomers like Imidazo[1,5-a]pyridine-1-carbaldehyde and the parent compound Imidazo(1,5-a)pyridine indicate the following GHS classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3][4]

Due to these inherent hazards, any material containing or contaminated with this compound is classified as hazardous chemical waste . This includes the pure compound, solutions, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and used Personal Protective Equipment (PPE).[5][6]

ParameterGuideline & RationaleSource Analogs
Waste Classification Hazardous WastePyridine, Imidazo[1,5-a]pyridine-1-carbaldehyde[2][7]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory IrritantImidazo[1,5-a]pyridine derivatives[2][3][4]
Disposal Route Licensed Hazardous Waste Contractor (Incineration)Pyridine derivatives, General Lab Waste Guidance[7][8][9]
Incompatible Materials Strong Oxidizers, Strong Acids (especially Nitric Acid), Strong Bases, AminesPyridine, Imidazo[1,2-a]pyridine derivatives[10][11]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for any purpose, including disposal, ensure the correct PPE is worn. The causality is clear: to prevent exposure via inhalation, ingestion, or skin/eye contact, a multi-barrier approach is necessary.

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to protect from splashes.[6]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are often recommended for pyridine-type compounds. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6][10]

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[6]

  • Respiratory Protection: All handling of this compound, including waste preparation, should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[6][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[6] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed otherwise by an Environmental Health and Safety (EHS) professional.[12]

Step 1: Waste Segregation

Proper segregation is key to safe and compliant disposal. Do not mix this compound waste with incompatible materials like strong acids or oxidizers.[10]

  • Solid Waste: Collect unused or waste this compound powder, contaminated spatulas, weigh boats, and other disposable labware (e.g., pipette tips, vials) in a dedicated hazardous waste container.[5] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[5]

  • Liquid Waste: If the compound is in solution, collect the waste in a dedicated, leak-proof hazardous liquid waste container.[5] Ensure the container material is compatible with the solvent used.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container separate from solid chemical waste.[5]

Step 2: Containerization and Labeling

Properly labeled waste containers are a critical regulatory requirement for managing hazardous waste safely.[13]

  • Container Integrity: Use only containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[10][14] Keep containers closed at all times except when adding waste.

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" .[13][15] The label must also include:

    • The full chemical name: "this compound" and any other constituents (e.g., solvents).

    • The approximate quantities or concentration of each component.

    • The date when waste was first added to the container (accumulation start date).[5]

    • An appropriate hazard warning, such as a pictogram for "Irritant" or "Harmful".[15]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[13][15]

  • Location: The SAA must be under the direct control of laboratory personnel.[14]

  • Conditions: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.[5] Ensure secondary containment is used to capture any potential leaks.

  • Volume Limits: Do not exceed the storage limits for an SAA (typically 55 gallons of hazardous waste or 1 quart of acute hazardous waste).[12]

Step 4: Arranging for Final Disposal

Laboratory personnel must not transport hazardous waste off-site.[12]

  • Contact EHS: When the waste container is full or no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][12]

  • Disposal Method: The standard and recommended disposal method for this type of organic chemical waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[7][8][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[12][16]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Evaluate the extent of the spill. For large spills, contact your institution's EHS department immediately.[6]

  • Contain (Small Spills): For small, manageable spills, and only if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[5]

  • Dispose: Collect all cleaning materials (absorbent pads, wipes, contaminated PPE) as hazardous waste.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of this compound waste.

DisposalWorkflow Workflow for this compound Waste start Waste Generation (Solid, Liquid, PPE) assess_ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe spill Emergency: Spill Occurs start->spill segregate Step 2: Segregate Waste (Solid vs. Liquid vs. PPE) AVOID INCOMPATIBLES assess_ppe->segregate containerize Step 3: Place in Compatible, Closed Waste Container segregate->containerize label_waste Step 4: Label Container 'Hazardous Waste' + Contents & Date containerize->label_waste store_saa Step 5: Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa check_full Is Container Full or Waste Stream Complete? store_saa->check_full check_full->store_saa No contact_ehs Step 6: Contact EHS/Licensed Contractor for Waste Pickup check_full->contact_ehs Yes end_disposal Compliant Final Disposal (e.g., Incineration) contact_ehs->end_disposal spill_protocol Follow Spill Cleanup Protocol (Contain, Collect, Decontaminate) spill->spill_protocol spill_protocol->containerize Collect spill waste

Caption: Disposal workflow for this compound.

References

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • Imidazo[1,5-a]pyridine-1-carbaldehyde | C8H6N2O | CID 12222773. PubChem.
  • Production, Import, Use, and Disposal of Pyridine.
  • ECHA: Guidance on waste and recovered substances (Version 2, May 2010). European Chemicals Agency.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Pyridine Standard Operating Procedure.
  • MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde. BOC Sciences.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • MSDS of 3-Ethylsulfanyl-imidazo[1,5-A]pyridine-5-carbaldehyde. Capot Chemical Co., Ltd.
  • Safety Data Sheet Imidazo[1,2-a]pyridine-2-carbaldehyde. Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Safety Data Sheet Imidazo[1,2-a]pyridine. Sigma-Aldrich.
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  • Safety Data Sheet Imidazole-2-carboxaldehyde. TCI Chemicals.
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Navigating the Handling of Imidazo[1,5-A]pyridine-5-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

ParameterSummary of Recommendations
Primary Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3]
Required PPE Nitrile gloves, chemical splash goggles, lab coat, and closed-toe shoes. Use a face shield and respiratory protection for large quantities or when generating dust/aerosols.
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[2][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[5][6]
Disposal Dispose of contents and container to an approved waste disposal plant.[2][5] Contact your institution's environmental health and safety office for specific guidance.

A Proactive Approach to Safety in Chemical Handling

As researchers and scientists in the dynamic field of drug development, our work with novel compounds like Imidazo[1,5-A]pyridine-5-carbaldehyde is foundational to innovation. This versatile heterocyclic aldehyde is a valuable building block in synthesizing bioactive molecules.[4][7] However, its utility in the lab is matched by the critical need for rigorous safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to foster a culture of safety that goes beyond mere compliance, ensuring the well-being of every member of the research team.

Understanding the Hazard Profile of this compound

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][3]

These hazards are the primary drivers for the PPE recommendations and handling procedures outlined in this guide. The aldehyde functional group can be reactive, and the aromatic heterocyclic core can interact with biological systems, necessitating a cautious approach.

Core Personal Protective Equipment (PPE) for Routine Handling

For routine laboratory operations involving small quantities of this compound, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves are the first line of defense against skin contact.

    • Recommended Glove Type: Disposable nitrile gloves are a suitable choice as they provide protection against a broad range of chemicals.[8] Always inspect gloves for any signs of degradation or perforation before use.

    • Proper Glove Use: Never touch surfaces outside of the immediate work area (e.g., doorknobs, keyboards, phones) with gloved hands. Remove gloves using the proper technique to avoid contaminating your skin.[9] Dispose of contaminated gloves in the appropriate laboratory waste stream.[5]

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust eye protection.

    • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are essential.[8][9] They provide a seal around the eyes, offering protection from splashes and airborne particles.

    • Enhanced Protection: When there is a heightened risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with chemical splash goggles.[8][9]

  • Protective Clothing: A lab coat is required to protect your skin and personal clothing from contamination.

    • Material: A lab coat made of a flame-resistant material like Nomex® is recommended, especially when working with flammable solvents.[8] At a minimum, a 100% cotton lab coat should be worn.

    • Best Practices: Lab coats should be fully buttoned, and the sleeves should be of an appropriate length to cover the arms.[8]

  • Footwear: Appropriate footwear is a foundational element of laboratory safety.

    • Requirements: Closed-toe and closed-heel shoes that cover the entire foot are mandatory. Perforated shoes, sandals, and cloth sneakers are not permitted in the laboratory.[8][10]

Advanced PPE and Engineering Controls for High-Risk Procedures

Certain laboratory procedures may increase the risk of exposure and require additional protective measures:

  • Respiratory Protection: To mitigate the risk of respiratory tract irritation, especially when handling the solid compound or preparing solutions, the following should be considered:

    • Engineering Controls: The primary method for controlling respiratory hazards is to work in a certified chemical fume hood.[8] This will effectively capture and exhaust any dust or vapors.

    • Respirator Use: If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator may be necessary.[6][8] The type of respirator and cartridge will depend on the specific exposure potential and should be determined in consultation with your institution's environmental health and safety department.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review SDS/Safety Info prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware handle_dissolve->clean_decontaminate Experiment Complete clean_dispose_waste Dispose of Waste Properly clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE clean_dispose_waste->clean_remove_ppe clean_wash Wash Hands clean_remove_ppe->clean_wash

Caption: A typical workflow for safely handling this compound.

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. It is crucial to be prepared to respond effectively.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][11] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][11] Seek immediate medical attention.

Spill Management and Waste Disposal

  • Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Carefully sweep up the solid material, avoiding the creation of dust, and place it into a labeled, sealed container for disposal.[5][6]

  • Waste Disposal: All waste contaminated with this compound, including empty containers, should be disposed of as hazardous chemical waste.[2][5] Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety office for specific guidance.

Logical Relationship of Hazards to PPE Selection

cluster_hazards Identified Hazards cluster_ppe Required PPE & Controls hazard_skin Skin Irritation ppe_gloves Nitrile Gloves hazard_skin->ppe_gloves ppe_labcoat Lab Coat hazard_skin->ppe_labcoat hazard_eye Serious Eye Irritation ppe_goggles Chemical Goggles hazard_eye->ppe_goggles hazard_resp Respiratory Irritation ppe_fumehood Fume Hood hazard_resp->ppe_fumehood hazard_oral Harmful if Swallowed hazard_oral->ppe_gloves Prevents incidental contact

Caption: The relationship between the hazards of this compound and the selection of appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

  • PubChem. Imidazo[1,5-a]pyridine-1-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of 3-Ethylsulfanyl-imidazo[1,5-A]pyridine-5-carbaldehyde. [Link]

  • Capot Chemical Co., Ltd. MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • University of Washington. Personal Protective Equipment (PPE). [Link]

  • PubChem. Imidazo(1,5-a)pyridine. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Safety Data Sheet - Imidazo[1,2-a]pyridine-2-carbaldehyde (2023). [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.